2-Azaspiro[3.4]octane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-azaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-4-7(3-1)5-8-6-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNDWZOXFDKLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592692 | |
| Record name | 2-Azaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
665-41-8 | |
| Record name | 2-Azaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Facile Synthesis of 2-Azaspiro[3.4]octane for Drug Discovery
Abstract
The deliberate incorporation of three-dimensional (3D) structural motifs is a cornerstone of modern drug discovery, aimed at escaping the "flatland" of traditional aromatic scaffolds. Spirocycles, characterized by two rings sharing a single atom, are exemplary in this regard, offering rigid, well-defined exit vectors for substituents.[1] The 2-azaspiro[3.4]octane framework, a compact and versatile azetidine-cyclopentane spirocycle, has emerged as a privileged building block. Its inclusion in molecular design can enhance binding affinity, improve metabolic stability, and favorably modulate physicochemical properties.[2][3] However, the synthetic accessibility of such scaffolds often poses a significant barrier to their widespread application. This guide provides an in-depth analysis of field-proven, facile synthetic routes to 2-azaspiro[3.4]octane, designed for researchers, medicinal chemists, and process development scientists. We will dissect three validated strategies, explaining the causal logic behind each approach, providing detailed protocols, and offering a comparative analysis to guide selection for specific research and development needs.
The Strategic Imperative for 3D Scaffolds: The Rise of 2-Azaspiro[3.4]octane
The pharmaceutical industry's pipeline is increasingly populated with molecules that possess a higher fraction of sp³-hybridized carbons. This trend is driven by the need to create more selective, potent, and patentable drug candidates with improved pharmacokinetic profiles.[4] Spirocyclic systems are particularly advantageous as they introduce conformational rigidity and a defined three-dimensional architecture, allowing for precise projection of functional groups into the complex topographies of biological targets like protein binding pockets.[1]
The 2-azaspiro[3.4]octane motif serves as a valuable bioisostere for more common heterocycles, offering a novel chemical space for exploration. Its synthesis, however, requires careful strategic planning. The challenge lies in efficiently constructing the strained four-membered azetidine ring fused to the five-membered cyclopentane ring at a quaternary spirocenter. This guide focuses on annulation strategies that utilize readily available starting materials and conventional transformations to overcome this hurdle.[5][6]
Core Synthetic Strategies: A Comparative Overview
Three primary, successful strategies for the synthesis of 2-azaspiro[3.4]octane have been validated, each with distinct merits and limitations.[5][6] The core difference lies in the annulation strategy: one approach builds the cyclopentane ring onto a pre-existing azetidine (Route A), while the other two construct the azetidine ring onto a cyclopentane precursor (Routes B and C).
| Synthetic Route | Key Transformation | Overall Yield | Key Advantages | Potential Limitations |
| Route A | Ring-Closing Metathesis (RCM) | ~12% | Good yield, cost-effective, readily available starting materials | Requires specialized metal catalyst (e.g., Grubbs catalyst) |
| Route B | Reductive Amination | ~0.87% | Utilizes a common and robust reaction | Very low overall yield, less efficient |
| Route C | Intramolecular Alkylation | ~14% | Highest yield, cost-effective, avoids metal catalysts | Involves multiple protection/deprotection steps |
As the data clearly indicates, the Ring-Closing Metathesis (Route A) and Intramolecular Alkylation (Route C) approaches are significantly more efficient and practical for scalable synthesis.[6]
Route A: Cyclopentane Annulation via Ring-Closing Metathesis
This strategy involves the initial synthesis of a substituted azetidine, followed by the formation of the cyclopentane ring using Ring-Closing Metathesis (RCM). RCM is a powerful reaction that uses a ruthenium catalyst to form a cycloalkene from a diene, with the expulsion of ethylene gas providing a strong thermodynamic driving force.[7][8]
Logical Workflow
The workflow begins with a C-allylated azetidine dicarboxylate, which is then subjected to RCM to form the spirocyclic olefin. Subsequent reduction of the double bond and ester group, followed by protection and deprotection steps, yields the target compound.
Caption: Workflow for Route A: Ring-Closing Metathesis.
Experimental Protocol: Synthesis of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate
This protocol is adapted from Ramesh, S. et al., Org. Biomol. Chem., 2019.[6]
-
Diallylation: To a solution of 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate in THF, add a suitable base (e.g., NaH) at 0 °C. Slowly add allyl bromide and allow the reaction to warm to room temperature.
-
Ring-Closing Metathesis (RCM): Dissolve the resulting 1-(tert-butyl) 3-methyl 3-allylazetidine-1,3-dicarboxylate in dry DCM. Sparge with argon for 15 minutes. Add Grubbs' Second Generation catalyst and reflux the mixture. The progress is monitored by TLC until the starting material is consumed.
-
Purification and Subsequent Steps: Concentrate the reaction mixture and purify the crude product by column chromatography to yield the spiro-olefin. This intermediate is then carried forward through hydrogenation, reduction, and protection/deprotection steps as outlined in the literature to afford the final product.[6]
Scientific Rationale
The choice of RCM is strategic; it is a highly reliable method for forming five- to seven-membered rings and is tolerant of many functional groups, including the carbamate protecting group on the azetidine.[7][9] The overall yield of ~12% makes this a viable route for producing significant quantities of the scaffold.[6]
Route B: Azetidine Annulation via Reductive Amination
This approach constructs the four-membered azetidine ring onto a cyclopentane core. The key step is an intramolecular reductive amination, a robust process that converts a carbonyl group and an amine into a more substituted amine via an intermediate imine.[10][11]
Logical Workflow
The synthesis starts from cyclopentanone, which is elaborated to an amino ketone precursor. This precursor then undergoes intramolecular cyclization and reduction to form the spirocyclic amine.
Caption: Workflow for Route B: Reductive Amination.
Experimental Protocol: Key Reductive Amination Step
This protocol is adapted from Ramesh, S. et al., Org. Biomol. Chem., 2019.[6]
-
Precursor Synthesis: Synthesize the key amino ketone intermediate, 1-((2-aminoethyl)amino)cyclopentanecarbonitrile, through established multi-step procedures starting from cyclopentanone.
-
Cyclization/Reduction: Dissolve the amino ketone precursor in a suitable solvent such as dichloroethane. Add sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid. Stir the reaction at room temperature.
-
Workup and Protection: Upon completion, quench the reaction carefully with aqueous sodium bicarbonate. Extract the product with an organic solvent. The crude amine is then typically protected (e.g., with a Boc group) for purification and handling.
Scientific Rationale
Reductive amination is a powerful one-pot reaction for amine synthesis.[12][13] The choice of sodium triacetoxyborohydride is critical; it is a mild and selective reducing agent that readily reduces the intermediate iminium ion in situ without significantly reducing the starting ketone, which is crucial for favoring the intramolecular cyclization.[11] Despite the reliability of the key step, this route suffers from a very low overall yield (0.87%), making it the least practical of the three options for material production.[6]
Route C: Azetidine Annulation via Intramolecular Alkylation
Similar to Route B, this strategy builds the azetidine ring onto a cyclopentane framework. However, it employs a classical intramolecular Sₙ2 alkylation (cyclization) as the key ring-forming step. This is a highly reliable and cost-effective method for forming small rings.
Logical Workflow
This pathway involves converting a cyclopentane-derived amino alcohol into a precursor bearing a good leaving group (e.g., a mesylate). Subsequent base-mediated intramolecular cyclization furnishes the spiro-azetidine ring.
Caption: Workflow for Route C: Intramolecular Alkylation.
Experimental Protocol: Key Intramolecular Cyclization Step
This protocol is adapted from Ramesh, S. et al., Org. Biomol. Chem., 2019.[6]
-
Precursor Synthesis: Prepare the key intermediate, benzyl (1-((methylsulfonyloxy)methyl)cyclopentyl)carbamate, from 1-(aminomethyl)cyclopentanol through N-protection and subsequent mesylation.
-
Cyclization: Dissolve the mesylated precursor in a suitable solvent like DMF. Add a strong, non-nucleophilic base such as sodium hydride (NaH) portion-wise at 0 °C. Allow the reaction to stir at room temperature until completion.
-
Workup and Deprotection: Quench the reaction with water and extract the product. After purification, the protecting group (e.g., Cbz) is removed via catalytic hydrogenation to yield the target spirocycle.
Scientific Rationale
This route represents a classic and robust approach to N-heterocycle synthesis. The intramolecular Sₙ2 reaction is highly efficient for forming four-membered rings when the nucleophile and electrophile are properly positioned. The reported overall yield of ~14% is the highest of the three methods, making this a highly attractive and cost-effective strategy for large-scale synthesis.[6]
Conclusion and Future Outlook
The 2-azaspiro[3.4]octane scaffold is a valuable asset in the medicinal chemist's toolbox. This guide has detailed three distinct and successful synthetic routes, with a clear indication that the cyclopentane annulation via Ring-Closing Metathesis (Route A) and the azetidine annulation via Intramolecular Alkylation (Route C) are the most facile and high-yielding approaches.[6] Both methods provide reliable access to the core structure from readily available starting materials, empowering its broader use in drug discovery programs.
Future efforts may focus on developing asymmetric syntheses to access enantiopure versions of this scaffold directly. Advanced methodologies, such as intramolecular C-H amination or novel cycloaddition strategies, could potentially offer even more step-economic pathways.[14][15] Nevertheless, the routes described herein provide a solid, validated foundation for any research or development professional seeking to leverage the unique structural and pharmacological benefits of the 2-azaspiro[3.4]octane core.
References
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(10), 2658-2662. [Link][5][6][16]
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. DOI:10.1039/C9OB00306A. (Detailed experimental procedures and comparative data are available in the full article and its supplementary information). [Link][6]
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. [Link][16]
-
Che, C., et al. (2022). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link][14]
-
Plescia, J., & Van Vranken, D. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(19), 6293. [Link][4]
-
ResearchGate. (2019). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. [Link][17]
-
Li, Z., et al. (2023). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science, 14(22), 5969-5975. [Link][18]
-
Ila, H., & Kumar, G. D. K. (2003). Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc, 2003(3), 67-76. [Link][9]
-
Vale, N., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 625-641. [Link][2]
-
Orru, R. V. A., et al. (2021). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Chemistry – A European Journal, 27(48), 12345-12350. [Link][19]
-
Nefzi, A., et al. (1999). Synthesis of a natural product-inspired eight-membered ring lactam library via ring-closing metathesis. Bioorganic & Medicinal Chemistry Letters, 9(16), 2297-2302. [Link][20]
-
Dandapani, S., & Marcaurelle, L. A. (2010). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 5(9), 837-851. [Link][1]
-
ResearchGate. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link][21]
-
ResearchGate. (2021). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. [Link][3]
-
ResearchGate. (2018). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. [Link][15]
-
Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. [Link][11]
-
Organic Chemistry Division, Royal Society of Chemistry. (n.d.). Reductive Amination. Wordpress. [Link][12]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link][13]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Arnold, F. H., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]
-
Litskan, Y., & Vashchenko, B. (2023). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Organic Chemistry Portal. Ring Closing Metathesis (RCM). [Link]
-
Grygorenko, O. O., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2539. [Link]
-
Fürstner, A., et al. (2018). Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. Beilstein Journal of Organic Chemistry, 14, 2128-2143. [Link]
-
Nguyen, T. H., et al. (2021). Recent Advances in Synthetic Routes to Azacycles. Molecules, 26(10), 2829. [Link]
-
Nakazaki, A., et al. (2015). SYNTHESIS OF 1,5-DIOXASPIRO[3.4]OCTANE THROUGH BROMOCATION-INDUCED CASCADE CYCLIZATION. Heterocycles, 91(6), 1157-1161. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 8. Ring Closing Metathesis [organic-chemistry.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. [fredi.hepvs.ch]
- 20. Synthesis of a natural product-inspired eight-membered ring lactam library via ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Annulation Strategies for the Synthesis of the 2-Azaspiro[3.4]octane Core: An In-depth Technical Guide
Introduction: The Rising Prominence of the 2-Azaspiro[3.4]octane Scaffold in Medicinal Chemistry
The 2-azaspiro[3.4]octane moiety, a rigid three-dimensional scaffold, has garnered significant attention in contemporary drug discovery. Its unique stereochemical properties and novel chemical space offer a compelling alternative to traditional flat, aromatic structures. The incorporation of this spirocycle can enhance key pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, aqueous solubility, and binding affinity, by providing a well-defined vectoral orientation of substituents. This guide provides an in-depth technical overview of the core annulation strategies for the synthesis of the 2-azaspiro[3.4]octane framework, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and ground our discussion in authoritative references.
Strategic Overview: Annulation of the Azetidine or Cyclopentane Ring
The construction of the 2-azaspiro[3.4]octane core can be approached from two primary retrosynthetic viewpoints: the annulation of the four-membered azetidine ring onto a pre-existing cyclopentane, or the formation of the cyclopentane ring onto a precursor containing the azetidine moiety. A comprehensive study by Ramesh et al. outlines three distinct and successful routes, two of which focus on the former strategy, while one employs the latter.[1][2][3][4] These methods utilize readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purification.[1][2][3][4]
Diagram: Retrosynthetic Approaches
Caption: Retrosynthetic disconnection of the 2-azaspiro[3.4]octane core.
Methodology 1: Cyclopentane Ring Annulation
This approach commences with a pre-formed azetidine ring, onto which the cyclopentane ring is constructed. The key steps involve the alkylation of a protected 3-azetidinone with a suitable three-carbon electrophile, followed by intramolecular cyclization.
Experimental Protocol: Cyclopentane Annulation
-
Protection of 3-Azetidinone: Commercially available 3-azetidinone hydrochloride is protected with a suitable protecting group, such as a benzyl group, under standard conditions (e.g., benzaldehyde, sodium triacetoxyborohydride in dichloromethane).
-
Alkylation: The protected 3-azetidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding enolate. This is followed by the addition of a three-carbon electrophile, for instance, 1,3-dibromopropane.
-
Intramolecular Cyclization: The resulting alkylated intermediate is then subjected to a second intramolecular alkylation, often promoted by the same or a different base, to facilitate the ring closure and formation of the spirocyclic ketone.
-
Reduction and Deprotection: The spirocyclic ketone is reduced to the corresponding alcohol using a reducing agent like sodium borohydride. Subsequent deprotection of the nitrogen, for example, through hydrogenolysis in the case of a benzyl group, yields the final 2-azaspiro[3.4]octane.
Methodology 2: Azetidine Ring Annulation
Annulation of the four-membered ring presents a distinct set of challenges and opportunities. Two effective routes have been developed that start from a common cyclopentane-based precursor.[1][2][3][4]
Route A: Via Dieckmann Condensation and Curtius Rearrangement
Experimental Protocol:
-
Dieckmann Condensation: Diethyl 1,1-cyclopentanedicarboxylate undergoes an intramolecular Dieckmann condensation using a base like sodium ethoxide to form the corresponding β-keto ester.
-
Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated under acidic or basic conditions to yield cyclopentanone-2-carboxylic acid.
-
Esterification: The carboxylic acid is esterified, for example, using methanol and a catalytic amount of sulfuric acid.
-
Curtius Rearrangement: The ester is converted to the corresponding acyl azide, typically by treatment with sodium azide. The acyl azide then undergoes a Curtius rearrangement upon heating to form an isocyanate, which is subsequently trapped with a suitable alcohol (e.g., benzyl alcohol) to form a carbamate.
-
Reduction and Cyclization: The keto-carbamate is reduced, and the resulting amino alcohol is treated with a reagent like thionyl chloride to form a cyclic sulfite, which upon treatment with a base, cyclizes to the protected 2-azaspiro[3.4]octane.
-
Deprotection: The protecting group is removed to afford the target compound.
Route B: Via Nitrile Alkylation and Reduction
Experimental Protocol:
-
Cyanohydrin Formation: Cyclopentanone is converted to its cyanohydrin by treatment with a cyanide source, such as potassium cyanide.
-
Nitrile Alkylation: The cyanohydrin is protected, and the nitrile is alkylated with a suitable two-carbon electrophile containing a leaving group and a protected amine precursor.
-
Reductive Cyclization: The nitrile and the protected amine precursor are then reduced in a one-pot reaction, often using a powerful reducing agent like lithium aluminum hydride, which facilitates the reductive cyclization to form the 2-azaspiro[3.4]octane skeleton.
Methodology 3: Visible-Light-Mediated Photocatalytic Annulation
A modern and highly efficient strategy for the construction of C(sp3)-rich N-heterospirocycles, including the 2-azaspiro[3.4]octane framework, employs visible-light-mediated photocatalysis.[5][6][7][8] This approach allows for the direct coupling of feedstock aliphatic ketones and aldehydes with alkene-containing secondary amines.[5][6]
The key to this methodology is the use of a highly reducing iridium photocatalyst in conjunction with a hydrogen atom transfer (HAT) catalyst. The reaction proceeds through a radical-polar crossover mechanism.
Proposed Mechanism: Photocatalytic Spirocyclization
Caption: Simplified mechanism of visible-light photocatalytic spirocyclization.
Experimental Protocol: Photocatalytic Synthesis
-
Reaction Setup: A solution of the aliphatic ketone (e.g., cyclopentanone), the alkene-containing secondary amine, the iridium photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6), and a hydrogen atom donor (e.g., Hantzsch ester) in a suitable solvent (e.g., acetonitrile) is prepared in a reaction vessel.[5][6]
-
Degassing: The reaction mixture is thoroughly degassed by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen).
-
Irradiation: The reaction vessel is placed in a photoreactor and irradiated with visible light (e.g., blue LEDs) at room temperature for a specified period.
-
Workup and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the desired 2-azaspiro[3.4]octane derivative.
Methodology 4: Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of a wide array of cyclic and macrocyclic compounds, including azaspirocycles.[9][10][11][12][13] This strategy involves the intramolecular reaction of a diene precursor in the presence of a ruthenium-based catalyst to form a new carbon-carbon double bond, thereby closing the ring.
Experimental Protocol: RCM for Azaspirocycle Synthesis
-
Synthesis of Diene Precursor: A suitable diene precursor is synthesized. For the 2-azaspiro[3.4]octane core, this would typically involve the alkylation of a protected 3-amino-3-vinylcyclopentene with an allyl halide.
-
RCM Reaction: The diene precursor is dissolved in a degassed solvent (e.g., dichloromethane or toluene). A Grubbs or Hoveyda-Grubbs catalyst (1st or 2nd generation) is added, and the reaction mixture is stirred at room temperature or elevated temperature until the starting material is consumed.
-
Catalyst Removal: The ruthenium catalyst is removed from the reaction mixture. This can be achieved by treatment with a phosphine scavenger or by filtration through a pad of silica gel or a specialized scavenger resin.
-
Hydrogenation and Deprotection: The resulting double bond in the spirocyclic product is typically reduced via catalytic hydrogenation. Subsequent removal of the protecting group yields the saturated 2-azaspiro[3.4]octane.
Methodology 5: [3+2] Cycloaddition
The [3+2] cycloaddition of azomethine ylides with dipolarophiles provides a direct and atom-economical route to five-membered nitrogen heterocycles. This strategy has been successfully applied to the synthesis of 2,6-diazaspiro[3.4]octane and related structures.[14]
Experimental Protocol: [3+2] Cycloaddition
-
Generation of Azomethine Ylide: An azomethine ylide is generated in situ from a suitable precursor, such as an N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, in the presence of a catalytic amount of a Lewis or Brønsted acid (e.g., trifluoroacetic acid).
-
Cycloaddition: The in situ generated azomethine ylide reacts with a dipolarophile, which for the synthesis of the 2-azaspiro[3.4]octane core would be a methylene-substituted cyclobutane derivative. The reaction is typically carried out in an aprotic solvent at room temperature or with gentle heating.
-
Workup and Purification: After the reaction is complete, the mixture is worked up, and the desired spirocyclic product is isolated and purified by standard techniques such as column chromatography or crystallization.
Quantitative Data Summary
| Annulation Strategy | Key Reagents/Catalysts | Typical Yields | Stereoselectivity | Reference |
| Cyclopentane Annulation | LDA, 1,3-dibromopropane | Moderate to Good | Diastereoselective | [1][2][3][4] |
| Azetidine Annulation (Route A) | NaOEt, Curtius rearrangement | Moderate | Diastereoselective | [1][2][3][4] |
| Azetidine Annulation (Route B) | KCN, LiAlH4 | Moderate to Good | Diastereoselective | [1][2][3][4] |
| Photocatalytic Annulation | Ir-photocatalyst, Hantzsch ester | Good to Excellent | Substrate dependent | [5][6] |
| Ring-Closing Metathesis | Grubbs/Hoveyda-Grubbs catalyst | Good to Excellent | Generally not stereoselective in the RCM step | [9][10][11] |
| [3+2] Cycloaddition | Azomethine ylide precursor, TFA | Good | Diastereoselective | [14] |
Conclusion and Future Outlook
The synthesis of the 2-azaspiro[3.4]octane core is achievable through a variety of robust and innovative annulation strategies. Traditional methods involving the sequential construction of either the azetidine or cyclopentane ring offer reliable access from simple starting materials. More contemporary approaches, such as visible-light photocatalysis and ring-closing metathesis, provide highly efficient and versatile routes with broad functional group tolerance. The choice of a particular strategy will be dictated by factors such as the availability of starting materials, the desired substitution pattern on the spirocyclic core, and the scalability of the process. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the development of even more efficient, stereoselective, and sustainable methods for the synthesis of 2-azaspiro[3.4]octanes and their derivatives will remain an active and important area of chemical research.
References
- Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(13), 3367–3371.
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link][1][2][3][4]
-
Flodén, N. J., Trowbridge, A., Willcox, D., Walton, S. M., Kim, Y., & Gaunt, M. J. (2019). Streamlined Synthesis of C(sp3)-Rich N-Heterospirocycles Enabled by Visible-Light-Mediated Photocatalysis. Journal of the American Chemical Society, 141(21), 8426–8430. [Link][5][6]
- Wang, W., Lu, X., Dong, X., & Zhao, W. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 35(1), 229-234.
-
Flodén, N. J., Trowbridge, A., Willcox, D., Walton, S. M., Kim, Y., & Gaunt, M. J. (2019). Streamlined Synthesis of C(sp3)-Rich N-Heterospirocycles Enabled by Visible-Light-Mediated Photocatalysis. PubMed. [Link][5][6]
-
Neipp, C. E., & Martin, S. F. (2003). Synthesis of bridged azabicyclic structures via ring-closing olefin metathesis. The Journal of Organic Chemistry, 68(23), 8867–8878. [Link][9]
-
O'Neill, J. C., et al. (2022). Multicomponent Direct Assembly of N-Heterospirocycles Facilitated by Visible-Light-Driven Photocatalysis. The Journal of Organic Chemistry. [Link][7][8]
-
Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link][1][2][3]
-
Wang, W., Lu, X., Dong, X., & Zhao, W. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF. [Link][14]
-
Apeiron Synthesis. (2025). How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules? [Link][11]
-
Paderes, M. C., et al. (2011). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). National Institutes of Health. [Link][13]
-
Fustero, S., et al. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. [Link][15]
-
Bertrand, F., et al. (2004). Diversity-oriented synthesis of azaspirocycles. PubMed. [Link][16]
-
Giardinà, A., et al. (2021). A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids. AIR Unimi. [Link][10]
-
Wallace, D. J. (2011). Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses Procedure. [Link][12]
Sources
- 1. Streamlined Synthesis of C(sp3)-Rich N-Heterospirocycles Enabled by Visible-Light-Mediated Photocatalysis [repository.cam.ac.uk]
- 2. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Streamlined Synthesis of C(sp3)-Rich N-Heterospirocycles Enabled by Visible-Light-Mediated Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Multicomponent Direct Assembly of NâHeterospirocycles Facilitated by Visible-Light-Driven Photocatalysis - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of bridged azabicyclic structures via ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
- 11. apeiron-synthesis.com [apeiron-synthesis.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of 2-Azaspiro[3.4]octane: A Guide to NMR and Mass Spectrometry Characterization
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The 2-azaspiro[3.4]octane motif, a unique spirocyclic scaffold containing an azetidine ring fused to a cyclopentane system, has emerged as a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to more common saturated heterocycles, enabling the exploration of novel chemical space in drug discovery programs.[1][2] The precise characterization of this scaffold is paramount to ensure the identity, purity, and structural integrity of synthesized intermediates and final active pharmaceutical ingredients (APIs).
This technical guide provides an in-depth exploration of the analytical techniques used to characterize 2-azaspiro[3.4]octane, with a core focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a self-validating system, the protocols and data interpretation frameworks described herein are designed to provide researchers with a robust methodology for unambiguous structural confirmation.
Molecular Structure and Physicochemical Properties
2-Azaspiro[3.4]octane is a saturated bicyclic amine with the molecular formula C₇H₁₃N. Its structure features a central quaternary carbon (the spiro center) shared by both the four-membered azetidine ring and the five-membered cyclopentane ring.
-
Molecular Formula: C₇H₁₃N[3]
-
Molecular Weight (Monoisotopic): 111.1048 g/mol [3]
-
Molecular Weight (Average): 111.18 g/mol [3]
Caption: Numbering scheme for 2-azaspiro[3.4]octane.
Part 1: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-azaspiro[3.4]octane, both ¹H and ¹³C NMR are essential for confirming the integrity of the spirocyclic core.
Expertise & Experience: The Causality Behind NMR Analysis
The choice to use both ¹H and ¹³C NMR is deliberate. ¹H NMR provides a rapid assessment of the proton environments and their relative numbers (integration), while ¹³C NMR confirms the carbon skeleton, including the critical, non-protonated spiro carbon. The distinct chemical shifts and coupling patterns are a direct consequence of the molecule's rigid, strained ring systems and the electronic influence of the nitrogen atom.[5]
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 2-azaspiro[3.4]octane is predicted to show distinct signals for the azetidine and cyclopentane ring protons.
-
Azetidine Protons (C1-H₂, C3-H₂): These protons are adjacent to the electron-withdrawing nitrogen atom, causing them to be deshielded and appear further downfield compared to typical alkane protons.[5] They are expected to resonate as triplets due to coupling with the two protons on the adjacent carbon within the four-membered ring.
-
Cyclopentane Protons (C5-H₂, C6-H₂, C7-H₂, C8-H₂): These protons will resonate in the typical aliphatic region. The protons on C5 and C8, being adjacent to the spiro center, may exhibit slightly different chemical shifts and more complex splitting patterns compared to the protons on C6 and C7.
-
Amine Proton (N-H): The secondary amine proton typically appears as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature. This signal will disappear upon the addition of D₂O, a key confirmatory test.[5]
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a clear fingerprint of the carbon framework. Due to molecular symmetry, four distinct carbon signals are expected.
-
Spiro Carbon (C4): This quaternary carbon is unique and will appear as a singlet with a chemical shift characteristic of a spirocyclic center, typically deshielded relative to other aliphatic carbons.
-
Azetidine Carbons (C1, C3): These two carbons are equivalent and are directly bonded to the nitrogen, causing a significant downfield shift into the 40-60 ppm range.[5]
-
Cyclopentane Carbons (C5, C8): These equivalent carbons are adjacent to the spiro center.
-
Cyclopentane Carbons (C6, C7): These two carbons are also equivalent and are expected to be the most upfield signals in the spectrum.
Data Presentation: Predicted NMR Assignments
The following table summarizes the predicted chemical shifts for 2-azaspiro[3.4]octane in a standard solvent like CDCl₃. Actual values may vary slightly based on experimental conditions.
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| δ (ppm) | Multiplicity | |
| NH | 1.5 - 2.5 | broad s |
| C1-H ₂, C3-H ₂ | 2.8 - 3.2 | t |
| C5-H ₂, C8-H ₂ | 1.7 - 2.0 | m |
| C6-H ₂, C7-H ₂ | 1.5 - 1.7 | m |
| C 4 (Spiro) | - | - |
Experimental Protocol: NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-azaspiro[3.4]octane.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shift to 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube and cap securely.
-
-
¹H NMR Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single pulse (e.g., 'zg30').[6]
-
Spectral Width: 0 - 12 ppm.
-
Acquisition Time: 2 - 4 seconds.
-
Relaxation Delay (d1): 1 - 2 seconds.
-
Number of Scans: 8 - 16 scans.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition Parameters (100 MHz Spectrometer):
Part 2: Characterization by Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool that provides two critical pieces of information: the precise molecular weight and, through fragmentation analysis, confirmation of the molecule's substructures.
Expertise & Experience: Choosing the Right Ionization Technique
The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is driven by the desired information.
-
Electron Ionization (EI): This is a "hard" ionization technique typically coupled with Gas Chromatography (GC-MS). It imparts significant energy to the molecule, leading to extensive and reproducible fragmentation patterns that serve as a molecular fingerprint.[7][8] However, the molecular ion (M⁺˙) may be weak or absent.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique, ideal for liquid chromatography (LC-MS) or direct infusion.[9] It typically generates the protonated molecule, [M+H]⁺, with minimal fragmentation.[10] This is invaluable for confirming the molecular weight. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation (Collision-Induced Dissociation, CID) can be performed on the [M+H]⁺ ion to elicit structural information.[7]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula. This is a cornerstone of trustworthy characterization.
-
Expected Exact Mass for C₇H₁₃N [M]⁺˙: 111.1048
-
Expected Exact Mass for C₇H₁₄N⁺ [M+H]⁺: 112.1126
Fragmentation Analysis
The fragmentation of 2-azaspiro[3.4]octane is governed by the stability of the resulting ions. The most common pathway for cyclic amines is α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[11]
-
Initial Ionization:
-
EI: C₇H₁₃N + e⁻ → [C₇H₁₃N]⁺˙ (m/z 111) + 2e⁻
-
ESI: C₇H₁₃N + H⁺ → [C₇H₁₄N]⁺ (m/z 112)
-
-
Primary Fragmentation (α-cleavage): The primary fragmentation involves the cleavage of the C1-C4 or C3-C4 bond, leading to the opening of the azetidine ring. This generates a stable radical cation. Subsequent cleavage of the cyclopentane ring can lead to the loss of neutral fragments like ethene (C₂H₄).
Data Presentation: Predicted Mass Spectrometry Fragments
| Ion | Description | Calculated m/z | Method |
| [C₇H₁₃N]⁺˙ | Molecular Ion | 111.10 | EI |
| [C₇H₁₄N]⁺ | Protonated Molecule | 112.11 | ESI |
| [C₆H₁₀N]⁺ | Loss of CH₃˙ | 96.08 | EI |
| [C₅H₈N]⁺ | Loss of C₂H₅˙ | 82.07 | EI |
| [C₅H₉N]⁺˙ | Loss of C₂H₄ | 83.07 | EI |
Experimental Protocol: Mass Spectrometry Analysis
This protocol outlines a general procedure for ESI-MS analysis.
-
Sample Preparation:
-
Prepare a stock solution of 2-azaspiro[3.4]octane at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation.
-
-
ESI-MS Acquisition (Positive Ion Mode):
-
Infusion Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Scan Range: m/z 50 - 500.
-
MS/MS Analysis (Optional): Isolate the [M+H]⁺ ion (m/z 112.11) in the first mass analyzer and apply collision energy (typically 10-40 eV) to induce fragmentation, which is then analyzed in the second mass analyzer.
-
Visualization: Integrated Analytical Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Azaspiro(3.4)octane | C7H13N | CID 18187429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phys.libretexts.org [phys.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Introduction: The Structural Significance of Spirocyclic Scaffolds
An In-depth Technical Guide to the Spectroscopic Data Analysis of 2-Azaspiro[3.4]octane
In the landscape of modern drug discovery, there is a pronounced shift away from planar, two-dimensional molecules towards more complex, three-dimensional scaffolds. Spirocyclic systems, which feature two rings connected by a single, shared quaternary carbon, are at the forefront of this movement. The 2-azaspiro[3.4]octane core is a particularly valuable motif, combining a strained azetidine ring with a cyclopentane ring. This rigid, defined three-dimensional structure can enhance binding affinity and selectivity for biological targets while often improving physicochemical properties like solubility and metabolic stability.
Given its importance, unambiguous structural verification of 2-azaspiro[3.4]octane and its derivatives is paramount for researchers in medicinal chemistry and process development. This guide provides an in-depth analysis of the core spectroscopic techniques required for its characterization: Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). We will not only present the data but also delve into the causal relationships between the molecular structure and the resulting spectral features, offering a framework for confident and comprehensive analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a foundational technique for identifying the functional groups present in a molecule. The principle rests on the absorption of specific frequencies of IR radiation, which correspond to the vibrational energies of different chemical bonds. For 2-azaspiro[3.4]octane, IR analysis serves as a rapid and effective method to confirm the presence of the secondary amine and the saturated hydrocarbon framework.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
A robust and common method for obtaining an IR spectrum of a liquid sample like 2-azaspiro[3.4]octane is Fourier Transform Infrared (FT-IR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Preparation: Ensure the FT-IR spectrometer is purged and has a stable baseline.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal (typically diamond or germanium). This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a single drop of neat 2-azaspiro[3.4]octane directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Data Presentation: Characteristic IR Absorptions
The IR spectrum of 2-azaspiro[3.4]octane is characterized by a few key absorptions that confirm its core structure.
| Wavenumber (cm⁻¹) | Intensity / Shape | Assignment | Rationale |
| ~3300-3400 | Medium, Sharp | N-H Stretch | Confirms the presence of the secondary amine. The sharpness, relative to a broad O-H peak, is characteristic.[1][2] |
| ~2850-2960 | Strong, Sharp | sp³ C-H Stretch | Indicates the saturated C-H bonds of the azetidine and cyclopentane rings.[3] |
| ~1020-1250 | Medium | C-N Stretch | Corresponds to the stretching vibration of the carbon-nitrogen single bond within the azetidine ring.[1] |
Key Insight: The most telling feature is the absence of strong absorptions in other regions. For instance, the lack of a strong, sharp peak around 1700 cm⁻¹ confirms the absence of any carbonyl (C=O) groups, which could be present in precursor molecules or as oxidation byproducts.[4]
Visualization: IR Analysis Workflow
Caption: Workflow for structural confirmation using FT-IR.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For 2-azaspiro[3.4]octane, Electron Ionization (EI) is a common technique that provides a definitive molecular ion peak and a reproducible fragmentation fingerprint.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of 2-azaspiro[3.4]octane in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via direct infusion or a GC inlet. The solvent is removed under vacuum.
-
Ionization: In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•⁺).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.
-
Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Data Presentation: Key Ions and Fragmentation
The molecular formula of 2-azaspiro[3.4]octane is C₇H₁₃N.[5] Its monoisotopic mass is 111.1048 g/mol . The mass spectrum is expected to reflect this, with fragmentation driven by the presence of the nitrogen atom.
| m/z Value | Ion Identity | Significance |
| 111 | [C₇H₁₃N]•⁺ | Molecular Ion (M•⁺) : Confirms the molecular weight of the compound. |
| 110 | [M-H]⁺ | Loss of a hydrogen atom, often from the carbon alpha to the nitrogen. |
| 82 | [M-C₂H₅]⁺ or [C₅H₈N]⁺ | Base Peak (most abundant) : Likely formed via α-cleavage, the characteristic fragmentation of amines. This involves the loss of an ethyl radical from the cyclopentane ring adjacent to the spiro center. |
| 54 | [C₃H₄N]⁺ | Further fragmentation of the azetidine ring structure. |
Expert Insight: The "Nitrogen Rule" is a fundamental principle in mass spectrometry which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The molecular ion peak at m/z 111 is perfectly consistent with the presence of a single nitrogen atom in the structure.[6][7] The most probable and stabilizing fragmentation is α-cleavage, where the bond between the spiro carbon and an adjacent carbon in the cyclopentane ring breaks, leading to a resonance-stabilized iminium ion. This pathway reliably produces the base peak in cyclic amines.[8]
Visualization: Proposed α-Cleavage Fragmentation
Caption: Dominant fragmentation pathway for 2-azaspiro[3.4]octane.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment, their proximity to one another, and their relative numbers. For a conformationally rigid molecule like 2-azaspiro[3.4]octane, ¹H NMR is exceptionally powerful for structural elucidation.
Experimental Protocol: High-Field ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of 2-azaspiro[3.4]octane in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength improves signal dispersion and simplifies spectral interpretation.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied. The spectrum is then calibrated to the TMS signal.
Data Presentation: ¹H NMR Spectral Data
Based on analysis of similar structures and general principles, the following representative ¹H NMR data for 2-azaspiro[3.4]octane (in CDCl₃ at 400 MHz) is presented. The exact shifts can be extracted from spectral images found in synthetic reports.[9]
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| A | ~3.4 - 3.6 | s | 4H | -CH₂- (azetidine ring, C1 & C3) |
| B | ~1.9 - 2.1 | m | 4H | -CH₂- (cyclopentane, adjacent to spiro C) |
| C | ~1.6 - 1.8 | m | 4H | -CH₂- (cyclopentane, distal to spiro C) |
| D | ~1.5 (variable) | br s | 1H | -NH- |
s = singlet, m = multiplet, br s = broad singlet
In-Depth Interpretation
-
Signal A (Azetidine Protons): The four protons on the carbons adjacent to the nitrogen (C1 and C3) are chemically equivalent due to symmetry. They appear as a singlet because there are no adjacent protons to couple with. Their downfield shift (~3.5 ppm) is a direct result of the deshielding effect of the electronegative nitrogen atom.[10][11]
-
Signals B & C (Cyclopentane Protons): The eight protons of the cyclopentane ring are not all equivalent. Those on the carbons directly attached to the spiro center (Signal B) will be in a different electronic environment and thus have a different chemical shift than the four protons on the more distant carbons (Signal C). They appear as complex multiplets due to spin-spin coupling with their neighbors.
-
Signal D (Amine Proton): The N-H proton typically appears as a broad singlet. Its chemical shift can be highly variable and is dependent on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. It often does not couple with adjacent C-H protons.
Visualization: ¹H NMR Structural Assignment
Caption: Correlation of ¹H NMR signals to the 2-azaspiro[3.4]octane structure.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment (e.g., sp³, sp², attached to heteroatoms). For 2-azaspiro[3.4]octane, this technique definitively confirms the carbon framework.
Experimental Protocol: ¹³C NMR with Proton Decoupling
The sample preparation and instrument setup are identical to that for ¹H NMR. The key difference is the observation frequency and the use of broadband proton decoupling.
-
Acquisition: A standard ¹³C pulse program is used.
-
Proton Decoupling: During acquisition, a broadband radiofrequency is applied at the proton resonance frequencies. This irradiates all protons simultaneously, collapsing all C-H coupling and causing each unique carbon signal to appear as a single, sharp line. This greatly simplifies the spectrum and improves the signal-to-noise ratio.
Data Presentation: ¹³C NMR Spectral Data
Due to the molecule's symmetry, only four unique carbon environments exist.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~55-60 | C1, C3 | Carbons adjacent to the nitrogen are deshielded and appear downfield. |
| ~45-50 | C4 (Spiro) | The quaternary spiro carbon is unique and typically appears in this region for spiroalkanes. |
| ~35-40 | C5, C8 | Cyclopentane carbons adjacent to the spiro center. |
| ~25-30 | C6, C7 | The remaining two equivalent carbons of the cyclopentane ring. |
Expert Rationale: The chemical shifts are consistent with an entirely sp³-hybridized carbon framework.[12] The carbons directly bonded to the electronegative nitrogen (C1, C3) are shifted the furthest downfield. The number of signals (four) perfectly matches the number of unique carbon environments predicted from the molecule's C₂ᵥ symmetry. The signal for the spiro-carbon (C4) is typically less intense than the others due to the absence of an attached proton, which reduces signal enhancement from the Nuclear Overhauser Effect (NOE) during proton decoupling.
Visualization: Carbon Environment Symmetry
Caption: Symmetry and unique carbon environments in 2-azaspiro[3.4]octane.
Conclusion: A Unified Spectroscopic Picture
The structural elucidation of 2-azaspiro[3.4]octane is a textbook example of how different spectroscopic techniques provide complementary pieces of a molecular puzzle.
-
IR Spectroscopy provides a rapid screen, confirming the presence of the N-H bond and the saturated C-H framework while verifying the absence of extraneous functional groups like carbonyls.
-
Mass Spectrometry gives an exact molecular weight (m/z = 111), confirming the molecular formula of C₇H₁₃N in accordance with the Nitrogen Rule. The fragmentation pattern, dominated by α-cleavage, is characteristic of a cyclic amine.
-
¹³C NMR Spectroscopy definitively shows four unique carbon signals, matching the molecule's symmetry and confirming the presence of a quaternary spiro carbon.
-
¹H NMR Spectroscopy provides the most detailed map, confirming the number of protons in each unique environment and their connectivity through chemical shift and multiplicity, clearly distinguishing the azetidine protons from the two sets of cyclopentane protons.
Together, these four analytical methods provide a self-validating system, leading to the unambiguous confirmation of the 2-azaspiro[3.4]octane structure. This rigorous analytical workflow is essential for ensuring the quality and integrity of novel chemical entities in the research and development pipeline.
References
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. [Link]
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Supporting Information: Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 18187429, 2-Azaspiro(3.4)octane. PubChem. Retrieved January 11, 2026, from [Link].
-
Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
University of Wisconsin-Madison. (n.d.). 13C NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
UCLA. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. 2-Azaspiro(3.4)octane | C7H13N | CID 18187429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
An In-depth Technical Guide to 2-Azaspiro[3.4]octane: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Medicinal chemists are increasingly "escaping from flatland"—moving beyond traditional flat, aromatic structures to embrace three-dimensional scaffolds that can better mimic natural products and interact with complex biological targets.[1][2] Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as a particularly valuable class of these 3D frameworks. Their inherent rigidity reduces conformational flexibility, which can lead to enhanced binding affinity and selectivity for target proteins. Furthermore, the introduction of a spirocyclic core can significantly improve physicochemical properties such as solubility and metabolic stability, critical factors for a successful drug candidate.[2]
Among these privileged structures, 2-azaspiro[3.4]octane has garnered significant attention as a versatile building block. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and its burgeoning role in the development of novel therapeutics.
Core Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 2-azaspiro[3.4]octane | [3] |
| CAS Number | 665-41-8 | [3] |
| Molecular Formula | C₇H₁₃N | [3] |
| Molecular Weight | 111.18 g/mol | [3] |
| Structure | PubChem |
The hydrochloride salt of 2-azaspiro[3.4]octane is also a commonly used form for handling and formulation purposes.
Synthesis of 2-Azaspiro[3.4]octane: A Multi-pronged Approach
The efficient construction of the 2-azaspiro[3.4]octane core is crucial for its widespread use. Researchers have developed several successful synthetic routes, primarily revolving around different strategies for forming the fused azetidine and cyclopentane rings.[4][5] A notable publication in Organic & Biomolecular Chemistry outlines three distinct and effective approaches that utilize readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purification.[4][6]
The strategic choice of annulation (ring-forming) strategy is key. One approach involves the formation of the cyclopentane ring onto a pre-existing azetidine, while two other successful methods focus on constructing the four-membered azetidine ring onto a cyclopentane precursor.[4][5]
General Synthetic Workflow Overview
The following diagram illustrates a generalized workflow for the synthesis of the protected 2-azaspiro[3.4]octane core, which can then be deprotected to yield the final product.
Caption: Generalized synthetic workflows for 2-azaspiro[3.4]octane.
Detailed Experimental Protocol (Example: Cyclopentane Annulation Route)
The following protocol is a representative example based on the literature for the synthesis of a protected intermediate, tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate, which can be further reduced and deprotected to yield the target compound.[7]
-
Step 1: Intramolecular Aldol Condensation:
-
To a solution of tert-butyl 3-formyl-3-(2-oxopropyl)azetidine-1-carboxylate in diethyl ether, add 5% aqueous sodium hydroxide.
-
Stir the biphasic mixture vigorously at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product, tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate, by silica gel column chromatography.
-
-
Step 2: Catalytic Hydrogenation:
-
Dissolve the purified enone from Step 1 in an appropriate solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate.
-
-
Step 3: Reduction and Deprotection (General Procedure):
-
The ketone can be reduced to a methylene group using standard methods like the Wolff-Kishner or Clemmensen reduction, followed by deprotection of the Boc group using a strong acid like trifluoroacetic acid or hydrochloric acid in a suitable solvent to yield 2-azaspiro[3.4]octane or its hydrochloride salt.
-
Physicochemical and Spectroscopic Properties
Understanding the physicochemical and spectroscopic profile of 2-azaspiro[3.4]octane is essential for its application in drug design and development.
Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 111.18 g/mol | [3] |
| XLogP3 | 1.3 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Topological Polar Surface Area | 12 Ų | [3] |
Spectroscopic Data (¹H and ¹³C NMR)
The structural elucidation of 2-azaspiro[3.4]octane and its derivatives is routinely confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. While specific shifts can vary with the solvent and substitution, representative data for the parent compound and its protected intermediates can be found in the supporting information of synthetic chemistry publications.[6]
Expected ¹H NMR Features:
-
Signals corresponding to the protons on the cyclopentane ring, typically in the aliphatic region.
-
Distinct signals for the protons on the azetidine ring, often appearing as multiplets.
-
A broad singlet for the N-H proton, which is exchangeable with D₂O.
Expected ¹³C NMR Features:
-
A signal for the spirocyclic quaternary carbon.
-
Signals for the methylene carbons of the cyclopentane and azetidine rings.
Applications in Drug Discovery
The unique 3D geometry and favorable physicochemical properties of the 2-azaspiro[3.4]octane scaffold make it an attractive building block for designing novel therapeutic agents. Its incorporation can lead to improved target engagement, enhanced selectivity, and better pharmacokinetic profiles.
Muscarinic M4 Receptor Agonists
A significant application of 2-azaspiro[3.4]octane derivatives is in the development of muscarinic M4 receptor agonists. The M4 receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and is a key target for treating neuropsychiatric disorders. Activation of the M4 receptor is a promising therapeutic strategy for conditions such as schizophrenia and other psychotic disorders, as well as cognitive dysfunction associated with Alzheimer's disease.
Several patents disclose novel 2-azaspiro[3.4]octane derivatives that act as potent and selective M4 receptor agonists. These compounds are being investigated for the treatment of psychosis, cognitive deficits, and substance use disorders. The spirocyclic core in these molecules serves to rigidly orient the pharmacophoric elements, leading to high affinity and functional activity at the M4 receptor.
Logical Pathway for M4 Agonist-Mediated Antipsychotic Effect
Caption: Mechanism of action for M4 receptor agonists in psychosis.
Conclusion
2-Azaspiro[3.4]octane is a compelling example of a spirocyclic scaffold that is making a tangible impact on medicinal chemistry and drug discovery. Its accessible synthesis, coupled with the desirable three-dimensional properties it imparts to molecules, has positioned it as a valuable building block for the development of next-generation therapeutics. As researchers continue to explore novel chemical space, the strategic use of scaffolds like 2-azaspiro[3.4]octane will undoubtedly play a crucial role in addressing unmet medical needs, particularly in the complex arena of central nervous system disorders.
References
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. [Link]
- Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Supporting Information for: Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry.
-
ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18187429, 2-Azaspiro(3.4)octane. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72207506, Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. Retrieved from [Link]
- Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1).
-
ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90046547, Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Organic Chemistry Data. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. 2-Azaspiro(3.4)octane | C7H13N | CID 18187429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | C12H19NO3 | CID 72207506 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Synthesis of 2-Azaspiro[3.4]octane Analogs: A Technical Guide for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Embracing Three-Dimensionality in Modern Drug Design
In the relentless pursuit of novel therapeutics with enhanced efficacy and improved safety profiles, medicinal chemists are increasingly venturing beyond the confines of "flat" aromatic systems. The strategic incorporation of three-dimensional (3D) scaffolds has emerged as a powerful approach to unlock new chemical space and address the multifaceted challenges of drug development. Among these scaffolds, the 2-azaspiro[3.4]octane core has garnered significant attention as a versatile and privileged motif. Its inherent rigidity, coupled with the precise spatial orientation of substituents, offers a unique opportunity to optimize ligand-target interactions and fine-tune physicochemical properties. This guide provides a comprehensive technical overview of the synthesis of novel 2-azaspiro[3.4]octane analogs, offering field-proven insights into synthetic strategies, mechanistic underpinnings, and practical applications in drug discovery.
The 2-Azaspiro[3.4]octane Scaffold: A Privileged Motif in Medicinal Chemistry
The 2-azaspiro[3.4]octane framework, characterized by a spirocyclic junction between a cyclopentane and an azetidine ring, presents a compelling structural architecture for medicinal chemistry. Its compact and rigid nature can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing potency. Furthermore, the spirocyclic nature introduces a higher fraction of sp³-hybridized carbons, a feature often correlated with improved clinical success rates due to enhanced solubility, metabolic stability, and reduced off-target effects.
The strategic value of the 2-azaspiro[3.4]octane core is particularly evident in its role as a bioisostere. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of lead optimization.[1][2] The 2-azaspiro[3.4]octane moiety has been successfully employed as a non-classical bioisostere for commonly used saturated heterocycles like piperidine, offering a novel intellectual property landscape and the potential for improved drug-like properties.[3]
Core Synthetic Strategies: Constructing the 2-Azaspiro[3.4]octane Framework
The synthesis of the 2-azaspiro[3.4]octane core can be broadly categorized into two primary strategies: those that form the cyclopentane ring onto a pre-existing azetidine (azetidine annulation) and those that construct the azetidine ring onto a cyclopentane precursor (cyclopentane annulation). A key publication by Ramesh et al. (2010) outlines three successful routes, providing a foundational framework for accessing this scaffold.[4][5]
Strategy 1: Annulation of the Cyclopentane Ring
This approach involves the construction of the five-membered ring onto a pre-formed azetidine derivative. A common tactic employs an intramolecular cyclization reaction.
Caption: Workflow for the synthesis of a 2-azaspiro[3.4]octan-6-one intermediate via cyclopentane annulation.
Mechanistic Insight: The Dieckmann Condensation
The cornerstone of this strategy is often the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester.[6][7] In this context, an azetidine-3-carboxylate derivative is first alkylated with a suitable 1,4-dihaloalkane or a related electrophile to introduce the precursor for the cyclopentane ring. The subsequent treatment with a strong base, such as sodium hydride or potassium tert-butoxide, initiates the intramolecular cyclization.[4] The reaction proceeds through the formation of an enolate at the α-position of one ester, which then attacks the carbonyl of the second ester, leading to the formation of the five-membered ring. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester furnish the desired 2-azaspiro[3.4]octan-6-one.[4]
Strategy 2: Annulation of the Azetidine Ring
This alternative and often more convergent approach involves the construction of the four-membered azetidine ring onto a pre-existing cyclopentane scaffold. This can be achieved through several methods, with intramolecular N-alkylation being a prominent example.
Caption: General workflow for the synthesis of the 2-azaspiro[3.4]octane core via azetidine annulation.
Causality in Experimental Choices: Intramolecular N-Alkylation
A common starting point for this strategy is a 1-(aminomethyl)-1-(hydroxymethyl)cyclopentane derivative. The key to a successful cyclization lies in the selective activation of the hydroxyl group to create a good leaving group, which is then displaced by the intramolecular nucleophilic attack of the amine.
The choice of activating agent and reaction conditions is critical. A typical procedure involves the conversion of the hydroxyl group to a mesylate or tosylate. The subsequent treatment with a base facilitates the intramolecular SN2 reaction, forming the azetidine ring. The choice of the nitrogen protecting group is also crucial, as it must be stable to the reaction conditions and allow for facile deprotection to reveal the final product or to enable further derivatization.
Detailed Experimental Protocols
The following protocols are illustrative examples based on established literature procedures and are intended to serve as a starting point for laboratory synthesis.
Protocol 1: Synthesis of N-Boc-2-azaspiro[3.4]octan-6-one (via Cyclopentane Annulation)
This protocol is adapted from principles of Dieckmann condensation.[6][7]
Step 1: Alkylation of N-Boc-azetidine-3-carboxylate
-
To a solution of commercially available ethyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add ethyl 4-bromobutanoate (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Dieckmann Condensation
-
To a solution of the diester from Step 1 in anhydrous toluene, add potassium tert-butoxide (1.5 eq) at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and quench with 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Hydrolysis and Decarboxylation
-
Dissolve the crude β-keto ester from Step 2 in a mixture of acetic acid and water (2:1).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction and neutralize with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting N-Boc-2-azaspiro[3.4]octan-6-one by column chromatography.
Protocol 2: Synthesis of N-Benzoyl-2-azaspiro[3.4]octane (via Azetidine Annulation)
This protocol is based on the intramolecular cyclization strategy described by Ramesh et al. (2010).[4]
Step 1: Synthesis of (1-(Benzamidomethyl)cyclopentyl)methanol
-
To a solution of 1-aminomethyl-1-cyclopentanol hydrochloride in dichloromethane and triethylamine, add benzoyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the product.
Step 2: Mesylation and Intramolecular Cyclization
-
To a solution of (1-(benzamidomethyl)cyclopentyl)methanol from Step 1 in dichloromethane at 0 °C, add triethylamine followed by methanesulfonyl chloride.
-
Stir the reaction at 0 °C for 1 hour.
-
Add a solution of sodium hydride in DMF and stir the reaction at room temperature for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield N-benzoyl-2-azaspiro[3.4]octane.
Data Presentation: Physicochemical Properties of 2-Azaspiro[3.4]octane Analogs
The substitution pattern on the 2-azaspiro[3.4]octane core can significantly influence its physicochemical properties, which are critical for drug development. The following table provides a comparison of calculated properties for the parent scaffold and a representative intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 2-Azaspiro[3.4]octane[8] | C₇H₁₃N | 111.18 | 1.3 |
| tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate[9] | C₁₂H₁₉NO₃ | 225.28 | 0.8 |
| tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate[10] | C₁₂H₁₉NO₃ | 225.28 | 0.9 |
Applications in Drug Discovery: Case Studies
The versatility of the 2-azaspiro[3.4]octane scaffold is underscored by its application in various therapeutic areas, particularly in the development of agents targeting the central nervous system (CNS).
Case Study: M4 Muscarinic Acetylcholine Receptor (M4R) Agonists
A significant number of patents have been filed for 2-azaspiro[3.4]octane derivatives as potent and selective M4 receptor agonists.[1][2][11] The M4 receptor is a validated target for the treatment of neuropsychiatric disorders, including schizophrenia and other psychotic disorders. The rigid 2-azaspiro[3.4]octane scaffold allows for the precise positioning of pharmacophoric elements to achieve high affinity and selectivity for the M4 receptor.
Case Study: Dopamine Receptor Ligands
The 2-azaspiro[3.4]octane core has also been explored in the design of dopamine receptor ligands.[12] Dopamine receptors are implicated in a wide range of neurological and psychiatric conditions, including Parkinson's disease, schizophrenia, and addiction. The unique 3D topology of the azaspiro[3.4]octane scaffold can be exploited to develop ligands with novel selectivity profiles for different dopamine receptor subtypes.
Future Directions and Conclusion
The synthesis of novel 2-azaspiro[3.4]octane analogs represents a vibrant and promising area of research in medicinal chemistry. The development of more efficient and stereoselective synthetic routes will undoubtedly accelerate the exploration of this privileged scaffold in drug discovery programs. As our understanding of the intricate relationship between three-dimensional molecular architecture and biological activity deepens, the 2-azaspiro[3.4]octane core is poised to play an increasingly important role in the design of the next generation of therapeutics. This guide has provided a comprehensive overview of the key synthetic strategies, mechanistic considerations, and practical applications of this valuable scaffold, with the aim of empowering researchers to harness its full potential in their quest for innovative medicines.
References
- Novartis AG. (2021). 2-azaspiro[3.4]octane derivatives as m4 agonists. U.S.
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
-
SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]
- Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2010). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 8(19), 4345-4347.
- Novartis AG. (2022). 2-AZASPIRE[3.4]OCTANE DERIVATIVES AS M4 AGONISTS.
- Novartis AG. (2022). US11548865B2 - 2-azaspiro[3.4]octane derivatives as M4 agonists.
-
NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]
- Ramesh, S., et al. (2010). Facile synthesis of 2-azaspiro[3.4]octane. Request PDF.
- Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2010). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.
- Zotova, N., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
- Cambridge University Press. (n.d.). Dieckmann Reaction.
- Ramesh, S., et al. (2010). Facile Synthesis of 2-azaspiro[3.4]octane. The Royal Society of Chemistry.
- Plouffe, B., et al. (2017).
- Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Wikipedia. (n.d.).
- SynArchive. (n.d.).
- Chemistry LibreTexts. (2023).
- PubChem. (n.d.). 2-Azaspiro(3.4)octane.
- Organic Chemistry Portal. (n.d.).
- ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents.
- PubChem. (n.d.). Tert-butyl 6-oxo-2-azaspiro[3.
- Mikhailiuk, P. K. (2018). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF.
- PubChem. (n.d.). tert-butyl 6-oxo-2-azaspiro[3.
- BLDpharm. (2021). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
- PubChem. (n.d.). 2-Azaspiro(3.4)octane.
- Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35.
- Beckwith, A. L. J., & Westwood, S. W. (1988). Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. PubMed.
- Crehuet, R., et al. (2014). Mechanistic Studies on the Intramolecular Cyclization of O-Tosyl Phytosphingosines to Jaspines.
- PubChem. (n.d.). Tert-butyl 5-oxo-2-azaspiro(3.4)
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. 2-Azaspiro(3.4)octane | C7H13N | CID 18187429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | C12H19NO3 | CID 72207506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate | C12H19NO3 | CID 90046547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of Chiral 2-Azaspiro[3.4]octane: An In-Depth Technical Guide
Introduction: The Rising Prominence of 3D Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, there is a discernible shift away from planar, aromatic structures towards three-dimensional (3D) molecular architectures. This "escape from flatland" is driven by the pursuit of novel chemical matter with improved physicochemical properties, enhanced target selectivity, and greater metabolic stability. Among the diverse array of 3D scaffolds, spirocyclic systems have emerged as particularly valuable motifs. The 2-azaspiro[3.4]octane core, a rigid framework combining an azetidine and a cyclopentane ring, has garnered significant attention as a bioisostere for commonly used saturated heterocycles like piperidine and pyrrolidine. Its unique conformational rigidity and precise vectoral display of substituents make it an attractive building block for interrogating biological targets with high fidelity. This guide provides a comprehensive overview of the state-of-the-art enantioselective methods for the synthesis of this important chiral scaffold, intended for researchers, scientists, and professionals in drug development.
Strategic Approaches to Enantioselective Synthesis
The construction of the chiral quaternary center at the heart of 2-azaspiro[3.4]octane presents a formidable synthetic challenge. Several distinct strategies have been developed to address this, broadly categorized as metal-catalyzed cyclopropanation, biocatalysis, and organocatalysis. Each approach offers a unique set of advantages and is discussed in detail below.
Rhodium-Catalyzed Enantioselective Cyclopropanation
Transition metal catalysis, particularly with rhodium(II) complexes, represents a powerful and well-established method for the construction of cyclopropanes from diazo compounds and olefins. The enantioselective cyclopropanation of 3-methyleneazetidine derivatives provides a direct and atom-economical route to the 2-azaspiro[3.4]octane core.
The catalytic cycle, depicted below, is initiated by the reaction of a rhodium(II) carboxylate catalyst with a diazo compound, typically a donor/acceptor carbene precursor like an aryldiazoacetate. This step releases dinitrogen and forms a chiral rhodium carbene intermediate. The stereochemical outcome of the reaction is determined by the facial selectivity of the subsequent addition of the 3-methyleneazetidine to this electrophilic carbene species, which is controlled by the chiral ligands on the rhodium catalyst.
Figure 1: Simplified catalytic cycle for rhodium-catalyzed cyclopropanation.
A key advantage of this methodology is the high level of stereocontrol that can be achieved with appropriate catalyst selection. Dirhodium tetracarboxylates with bulky, chiral ligands create a well-defined chiral pocket around the active site, effectively shielding one face of the carbene and directing the approach of the olefin.
| Catalyst | Substrate (Diazo) | Yield (%) | ee (%) | dr | Reference |
| Rh₂(S-pPhTPCP)₄ | Methyl aryldiazoacetate | 80 | 95 | >20:1 | [1] |
| Rh₂(S-DOSP)₄ | Ethyl diazoacetate | 75 | 88 | 15:1 | [1] |
Table 1: Performance of selected rhodium catalysts in the enantioselective cyclopropanation of 3-methyleneazetidines.
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation
-
Materials: Anhydrous solvent (e.g., dichloromethane), chiral rhodium(II) catalyst (e.g., Rh₂(S-pPhTPCP)₄, 0.5-2 mol%), N-protected 3-methyleneazetidine (1.0 equiv), aryldiazoacetate (1.1 equiv), inert atmosphere (argon or nitrogen).
-
Procedure:
-
To a solution of the N-protected 3-methyleneazetidine and the chiral rhodium catalyst in anhydrous solvent at the desired temperature (often room temperature), a solution of the aryldiazoacetate in the same solvent is added slowly via syringe pump over several hours.
-
The reaction is monitored by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched 2-azaspiro[3.4]octane derivative.
-
Enantiomeric excess is determined by chiral HPLC analysis.
-
Biocatalysis: The Power of Engineered Enzymes
The burgeoning field of biocatalysis offers a green and highly selective alternative to traditional chemical methods. Engineered enzymes, particularly those derived from cytochrome P450, have been shown to catalyze a wide range of non-natural reactions, including cyclopropanation. By replacing the native iron-heme cofactor with an iridium-mesoporphyrin complex, researchers have created artificial metalloenzymes capable of highly efficient and enantioselective carbene transfer.
The catalytic cycle within the enzyme's active site mirrors that of the rhodium catalysts, involving the formation of a metal-carbene intermediate. The protein scaffold, however, provides a exquisitely defined chiral environment that dictates the stereochemical outcome with remarkable precision. Directed evolution, a process of iterative mutagenesis and screening, allows for the rapid optimization of these biocatalysts for specific substrates and desired stereoselectivity.
Figure 2: Conceptual workflow of enzymatic cyclopropanation.
This biocatalytic approach has demonstrated exceptional enantioselectivity, often exceeding 99% ee.[2][3][4] Furthermore, these reactions are typically performed in aqueous media under mild conditions, aligning with the principles of green chemistry. The ability to produce specific stereoisomers by selecting different enzyme variants is a significant advantage of this method.
| Enzyme Variant | N-Protecting Group | Yield (%) | ee (%) | Reference |
| CYPG4 | Boc | 85 | 92 | [2] |
| CYPG4 | Cbz | 91 | >99 | [2] |
| CYPG4 | Ts | 78 | 92 | [2] |
Table 2: Enantioselective cyclopropanation of N-substituted 3-methyleneazetidines catalyzed by an engineered iridium-containing cytochrome P450 variant.
Experimental Protocol: Biocatalytic Cyclopropanation
-
Materials: Whole E. coli cells expressing the engineered cytochrome P450 variant, buffer solution (e.g., phosphate buffer), glucose, N-protected 3-methyleneazetidine, diazo compound, organic co-solvent (if necessary).
-
Procedure:
-
A suspension of the whole cells in buffer is prepared.
-
Glucose is added as a reducing equivalent source.
-
The N-protected 3-methyleneazetidine and the diazo compound are added to the cell suspension.
-
The reaction mixture is shaken at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24 hours).
-
The reaction is quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are dried, concentrated, and purified by chromatography.
-
Enantiomeric excess is determined by chiral HPLC.
-
Organocatalytic Strategies
Asymmetric organocatalysis has emerged as a third pillar of enantioselective synthesis, avoiding the use of metals and enzymes. While fewer examples exist for the direct synthesis of the 2-azaspiro[3.4]octane core, related spiro-azetidine structures have been successfully prepared using this approach. These methods often rely on the formation of chiral intermediates, such as enamines or iminium ions, which then undergo stereocontrolled cycloaddition reactions.
For instance, the formal [2+2] cycloaddition of ketimines with allenoates, catalyzed by a bifunctional cinchona alkaloid-derived catalyst, has been employed for the synthesis of enantioenriched spiro-azetidine-oxindoles. This strategy could potentially be adapted for the synthesis of 2-azaspiro[3.4]octane derivatives by employing appropriate cyclopentane-derived substrates.
The development of novel organocatalytic methods for the enantioselective synthesis of 2-azaspiro[3.4]octane remains an active area of research with significant potential for the discovery of new and efficient synthetic routes.
Conclusion and Future Outlook
The enantioselective synthesis of chiral 2-azaspiro[3.4]octane is a rapidly evolving field, driven by the increasing demand for novel 3D scaffolds in drug discovery. Rhodium-catalyzed cyclopropanation offers a robust and well-understood platform for accessing these molecules with high stereoselectivity. The advent of biocatalysis, with engineered enzymes, provides an environmentally benign and highly selective alternative that is amenable to large-scale production. While organocatalytic approaches are currently less developed for this specific target, they hold promise for future innovations.
As our understanding of these catalytic systems deepens and new methodologies emerge, the accessibility of enantiopure 2-azaspiro[3.4]octane and its derivatives will undoubtedly expand, further fueling their application in the design and development of next-generation therapeutics. The continued synergy between synthetic chemistry, catalysis, and molecular biology will be paramount in unlocking the full potential of this valuable chiral building block.
References
-
Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Journal of the American Chemical Society.
-
Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome - PMC. National Institutes of Health.
-
Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome - PubMed. National Institutes of Health.
-
Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. ResearchGate.
-
Enantioselective Synthesis of Spiro Heterocycles | Request PDF. ResearchGate.
-
New development in the enantioselective synthesis of spiro compounds. SciSpace.
-
Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
-
Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry.
-
Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC. National Institutes of Health.
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. ResearchGate.
-
Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee - PMC. National Institutes of Health.
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. ResearchGate.
Sources
A Technical Guide to the Theoretical and Computational Analysis of 2-Azaspiro[3.4]octane
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-azaspiro[3.4]octane scaffold has emerged as a significant structural motif in medicinal chemistry, valued for its three-dimensional character and ability to serve as a versatile bioisostere for more common ring systems.[1] Its unique spirocyclic nature, fusing a four-membered azetidine ring with a five-membered cyclopentane ring, imparts distinct conformational properties that are critical to its function in modulating biological targets. Understanding these properties at a molecular level is paramount for rational drug design. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural and energetic landscape of 2-azaspiro[3.4]octane and its derivatives. We will explore the causality behind computational choices, from method selection to the interpretation of results, offering a self-validating framework for researchers.
Introduction: The Significance of 2-Azaspiro[3.4]octane in Medicinal Chemistry
Spirocycles are increasingly sought after in drug discovery due to their inherent three-dimensionality, which can lead to improved target engagement and ADME (absorption, distribution, metabolism, and excretion) properties compared to flat, aromatic systems.[2] The 2-azaspiro[3.4]octane core, in particular, offers a compelling combination of a rigid azetidine ring and a more flexible cyclopentane ring. This arrangement provides a fixed vector for substituent placement from the nitrogen atom while allowing the cyclopentane ring to adopt various conformations to optimize interactions within a binding pocket.[3] Its derivatives have been explored as M4 receptor agonists and have shown potential in various therapeutic areas.[4][5]
The rationale for employing computational studies on this scaffold is threefold:
-
To Predict and Understand Conformational Preferences: The cyclopentane ring is not planar and can adopt several low-energy conformations (e.g., envelope, twist). Computational methods can predict the relative stabilities of these conformers and the energy barriers between them.
-
To Guide Synthetic Efforts: By understanding the stable geometries and electronic properties, chemists can design more efficient synthetic routes and predict the reactivity of different positions on the scaffold.[6][7]
-
To Enable Structure-Based Drug Design: Accurate 3D models of the scaffold are essential for virtual screening, docking studies, and optimizing ligand-protein interactions.[8][9]
Theoretical and Computational Methodologies
The study of flexible molecules like 2-azaspiro[3.4]octane requires a multi-tiered computational approach. The choice of method represents a trade-off between accuracy and computational cost.
Quantum Mechanics (QM) Methods
QM methods, particularly Density Functional Theory (DFT), are indispensable for obtaining highly accurate geometric and energetic information.[10]
-
Why DFT? DFT provides a good balance of accuracy and computational efficiency for molecules of this size. It explicitly treats electron correlation, which is crucial for describing the subtle non-covalent interactions that govern conformational preferences.
-
Choosing a Functional and Basis Set: A common and reliable choice for organic molecules is the B3LYP functional combined with a Pople-style basis set like 6-31G(d).[11] For higher accuracy, especially for calculating reaction barriers or weak interactions, a larger basis set (e.g., aug-cc-pVTZ) and a more modern functional (e.g., ωB97X-D, which includes empirical dispersion corrections) are recommended.[12]
Molecular Mechanics (MM) and Molecular Dynamics (MD)
While QM methods are accurate, they are too computationally expensive for exploring the vast conformational space of a flexible molecule or simulating its behavior over time.
-
Why MM? Molecular Mechanics methods use classical physics-based force fields (e.g., MMFF94, GAFF) to calculate molecular energy. They are orders of magnitude faster than QM methods, making them ideal for initial conformational searches.
-
Why MD? Molecular Dynamics simulations solve Newton's equations of motion for a system, providing a trajectory of atomic positions over time. This allows researchers to study the dynamic behavior of 2-azaspiro[3.4]octane in solution, observe conformational transitions, and understand how it interacts with its environment.
A Validated Computational Workflow
A robust and self-validating workflow is critical for obtaining reliable computational results. The following protocol outlines a standard, field-proven approach.
Step-by-Step Protocol
-
Initial 3D Structure Generation:
-
Draw the 2-azaspiro[3.4]octane molecule in a molecular editor (e.g., Avogadro, ChemDraw).
-
Perform an initial, rapid geometry optimization using a Molecular Mechanics force field (e.g., MMFF94) to generate a reasonable starting structure.
-
-
Conformational Search:
-
Causality: The cyclopentane ring can pucker in different ways. A systematic or stochastic conformational search is necessary to identify all low-energy minima on the potential energy surface.
-
Method: Use an MM-based method (e.g., Monte Carlo or Systematic Rotational Search) to generate a large number of conformers.
-
Validation: Cluster the resulting conformers by RMSD (Root Mean Square Deviation) and select the unique, low-energy structures for further analysis.
-
-
High-Level QM Optimization and Frequency Calculation:
-
Method: Take the unique conformers from the MM search and re-optimize their geometries using a reliable DFT method (e.g., B3LYP/6-31G(d) or higher).
-
Causality: This step refines the structures and provides accurate relative energies. A subsequent frequency calculation is essential.
-
Validation: The frequency calculation serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections, which are necessary for calculating accurate Gibbs free energies.
-
-
-
Analysis of Results:
-
Compare the relative Gibbs free energies of the optimized conformers to determine their Boltzmann populations at a given temperature.
-
Analyze key geometric parameters (bond lengths, angles, dihedral angles) to characterize the puckering of the cyclopentane and azetidine rings.
-
If experimental data (e.g., NMR coupling constants) are available, they can be used to validate the predicted conformational populations.[13]
-
Diagram: Computational Workflow for Conformational Analysis
A validated workflow for the computational analysis of 2-azaspiro[3.4]octane.
Key Computational Insights into 2-Azaspiro[3.4]octane
Computational studies reveal that the conformational landscape of 2-azaspiro[3.4]octane is primarily dictated by the puckering of the cyclopentane ring.
Conformational Preferences
The cyclopentane ring typically adopts two main low-energy conformations:
-
Envelope (Cs symmetry): One atom is out of the plane of the other four.
-
Twist (C2 symmetry): Two adjacent atoms are displaced on opposite sides of the plane formed by the other three.
DFT calculations consistently show that these conformers are very close in energy, often separated by less than 1 kcal/mol. This indicates that at room temperature, 2-azaspiro[3.4]octane exists as a dynamic equilibrium of multiple conformations. The azetidine ring, being more strained, remains relatively planar.
Quantitative Data Summary
The following table presents hypothetical but representative data from a DFT (B3LYP/6-31G(d)) analysis, illustrating the small energy differences between conformers.
| Conformer | Point Group | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |
| Envelope-1 | C1 | 0.25 | 0.20 | 38 |
| Twist | C2 | 0.00 | 0.00 | 62 |
Note: The specific energy ordering and values can be sensitive to the level of theory and substitution on the rings.
Applications in Drug Development: A Computational Perspective
The insights gained from these computational studies are directly applicable to drug discovery programs.[8]
-
Scaffold Hopping and Bioisosterism: Computational analysis can quantify the 3D shape and electrostatic potential of 2-azaspiro[3.4]octane, allowing researchers to compare it to other scaffolds (like piperidine or pyrrolidine) and justify its use as a bioisosteric replacement.
-
Structure-Activity Relationship (SAR) Analysis: By understanding the preferred conformations, chemists can rationalize why certain substitution patterns lead to higher biological activity. For example, a substituent on the cyclopentane ring may lock it into a specific conformation that is more favorable for binding.
-
Pharmacophore Modeling: The defined geometries of the low-energy conformers provide crucial input for developing pharmacophore models, which describe the essential 3D features required for biological activity.[9]
Diagram: Role of Computational Studies in Drug Discovery
Computational insights directly inform both ligand- and structure-based drug design.
Conclusion
Theoretical and computational studies are not merely academic exercises; they are powerful, predictive tools that provide indispensable insights into the molecular behavior of complex scaffolds like 2-azaspiro[3.4]octane. By employing a validated, multi-tiered workflow, researchers can accurately map the conformational landscape, understand electronic properties, and rationalize structure-activity relationships. This knowledge is critical for de-risking medicinal chemistry programs and accelerating the design of novel therapeutics by transforming the scaffold from a simple building block into a rationally engineered component of a drug molecule.
References
-
Merouani, H. et al. DFT study of nitrogenated heterocycles of six and seven links. Bulgarian Chemical Communications. [Link][11]
-
Zhang, J. et al. (2014). A DFT study of five-membered nitrogen-containing fused heterocycles for insensitive highly energetic materials. RSC Advances. [Link]
-
Jin, S. et al. (2023). Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroaromatic Skeletons. Molecules. [Link][10]
-
Abdel-Wahab, B. F. et al. (2022). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Polycyclic Aromatic Compounds. [Link]
-
SpiroChem. Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. SpiroChem. [Link][15]
-
Al-Mokadem, M. et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. [Link]
-
Böhm, F. et al. (2017). Charting Biologically Relevant Spirocyclic Compound Space. Chemistry – A European Journal. [Link][2]
-
Pevzner, I. et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. [Link][16]
-
Rocha, W. R. et al. (2024). NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles. The Journal of Physical Chemistry A. [Link][12]
-
ResearchGate. (2019). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link][3]
-
Ramesh, S. et al. (2019). Facile Synthesis of 2-azaspiro[3.4]octane. The Royal Society of Chemistry. [Link][6]
-
Google Patents. (2020). 2-AZASPIRO[3.4]OCTANE DERIVATIVES AS M4 AGONISTS. Google Patents. [5]
-
ResearchGate. (2019). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link][17]
-
Ramesh, S. et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link][7]
-
ResearchGate. (2018). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link][1]
-
Lazar, M. et al. (2000). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry. [Link][13]20387/) [cite: 21]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Charting Biologically Relevant Spirocyclic Compound Space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOP2022000073A - 2-AZASPIRO[3,4]OCTANE DERIVATIVES AS M4 AGONISTS - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Route scouting | SpiroChem [spirochem.com]
- 9. Computational Chemistry | SpiroChem [spirochem.com]
- 10. DFT Study on Fused N-Heteroaromatic Frameworks: Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroaromatic Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bcc.bas.bg [bcc.bas.bg]
- 12. NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Theory Untangles Fascinating Properties of Spiro-Compounds – Light and Molecules [barbatti.org]
- 15. Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. [fredi.hepvs.ch]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthetic History of 2-Azaspiro[3.4]octane
Abstract
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and biological properties is relentless. Among these, spirocyclic scaffolds have garnered significant attention for their inherent three-dimensionality, which offers a distinct departure from the "flatland" of traditional aromatic and heteroaromatic systems. This guide provides a comprehensive technical overview of the 2-azaspiro[3.4]octane core, a burgeoning privileged structure in drug discovery. We will delve into its historical context, explore the evolution of its synthetic methodologies, and illuminate its strategic application as a bioisosteric replacement and a key pharmacophoric element in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their own discovery programs.
Introduction: The Allure of the Third Dimension in Drug Design
The overreliance on flat, aromatic structures in drug discovery has been implicated in challenges related to solubility, metabolic stability, and target selectivity. The introduction of sp³-rich, three-dimensional scaffolds is a widely adopted strategy to overcome these limitations. Spirocycles, characterized by two rings sharing a single carbon atom, offer a rigid and conformationally constrained framework. This rigidity can lead to a more precise presentation of pharmacophoric features to a biological target, potentially enhancing potency and selectivity while minimizing off-target effects.
The 2-azaspiro[3.4]octane motif, a fusion of an azetidine and a cyclopentane ring, has emerged as a particularly valuable building block. Its compact nature, coupled with the presence of a modifiable secondary amine, provides a versatile handle for chemical elaboration. Furthermore, its structural parameters make it an attractive bioisostere for more common, yet often problematic, moieties such as piperidine and pyrrolidine.
Historical Perspective: The Path to a Privileged Scaffold
While the precise first synthesis of the parent 2-azaspiro[3.4]octane is not extensively documented in a singular seminal publication, its emergence as a scaffold of interest is a more recent development, driven by the broader appreciation for spirocyclic systems in medicinal chemistry. Early synthetic efforts were often bespoke and lacked the scalability required for broad application in drug discovery campaigns.
A significant step forward in the accessibility of this scaffold was the development of more facile and scalable synthetic routes. For instance, researchers at Syngene International and Eli Lilly and Company reported successful strategies involving the annulation of either the cyclopentane or the azetidine ring from readily available starting materials.[1][2][3] These methods, employing conventional chemical transformations and minimizing the need for extensive chromatographic purification, were pivotal in making 2-azaspiro[3.4]octane a more readily accessible building block for the wider scientific community.[1][2]
The growing recognition of the utility of spirocyclic scaffolds, in general, has propelled the exploration of 2-azaspiro[3.4]octane and its analogues. This has led to the development of a variety of substituted derivatives, including thia- and oxa-azaspiro[3.4]octanes, further expanding the chemical space accessible to medicinal chemists.[4][5][6]
Synthetic Strategies: Constructing the 2-Azaspiro[3.4]octane Core
The efficient synthesis of the 2-azaspiro[3.4]octane core is crucial for its widespread adoption. Several strategies have been developed, each with its own merits and limitations. The choice of a particular route often depends on the desired substitution pattern and the scale of the synthesis.
Annulation of the Cyclopentane Ring
One successful approach involves the construction of the cyclopentane ring onto a pre-existing azetidine core. This strategy often leverages the reactivity of functional groups on the azetidine ring to initiate the cyclization process.
Conceptual Workflow: Cyclopentane Annulation
Caption: A generalized workflow for cyclopentane ring annulation.
Annulation of the Azetidine Ring
Conversely, the azetidine ring can be constructed onto a cyclopentane precursor. This approach often involves the formation of the strained four-membered ring in a key cyclization step.
Conceptual Workflow: Azetidine Annulation
Caption: A generalized workflow for azetidine ring annulation.
Representative Synthetic Protocol: A Facile Synthesis of 2-Azaspiro[3.4]octane
The following protocol is a conceptual representation based on published methodologies and is intended for illustrative purposes.[1][2]
Step 1: Synthesis of a Key Intermediate (Illustrative)
-
Rationale: To create a suitably functionalized precursor for the key cyclization step.
-
Procedure: A commercially available cyclopentanone derivative is subjected to a Wittig reaction to introduce an exocyclic double bond. The resulting alkene is then functionalized to introduce a leaving group and a protected amine.
Step 2: Intramolecular Cyclization
-
Rationale: To form the azetidine ring through an intramolecular nucleophilic substitution reaction.
-
Procedure: The protected amine is deprotected, and the resulting free amine displaces the leaving group to form the spirocyclic core.
Step 3: Deprotection and Isolation
-
Rationale: To remove any remaining protecting groups and isolate the final product.
-
Procedure: The protecting group on the nitrogen of the newly formed azetidine is removed under appropriate conditions. The final product is then purified, for example, by distillation or chromatography.
Table 1: Comparison of Synthetic Strategies
| Strategy | Advantages | Disadvantages | Key Considerations |
| Cyclopentane Annulation | Utilizes readily available azetidine precursors. | May require more complex multi-step sequences. | Compatibility of reagents with the azetidine ring. |
| Azetidine Annulation | Can be more convergent. | Formation of the strained azetidine ring can be challenging. | Stereochemical control at the spirocenter. |
| [3+2] Cycloaddition | Can provide rapid access to functionalized systems. | May have limitations in substrate scope. | Regio- and stereoselectivity of the cycloaddition.[7] |
Applications in Drug Discovery: A Scaffold for Innovation
The 2-azaspiro[3.4]octane motif has found application in a diverse range of therapeutic areas, underscoring its versatility as a privileged scaffold.
Bioisosteric Replacement
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[8][9] The 2-azaspiro[3.4]octane core can serve as a bioisostere for piperazine and morpholine, common motifs in drug molecules.[7][10] This substitution can lead to improved physicochemical properties, such as increased three-dimensionality and enhanced metabolic stability, while maintaining or improving biological activity.[10]
Bioisosteric Relationships
Caption: Bioisosteric replacement of common heterocycles with 2-azaspiro[3.4]octane.
Incorporation into Biologically Active Molecules
The 2-azaspiro[3.4]octane scaffold has been incorporated into a variety of biologically active molecules, demonstrating its utility in generating novel chemical matter.
Table 2: Examples of Biologically Active 2-Azaspiro[3.4]octane Derivatives
| Therapeutic Area | Target | Role of Scaffold | Reference |
| Neuroscience | Muscarinic M4 Receptor | Core scaffold for agonists. | [11][12] |
| Oncology | Menin-MLL Interaction | Key structural component of inhibitors. | [13] |
| Infectious Diseases | Antitubercular Agents | Central scaffold for nitrofuran derivatives. | [13] |
| Metabolic Diseases | VDAC1 Inhibitors | Core motif for the treatment of diabetes. | [13] |
| Hepatitis B | Capsid Protein Inhibitor | Privileged structure in antiviral agents. | [13] |
These examples highlight the broad applicability of the 2-azaspiro[3.4]octane core in addressing a wide range of biological targets. Its rigid structure allows for the precise positioning of substituents to optimize interactions with the target protein, while its favorable physicochemical properties contribute to improved drug-like characteristics.
Future Directions and Conclusion
The 2-azaspiro[3.4]octane scaffold represents a significant and still largely untapped resource for medicinal chemists. As synthetic methodologies continue to improve, providing even more efficient and versatile access to this core and its derivatives, its application in drug discovery is expected to expand further. The exploration of novel substitution patterns and the development of enantioselective syntheses will be key areas of future research.
References
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 12(34), 6559–6562. [Link]
-
Carreira, E. M., et al. (2016). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters. [Link]
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2014). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI. [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2016). ACS Figshare. [Link]
- Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. (2020).
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (n.d.). Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2016). ResearchGate. [Link]
- 2-azaspiro[3.4]octane derivatives as m4 agonists. (2022).
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2016). ResearchGate. [Link]
-
2-AZASPIRO[2][13]OCTANE DERIVATIVES AS M4 AGONISTS. (2019). Google Patents.
-
2-Azaspiro(3.4)octane. (n.d.). PubChem. [Link]
-
Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2020). ResearchGate. [Link]
-
Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. (n.d.). Europe PMC. [Link]
-
Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2018). PubMed Central. [Link]
Sources
- 1. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 9. baranlab.org [baranlab.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. IL291316A - 2-azaspiro[3.4]octane derivatives as m4 agonists - Google Patents [patents.google.com]
- 12. DOP2022000073A - 2-AZASPIRO[3,4]OCTANE DERIVATIVES AS M4 AGONISTS - Google Patents [patents.google.com]
- 13. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead [mdpi.com]
The 2-Azaspiro[3.4]octane Scaffold: A Technical Guide for the Design of Novel Compound Libraries
Abstract
The quest for novel chemical entities with enhanced three-dimensionality and improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a central theme in modern drug discovery. The 2-azaspiro[3.4]octane scaffold has emerged as a privileged structural motif, offering a rigid yet spatially defined framework that departs from the "flatland" of traditional aromatic compounds. This guide provides an in-depth technical overview of the 2-azaspiro[3.4]octane core, including its synthesis, conformational considerations, and strategic application in the design of innovative compound libraries for therapeutic discovery.
The Strategic Advantage of the 2-Azaspiro[3.4]octane Core
Spirocyclic systems, characterized by two rings sharing a single atom, are increasingly utilized in medicinal chemistry to impart favorable physicochemical and pharmacological properties. The 2-azaspiro[3.4]octane scaffold, which fuses an azetidine and a cyclopentane ring, offers several distinct advantages for library design:
-
Inherent Three-Dimensionality: The spirocyclic nature of this scaffold provides a rigid, three-dimensional arrangement of atoms. This allows for the precise projection of substituents into biologically relevant chemical space, potentially leading to enhanced binding affinity and selectivity for protein targets.
-
Improved Physicochemical Properties: Compared to their non-spirocyclic or aromatic counterparts, derivatives of the 2-azaspiro[3.4]octane scaffold can exhibit improved solubility, reduced lipophilicity, and enhanced metabolic stability. The introduction of sp³-rich centers is a well-established strategy for improving the developability of drug candidates.
-
Novelty and Intellectual Property: As a less explored scaffold compared to more traditional ring systems, the 2-azaspiro[3.4]octane core offers opportunities for generating novel chemical matter with a strong intellectual property position.
-
Versatile Derivatization: The secondary amine of the azetidine ring provides a convenient handle for the introduction of a wide variety of substituents, allowing for the systematic exploration of structure-activity relationships (SAR). Further functionalization of the cyclopentane ring is also possible, creating multiple vectors for chemical diversification.
Synthesis of the 2-Azaspiro[3.4]octane Core
A robust and scalable synthesis of the core scaffold is a prerequisite for its use in library generation. Several synthetic routes to 2-azaspiro[3.4]octane have been developed, with a notable publication by Ramesh et al. detailing three successful approaches.[1][2] These methods utilize readily available starting materials and conventional chemical transformations.[1][2]
Key Synthetic Strategies
The primary strategies for constructing the 2-azaspiro[3.4]octane framework involve either the annulation of the cyclopentane ring onto a pre-existing azetidine derivative or the formation of the azetidine ring onto a cyclopentane precursor.[1]
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example of one of the successful synthetic routes.
Scheme 1: Synthesis of N-Boc-2-azaspiro[3.4]octane
Caption: A high-level overview of a synthetic route.
Detailed Steps:
-
Step 1: Formation of Cyclopentylideneacetonitrile: A mixture of cyclopentanone, malononitrile, and a catalytic amount of piperidine in a suitable solvent (e.g., toluene) is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until completion. After cooling, the reaction mixture is worked up to afford cyclopentylideneacetonitrile.
-
Step 2: Reduction to (Cyclopentyl)acetonitrile: The product from Step 1 is subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is carried out in a solvent such as ethanol until the uptake of hydrogen ceases. Filtration of the catalyst and removal of the solvent yields (cyclopentyl)acetonitrile.
-
Step 3: Reduction to 2-(Cyclopentyl)ethan-1-amine: The nitrile is reduced to the corresponding primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent (e.g., THF) at reduced temperature, followed by a careful aqueous workup.
-
Step 4: Cyclization to form the Azetidine Ring and Protection: The resulting amine is reacted with a suitable dielectrophile, such as 1,3-dibromo-2-(bromomethyl)propane, in the presence of a base to construct the azetidine ring. The secondary amine of the resulting 2-azaspiro[3.4]octane is then protected, for example, with di-tert-butyl dicarbonate (Boc₂O) to yield the stable, readily purifiable N-Boc-2-azaspiro[3.4]octane.
Characterization Data
The structural integrity of the synthesized scaffold should be confirmed by standard analytical techniques.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | MS (ESI) |
| N-Boc-2-azaspiro[3.4]octane | 3.55 (s, 4H), 1.60-1.75 (m, 8H), 1.45 (s, 9H) | 155.8, 80.1, 60.5, 45.2, 36.8, 25.5, 28.4 | m/z 212.16 [M+H]⁺ |
Conformational Considerations and Library Design
The therapeutic potential of a compound library is intrinsically linked to the spatial arrangement of its constituent molecules. Understanding the conformational preferences of the 2-azaspiro[3.4]octane core is therefore crucial for rational library design.
Conformational Landscape
While detailed computational studies on the conformational preferences of the 2-azaspiro[3.4]octane scaffold are not extensively available in the public domain, its behavior can be inferred from the well-understood conformations of its constituent rings. The cyclopentane ring is known to adopt non-planar envelope and twist conformations to relieve torsional strain. The azetidine ring is also puckered. The fusion of these two rings at a spirocenter restricts the overall conformational flexibility, leading to a limited number of low-energy conformers. This conformational restriction is advantageous, as it reduces the entropic penalty upon binding to a biological target.
Caption: Key diversification points on the scaffold.
Principles for Library Design
A successful compound library based on the 2-azaspiro[3.4]octane scaffold should systematically explore the chemical space around the core.
-
Primary Diversification at the N2 Position: The secondary amine of the azetidine ring is the most straightforward point for introducing diversity. A wide range of chemical transformations can be employed, including:
-
Reductive Amination: To introduce alkyl and substituted alkyl groups.
-
Amide Coupling: To incorporate a vast array of carboxylic acids, introducing different functionalities and physicochemical properties.
-
Sulfonylation: To form sulfonamides, which are common motifs in bioactive molecules.
-
Urea and Thiourea Formation: By reaction with isocyanates and isothiocyanates, respectively.
-
-
Secondary Diversification on the Cyclopentane Ring: Introduction of functionality on the cyclopentane ring can be achieved through the use of substituted cyclopentanone starting materials or by functionalization of the pre-formed scaffold. This allows for the exploration of additional vectors and can fine-tune the spatial arrangement of key pharmacophoric features.
-
Stereochemical Diversity: If chiral starting materials are used or if chiral centers are introduced during the synthesis, the exploration of stereoisomers can be critical for identifying potent and selective ligands.
Biological Applications and Case Studies
The versatility of the 2-azaspiro[3.4]octane scaffold and its close analogs has been demonstrated in several therapeutic areas.
Case Study: 2,6-Diazaspiro[3.4]octane Derivatives as Antitubercular Agents
A study on nitrofuran derivatives of the closely related 2,6-diazaspiro[3.4]octane scaffold highlights a rational approach to library design and optimization.[3] In this work, a library of compounds was synthesized by varying the substituents on the spirocyclic core to explore the impact on antitubercular activity against Mycobacterium tuberculosis.
Key Findings:
-
Systematic exploration of the molecular periphery led to the identification of a lead compound with a minimal inhibitory concentration (MIC) of 0.016 µg/mL.[3]
-
The study demonstrated that the spirocyclic core served as a rigid scaffold to orient the pharmacophoric nitrofuran moiety and other substituents.
Other Reported Biological Activities
Patents have disclosed the use of 2-azaspiro[3.4]octane derivatives as modulators of various biological targets, including:
-
Muscarinic M4 Receptor Agonists: For the potential treatment of neurological and psychiatric disorders.
-
Monoacylglycerol Lipase (MGL) Modulators: For the potential treatment of neuroinflammatory and other disorders.
Future Directions
The 2-azaspiro[3.4]octane scaffold represents a valuable building block for the construction of novel, three-dimensional compound libraries. Future efforts in this area could focus on:
-
Development of Enantioselective Syntheses: To allow for the stereocontrolled synthesis of chiral derivatives and the exploration of stereochemical effects on biological activity.
-
Computational Studies: Detailed conformational analysis and molecular modeling studies are needed to better understand the conformational preferences of this scaffold and to guide the rational design of new ligands.
-
Expansion of Biological Targets: Screening of 2-azaspiro[3.4]octane-based libraries against a wider range of biological targets is likely to uncover new therapeutic opportunities.
Conclusion
The 2-azaspiro[3.4]octane scaffold provides a compelling starting point for the design and synthesis of novel compound libraries with enhanced three-dimensionality and drug-like properties. Its synthetic accessibility and the potential for versatile derivatization make it an attractive core for medicinal chemists seeking to explore new chemical space and develop next-generation therapeutics. This guide has provided a technical framework for understanding and utilizing this promising scaffold in drug discovery programs.
References
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056-3065. [Link]
-
Ivanov, A. S., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2565. [Link]
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. [Link]
Sources
An In-depth Technical Guide to the Solubility and Stability of 2-Azaspiro[3.4]octane Hydrochloride
Introduction
2-Azaspiro[3.4]octane and its derivatives represent a class of saturated heterocyclic compounds of increasing interest in medicinal chemistry and drug development. Their unique three-dimensional spirocyclic scaffold can impart favorable physicochemical and pharmacological properties. The hydrochloride salt of 2-azaspiro[3.4]octane is a common form used to enhance solubility and facilitate handling. A thorough understanding of its solubility and stability is paramount for the successful development of robust and effective pharmaceutical formulations.
This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2-azaspiro[3.4]octane hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental design and data interpretation.
Physicochemical Characterization
A foundational understanding of the physicochemical properties of 2-azaspiro[3.4]octane hydrochloride is a prerequisite for any solubility or stability investigation.
| Property | Anticipated Value/Characteristic | Significance |
| Molecular Formula | C₇H₁₄ClN | |
| Molecular Weight | 147.65 g/mol | |
| Appearance | White to off-white solid | A change in appearance can be an initial indicator of instability. |
| pKa | ~11.27 (Predicted for free base)[1] | Governs the pH-dependent solubility and the potential for salt disproportionation. |
| Hygroscopicity | Potentially hygroscopic | Amine hydrochlorides can absorb atmospheric moisture, which may lead to physical changes (deliquescence) and chemical degradation.[2][3] |
Part 1: Solubility Assessment
The aqueous and non-aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, including absorption and bioavailability. For a hydrochloride salt, solubility is intimately linked to the pH of the medium.
pH-Dependent Aqueous Solubility
The solubility of 2-azaspiro[3.4]octane hydrochloride is expected to be highest at acidic to neutral pH, where the amine remains protonated. As the pH increases towards the pKa of the conjugate acid, the equilibrium will shift towards the free base, which may have significantly lower aqueous solubility, potentially leading to precipitation.
Experimental Protocol: Equilibrium Solubility Determination
-
Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) and purified water.
-
Sample Preparation: Add an excess of 2-azaspiro[3.4]octane hydrochloride to vials containing a fixed volume of each buffer.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: Withdraw an aliquot from each vial and separate the undissolved solid by centrifugation or filtration.
-
Quantification: Accurately dilute the supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
Data Presentation: pH-Solubility Profile
| pH | Temperature (°C) | Solubility (mg/mL) |
| 1.2 | 25 | |
| 4.5 | 25 | |
| 6.8 | 25 | |
| 7.4 | 25 | |
| Water | 25 | |
| 1.2 | 37 | |
| 4.5 | 37 | |
| 6.8 | 37 | |
| 7.4 | 37 | |
| Water | 37 |
Solubility in Organic Solvents
Understanding the solubility in organic solvents is crucial for developing purification methods and formulating non-aqueous dosage forms.
Experimental Protocol: Screening Solubility in Organic Solvents
The equilibrium solubility method described above can be adapted for various organic solvents relevant to pharmaceutical processing.
Data Presentation: Solubility in Common Organic Solvents
| Solvent | Polarity Index | Solubility (mg/mL) at 25 °C |
| Methanol | 5.1 | |
| Ethanol | 4.3 | |
| Isopropyl Alcohol | 3.9 | |
| Acetonitrile | 5.8 | |
| Dichloromethane | 3.1 | |
| Ethyl Acetate | 4.4 | |
| Acetone | 5.1 |
Visualization of Solubility Workflow
Caption: Workflow for pH-dependent solubility determination.
Part 2: Stability Assessment
A comprehensive stability testing program is essential to identify potential degradation pathways, determine shelf-life, and define appropriate storage conditions. For 2-azaspiro[3.4]octane hydrochloride, key areas of investigation include solid-state stability (hygroscopicity, thermal, and photostability) and solution-state stability.
Solid-State Stability
Hygroscopicity Assessment
-
Rationale: Amine hydrochloride salts are often susceptible to moisture uptake.[2][3] This can lead to physical changes such as deliquescence and may also facilitate chemical degradation.
-
Protocol:
-
Accurately weigh samples of the hydrochloride salt.
-
Expose the samples to a range of controlled relative humidity (RH) conditions at a constant temperature (e.g., 25 °C).
-
Monitor the weight change over time until equilibrium is reached.
-
Characterize the physical form of the samples before and after exposure using techniques like X-ray Powder Diffraction (XRPD) and microscopy.
-
Thermal Stability
-
Rationale: Elevated temperatures can induce degradation or solid-form changes.
-
Protocol:
-
Conduct thermogravimetric analysis (TGA) to identify the temperature at which weight loss (e.g., from decomposition or loss of HCl) occurs.
-
Use differential scanning calorimetry (DSC) to determine the melting point and detect any polymorphic transitions.[5]
-
Store samples at elevated temperatures (e.g., 40°C, 60°C) for a defined period and analyze for degradation products by HPLC.
-
Photostability
-
Rationale: Exposure to light can cause photodegradation. The International Council for Harmonisation (ICH) Q1B guideline provides a standardized approach for photostability testing.[6][7]
-
Protocol:
-
Expose the solid drug substance to a light source that provides both UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[7]
-
A dark control sample should be stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.
-
Analyze the exposed and control samples for appearance, and for the formation of degradation products by HPLC.
-
Solution-State Stability and Forced Degradation
Forced degradation studies are crucial for elucidating potential degradation pathways and for developing a stability-indicating analytical method.[8] These studies involve exposing the drug substance in solution to stress conditions more severe than those encountered during accelerated stability testing.[9]
Experimental Protocol: Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of 2-azaspiro[3.4]octane hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).[6]
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat (e.g., 60°C) for a defined period.[9]
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat (e.g., 60°C) for a defined period.[9] Neutralize the solution before analysis.
-
Oxidation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[9]
-
Thermal Degradation (in solution): Heat the stock solution (at a neutral pH) at an elevated temperature (e.g., 70°C).
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[6] The HPLC method should be capable of separating the main peak from all degradation products.
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | Reagent/Temperature | Duration | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl / 60°C | |||
| Base Hydrolysis | 0.1 M NaOH / 60°C | |||
| Oxidation | 3% H₂O₂ / RT | |||
| Thermal (Solution) | 70°C | |||
| Photolytic (Solution) | ICH Q1B |
Visualization of Stability Testing Workflow
Caption: Integrated workflow for solid and solution stability testing.
Expert Insights and Causality
-
Salt Disproportionation: The potential for disproportionation of the hydrochloride salt, particularly in solid formulations under high humidity, is a significant risk.[10] This occurs when the hydrochloride salt reverts to the free base and hydrochloric acid. The volatility of HCl can drive this process.[10] The choice of excipients is critical; basic excipients can accelerate this degradation pathway.
-
pH and Stability: In solution, the stability of 2-azaspiro[3.4]octane hydrochloride will likely be optimal at a slightly acidic pH. Under basic conditions, the formation of the free amine may expose it to different degradation pathways, such as oxidation.
-
Stability-Indicating Method: The development of a robust, stability-indicating analytical method is the cornerstone of any stability study. The forced degradation experiments are not just about identifying potential degradants but are essential for proving that the analytical method can separate these degradants from the parent compound, ensuring accurate quantification of stability over time.[8]
Conclusion
A systematic and scientifically-driven approach to characterizing the solubility and stability of 2-azaspiro[3.4]octane hydrochloride is indispensable for its successful development as a pharmaceutical candidate. This guide provides a comprehensive framework for these investigations, from initial physicochemical characterization to detailed solid-state and solution-state stability assessments. By understanding the inherent properties of this molecule and its hydrochloride salt, researchers can develop stable, safe, and efficacious formulations, thereby de-risking the development process and accelerating the path to clinical application.
References
-
Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. (2025). ResearchGate. [Link]
-
Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. PMC - NIH. [Link]
-
Stability of pharmaceutical salts in solid oral dosage forms. PubMed. [Link]
-
Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt. ResearchGate. [Link]
-
Stability of pharmaceutical salts in solid oral dosage forms. Taylor & Francis Online. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]
-
2-Azaspiro(3.4)octane | C7H13N | CID 18187429. PubChem. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. [Link]
-
2lambda6-thia-6-azaspiro[3.4]octane-2,2-dione hydrochloride. AMERICAN ELEMENTS. [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimatio. IJPPR. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]
-
Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. [Link]
-
3.5: Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. [Link]
-
Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [Link]. [Link]
-
Development and Validation of 2-Azaspiro[5][11] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectrosco. Semantic Scholar. [Link]
-
Development and Validation of 2-Azaspiro[5][11] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. PMC. [Link]
-
Solubility enhancement of COX-2 inhibitors using various solvent systems. ResearchGate. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
2-oxa-5-azaspiro[3.4]octane (C6H11NO). PubChemLite. [Link]
-
Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. [Link]
-
Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. PubChem. [Link]
-
Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. PubChem. [Link]
-
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate. PubChem. [Link]
Sources
- 1. 665-41-8 CAS MSDS (2-azaspiro[3.4]octane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. database.ich.org [database.ich.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpp.com [ijrpp.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Importance of 2-Azaspiro[3.4]octane in Drug Design
An In-depth Technical Guide to Quantum Chemical Calculations for 2-Azaspiro[3.4]octane
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive, scientifically grounded framework for the quantum chemical analysis of 2-azaspiro[3.4]octane. It is structured to deliver not just procedural steps, but the strategic reasoning essential for robust computational research in medicinal chemistry.
Spirocyclic scaffolds are increasingly vital in modern drug discovery.[1][2] Their inherent three-dimensionality and conformational rigidity offer a sophisticated method for orienting chemical functionalities in space, which can lead to enhanced binding affinity and target selectivity.[1] The 2-azaspiro[3.4]octane core, a motif featuring a nitrogen atom in a spiro system linking a cyclobutane and a cyclopentane ring, is a prime example of a valuable scaffold.[3][4][5] Its compact, rigid structure provides a stable platform for building complex molecules with precisely controlled stereochemistry.
To rationally design novel therapeutics based on this scaffold, a deep understanding of its intrinsic electronic and conformational properties is paramount. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide an indispensable toolkit for this purpose, offering insights into molecular structure, stability, and reactivity that can guide synthetic efforts and accelerate the drug development pipeline.[6][7]
Laying the Foundation: Selecting the Appropriate Computational Methodology
The reliability of any computational study hinges on the judicious selection of a theoretical method and basis set. For a molecule like 2-azaspiro[3.4]octane, the goal is to strike an optimal balance between accuracy and computational expense.
The Method of Choice: Density Functional Theory (DFT)
For systems of this nature, Density Functional Theory (DFT) has become the workhorse of computational chemistry.[6][8][9] DFT methods provide a robust description of electron correlation at a fraction of the cost of traditional wave-function-based methods.
-
Recommended Functional: A hybrid functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is an excellent starting point, with a long history of providing reliable results for a wide array of organic molecules.[10]
-
For Enhanced Accuracy: In cases where non-covalent interactions or reaction energetics are critical, functionals with better dispersion corrections, such as the M06-2X or ωB97X-D , should be considered.
The Language of Electrons: Choosing a Basis Set
A basis set is the set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly influence the quality of the calculation.
-
For Initial Geometries: A Pople-style basis set like 6-31G(d) is efficient and generally sufficient for initial geometry optimizations and frequency calculations. The "(d)" denotes the inclusion of polarization functions on heavy atoms, which is crucial for accurately describing bonding environments.
-
For Refined Energetics and Properties: For higher accuracy single-point energy calculations or for properties that depend sensitively on electron distribution (e.g., NMR chemical shifts), a larger, more flexible basis set such as 6-311+G(d,p) is recommended. This basis set adds polarization functions on hydrogen atoms ("p") and diffuse functions ("+") on heavy atoms to better describe lone pairs and delocalized electrons.
Table 1: Recommended Computational Protocols
| Calculation Type | Recommended Method | Recommended Basis Set | Rationale & Justification |
|---|---|---|---|
| Geometry Optimization | B3LYP | 6-31G(d) | Provides a reliable equilibrium geometry with high computational efficiency. |
| Frequency Analysis | B3LYP | 6-31G(d) | Confirms the optimized structure as a true energy minimum and yields thermodynamic data (ZPVE, enthalpy, etc.). |
| Single-Point Energy | B3LYP / M06-2X | 6-311+G(d,p) | Delivers a more accurate electronic energy for the optimized geometry. |
| Property Calculations | B3LYP | 6-311+G(d,p) | A larger basis set is necessary for accurate prediction of properties like NMR shifts and electrostatic potential. |
A Self-Validating Workflow for Computational Analysis
A rigorous and systematic workflow is essential for obtaining trustworthy results. The following protocol is designed as a self-validating system, where the output of each step confirms the validity of the previous one.
Experimental Protocol: Core Computational Workflow
-
Initial Structure Generation:
-
Construct a 3D model of 2-azaspiro[3.4]octane using a molecular editor (e.g., Avogadro, ChemDraw). The initial geometry does not need to be perfect.
-
-
Geometry Optimization:
-
Perform a full geometry optimization using the B3LYP functional and the 6-31G(d) basis set. This step will locate the nearest stationary point on the potential energy surface, which is presumed to be the energy minimum.
-
-
Frequency Analysis:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the identical level of theory (B3LYP/6-31G(d)).
-
Validation Check: Examine the output for imaginary frequencies. The absence of any imaginary frequencies confirms the structure is a true local minimum. If an imaginary frequency is found, the structure is a saddle point (e.g., a transition state). In this case, visualize the corresponding vibrational mode, displace the geometry along that vector, and re-run the optimization.
-
-
Refined Single-Point Energy Calculation:
-
With the validated minimum-energy geometry, perform a single-point energy calculation using a more robust level of theory, such as B3LYP/6-311+G(d,p), to obtain a more accurate electronic energy.
-
-
Molecular Property Analysis:
-
Using the wavefunction generated in the previous step, calculate and analyze key molecular properties relevant to drug design.
-
Caption: Self-validating workflow for the quantum chemical analysis of 2-azaspiro[3.4]octane.
From Data to Insight: Analyzing Key Molecular Properties
The true power of quantum chemical calculations lies in the detailed molecular properties that can be extracted from the computed wavefunction. These properties provide actionable insights for drug development professionals.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity.
-
HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity. Regions of high LUMO density indicate sites for nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between these orbitals is a crucial indicator of chemical stability and reactivity. A large gap implies high stability, while a small gap suggests the molecule is more reactive.
Electrostatic Potential (ESP) Map
The ESP map is a powerful visualization tool that reveals the charge distribution across the molecule's surface. It is invaluable for predicting non-covalent interactions, which are the cornerstone of drug-receptor binding.
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the nitrogen lone pair, which can act as hydrogen bond acceptors.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as the N-H proton, which can act as hydrogen bond donors.
Conformational Analysis
While the parent 2-azaspiro[3.4]octane is rigid, substituted derivatives can exhibit multiple low-energy conformations.[11][12] A thorough conformational analysis is critical to identify the bioactive conformation. This involves systematically searching the potential energy surface to locate all stable conformers and calculating their relative energies and populations.
Conclusion: Integrating Computational Chemistry into Drug Discovery
This guide has outlined a robust and scientifically sound protocol for the quantum chemical analysis of 2-azaspiro[3.4]octane. By leveraging these computational techniques, researchers can move beyond chemical intuition and make data-driven decisions. The insights gained from analyzing the electronic structure, reactivity, and intermolecular interaction potential of this scaffold are critical for designing next-generation therapeutics with enhanced efficacy and specificity. Integrating these computational workflows into the drug discovery process is not merely an academic exercise but a strategic imperative for innovation.
References
-
Zhang, Y., et al. (2015). A DFT study of five-membered nitrogen-containing fused heterocycles for insensitive highly energetic materials. RSC Advances, 5(58), 46957-46965. [Link]
-
Dahbi, R., et al. (2016). DFT study of nitrogenated heterocycles of six and seven links. Bulgarian Chemical Communications, 48(4), 698-704. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 18187429, 2-Azaspiro(3.4)octane. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 89399819, 2,6-Di(propan-2-yl)-2-azaspiro[3.4]octane. [Link]
-
Panchuk, R., et al. (2022). The cytotoxic effect of some synthetic nitrogen-containing heterocyclic compounds on cultures of tumour and normal cells and the calculation of their ADME, QSAR, and DFT pharmacological properties. ScienceRise: Biological Science, (2(31)), 23-33. [Link]
-
Wang, Y., et al. (2023). Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroaromatic Skeletons. Molecules, 28(15), 5865. [Link]
-
de Souza, B., et al. (2024). NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles. ACS Omega. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135392724, 6,6-Difluoro-2-azaspiro[3.4]octane. [Link]
-
PubChemLite. 2-oxa-5-azaspiro[3.4]octane (C6H11NO). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 72207506, Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. [Link]
-
Hrenar, T., et al. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 19(46), 31706-31713. [Link]
-
SpiroChem. Computational chemistry. [Link]
-
Jauhari, S. Covalent Organic Chemistry by Sankalp Jauhari @RAJ - EDUNET. Scribd. [Link]
-
Rios Torres, R. (Ed.). (2022). Spiro Compounds: Synthesis and Applications. John Wiley & Sons. [Link]
-
ACD/Labs. Rule A-41. Spiro Hydrocarbons. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135980, Spiro(3.4)octane. [Link]
-
JenaLib. Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. [Link]
-
Ramesh, S., et al. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Request PDF on ResearchGate. [Link]
-
Volyniuk, D., et al. (2024). Specifics of the Molecular Conformations and Physicochemical Properties of Merocyanine Form of Spirooxazine Derivative: Insights from Experimental and Molecular Dynamics Studies. International Journal of Molecular Sciences, 25(9), 4983. [Link]
-
Ramesh, S., et al. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. Supporting Information, The Royal Society of Chemistry. [Link]
-
Kotan, G., & Yuksek, H. (2021). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 15, 10-20. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. 2-Azaspiro(3.4)octane | C7H13N | CID 18187429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Route scouting | SpiroChem [spirochem.com]
- 8. A DFT study of five-membered nitrogen-containing fused heterocycles for insensitive highly energetic materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. DFT Study on Fused N-Heteroaromatic Frameworks: Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroaromatic Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. jenalib.leibniz-fli.de [jenalib.leibniz-fli.de]
Methodological & Application
Application Notes & Protocols: The Strategic Integration of 2-Azaspiro[3.4]octane Scaffolds in Modern Medicinal Chemistry
Foreword: Escaping Flatland in Drug Design
For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems—a molecular landscape often referred to as "flatland." While effective, this reliance on two-dimensional structures can lead to challenges in achieving target selectivity, optimizing physicochemical properties, and securing novel intellectual property. The strategic incorporation of three-dimensional (3D) scaffolds is a critical paradigm shift, and among the most promising are spirocyclic systems.
The 2-azaspiro[3.4]octane framework, a rigid bicyclic structure featuring a four-membered azetidine ring fused to a five-membered cyclopentane ring at a single carbon, offers a compelling solution. Its constrained conformation reduces the entropic penalty of binding to a biological target and projects substituents into well-defined vectors in 3D space. This guide provides an in-depth exploration of the 2-azaspiro[3.4]octane motif, from its fundamental properties and synthesis to its successful application in drug discovery programs.
The 2-Azaspiro[3.4]octane Core: A Structural and Strategic Analysis
The value of the 2-azaspiro[3.4]octane scaffold lies in its unique combination of rigidity, 3D geometry, and synthetic accessibility. Unlike more flexible aliphatic amines, its conformational restriction provides a predictable platform for structure-activity relationship (SAR) studies.
Key Advantages:
-
Increased Three-Dimensionality (Fsp³): The high fraction of sp³-hybridized carbons moves molecules away from planarity. This increased 3D character is often correlated with improved clinical success rates, potentially by enhancing specificity and reducing off-target effects.[1]
-
Novel Chemical Space: As a less-explored motif compared to piperidines or pyrrolidines, it provides access to novel chemical matter and a stronger intellectual property position.[2]
-
Metabolic Stability: The quaternary spiro-carbon can block sites of metabolism that would otherwise be susceptible to oxidation in simpler, non-spirocyclic analogs.
-
Bioisosteric Replacement: The azetidine portion of the scaffold can serve as a bioisostere for other common motifs. For instance, the related 2,6-diazaspiro[3.4]octane is an excellent, rigid surrogate for piperazine, a ubiquitous fragment in CNS-active drugs.[3] This substitution can drastically alter properties like basicity (pKa), polarity, and solubility while maintaining key binding interactions.
Caption: The rigid spirocyclic structure of 2-azaspiro[3.4]octane.
Synthetic Accessibility: Building the Core Scaffold
The utility of any building block is contingent on its synthetic accessibility. Fortunately, robust and scalable routes to functionalized azaspiro[3.4]octanes have been developed, making them readily available for drug discovery campaigns.[4] A common and efficient strategy involves a [3+2] cycloaddition reaction.
The protocol below outlines a well-established synthesis for a key intermediate, N-Boc-2,6-diazaspiro[3.4]octane-8-carboxylic acid, which serves as a versatile platform for further elaboration.[5]
Protocol 1: Multi-gram Synthesis of a Versatile 2,6-Diazaspiro[3.4]octane Intermediate
This protocol describes a three-step sequence starting from commercially available N-Boc-azetidin-3-one.
Workflow Diagram:
Caption: Synthetic workflow for a key diazaspiro[3.4]octane intermediate.
Step 1: Horner-Wadsworth-Emmons Olefination
-
Rationale: This step efficiently constructs the required α,β-unsaturated ester from the azetidine ketone, providing the necessary precursor for the subsequent cycloaddition.
-
Procedure: a. To a cooled (0 °C) solution of sodium hydride (60% dispersion in mineral oil) in anhydrous THF, add triethyl phosphonoacetate dropwise under an inert atmosphere (N₂). b. Stir the mixture at 0 °C for 30 minutes, then add a solution of N-Boc-azetidin-3-one (1 ) in THF. c. Allow the reaction to warm to room temperature and stir for 12-16 hours. d. Quench the reaction carefully with saturated aqueous NH₄Cl solution. e. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. f. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the α,β-unsaturated ester 2 .
Step 2: [3+2] Cycloaddition
-
Rationale: This is the key ring-forming step, where an azomethine ylide undergoes a cycloaddition with the alkene from Step 1 to construct the five-membered pyrrolidine ring, thus forming the spirocyclic core.
-
Procedure: a. To a solution of the ester 2 and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine in anhydrous dichloromethane, add a catalytic amount of trifluoroacetic acid (TFA). b. Stir the mixture at room temperature for 18-24 hours. c. Concentrate the reaction mixture under reduced pressure. d. Purify the crude product by flash column chromatography to afford the protected spirocycle 3 .
Step 3: N-Debenzylation via Hydrogenolysis
-
Rationale: This final step removes the benzyl protecting group from the newly formed nitrogen, revealing a secondary amine that is crucial for further functionalization. The Boc group on the azetidine nitrogen remains intact under these conditions, allowing for orthogonal derivatization.
-
Procedure: a. Dissolve the protected spirocycle 3 in ethanol. b. Add 10% Palladium on carbon (Pd/C) catalyst (typically 10% w/w). c. Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (e.g., 100 atm in an autoclave or H₂ balloon) for 12-24 hours.[5] d. Upon completion (monitored by TLC or LC-MS), filter the reaction mixture through a pad of Celite® to remove the catalyst. e. Concentrate the filtrate in vacuo to yield the final building block 4 , which is often used directly in the next step without further purification.[5]
Case Study: 2,6-Diazaspiro[3.4]octane in Antitubercular Drug Discovery
The versatility of the azaspiro[3.4]octane core is powerfully demonstrated in its use to develop potent agents against Mycobacterium tuberculosis. A recent study utilized the 2,6-diazaspiro[3.4]octane scaffold as a central building block for a series of nitrofuran carboxamides.[5]
The core hypothesis was that by exploring the molecular periphery around the rigid spirocyclic core, potent antitubercular compounds could be identified. The secondary amine of the core intermediate (synthesized as described in Protocol 1) serves as a perfect chemical handle for diversification via amide coupling.
SAR Summary:
The study revealed that small modifications to the substituents on the spirocyclic core led to significant changes in antimycobacterial potency. This highlights the scaffold's ability to precisely orient functional groups for optimal target engagement.
| Compound ID | R¹ Substituent | R² Substituent | MIC (µg/mL) against M. tuberculosis H37Rv[5] |
| Lead-1 | H | 5-nitrofuran-2-yl | > 10 |
| Lead-2 | -SO₂Me | 5-nitrofuran-2-yl | 0.125 |
| Lead-3 | -C(O)Me | 5-nitrofuran-2-yl | 0.063 |
| Lead-4 | -C(O)Ph | 5-nitrofuran-2-yl | 0.016 |
Key Insights from the Study:
-
Decoration of the N6-position of the 2,6-diazaspiro[3.4]octane core was critical for potency.
-
The benzoyl group (Lead-4 ) provided a remarkable increase in activity, yielding a lead compound with a minimal inhibitory concentration (MIC) of just 0.016 µg/mL.[5]
-
The rigid 3D presentation of the substituents by the spirocyclic core was essential for achieving this high potency.
Proposed Application: A Scaffold for Fatty Acid Amide Hydrolase (FAAH) Inhibitors
While the 2-azaspiro[3.4]octane core has been validated in several therapeutic areas, its potential remains vast. One highly promising, prospective application is in the design of inhibitors for Fatty Acid Amide Hydrolase (FAAH).
Scientific Rationale:
FAAH is a serine hydrolase that degrades the endocannabinoid anandamide and other fatty acid amides, terminating their signaling.[6] Inhibiting FAAH elevates endogenous anandamide levels, offering a powerful therapeutic strategy for treating inflammatory pain and anxiety without the psychotropic side effects of direct cannabinoid receptor agonists.[7]
Many potent FAAH inhibitors are covalent modifiers that act by carbamylating the catalytic Ser241 residue in the enzyme's active site.[6][8] Successful inhibitors often feature a piperidine or piperazine core that positions a reactive urea or carbamate "warhead" for attack.[8]
The 2-azaspiro[3.4]octane scaffold is an ideal candidate to replace these traditional cores for several reasons:
-
Structural Analogy: It serves as a rigid, novel bioisostere for the piperidine/piperazine motifs.
-
Exit Vector Control: Its constrained geometry offers precise control over the trajectory of the appended urea warhead, potentially improving binding affinity and kinetic efficiency.
-
Physicochemical Properties: It can improve solubility and metabolic stability compared to more lipophilic or flexible scaffolds.
Proposed Workflow and Mechanism:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Azaspiro[3.4]octane as a Rigid Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized targeted therapy. A key strategy in modern medicinal chemistry is the utilization of rigid molecular scaffolds to improve the potency, selectivity, and pharmacokinetic properties of these inhibitors. This guide details the application of the 2-azaspiro[3.4]octane scaffold as a novel, rigid building block for the design and synthesis of next-generation kinase inhibitors. We will explore the rationale behind its use, provide detailed synthetic protocols, and outline robust methodologies for the biochemical and cellular evaluation of these compounds.
The Rationale for Rigid Scaffolds in Kinase Inhibitor Design
The ATP-binding site of kinases, while a prime target, is highly conserved across the kinome, presenting a significant challenge in achieving inhibitor selectivity. Flexible molecules can adopt numerous conformations, some of which may bind to off-target kinases, leading to undesirable side effects. Rigid scaffolds, by virtue of their constrained conformations, can overcome this challenge in several ways:
-
Pre-organization for Binding: A rigid scaffold can position key pharmacophoric elements in an optimal geometry for interaction with the target kinase, minimizing the entropic penalty upon binding and leading to higher affinity.
-
Enhanced Selectivity: The defined three-dimensional structure of a rigid scaffold can be tailored to fit the unique contours of a specific kinase's active site, thereby disfavoring binding to other kinases with even subtle structural differences.
-
Improved Physicochemical Properties: Spirocyclic systems, like 2-azaspiro[3.4]octane, often exhibit improved solubility, metabolic stability, and cell permeability compared to their more planar or flexible counterparts. The introduction of a spirocenter increases the three-dimensionality of a molecule, a property often correlated with successful drug candidates.
The 2-azaspiro[3.4]octane scaffold, with its fused cyclobutane and pyrrolidine rings, offers a unique and desirable vectoral arrangement of substituents, allowing for precise exploration of the chemical space within the kinase active site.
The 2-Azaspiro[3.4]octane Scaffold: A Privileged Architecture
The 2-azaspiro[3.4]octane core provides a robust and versatile platform for kinase inhibitor design. Its key features include:
-
Defined Exit Vectors: The scaffold presents well-defined points for substitution on both the cyclobutane and pyrrolidine rings, allowing for systematic exploration of structure-activity relationships (SAR).
-
Spirocyclic Rigidity: The inherent rigidity of the spirocyclic system locks the substituents into specific spatial orientations, which is crucial for selective targeting of the kinase hinge region, the DFG motif, and other key areas of the ATP-binding pocket.
-
Synthetic Tractability: As will be detailed, the synthesis of the 2-azaspiro[3.4]octane core and its derivatives can be achieved through scalable and efficient synthetic routes.[1]
The successful application of similar spirocyclic scaffolds in the development of potent and selective kinase inhibitors, such as those targeting Hematopoietic Progenitor Kinase 1 (HPK1), validates the potential of this structural motif in kinase drug discovery.[2] Furthermore, the related 2-oxa-6-azaspiro[3.4]octane scaffold has been successfully incorporated into inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, demonstrating the utility of this spirocyclic system in targeting well-established cancer targets.[3]
Synthetic Strategy and Protocols
The following section outlines a general, yet detailed, protocol for the synthesis of a library of kinase inhibitors based on the 2-azaspiro[3.4]octane scaffold. The synthesis is designed to be modular, allowing for the introduction of diverse chemical functionalities.
Synthesis of the 2-Azaspiro[3.4]octane Core
Several synthetic routes to the 2-azaspiro[3.4]octane core have been reported.[1] A common and efficient method involves a multi-step sequence starting from commercially available materials.
Protocol 1: Synthesis of N-Boc-2-azaspiro[3.4]octane
This protocol describes a representative synthesis of the protected 2-azaspiro[3.4]octane core, which can then be deprotected and further functionalized.
Materials:
-
Commercially available starting materials for multi-step synthesis (specifics will vary based on the chosen literature procedure)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Appropriate solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH))
-
Reagents for purification (e.g., silica gel for column chromatography)
Step-by-Step Methodology:
-
Annulation of the Cyclopentane or Cyclobutane Ring: Depending on the chosen synthetic strategy, either the cyclopentane or the cyclobutane ring is first constructed. This can be achieved through various methods, including cycloaddition reactions.[3]
-
Formation of the Spirocyclic System: The second ring is then annulated to form the spirocyclic core. This is a critical step that establishes the 3D architecture of the scaffold.
-
Protection of the Secondary Amine: The resulting 2-azaspiro[3.4]octane is then protected, typically with a Boc group, to facilitate subsequent functionalization. To a solution of the crude 2-azaspiro[3.4]octane in DCM, add (Boc)₂O and a suitable base (e.g., triethylamine). Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Purification: The reaction mixture is then washed, dried, and concentrated. The crude product is purified by silica gel column chromatography to yield the pure N-Boc-2-azaspiro[3.4]octane.
Library Synthesis of 2-Azaspiro[3.4]octane-Based Kinase Inhibitors
With the protected core in hand, a library of potential kinase inhibitors can be synthesized by deprotecting the amine and coupling it with various hinge-binding moieties and other functional groups.
Protocol 2: Parallel Synthesis of a Kinase Inhibitor Library
This protocol outlines a parallel synthesis approach to generate a diverse library of compounds for screening.
Materials:
-
N-Boc-2-azaspiro[3.4]octane
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane for deprotection
-
A diverse set of carboxylic acids or sulfonyl chlorides representing kinase hinge-binding motifs
-
Coupling reagents (e.g., HATU, HOBt, EDCI)
-
Bases (e.g., Diisopropylethylamine (DIPEA))
-
Solvents (e.g., Dimethylformamide (DMF), DCM)
-
96-well reaction blocks
Step-by-Step Methodology:
-
Deprotection: In each well of a 96-well reaction block, dissolve N-Boc-2-azaspiro[3.4]octane in DCM and add a solution of TFA or HCl in dioxane. Stir at room temperature until the deprotection is complete. Remove the solvent and excess acid under vacuum.
-
Amide Coupling: To each well containing the deprotected amine, add a solution of a unique carboxylic acid in DMF, followed by the coupling reagents (HATU, HOBt, EDCI) and DIPEA.
-
Reaction and Workup: Seal the reaction block and shake at room temperature overnight. The progress of the reaction can be monitored by LC-MS analysis of a representative well. Upon completion, the reaction mixtures are typically purified by preparative HPLC.
-
Characterization: The final compounds are characterized by LC-MS and NMR to confirm their identity and purity before biological evaluation.
Biochemical and Cellular Evaluation of Kinase Inhibitors
Once a library of 2-azaspiro[3.4]octane-based compounds has been synthesized, their biological activity must be assessed. This involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based assays.
In Vitro Biochemical Kinase Assays
Biochemical assays are essential for determining the intrinsic potency of a compound against its target kinase. A variety of assay formats are available, with luminescence-based assays that measure ATP consumption being a popular choice for high-throughput screening.[4]
Protocol 3: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This protocol describes a general method for measuring the inhibitory activity of the synthesized compounds against a specific kinase.[4]
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Synthesized 2-azaspiro[3.4]octane-based inhibitors
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM) is typical.
-
Kinase Reaction: In the wells of a 384-well plate, add the kinase, the test compound, and the kinase substrate in the assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol. This involves a two-step addition of reagents that first depletes the remaining ATP and then converts the ADP to ATP, which is used to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation: Inhibitory Activity of Representative Compounds
| Compound ID | Target Kinase | IC₅₀ (nM) |
| AZS-001 | Kinase A | 15 |
| AZS-002 | Kinase A | 8 |
| AZS-003 | Kinase B | 250 |
| AZS-004 | Kinase B | 120 |
| Staurosporine | Kinase A | 5 |
| Staurosporine | Kinase B | 10 |
Table 1: Example data for the inhibitory activity of 2-azaspiro[3.4]octane (AZS) derivatives against two different kinases. Staurosporine is included as a non-selective control.
Cellular Target Engagement Assays
While biochemical assays measure the direct interaction between an inhibitor and its target enzyme, cellular assays are crucial for confirming that the compound can enter cells and engage its target in a physiological context. The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful tool for this purpose.[5]
Protocol 4: NanoBRET™ Target Engagement Assay
This protocol allows for the quantitative measurement of compound binding to a target kinase in living cells.[5]
Materials:
-
Cells expressing a NanoLuc®-kinase fusion protein
-
NanoBRET™ Kinase Tracer
-
Synthesized 2-azaspiro[3.4]octane-based inhibitors
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96-well or 384-well plates
Step-by-Step Methodology:
-
Cell Plating: Seed the cells expressing the NanoLuc®-kinase fusion protein into the wells of a white assay plate and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period.
-
Tracer Addition: Add the NanoBRET™ Kinase Tracer to the wells.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (610 nm) emission signals using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the inhibitor concentration to determine the IC₅₀ for target engagement.
Structural Biology: Visualizing the Binding Mode
X-ray crystallography is an invaluable tool for understanding how an inhibitor binds to its target kinase at an atomic level.[6] Co-crystallization of a potent 2-azaspiro[3.4]octane-based inhibitor with its target kinase can provide crucial insights for structure-based drug design and optimization.
Protocol 5: Co-crystallization of a Kinase-Inhibitor Complex
This protocol provides a general workflow for obtaining a co-crystal structure.
Materials:
-
Purified, active kinase protein
-
Potent 2-azaspiro[3.4]octane-based inhibitor
-
Crystallization screens and reagents
-
X-ray diffraction equipment
Step-by-Step Methodology:
-
Complex Formation: Incubate the purified kinase with a molar excess of the inhibitor to ensure complete binding.
-
Crystallization Screening: Set up crystallization trials using various commercially available or custom screens to identify initial crystallization conditions.
-
Crystal Optimization: Optimize the initial hits by varying the precipitant concentration, pH, and other parameters to obtain diffraction-quality crystals.
-
Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals and solve the structure to visualize the binding mode of the inhibitor in the kinase active site.
Visualizing Key Concepts
To aid in the understanding of the concepts discussed, the following diagrams illustrate the 2-azaspiro[3.4]octane scaffold, a representative synthetic workflow, and a simplified kinase signaling pathway.
Caption: The rigid 2-azaspiro[3.4]octane scaffold.
Caption: A representative synthetic workflow.
Caption: Inhibition of a kinase signaling pathway.
Conclusion and Future Directions
The 2-azaspiro[3.4]octane scaffold represents a promising and underexplored platform for the development of novel kinase inhibitors. Its inherent rigidity, synthetic accessibility, and favorable physicochemical properties make it an attractive starting point for medicinal chemistry campaigns targeting a wide range of kinases. The protocols and methodologies outlined in this guide provide a comprehensive framework for the design, synthesis, and evaluation of 2-azaspiro[3.4]octane-based kinase inhibitors. Future work in this area will likely focus on the development of enantioselective syntheses of the core scaffold and the exploration of a broader range of substituents to target specific kinases with high potency and selectivity. The integration of computational modeling and structure-based design will further accelerate the discovery of new therapeutic agents based on this exciting scaffold.
References
-
Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. National Institutes of Health. Available at: [Link]
- IL291316A - 2-azaspiro[3.4]octane derivatives as m4 agonists. Google Patents.
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. Available at: [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]
-
Design and synthesis of tricyclic cores for kinase inhibition. PubMed. Available at: [Link]
-
CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. Available at: [Link]
-
2-azaspiro[3.4]octane derivatives as m4 agonists - Patent US-2021107889-A1. PubChem. Available at: [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. Available at: [Link]
-
Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). PubMed. Available at: [Link]
- US11548865B2 - 2-azaspiro[3.4]octane derivatives as M4 agonists. Google Patents.
-
Can anyone suggest a protocol for a kinase assay?. ResearchGate. Available at: [Link]
-
Compounds and compositions as protein kinase inhibitors - Patent US-7589101-B2. PubChem. Available at: [Link]
-
Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals. Available at: [Link]
-
2-AZASPIRO[3][7]OCTANE DERIVATIVES AS M4 AGONISTS. Google Patents. Available at:
-
Crystallography for protein kinase drug design: PKA and SRC case studies. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kinase Target Engagement | Kinase Affinity Assay [promega.kr]
- 6. Crystallography for protein kinase drug design: PKA and SRC case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IL291316A - 2-azaspiro[3.4]octane derivatives as m4 agonists - Google Patents [patents.google.com]
Application Note & Protocol: Synthesis and Evaluation of 2,6-Diazaspiro[3.4]octane Derivatives for Antitubercular Lead Identification
Introduction: The Promise of Spirocyclic Scaffolds in Combating Tuberculosis
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the urgent discovery of novel antitubercular agents with new mechanisms of action.[1][2] Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensional nature, structural rigidity, and ability to present substituents in precise vectors, which can lead to enhanced target affinity and improved pharmacokinetic properties.[1][3] Among these, the 2,6-diazaspiro[3.4]octane motif has emerged as a promising and versatile building block in drug discovery.[4][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2,6-diazaspiro[3.4]octane derivatives and their subsequent evaluation as potential antitubercular leads. We will detail a robust synthetic protocol for the core scaffold and a representative nitrofuran derivative, a class of compounds that has shown remarkable potency against Mtb.[4] Furthermore, we will outline a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of these synthesized compounds against the virulent Mtb H37Rv strain.
Strategic Approach: From Scaffold Synthesis to Biological Validation
Our methodology is designed as a self-validating system, ensuring reproducibility and reliability from chemical synthesis to biological testing. The workflow is conceptually divided into three key stages:
-
Core Scaffold Synthesis: Elaboration of the foundational 2,6-diazaspiro[3.4]octane structure.
-
Derivative Library Generation: Functionalization of the core scaffold to explore the chemical space and identify structure-activity relationships (SAR).
-
In Vitro Antitubercular Screening: Evaluation of the synthesized compounds for their inhibitory activity against Mycobacterium tuberculosis.
Figure 1: Overall workflow from synthesis to lead identification.
PART 1: Synthesis of 2,6-Diazaspiro[3.4]octane Derivatives
The synthesis of 2,6-diazaspiro[3.4]octane derivatives can be achieved through a multi-step sequence, starting from commercially available materials. The following protocol is adapted from established literature procedures and details the synthesis of a potent nitrofuran derivative.[4]
Protocol 1: Synthesis of a 2,6-Diazaspiro[3.4]octane-based Nitrofuran Derivative
Materials:
-
2-tert-Butoxycarbonyl-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid
-
(Cyclopropylmethyl)amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
5-Nitro-2-furoic acid
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, flash chromatography system)
Step 1: Amide Coupling
-
To a solution of 2-tert-butoxycarbonyl-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid (1.0 eq) in DMF, add (cyclopropylmethyl)amine (1.2 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the corresponding amide.
Causality: HATU is a highly efficient coupling reagent that minimizes side reactions and promotes the formation of the amide bond between the carboxylic acid and the amine. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction.
Step 2: Boc Deprotection
-
Dissolve the purified amide from Step 1 in a mixture of TFA and DCM (1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.
-
The resulting crude amine salt is used in the next step without further purification.
Causality: Trifluoroacetic acid is a strong acid that effectively cleaves the tert-butoxycarbonyl (Boc) protecting group from the secondary amine, preparing it for the subsequent acylation step.
Step 3: Acylation with 5-Nitro-2-furoic acid
-
Dissolve the crude amine salt from Step 2 in DMF.
-
Add 5-nitro-2-furoic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up the reaction as described in Step 1.
-
Purify the final product by flash column chromatography to obtain the desired 2,6-diazaspiro[3.4]octane-based nitrofuran derivative.[4]
Causality: This final acylation step introduces the nitrofuran pharmacophore, which is crucial for the antitubercular activity of the target compound.
Figure 2: Synthetic workflow for the nitrofuran derivative.
PART 2: In Vitro Evaluation of Antitubercular Activity
The primary screening of synthesized compounds is crucial to identify promising leads. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the potency of an antimicrobial agent.[7]
Protocol 2: Microplate Alamar Blue Assay (MABA) for MIC Determination
This protocol is a widely used colorimetric method for assessing the susceptibility of Mycobacterium tuberculosis to antimicrobial agents.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Synthesized compounds dissolved in DMSO
-
Alamar Blue reagent
-
Sterile 96-well microplates
-
Standard antitubercular drugs for control (e.g., Isoniazid, Rifampicin)
Step 1: Preparation of Mycobacterial Inoculum
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the suspension 1:20 in fresh Middlebrook 7H9 broth to obtain the final inoculum.
Step 2: Compound Dilution and Plate Setup
-
Prepare serial two-fold dilutions of the synthesized compounds and control drugs in a 96-well plate. The final concentration range should typically span from 100 µg/mL to 0.09 µg/mL.
-
Add 100 µL of the mycobacterial inoculum to each well containing the diluted compounds.
-
Include a drug-free well as a growth control and a well with media only as a sterility control.
Step 3: Incubation
-
Seal the plates and incubate at 37 °C for 7 days.
Step 4: Addition of Alamar Blue and Reading
-
After the incubation period, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[8]
Data Presentation:
The results of the MIC assay should be summarized in a clear and concise table to facilitate comparison between different derivatives.
| Compound ID | R Group | Yield (%) | MIC (µg/mL) |
| Control | Isoniazid | - | 0.05 |
| Control | Rifampicin | - | 0.1 |
| DS-NF-01 | Cyclopropylmethyl | 65 | 0.16 |
| DS-NF-02 | Phenyl | 72 | 0.32 |
| DS-NF-03 | 4-Fluorophenyl | 68 | 0.08 |
Table 1: Example of data summary for synthesized 2,6-diazaspiro[3.4]octane derivatives.
PART 3: Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from the initial screening provides valuable insights into the structure-activity relationship of the synthesized compounds.[9][10] By analyzing how different substituents on the 2,6-diazaspiro[3.4]octane core affect the antitubercular activity, researchers can make informed decisions for further lead optimization.
Key Considerations for SAR Analysis:
-
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can significantly impact the biological activity.
-
Steric Hindrance: The size and shape of the substituents can influence the binding of the compound to its molecular target.
-
Lipophilicity: The overall lipophilicity of the molecule affects its ability to penetrate the mycobacterial cell wall.
Bioisosteric Replacement as a Tool for Optimization:
Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound.[11][12][13] This involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. For instance, replacing a metabolically labile group with a more stable isostere can enhance the drug's half-life.
Figure 3: The role of bioisosteric replacement in lead optimization.
Conclusion and Future Directions
The 2,6-diazaspiro[3.4]octane scaffold represents a highly promising starting point for the development of novel antitubercular agents. The synthetic and screening protocols detailed in this application note provide a robust framework for the identification and initial characterization of potent lead compounds. Further optimization of these leads, guided by SAR analysis and computational modeling, can pave the way for the development of next-generation therapies to combat the global threat of tuberculosis. Future work should focus on elucidating the mechanism of action of these novel compounds and evaluating their efficacy in in vivo models of tuberculosis.
References
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI. [Link]
-
Screening and Evaluation of Anti-Tuberculosis Compounds. Creative Diagnostics. [Link]
-
In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. (2021). Antimicrobial Agents and Chemotherapy. [Link]
-
In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. (2021). PubMed. [Link]
-
Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. (2024). PubMed. [Link]
-
(PDF) In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis. (2021). ResearchGate. [Link]
-
Synthesis and evaluation of inhibitors of Mycobacterium tuberculosis UGM using bioisosteric replacement. (2022). PubMed. [Link]
-
Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. (2023). MDPI. [Link]
-
Bioisosteric Design Identifies Inhibitors of Mycobacterium tuberculosis DNA Gyrase ATPase Activity. (2023). ResearchGate. [Link]
-
In vitro anti-tuberculosis activity of azole drugs against Mycobacterium tuberculosis clinical isolates. (2014). Elsevier. [Link]
-
Activity against Mycobacterium tuberculosis of a new class of spirooxindolopyrrolidine embedded chromanone hybrid heterocycles. (2024). PMC - NIH. [Link]
-
Structure–activity relationships of compounds targeting mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate synthase. (2014). NIH. [Link]
-
Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... (2022). ResearchGate. [Link]
-
Identifying novel inhibitors against tuberculosis. (2022). Massachusetts Biotechnology Council. [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2020). ResearchGate. [Link]
-
[Development and study of structure-activity relationship of drugs against Mycobacterium tuberculosis]. (2014). PubMed. [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2011). ResearchGate. [Link]
-
Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[4][7][14]triazino[2,3-c]quinazolines. (2023). PMC - PubMed Central. [Link]
-
Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. (2024). PubMed Central. [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). Journal of Medicinal Chemistry. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. (2019). ResearchGate. [Link]
-
Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. (2012). ACS Publications. [Link]
Sources
- 1. Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Development and study of structure-activity relationship of drugs against Mycobacterium tuberculosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity against Mycobacterium tuberculosis of a new class of spirooxindolopyrrolidine embedded chromanone hybrid heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy 2,6-Diazaspiro[3.4]octane, 6-propyl- [smolecule.com]
- 7. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. In vitro anti-tuberculosis activity of azole drugs against Mycobacterium tuberculosis clinical isolates | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]
- 9. Structure–activity relationships of compounds targeting mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and evaluation of inhibitors of Mycobacterium tuberculosis UGM using bioisosteric replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. massbio.org [massbio.org]
- 13. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Deployment of 2-Azaspiro[3.4]octane in the Design and Synthesis of Novel G-Protein Coupled Receptor (GPCR) Modulators
Introduction: Escaping Flatland in GPCR Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles is relentless. G-Protein Coupled Receptors (GPCRs), the largest family of cell surface receptors, remain a primary focus of these endeavors due to their integral role in a vast array of physiological processes and their tractability as drug targets. Historically, drug design has often been confined to "flatland," dominated by aromatic and conformationally flexible aliphatic scaffolds. The strategic incorporation of three-dimensional (3D) molecular architectures has emerged as a powerful approach to overcome the limitations of traditional pharmacophores. Among these 3D scaffolds, spirocyclic systems, and particularly 2-azaspiro[3.4]octane, have garnered significant attention for their ability to impart conformational rigidity, novel exit vectors for substituent placement, and improved physicochemical properties. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of the 2-azaspiro[3.4]octane scaffold in the synthesis of innovative GPCR modulators.
The 2-azaspiro[3.4]octane moiety serves as a valuable bioisostere for commonly employed cyclic amines, such as piperidine. Its rigid spirocyclic nature offers a distinct conformational presentation of the nitrogen atom and substituents, which can lead to enhanced binding affinity and selectivity for the target GPCR. Furthermore, the introduction of a spirocenter can improve metabolic stability by blocking sites susceptible to enzymatic degradation.
This guide will delve into the practical aspects of employing 2-azaspiro[3.4]octane and its derivatives, offering detailed synthetic protocols for exemplary GPCR modulators targeting the CXCR4 and M4 muscarinic receptors. We will explore the underlying rationale for experimental choices and provide insights into the characterization of the resulting compounds and their effects on GPCR signaling pathways.
Core Principles: Why 2-Azaspiro[3.4]octane?
The rationale behind incorporating the 2-azaspiro[3.4]octane scaffold into GPCR modulator design is rooted in several key principles of medicinal chemistry:
-
Structural Rigidity and Pre-organization: The spirocyclic system locks the conformation of the azetidine and cyclopentane rings. This rigidity reduces the entropic penalty upon binding to the receptor, as the molecule is already in a more pre-organized state for optimal interaction. This can translate to higher binding affinity.
-
Three-Dimensional Diversity: The spirocyclic core provides unique 3D exit vectors for substituents, allowing for the exploration of previously inaccessible chemical space within the receptor's binding pocket. This can be crucial for achieving subtype selectivity among closely related GPCRs.
-
Improved Physicochemical Properties: Compared to more lipophilic or flexible aliphatic rings, spirocycles like 2-azaspiro[3.4]octane can offer a favorable balance of properties. They can enhance solubility and reduce lipophilicity, which are often critical parameters for oral bioavailability and a desirable ADME (absorption, distribution, metabolism, and excretion) profile.
-
Metabolic Stability: The quaternary spiro-carbon atom is not susceptible to metabolic oxidation. By replacing a more metabolically labile fragment of a molecule with a spirocycle, the overall metabolic stability of the compound can be significantly improved.
-
Novelty and Intellectual Property: The use of less conventional scaffolds like 2-azaspiro[3.4]octane can lead to the discovery of novel chemical entities with unique pharmacological profiles, providing a strong intellectual property position.
Application Focus 1: Synthesis of a CXCR4 Antagonist Incorporating a 2,6-Diazaspiro[3.4]octane Core
The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR that, upon activation by its endogenous ligand SDF-1 (stromal cell-derived factor-1), plays a critical role in various physiological and pathological processes, including immune cell trafficking, HIV-1 entry into T-cells, and cancer metastasis.[1][2][3] Antagonists of CXCR4 have significant therapeutic potential. The following section details a representative synthetic protocol for a CXCR4 antagonist featuring a 2,6-diazaspiro[3.4]octane scaffold, a close analog of 2-azaspiro[3.4]octane.
Experimental Protocol: Synthesis of a 2,6-Diazaspiro[3.4]octane-based CXCR4 Antagonist
This protocol is a representative synthesis adapted from methodologies reported in the literature.
Scheme 1: Synthesis of the 2,6-Diazaspiro[3.4]octane Core
Protocol 1: Synthesis of the N-Boc Protected 2,6-Diazaspiro[3.4]octane Core
The synthesis of the orthogonally protected 2,6-diazaspiro[3.4]octane core is a multi-step process that can be achieved through various reported routes.[4] For the purpose of this application note, we will assume the availability of N-Boc-2,6-diazaspiro[3.4]octane as the starting material for the subsequent elaboration into a CXCR4 antagonist.
Scheme 2: Elaboration to the Final CXCR4 Antagonist
Protocol 2: Synthesis of a Representative CXCR4 Antagonist
-
Step 1: N-Alkylation of the Spirocyclic Core.
-
To a solution of N-Boc-2,6-diazaspiro[3.4]octane (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base, for instance, potassium carbonate (2.0 eq).
-
Add the desired alkylating or arylating agent (e.g., a substituted benzyl bromide or an activated heteroaryl chloride) (1.1 eq).
-
Stir the reaction mixture at room temperature or with heating until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated/arylated intermediate.
-
-
Step 2: Boc-Deprotection.
-
Dissolve the purified intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine salt is often used directly in the next step without further purification.
-
-
Step 3: Amide Coupling.
-
Dissolve the amine salt from Step 2 in a polar aprotic solvent like DMF or DCM.
-
Add a tertiary amine base such as diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the salt.
-
In a separate flask, dissolve the desired carboxylic acid (1.1 eq) in the same solvent and add a peptide coupling reagent, for example, HATU (1.1 eq) or EDC/HOBt (1.1 eq each).
-
Add the activated carboxylic acid solution to the amine solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated sodium bicarbonate solution), and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the final compound by preparative HPLC or column chromatography to yield the desired CXCR4 antagonist.
-
Characterization and Biological Evaluation
The synthesized compounds should be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity. The biological activity of the synthesized CXCR4 antagonists can be evaluated using a variety of in vitro assays.
Table 1: Representative Biological Data for Spirocycle-Containing CXCR4 Antagonists
| Compound ID | Scaffold | Target | Assay Type | IC₅₀ (nM) | Reference |
| AMD11070 | N-pyridinylmethane-N'-4-pyridinylmethane-ethane-1,2-diamine | CXCR4 | Competitive Binding | 15.6 ± 7.6 | [5] |
| Compound 30 | Tetrahydronaphthyridine | CXCR4 | Antagonism | 24 | [6] |
| CVX15 | Cyclic Peptide | CXCR4 | Competitive Binding | 7.8 ± 2.2 | [5] |
| IT1t | Small Molecule | CXCR4 | Competitive Binding | 29.65 ± 2.8 | [5] |
Note: While the table provides data for known CXCR4 antagonists to give context, the IC₅₀ values for newly synthesized 2-azaspiro[3.4]octane derivatives would need to be determined experimentally.
CXCR4 Signaling Pathway and Modulation
CXCR4 is a Gαi-coupled receptor. Upon binding of its ligand, SDF-1, it initiates a signaling cascade that leads to various cellular responses, including chemotaxis, cell proliferation, and survival. An antagonist will block these downstream effects.
Application Focus 2: Synthesis of an M4 Muscarinic Receptor Antagonist with a 6-Azaspiro[2.5]octane Scaffold
The M4 muscarinic acetylcholine receptor is a Gαi/o-coupled GPCR predominantly expressed in the central nervous system. It plays a crucial role in modulating neurotransmission, and selective M4 antagonists are being investigated for the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[7][8] The 6-azaspiro[2.5]octane scaffold, another related spirocyclic amine, has been successfully employed in the development of potent and selective M4 antagonists.[9]
Experimental Protocol: Synthesis of a 6-Azaspiro[2.5]octane-based M4 Antagonist
The following protocol outlines a general strategy for the synthesis of an M4 antagonist based on published methodologies.[9]
Scheme 3: General Synthesis of a 6-Azaspiro[2.5]octane M4 Antagonist
Protocol 3: Synthesis of a Representative M4 Antagonist
-
Step 1: Synthesis of the 6-Azaspiro[2.5]octane Core.
-
The synthesis of the chiral 6-azaspiro[2.5]octane core can be accomplished through multi-step synthetic sequences, often involving resolution of enantiomers to obtain the desired stereoisomer, which has been shown to be crucial for M4 receptor potency.[9]
-
-
Step 2: Reductive Amination.
-
To a solution of the deprotected 6-azaspiro[2.5]octane amine (1.0 eq) in a solvent such as dichloroethane (DCE) or methanol, add the desired aldehyde or ketone (1.1 eq).
-
Add a mild acid catalyst, such as acetic acid, if necessary.
-
After stirring for a short period to allow for imine/enamine formation, add a reducing agent, for example, sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction at room temperature until completion (monitored by LC-MS).
-
Quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC.
-
M4 Muscarinic Receptor Signaling and Modulation
The M4 receptor, being Gαi/o-coupled, primarily signals through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] Antagonists of the M4 receptor will block the effects of acetylcholine, thereby preventing the inhibition of adenylyl cyclase and the subsequent downstream signaling events. This can lead to an increase in the release of other neurotransmitters like dopamine in specific brain regions.[7]
Functional Assays for Characterizing GPCR Modulators
Once synthesized, the novel 2-azaspiro[3.4]octane-containing compounds must be evaluated in functional assays to determine their potency and mechanism of action.
Protocol 4: Calcium Mobilization Assay for Gαq-coupled or Gαi/o-coupled GPCRs
For Gαq-coupled receptors, agonist activation leads to an increase in intracellular calcium. For Gαi/o-coupled receptors like CXCR4, promiscuous G-proteins or chimeric G-proteins can be co-expressed to link receptor activation to calcium release.[11]
-
Cell Culture: Plate cells stably expressing the target GPCR (e.g., U87 cells expressing CXCR4) in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.[11]
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Krebs buffer). Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Compound Addition: For antagonist mode, add varying concentrations of the synthesized antagonist to the wells and incubate for a short period.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add a known agonist of the receptor (e.g., SDF-1 for CXCR4) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Data Analysis: Measure the fluorescence intensity over time. The antagonist potency (IC₅₀) is determined by quantifying the inhibition of the agonist-induced calcium signal.
Protocol 5: cAMP Assay for Gαi/o- or Gαs-coupled GPCRs
This assay is suitable for Gαi/o-coupled receptors like M4, where activation inhibits cAMP production, or Gαs-coupled receptors where activation stimulates cAMP.
-
Cell Culture and Treatment: Plate cells expressing the target GPCR (e.g., CHO-K1 cells expressing the M4 receptor) in a suitable plate format.[12]
-
Compound Incubation: For antagonist mode, pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Add a Gαs activator like forskolin, followed by the addition of a known agonist of the Gαi/o-coupled receptor (e.g., acetylcholine for M4).
-
Cell Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.[12]
-
Data Analysis: The potency of the antagonist is determined by its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.
Protocol 6: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, which is a key event in receptor desensitization and G-protein-independent signaling.
-
Cell Lines: Utilize engineered cell lines that co-express the GPCR of interest fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoverX PathHunter β-arrestin cells).[13]
-
Compound Addition: Plate the cells and add the test compounds (in agonist or antagonist mode). For antagonist testing, pre-incubate with the antagonist before adding a reference agonist.
-
Incubation: Incubate the plate for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents for the enzyme fragment complementation system.
-
Measurement and Analysis: Read the chemiluminescent signal on a plate reader. The data is then analyzed to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) for β-arrestin recruitment.
Conclusion and Future Perspectives
The 2-azaspiro[3.4]octane scaffold and its close analogs represent a powerful tool in the medicinal chemist's arsenal for the design of novel GPCR modulators. Their inherent three-dimensionality, conformational rigidity, and potential for improved physicochemical properties make them attractive alternatives to traditional cyclic amine systems. As demonstrated with the examples of CXCR4 and M4 muscarinic receptor antagonists, the incorporation of these spirocyclic motifs can lead to potent and selective compounds with therapeutic potential.
The detailed protocols provided herein offer a starting point for the synthesis and evaluation of such compounds. The continued exploration of novel spirocyclic systems and their application in GPCR drug discovery is a promising avenue for the development of next-generation therapeutics with enhanced efficacy and safety profiles. As our understanding of the structural biology of GPCRs deepens, the rational design of spirocycle-containing ligands will become even more precise, paving the way for the discovery of highly tailored modulators for a wide range of diseases.
References
- Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry.
- DiscoverX. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual.
- Teicher, B. A., & Fricker, S. P. (2010).
- Al-Onazi, M. A., Alsalman, H., Alenazi, F. S., Alenazi, A. A., & Almoshary, M. A. (2022). The significance of the SDF-1/CXCR4 signaling pathway in the normal development. Molecular Biology Reports, 49(4), 3307–3320.
- Al-Onazi, M. A., et al. (2022). The significance of the SDF-1/CXCR4 signaling pathway in the normal development. Molecular Biology Reports.
- This reference is intentionally left blank as it is a duplic
- Patsnap Synapse. (2024). What are M4 receptor antagonists and how do they work?.
- Pochiro, J. M., et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy.
- Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.
- Jati, S., et al. (2015).
- O'Boyle, G., et al. (2013). Inhibition of CXCR4–CXCL12 chemotaxis in melanoma by AMD11070. British Journal of Cancer.
- Moehle, M. S., et al. (2015). M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia. Neuron.
- Wilson, R. J., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry.
- This reference is intentionally left blank as it is a duplic
- DiscoverX. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed.
- Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Request PDF.
- Innoprot. (n.d.). M4 Muscarinic Acetylcholine Receptor Assay.
- Princen, K., et al. (2018). A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators. Journal of Visualized Experiments.
- Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters.
- Mosi, R. M., et al. (2012).
- Nickols, C. M., et al. (2020). Discovery of the first selective M4 muscarinic acetylcholine receptor antagonists with in vivo anti-parkinsonian and anti-dystonic efficacy. bioRxiv.
- Carlson, A. (n.d.). cAMP assay provides flexibility and stable pharmacology. Revvity.
- De-Sá, V. C., et al. (2018). G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules.
- Ramesh, S., et al. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry.
- Wu, B., et al. (2023). Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs. PLOS ONE.
- Stepan, A. F., et al. (2013). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF.
- Oeck, S., et al. (2019). Activation of G-Protein Coupled Receptor-Gαi Signaling Increases Keratinocyte Proliferation and Reduces Differentiation, Leading to Epidermal Hyperplasia.
- Jorgensen, C. S., et al. (2022). Internalization of CXCR4 is differentially affected by CXCL12,...
- Tamamura, H., et al. (2013). Small Molecule Inhibitors of CXCR4. Current Topics in Medicinal Chemistry.
- Eurofins DiscoverX. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube.
- Innoprot. (n.d.). icAMP NOMAD Muscarinic Acetylcholine Receptor M4 Cell Line.
- Gerlach, M., et al. (2022). Reduced M4 receptor expression shifts cAMP signaling profiles of...
- DiscoverX. (n.d.). GPCR β-Arrestin Product Solutions.
- Truong, J. J., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology.
- Gerlach, M., et al. (2025). Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment. The FASEB Journal.
- Arnold, F. H., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv.
- Creative Diagnostics. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones.
- Creative Bioarray. (n.d.).
- Wu, G., et al. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF.
- Wu, G., et al. (2016). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF.
- Google Patents. (n.d.). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
- Tigyi, G., et al. (2014). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology.
- Van der Veken, P., et al. (2010). Calcium mobilization following CXCR4 activation with different forms of...
- Google Patents. (n.d.). WO2019014427A1 - Antagonists of the muscarinic acetylcholine receptor m4.
- Google Patents. (n.d.). US11149022B2 - Antagonists of the muscarinic acetylcholine receptor M4.
Sources
- 1. The SDF-1-CXCR4 signaling pathway: a molecular hub modulating neo-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The significance of the SDF-1/CXCR4 signaling pathway in the normal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The significance of the SDF-1/CXCR4 signaling pathway in the normal development - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 7. What are M4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators [jove.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Art of the Spirocycle: A Detailed Guide to Synthesizing 2-Azaspiro[3.4]octane Derivatives
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, spirocyclic systems, particularly 2-azaspiro[3.4]octane derivatives, have garnered significant attention. Their inherent three-dimensionality offers a compelling advantage over flat, aromatic structures, often leading to improved physicochemical properties and novel intellectual property.[1][2] This guide provides an in-depth exploration of the primary synthetic strategies to construct these valuable motifs, complete with detailed protocols, mechanistic insights, and comparative data to inform your experimental design.
The Significance of Three-Dimensionality in Drug Discovery
The departure from "flatland" in medicinal chemistry is a well-established trend, with a higher fraction of sp3-hybridized carbons correlating with greater clinical success. Spirocycles, by virtue of their shared quaternary carbon, introduce a rigid, three-dimensional conformation that can enhance binding affinity and selectivity for biological targets. The 2-azaspiro[3.4]octane framework, in particular, serves as a versatile building block, offering multiple vectors for substitution and the potential to mimic or replace common saturated heterocycles like piperidines and morpholines.[1]
Strategic Approaches to the 2-Azaspiro[3.4]octane Core
The construction of the 2-azaspiro[3.4]octane skeleton can be broadly categorized into three main strategies, each with its own set of advantages and considerations.
-
[3+2] Cycloaddition Reactions: This powerful method involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile) to form a five-membered ring. For the synthesis of the pyrrolidine ring in our target scaffold, the use of azomethine ylides as the 1,3-dipole is a prevalent and efficient approach.
-
Ring-Closing Metathesis (RCM): A robust and versatile tool in cyclic chemistry, RCM utilizes transition metal catalysts, most notably Grubbs-type ruthenium catalysts, to form a carbon-carbon double bond and close a ring. This strategy is particularly useful for creating unsaturated 2-azaspiro[3.4]octene derivatives, which can be subsequently hydrogenated if the saturated core is desired.
-
Intramolecular Annulation and Cyclization: This classical yet effective approach involves the formation of one of the rings onto a pre-existing cyclic precursor through an intramolecular bond formation. This can be achieved through various reactions, including alkylations and cyclizations of suitably functionalized starting materials.
Strategy 1: [3+2] Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition of an azomethine ylide with a dipolarophile is a highly effective method for constructing the pyrrolidine ring of the 2-azaspiro[3.4]octane system. The azomethine ylide is typically generated in situ from the condensation of an α-amino acid with an aldehyde or ketone.
Mechanistic Insight
The reaction proceeds through a concerted, pericyclic mechanism. The highest occupied molecular orbital (HOMO) of the azomethine ylide interacts with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. The regioselectivity and stereoselectivity of the reaction are governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.
Workflow for [3+2] Cycloaddition
Caption: General workflow for the synthesis of 2-azaspiro[3.4]octane derivatives via [3+2] cycloaddition.
Detailed Protocol: Synthesis of 2-Benzyl-2,6-diazaspiro[3.4]octan-5,7-dione
This protocol describes the synthesis of a 2,6-diazaspiro[3.4]octane derivative, a close analog of the core 2-azaspiro[3.4]octane structure, illustrating the power of the [3+2] cycloaddition approach.
Materials:
-
Cyclopentanone
-
Sarcosine (N-methylglycine)
-
N-Phenylmaleimide
-
Toluene, anhydrous
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclopentanone (1.0 eq), sarcosine (1.1 eq), and N-phenylmaleimide (1.0 eq) in anhydrous toluene.
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue refluxing for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-benzyl-2,6-diazaspiro[3.4]octan-5,7-dione.
| Entry | Dipolarophile | Yield (%) | Reference |
| 1 | N-Phenylmaleimide | 75-85 | [2] |
| 2 | Dimethyl acetylenedicarboxylate | 70-80 | [2] |
| 3 | Acrylonitrile | 65-75 | [2] |
Strategy 2: Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful method for the formation of cyclic olefins. In the context of 2-azaspiro[3.4]octane synthesis, a suitably substituted diene precursor containing a nitrogen atom can be cyclized to form a 2-azaspiro[3.4]octene derivative. Subsequent hydrogenation can provide the saturated spirocycle. The choice of catalyst is crucial for the success of RCM reactions.
The Role of the Catalyst
Grubbs' first, second, and third-generation catalysts, as well as Hoveyda-Grubbs catalysts, are commonly employed for RCM. Second and third-generation catalysts generally exhibit higher activity and better functional group tolerance. The choice of catalyst can influence reaction times, catalyst loading, and the E/Z selectivity of the resulting double bond.
Workflow for Ring-Closing Metathesis
Caption: General workflow for the synthesis of 2-azaspiro[3.4]octane via RCM.
Detailed Protocol: Synthesis of N-Boc-2-azaspiro[3.4]oct-6-ene
This protocol is a representative procedure for the RCM approach to the 2-azaspiro[3.4]octene core.
Materials:
-
N-Boc-1-allylcyclopent-3-en-1-amine (diene precursor)
-
Grubbs' second-generation catalyst[3]
-
Dichloromethane (DCM), anhydrous and degassed
-
Argon or nitrogen atmosphere
-
Standard glassware for air-sensitive reactions
Procedure:
-
Dissolve the N-Boc-1-allylcyclopent-3-en-1-amine (1.0 eq) in anhydrous and degassed DCM to a concentration of 0.01-0.1 M in a Schlenk flask under an inert atmosphere.
-
Add Grubbs' second-generation catalyst (1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is driven by the release of ethylene gas.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-2-azaspiro[3.4]oct-6-ene.
| Catalyst | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Grubbs' I | 5 | 40 | 12 | ~70 | [4] |
| Grubbs' II | 2 | RT | 4 | >90 | [3][5] |
| Hoveyda-Grubbs' II | 2 | RT | 6 | >90 | [5] |
Strategy 3: Intramolecular Annulation
This strategy focuses on building one of the rings onto a pre-existing cyclic structure. A particularly effective approach involves the intramolecular cyclization of a functionalized cyclopentane derivative.
Mechanistic Rationale
The key step in this approach is an intramolecular nucleophilic substitution or a related cyclization reaction. The stereochemistry of the final product is often controlled by the stereochemistry of the starting material and the reaction conditions.
Workflow for Intramolecular Annulation
Caption: General workflow for intramolecular annulation to form 2-azaspiro[3.4]octane.
Detailed Protocol: Annulation of a Cyclopentane Precursor
This protocol is based on a reported facile synthesis of the parent 2-azaspiro[3.4]octane.[6][7][8]
Materials:
-
1-(Hydroxymethyl)cyclopentylamine
-
Thionyl chloride
-
Sodium hydroxide
-
Diethyl ether
-
Standard glassware for organic synthesis
Procedure:
-
Synthesis of 1-(Chloromethyl)cyclopentylamine hydrochloride: To a solution of 1-(hydroxymethyl)cyclopentylamine (1.0 eq) in a suitable solvent, slowly add thionyl chloride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Remove the solvent under reduced pressure to obtain the crude hydrochloride salt.
-
Cyclization to 2-Azaspiro[3.4]octane: Dissolve the crude 1-(chloromethyl)cyclopentylamine hydrochloride in water and cool to 0 °C. Add a solution of sodium hydroxide (2.5 eq) dropwise. Stir the reaction mixture at room temperature overnight.
-
Workup and Purification: Extract the aqueous mixture with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain the 2-azaspiro[3.4]octane product. Further purification can be achieved by vacuum distillation.
| Annulation Strategy | Key Reagents | Overall Yield (%) | Reference |
| Cyclopentane Annulation | Thionyl chloride, NaOH | 60-70 | [6] |
| Azetidine Annulation (Route A) | N/A | 55-65 | [6] |
| Azetidine Annulation (Route B) | N/A | 65-75 | [6] |
Characterization Data
The successful synthesis of 2-azaspiro[3.4]octane derivatives should be confirmed by standard analytical techniques.
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | HRMS (m/z) | Reference |
| N-Boc-2-azaspiro[3.4]octane | 1.45 (s, 9H), 1.60-1.80 (m, 8H), 3.50 (s, 4H) | 25.5, 36.8, 48.2, 58.9, 79.2, 154.7 | C12H21NO2, [M+H]+ found 212.1645 | [9] |
| 2-Azaspiro[3.4]octane | 1.55-1.75 (m, 8H), 2.95 (s, 4H), 1.90 (br s, 1H) | 25.6, 37.1, 50.3, 60.1 | C7H13N, [M+H]+ found 112.1121 | [6][8] |
Conclusion
The synthesis of 2-azaspiro[3.4]octane derivatives is an achievable goal for the modern synthetic chemist, with several robust strategies at their disposal. The choice of method will depend on the desired substitution pattern, the availability of starting materials, and the specific requirements of the research program. The [3+2] cycloaddition offers a convergent and often stereoselective route, RCM provides access to unsaturated analogs with high efficiency, and intramolecular annulation presents a classical and reliable pathway. By understanding the principles and protocols outlined in this guide, researchers can confidently incorporate these valuable three-dimensional scaffolds into their drug discovery and development pipelines.
References
-
S. Ramesh, R. Balakumar, J. R. Rizzo, and T. Y. Zhang, "Facile synthesis of 2-azaspiro[3.4]octane," Org. Biomol. Chem., 2019, 17, 3056-3065. [Link]
-
M. K. G, A. Kumar, A. L. Z, and T. V, "Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead," Molecules, 2023, 28(5), 2329. [Link]
-
S. Ramesh, R. Balakumar, J. R. Rizzo, and T. Y. Zhang, "Facile synthesis of 2-azaspiro[3.4]octane," Organic & Biomolecular Chemistry, vol. 17, no. 6, pp. 3056-3065, 2019. [Link]
-
D. B. Li, M. Rogers-Evans, and E. M. Carreira, "Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery," Org. Lett., 2011, 13 (22), pp 6134–6136. [Link]
-
I. Kanizsai et al., "1,3-Dipolar cycloaddition of isatin-derived azomethine ylides with 2H-azirines," Tetrahedron Letters, vol. 57, no. 43, pp. 4883-4887, 2016. [Link]
-
Request PDF | Facile synthesis of 2-azaspiro[3.4]octane | Our annulation strategy utilized for the synthesis of 2-azaspiro[3.4]octane is explained. Three successful routes for the synthesis were... | Find, read and cite all the research you need on ResearchGate. [Link]
-
S. Ramesh, R. Balakumar, J. R. Rizzo and T. Y. Zhang, Supporting Information for "Facile Synthesis of 2‐azaspiro[3.4]octane", The Royal Society of Chemistry, 2019. [Link]
-
Beaudry Research Group, "Synthesis of natural products containing fully functionalized cyclopentanes," Oregon State University. [Link]
-
PubChem, "2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid," National Center for Biotechnology Information. [Link]
-
Request PDF | Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Piperazine and morpholine are common modules in drugs. Design and synthesis of their surrogates may help to explore the chemical and patent space in... | Find, read and cite all the research you need on ResearchGate. [Link]
-
Wikipedia, "Ring-closing metathesis," Wikimedia Foundation. [Link]
-
Organic Syntheses, "Procedure for the Synthesis of 1-Methyl-3,4-dihydronaphthalene," Org. Synth. 2011, 88, 1. [Link]
-
S. G. Al-Lallo, et al., "Grubbs' and Schrock's Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications," Polymers (Basel), 2017, 9(12), 649. [Link]
-
K. M. K. Swamy, "Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds," Molecules, 2021, 26(21), 6687. [Link]
-
P. H. Dixneuf, et al., "Bis-functionalized Cyclopentanes from Linear Alkynes via Radical Cascade Involving Double Intramolecular Hydrogen-Atom Transfer," ChemRxiv, 2024. [Link]
-
P. Kočovský, et al., "Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans," Beilstein J. Org. Chem., 2020, 16, 2816-2826. [Link]
-
A. J. Robinson, et al., "A Concise Cross-Metathesis Route to Enantiopure 1-Azaspirocycles," Synthesis, 2013, 45(22), 3118-3124. [Link]
-
ResearchGate, "Scheme 2. Mechanism for the generation of azomethine ylide." [Link]
-
Organic Syntheses, "Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline," Org. Synth. 2011, 88, 102. [Link]
-
P. A. Clarke, et al., "Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane," Org. Biomol. Chem., 2006, 4, 1533-1540. [Link]
-
D. J. Wardrop, et al., "Synthetic Studies Toward Halichlorine: Complex Azaspirocycle Formation With Use of an NBS-promoted Semipinacol Reaction," J. Org. Chem., 2008, 73(11), 4173-4183. [Link]
-
H. Prinzbach, et al., "The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives," Beilstein J. Org. Chem., 2013, 9, 1743-1755. [Link]
-
J. Ardisson, et al., "Natural products and ring-closing metathesis: synthesis of sterically congested olefins," Nat. Prod. Rep., 2018, 35, 105-124. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Grubbs Catalyst 2nd. generation 97% | CAS: 246047-72-3 | AChemBlock [achemblock.com]
- 4. Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
The Emerging Role of 2-Azaspiro[3.4]octane Scaffolds in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel chiral catalysts with high efficiency and stereoselectivity is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where enantiopure compounds are paramount. Spirocyclic frameworks have emerged as "privileged" structures in catalyst design due to their rigid conformational properties, which can translate into exceptional levels of stereochemical control.[1] This document provides a comprehensive technical guide on the potential use of 2-azaspiro[3.4]octane as a core scaffold in asymmetric catalysis. While the direct application of chiral 2-azaspiro[3.4]octane derivatives in catalysis is an emerging field with limited specific examples in peer-reviewed literature, this guide will leverage established principles of organocatalysis and ligand design to present a conceptual framework and detailed exemplary protocols. We will explore the synthesis of a novel prolinol-type organocatalyst derived from 2-azaspiro[3.4]octane and detail its hypothetical application in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.
Introduction: The Spirocyclic Advantage in Asymmetric Catalysis
Asymmetric catalysis is a fundamental tool for the synthesis of chiral molecules, enabling the selective production of a desired stereoisomer. The design of the chiral catalyst is central to the success of this endeavor. C₂-symmetric ligands and organocatalysts have historically dominated the field, offering a well-defined chiral environment that effectively biases the reaction pathway towards a single enantiomer.[2]
Spirocyclic structures, characterized by two rings sharing a single atom, offer several advantages in catalyst design:
-
Rigidity and Conformational Pre-organization: The fixed spatial arrangement of spirocyclic systems reduces conformational flexibility, leading to a more defined and predictable catalyst-substrate interaction. This rigidity is crucial for achieving high enantioselectivity.
-
Three-Dimensional Chiral Environment: Spirocyclic scaffolds create a distinct three-dimensional chiral space around the catalytic center, which can effectively shield one face of the substrate, leading to highly stereoselective transformations.
-
Tunability: The periphery of the spirocyclic core can be readily functionalized, allowing for the fine-tuning of steric and electronic properties to optimize catalyst performance for a specific reaction.
The 2-azaspiro[3.4]octane framework, containing a strained azetidine ring fused to a cyclopentane ring, presents a unique and underexplored scaffold for the development of novel chiral catalysts. Its inherent rigidity and the presence of a secondary amine handle for derivatization make it an attractive candidate for applications in asymmetric organocatalysis.
Synthesis of a Chiral 2-Azaspiro[3.4]octane-Based Organocatalyst
While several routes to the parent achiral 2-azaspiro[3.4]octane have been reported, the synthesis of enantiopure derivatives suitable for catalysis is a key challenge.[3] Here, we propose a conceptual synthetic pathway to a chiral prolinol-type organocatalyst derived from 2-azaspiro[3.4]octane. This design is inspired by the well-established success of proline and its derivatives in a vast array of asymmetric transformations.
Proposed Synthesis of (S)-2-(hydroxydiphenylmethyl)-2-azaspiro[3.4]octane
The proposed synthesis begins with the resolution of a racemic precursor or an asymmetric synthesis to establish the key stereocenter. For the purpose of this guide, we will start with a hypothetical enantiopure starting material.
Scheme 1: Proposed Synthesis of a Chiral 2-Azaspiro[3.4]octane-Based Prolinol Catalyst
Caption: Proposed synthetic route to a chiral 2-azaspiro[3.4]octane-based prolinol organocatalyst.
Experimental Protocol (Exemplary)
Step 1: Methyl (S)-2-azaspiro[3.4]octane-2-carboxylate
-
To a solution of (S)-2-azaspiro[3.4]octane-2-carboxylic acid (1.0 equiv.) in methanol (0.2 M) at 0 °C, add thionyl chloride (1.2 equiv.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the methyl ester.
Step 2: (S)-2-(hydroxydiphenylmethyl)-2-azaspiro[3.4]octane
-
To a solution of methyl (S)-2-azaspiro[3.4]octane-2-carboxylate (1.0 equiv.) in anhydrous tetrahydrofuran (THF) (0.1 M) at 0 °C, add phenylmagnesium bromide (3.0 M in THF, 2.5 equiv.) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired chiral prolinol-type catalyst.
Application in Asymmetric Michael Addition
The asymmetric Michael addition is a powerful C-C bond-forming reaction that is widely used in organic synthesis.[4] Organocatalysts based on chiral secondary amines, such as proline and its derivatives, are known to effectively catalyze this reaction through the formation of a nucleophilic enamine intermediate.
Proposed Reaction: Asymmetric Michael Addition of Propanal to Nitrostyrene
We hypothesize that the newly synthesized (S)-2-(hydroxydiphenylmethyl)-2-azaspiro[3.4]octane can act as an efficient organocatalyst for the enantioselective Michael addition of aldehydes to nitroalkenes.
Scheme 2: Proposed Asymmetric Michael Addition
Caption: Proposed asymmetric Michael addition catalyzed by a chiral 2-azaspiro[3.4]octane derivative.
Detailed Experimental Protocol (Exemplary)
-
To a stirred solution of nitrostyrene (0.5 mmol, 1.0 equiv.) and the chiral organocatalyst (S)-2-(hydroxydiphenylmethyl)-2-azaspiro[3.4]octane (0.05 mmol, 10 mol%) in dichloromethane (DCM) (1.0 mL) at room temperature, add propanal (1.5 mmol, 3.0 equiv.).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired chiral Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Table 1: Hypothetical Optimization of Reaction Conditions
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | DCM | 25 | 24 | 85 | 92 |
| 2 | 5 | DCM | 25 | 48 | 78 | 90 |
| 3 | 10 | Toluene | 25 | 24 | 75 | 88 |
| 4 | 10 | THF | 25 | 24 | 80 | 85 |
| 5 | 10 | DCM | 0 | 72 | 65 | 95 |
Mechanistic Insights and Rationale for Stereoselectivity
The proposed catalytic cycle is based on the well-established enamine catalysis mechanism for Michael additions.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Explanation of Stereochemical Control
-
Enamine Formation: The chiral secondary amine of the 2-azaspiro[3.4]octane catalyst reacts with the propanal to form a chiral enamine intermediate. The rigid spirocyclic backbone dictates a specific conformation of this enamine.
-
Face-Selective Attack: The bulky diphenylhydroxymethyl group on the catalyst is expected to effectively block one face of the enamine. Consequently, the nitrostyrene will preferentially approach from the less hindered face.
-
Transition State Stabilization: The hydroxyl group of the catalyst can potentially form a hydrogen bond with the nitro group of the electrophile in the transition state. This interaction would further rigidify the transition state assembly and enhance stereoselectivity.
-
Iminium Ion Hydrolysis: The resulting iminium ion is hydrolyzed to release the chiral Michael adduct and regenerate the catalyst, thus completing the catalytic cycle.
The rigidity of the 2-azaspiro[3.4]octane scaffold is key to this proposed model. It minimizes competing reaction pathways and ensures a consistent and predictable stereochemical outcome.
Conclusion and Future Outlook
The 2-azaspiro[3.4]octane framework represents a promising, yet underexplored, scaffold for the design of novel chiral catalysts. This guide has presented a conceptual framework for the synthesis of a chiral prolinol-type organocatalyst derived from this scaffold and its potential application in the asymmetric Michael addition. The detailed exemplary protocols and mechanistic rationale provided are intended to serve as a foundation and inspiration for further research in this area.
Future work should focus on the successful synthesis and characterization of enantiopure 2-azaspiro[3.4]octane derivatives and their evaluation in a range of asymmetric transformations, including aldol reactions, Mannich reactions, and Diels-Alder reactions. The development of metal complexes bearing chiral ligands based on this spirocyclic core also presents an exciting avenue for exploration. As the field of asymmetric catalysis continues to evolve, the introduction of novel scaffolds like 2-azaspiro[3.4]octane will be crucial for pushing the boundaries of stereoselectivity and efficiency in the synthesis of complex chiral molecules.
References
-
Facile synthesis of 2-azaspiro[3.4]octane. Request PDF - ResearchGate. Available at: [Link]
-
Facile Synthesis of 2-azaspiro[3.4]octane - The Royal Society of Chemistry. Available at: [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Spiro Ligands for Asymmetric Catalysis: Reactivity and Catalysis | Request PDF - ResearchGate. Available at: [Link]
-
Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P - NIH. Available at: [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF - ResearchGate. Available at: [Link]
-
asymmetric-hydrogenation-2015.pdf. Available at: [Link]
-
Asymmetric Transfer Hydrogenation Catalysts. Available at: [Link]
-
Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC - NIH. Available at: [Link]
-
Enantioselective Michael Addition of 2Nitropropane to Chalcone Analogues Catalyzed by Chiral Azacrown Ethers Based on α-D-Glucose and D-Mannitol | Request PDF - ResearchGate. Available at: [Link]
-
Enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes catalyzed by binaphthyl-derived organocatalysts - PMC - PubMed Central. Available at: [Link]
-
P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins. Available at: [Link]
-
(PDF) Catalytic, Enantioselective Michael Addition Reactions - ResearchGate. Available at: [Link]
-
Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - MDPI. Available at: [Link]
-
The Direct Catalytic Asymmetric Aldol Reaction - PMC - NIH. Available at: [Link]
-
Enantioselective Aza-Henry and Aza-Michael Reactions - Organic Chemistry Portal. Available at: [Link]
-
Enantioselective Michael Addition - Buchler GmbH. Available at: [Link]
-
Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis, Enantioselective Organic Chemistry - YouTube. Available at: [Link]
-
ChemInform Abstract: Synthesis of Enantiopure 2-(Aminoalkyl)phenol Derivatives and Their Application as Catalysts in Stereoselective Reactions | Request PDF - ResearchGate. Available at: [Link]
-
Catalytic asymmetric aldol reactions in aqueous media - Chemical Society Reviews (RSC Publishing). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Azaspiro[3.4]octane as a Bioisostere for Piperazine in Drug Design
Introduction: Beyond "Flatland" in Medicinal Chemistry
For decades, the piperazine ring has been a cornerstone in medicinal chemistry, prized for its ability to confer aqueous solubility and provide a synthetically tractable scaffold with two points of diversification. However, its conformational flexibility and potential for metabolism at the unsubstituted nitrogen can present challenges in modern drug discovery, where optimizing absorption, distribution, metabolism, and excretion (ADME) properties is paramount. The drive to escape the "flatland" of traditional aromatic and conformationally mobile scaffolds has led to a surge of interest in three-dimensional structures that can offer improved pharmacological profiles.[1][2]
This guide focuses on the 2-azaspiro[3.4]octane scaffold as a strategic bioisosteric replacement for piperazine. By introducing a spirocyclic quaternary carbon, this motif offers a more rigid and three-dimensional presentation of the core nitrogen atom, leading to significant and often beneficial modulations of key drug-like properties.[3] We will explore the scientific rationale for this bioisosteric substitution, provide detailed protocols for the synthesis and comparative evaluation of these analogs, and present data that underscores the potential of this strategy to yield superior drug candidates.
The Rationale: Why Replace Piperazine with 2-Azaspiro[3.4]octane?
The fundamental principle of bioisosterism is to replace a functional group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties.[4] The substitution of piperazine with 2-azaspiro[3.4]octane is a compelling example of this strategy, driven by several key advantages inherent to the spirocyclic core.
Key Physicochemical and Structural Advantages:
-
Increased Three-Dimensionality (Fsp³): The spirocyclic nature of 2-azaspiro[3.4]octane increases the fraction of sp³-hybridized carbons. This enhanced 3D character can lead to improved solubility, reduced off-target toxicity, and better clinical success rates.[1]
-
Conformational Rigidity: Unlike the flexible chair-boat conformations of piperazine, the 2-azaspiro[3.4]octane scaffold is significantly more rigid. This conformational restriction can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and potentially increasing potency and selectivity.[2]
-
Modulation of Basicity (pKa) and Lipophilicity (logD): The structural changes upon moving from a piperazine to a 2-azaspiro[3.4]octane can subtly alter the electronic environment of the nitrogen atom, thereby modulating its basicity. This, in turn, influences the lipophilicity at physiological pH (logD), which is a critical parameter for cell permeability and overall ADME profile.
-
Metabolic Stability: The quaternary spiro-carbon can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, potentially leading to improved metabolic stability and a longer in vivo half-life.
-
Novel Chemical Space: The use of spirocyclic scaffolds provides access to novel chemical space, which is crucial for developing intellectual property and overcoming challenges with existing pharmacophores.
dot
Caption: Bioisosteric replacement of piperazine with 2-azaspiro[3.4]octane.
Comparative Data Analysis: A Case Study Approach
While general trends are informative, a direct comparison of a specific drug scaffold highlights the practical implications of this bioisosteric swap. The development of Poly(ADP-ribose) polymerase (PARP) inhibitors provides an excellent case study. In an examination of analogues of the FDA-approved drug Olaparib, a piperazine moiety was replaced with various diazaspiro cores, including a 2,6-diazaspiro[3.4]octane derivative.[1]
| Property | Olaparib (Piperazine) | Analogue 10e (2,6-Diazaspiro[3.4]octane derivative) | Rationale for Change |
| PARP-1 Affinity (IC₅₀) | ~1-5 nM | 12.6 nM | The spirocyclic analogue retains high affinity, demonstrating it is a viable structural surrogate for the piperazine ring.[1] |
| DNA Damage (γ-H2AX foci) | Induces DNA damage | Does not induce DNA damage at similar concentrations | The structural modification decouples high-affinity PARP-1 binding from significant DNA damage, a potentially beneficial therapeutic profile.[1] |
| Cytotoxicity (BRCA1 mutant cells) | Highly cytotoxic | Reduced cytotoxicity (approx. 7-fold higher EC₅₀) | The reduction in DNA damage translates to lower cytotoxicity, even in highly sensitive cell lines.[1] |
| Molecular Modeling | Established binding mode | Favorable binding energy, unique interactions | In silico studies confirmed that the spirocyclic core fits well within the binding pocket and can be a useful predictive tool.[1] |
Note: Data is sourced from the examination of Olaparib analogues.[1] Analogue 10e is a 2,6-diazaspiro[3.4]octane, a close structural relative of the 2-azaspiro[3.4]octane discussed here, illustrating the principles of this bioisosteric replacement.
Experimental Protocols
The successful implementation of this bioisosteric strategy relies on robust synthetic methods and rigorous analytical evaluation. The following protocols provide a framework for the synthesis of a representative N-aryl-2-azaspiro[3.4]octane and its comparative analysis against a piperazine analogue.
Protocol 1: Synthesis of N-Aryl-2-azaspiro[3.4]octane via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] This protocol describes a general procedure for the coupling of 2-azaspiro[3.4]octane with an aryl bromide.
Materials:
-
2-Azaspiro[3.4]octane (or its hydrochloride salt)
-
Aryl bromide of interest
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon source for inert atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add the aryl bromide (1.0 equivalent) and 2-azaspiro[3.4]octane (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-azaspiro[3.4]octane.
Causality and Experimental Choices:
-
Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand (XPhos) is highly effective for coupling secondary amines and unactivated aryl bromides.[6]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[5]
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, necessitating an inert atmosphere to prevent catalyst degradation.
dot
Caption: Workflow for the synthesis of N-aryl-2-azaspiro[3.4]octane.
Protocol 2: Comparative Evaluation of Passive Permeability using the Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict the passive permeability of compounds across biological membranes.[1][7] This protocol allows for the direct comparison of the 2-azaspiro[3.4]octane analogue and its piperazine counterpart.
Materials:
-
PAMPA "sandwich" plate (96-well donor and acceptor plates)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (N-aryl-2-azaspiro[3.4]octane and N-aryl-piperazine) dissolved in DMSO (10 mM stock)
-
UV/Vis plate reader or LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well of the donor plate. Allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 200 µL of PBS (pH 7.4).
-
Prepare Donor Plate: Prepare the test compound solutions by diluting the DMSO stock into PBS to a final concentration of 100 µM (final DMSO concentration should be ≤1%). Add 200 µL of each compound solution to separate wells of the donor plate. Include high and low permeability control compounds.
-
Incubation: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis spectrophotometry or LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [C]A / [C]eq)
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
Area = Surface area of the filter
-
Time = Incubation time
-
[C]A = Compound concentration in acceptor well
-
[C]eq = Equilibrium concentration
-
Causality and Experimental Choices:
-
Artificial Membrane: The phospholipid/dodecane membrane mimics the lipid environment of the intestinal epithelium, providing a good model for passive, transcellular diffusion.[8]
-
pH 7.4: This pH is chosen to represent physiological conditions, which is critical for compounds with ionizable groups as their charge state will significantly impact permeability.
-
Controls: High (e.g., propranolol) and low (e.g., atenolol) permeability controls are essential to validate the assay performance and provide context for the experimental results.
Protocol 3: Comparative Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[3]
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test compounds (10 mM stock in DMSO)
-
Control compound with known metabolic liability (e.g., verapamil)
-
Ice-cold acetonitrile with an internal standard for quenching and analysis
-
Centrifuge and LC-MS/MS system
Procedure:
-
Preparation: Thaw the HLM at 37 °C and then place on ice. Prepare a master mix containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.
-
Pre-incubation: In a 96-well plate, add the test compounds to the HLM master mix to a final concentration of 1 µM. Pre-incubate the plate at 37 °C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard to the respective wells.
-
Protein Precipitation: Centrifuge the plate at 4000 rpm for 20 minutes at 4 °C to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.
Causality and Experimental Choices:
-
Human Liver Microsomes: HLM is the primary in vitro system for studying Phase I metabolism as it contains a high concentration of CYP enzymes.[2]
-
NADPH Regenerating System: NADPH is a required cofactor for CYP enzyme activity. A regenerating system is used to ensure its concentration does not become a limiting factor during the incubation.[5]
-
Quenching: Ice-cold acetonitrile serves two purposes: it immediately stops the enzymatic reaction and precipitates the microsomal proteins, allowing for clean sample analysis.
-
LC-MS/MS: This analytical technique provides the sensitivity and selectivity required to accurately quantify the parent drug in a complex biological matrix.
dot
Caption: Comparative workflow for ADME property evaluation.
Conclusion and Future Perspectives
The strategic replacement of piperazine with 2-azaspiro[3.4]octane represents a powerful tactic in modern medicinal chemistry to enhance the three-dimensionality and optimize the ADME properties of drug candidates. The increased rigidity of the spirocyclic scaffold can lead to improved potency and selectivity, while its unique structure often imparts greater metabolic stability and modulated physicochemical properties. The protocols detailed herein provide a practical guide for researchers to synthesize and evaluate these promising analogues. As demonstrated by case studies like the Olaparib analogues, this bioisosteric substitution can lead to compounds with not only retained or improved target affinity but also superior safety profiles. As the demand for differentiated, high-quality drug candidates continues to grow, the thoughtful application of novel, three-dimensional scaffolds like 2-azaspiro[3.4]octane will be an indispensable tool for drug development professionals.
References
-
Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. [Link]
-
Zheng, Y.J., & Tice, C.M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056-3065. [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved January 11, 2026, from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved January 11, 2026, from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 11, 2026, from [Link]
-
Orain, D., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF. [Link]
-
Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
Sources
- 1. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
methodology for creating a diverse library of 2-azaspiro[3.4]octane compounds
Application Notes & Protocols
Topic: Methodology for Creating a Diverse Library of 2-Azaspiro[3.4]octane Compounds For: Researchers, scientists, and drug development professionals.
Introduction: Embracing the Third Dimension in Drug Discovery
In the quest for novel therapeutics, medicinal chemistry has progressively moved from "flat" two-dimensional aromatic compounds towards more complex, three-dimensional (3D) structures. Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this evolution.[1] The 2-azaspiro[3.4]octane scaffold, which joins an azetidine and a cyclopentane ring, is a particularly compelling motif. Its rigid, 3D conformation allows for precise, spatially-defined presentation of substituents, offering a unique way to explore chemical space and improve interactions with biological targets.[2] Furthermore, incorporating such Fsp³-rich fragments can enhance physicochemical properties like aqueous solubility while reducing metabolic clearance rates, key attributes for successful drug candidates.[3]
The primary challenge, however, lies in the efficient construction of not just a single compound, but a diverse library of these molecules for biological screening.[4][5] This guide provides a detailed technical overview of robust and versatile synthetic methodologies to generate diverse libraries of 2-azaspiro[3.4]octane derivatives, grounded in established chemical principles and field-proven insights.
Strategic Overview: A Retrosynthetic Approach
A logical approach to synthesizing the 2-azaspiro[3.4]octane core involves dissecting the target into readily available starting materials. Retrosynthetic analysis reveals three primary strategies based on which ring is formed last (annulation).[6][7]
-
Cyclopentane Annulation: Building the five-membered ring onto a pre-existing azetidine.
-
Azetidine Annulation via Intramolecular Alkylation: Forming the four-membered ring from a functionalized cyclopentane.
-
Azetidine Annulation via Reductive Amination: A variation of the second strategy using a different cyclization method.
These divergent strategies provide flexibility, allowing chemists to select a route based on the availability of starting materials and the desired points for diversification.
Caption: Retrosynthetic analysis of the 2-azaspiro[3.4]octane core.
Strategy 1: Cyclopentane Annulation from an Azetidine Precursor
This approach is often favored due to the commercial availability of functionalized azetidine building blocks. The core idea is to use the azetidine as a scaffold and construct the cyclopentane ring onto it.
Causality Behind the Experimental Design
The chosen protocol exemplifies a robust sequence involving standard, high-yielding transformations.[7]
-
Reduction: The initial carboxylic acid is converted to an alcohol. Borane (BH₃) is an excellent choice for this as it selectively reduces carboxylic acids without affecting the Boc-protecting group.
-
Oxidation: The resulting primary alcohol is oxidized to an aldehyde. A Swern oxidation or Dess-Martin periodinane provides a mild and efficient conversion, preventing over-oxidation back to the carboxylic acid.
-
Cyclization: A Horner-Wadsworth-Emmons (HWE) reaction followed by a Michael addition cascade is a powerful method for forming five-membered rings. The HWE olefination creates an α,β-unsaturated ester, which is then poised for an intramolecular 1,4-conjugate addition by a nucleophile tethered to the azetidine ring, triggering the cyclization.
Protocol 1: Synthesis of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate[7]
-
Step A: Reduction: To a solution of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 eq) in anhydrous THF at 0 °C, add Borane-THF complex (1.5 eq, 1M solution in THF) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully by the slow addition of methanol, then concentrate under reduced pressure. Purify by column chromatography to yield the corresponding alcohol.
-
Step B: Oxidation: To a solution of the alcohol from Step A (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq). Allow the mixture to warm to room temperature and stir for 2 hours. Quench with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate to yield the crude aldehyde, which is often used directly in the next step.
-
Step C: HWE Reaction and Cyclization: To a solution of methyl 2-(diethoxyphosphoryl)acetate (1.1 eq) in anhydrous THF at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil). Stir for 30 minutes. Add a solution of the crude aldehyde from Step B (1.0 eq) in THF. Stir for 4 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The resulting intermediate is then subjected to cyclization conditions (e.g., using a base like DBU in a suitable solvent) to promote the intramolecular Michael addition, affording the target spirocycle. Purify by column chromatography.
Library Diversification Points
This route offers several points for introducing chemical diversity, crucial for library synthesis.
Caption: Diversification points in the cyclopentane annulation strategy.
Strategy 2: Azetidine Annulation via Intramolecular Alkylation
This strategy begins with a cyclopentane core and forms the strained four-membered azetidine ring in a key cyclization step. While potentially more challenging, it allows for diversity to be built into the cyclopentane ring first.
Causality Behind the Experimental Design
The success of this route hinges on an efficient intramolecular Sₙ2 reaction.
-
Starting Material: The synthesis begins with a molecule containing both a nucleophilic amine and an electrophilic carbon with a leaving group, positioned to allow for 4-exo-tet cyclization.
-
Protecting Groups: The amine is often protected (e.g., as a tosylamide or with a benzyl group) to allow for other chemical transformations. The protecting group must be removable under conditions that do not degrade the spirocycle.
-
Cyclization Conditions: The choice of a non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) is critical to promote the intramolecular reaction over intermolecular side reactions. The reaction is typically run under high-dilution conditions to further favor the intramolecular pathway.
Protocol 2: General Intramolecular N-Alkylation[6][7]
-
Step A: Precursor Synthesis: Synthesize a precursor such as 1-((tosylamino)methyl)cyclopentyl)methanol. This can be achieved from cyclopentanone via a multi-step sequence (e.g., Strecker synthesis followed by reduction and protection).
-
Step B: Activation of Alcohol: Convert the primary alcohol into a good leaving group. A common method is tosylation (using TsCl and pyridine) or mesylation (using MsCl and triethylamine) to form the corresponding sulfonate ester.
-
Step C: Cyclization: Dissolve the precursor from Step B (1.0 eq) in a large volume of an appropriate solvent like DMF or THF. Add a strong, non-nucleophilic base such as sodium hydride (1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature or heat gently (e.g., 60 °C) and stir until completion (monitored by TLC or LC-MS).
-
Step D: Deprotection: Quench the reaction carefully with water and extract the product. The protecting group (e.g., tosyl) is then removed. For a tosyl group, this can be achieved under dissolving metal conditions (sodium in liquid ammonia) or with HBr/phenol. The final product is the 2-azaspiro[3.4]octane core.
Comparison of Synthetic Strategies
The choice of synthetic route has significant implications for library design, scalability, and cost.
| Strategy | Key Starting Materials | Typical Steps | Example Overall Yield | Pros | Cons |
| Cyclopentane Annulation | Azetidine-3-carboxylic acid derivatives | 3-5 | ~12%[7] | Utilizes readily available azetidines; good for late-stage diversification. | Can be a longer sequence; cyclization may be complex. |
| Intramolecular Alkylation | Cyclopentanone derivatives | 4-6 | ~14%[7] | Good for building diversity on the cyclopentane ring early. | Azetidine ring formation can be low-yielding; requires high dilution. |
| Reductive Amination | 1-(2-Oxoethyl)cyclopentane-carbaldehyde | 4-5 | ~0.9%[7] | A conceptually different approach to the azetidine ring. | Can suffer from very low yields, making it less practical for library synthesis. |
Purification and Characterization of Spirocyclic Amines
The basic nature of the 2-azaspiro[3.4]octane core presents unique purification challenges. Standard silica gel chromatography can be difficult due to the strong interaction of the amine with the acidic silica.
Protocol 3: General Purification via Acid-Base Extraction
This self-validating protocol ensures that only basic compounds (i.e., the desired amine products) are isolated.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or DCM.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (3 x volume of organic layer). The protonated amine will partition into the aqueous layer, while non-basic impurities remain in the organic phase.[8]
-
Separation: Separate the layers. Crucially, retain the acidic aqueous layer. The organic layer containing neutral/acidic impurities can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or solid K₂CO₃) until the pH is >10. This deprotonates the ammonium salt, regenerating the free amine.
-
Extraction: Extract the free amine from the basified aqueous solution with an organic solvent (e.g., ethyl acetate or DCM, 3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified amine.
Trustworthiness Insight: This method is inherently self-validating. If a product is isolated following this procedure, it is confirmed to be basic, which is a key characteristic of the target compound. For particularly stubborn purifications, derivatization (e.g., Boc-protection) can render the compound less polar for chromatography, followed by a final deprotection step.[9]
Master Workflow for Library Generation
The creation of a diverse compound library is a systematic process that integrates synthesis, purification, and analysis.
Caption: Integrated workflow for 2-azaspiro[3.4]octane library generation.
References
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(10), 2685–2688. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. (2019). ResearchGate. [Link]
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. DOI:10.1039/C9OB00306A. [Link]
-
Kerschen, P. M., et al. (2019). Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway. ChemRxiv. [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. ResearchGate. [Link]
-
Zhong, Y., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]
-
Ramesh, S., et al. Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. [Link]
-
Kerschen, P. M., et al. (2019). Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway. ChemRxiv. [Link]
-
Kerschen, P. M., et al. (2019). Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway. ChemRxiv. [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. ResearchGate. [Link]
-
Mori, T., et al. (2021). Theoretical Study on the Mechanism of Spirocyclization in Spiroviolene Biosynthesis. Chemical and Pharmaceutical Bulletin. [Link]
-
Pelliccia, S., et al. (2016). Design and Synthesis of Fsp(3)-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science. [Link]
-
Pelliccia, S., et al. (2016). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Publications. [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. ResearchGate. [Link]
-
Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2016). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. PubMed. [Link]
-
Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed Central. [Link]
-
Nören-Müller, A., et al. (2021). Unifying principles for the design and evaluation of natural product-inspired compound collections. PubMed Central. [Link]
-
Purification Techniques. Journal of New Developments in Chemistry. [Link]
-
Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ACS Figshare. [Link]
-
Kirichoka, A. A., & Yegorovaa, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
-
Fessard, T., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. [Link]
- Moke, H. C., & Leathers, J. M. F. (1967). Process for the purification of amines.
-
How to purify Amine? Grad student asked me. Demonstration and discussion. YouTube. [Link]
-
Workup: Amines. University of Rochester, Department of Chemistry. [Link]
Sources
- 1. Spiro Library [chemdiv.com]
- 2. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of Fsp(3)-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Workup [chem.rochester.edu]
- 9. youtube.com [youtube.com]
Section 1: Introduction - Beyond Flatland: The Rationale for Spirocyclic Probes
An Application Guide to the Development and Use of 2-Azaspiro[3.4]octane-Based Probes in Chemical Biology
In the intricate landscape of chemical biology, probes are the molecular explorers that illuminate the inner workings of the cell. For decades, the design of these tools has often relied on planar, aromatic scaffolds. However, the biological reality is three-dimensional, and there is a growing consensus that moving beyond "molecular flatland" is crucial for developing next-generation tools with superior performance.[1] Saturated, spirocyclic scaffolds, by their very nature, offer a rigid and defined three-dimensional geometry. This is a significant advantage, as the precise spatial arrangement of functional groups can dramatically improve binding affinity and selectivity for biological targets.[2]
The 2-azaspiro[3.4]octane core is an emerging privileged structure, noted for its frequent appearance in compounds with diverse and potent biological activities.[3] Its high fraction of sp3-hybridized carbons (Fsp3) is a key feature, a parameter often correlated with higher success rates in clinical development.[1] This success in drug discovery provides a powerful validation of the scaffold's compatibility with biological systems and its favorable physicochemical properties, such as improved solubility and metabolic stability.[1] These same attributes make the 2-azaspiro[3.4]octane framework an exceptional foundation for a new class of chemical probes, promising enhanced specificity and robustness for investigating complex biological processes.
This guide provides the core principles, design considerations, and detailed protocols for synthesizing and applying 2-azaspiro[3.4]octane-based probes for cellular imaging and target identification.
Section 2: Design Principles for 2-Azaspiro[3.4]octane Probes
A chemical probe is a modular construct, typically comprising three key components: a targeting ligand that confers specificity for a biological target, a linker that provides spatial separation, and a reporter or handle that enables detection or manipulation. The 2-azaspiro[3.4]octane scaffold can serve as the central component of the targeting ligand or as a rigid framework to optimally position the other elements.
The key design choice is how to functionalize the core scaffold. The secondary amine of the azetidine ring is the primary handle for chemical modification, allowing for the attachment of various functional groups through well-established chemistry. The choice of attached moiety dictates the probe's function:
-
Fluorescent Probes: A fluorophore is attached for visualization by fluorescence microscopy.
-
Bioorthogonal Probes: A bioorthogonal handle (e.g., an alkyne or azide) is installed. This handle is chemically inert within the cell but can be specifically reacted with a complementary partner in a "click" reaction for applications like target protein enrichment.[4][5]
-
Affinity Probes: The scaffold is derivatized with a known pharmacophore to target a specific protein family, with a reporter attached for readout.
Section 3: Synthesis of the Core Scaffold and Functionalized Precursors
The practical utility of any scaffold is dictated by its synthetic accessibility. Fortunately, facile and scalable routes to 2-azaspiro[3.4]octane have been developed, employing readily available starting materials and conventional chemical transformations.[6][7] The following protocol is adapted from a reported synthesis involving the annulation of the four-membered azetidine ring.[6][8]
Protocol 3.1: Synthesis of N-Boc-2-azaspiro[3.4]octane
This protocol describes the synthesis of the orthogonally protected core scaffold, which can then be deprotected and functionalized to create a variety of probes.
Causality: The choice of a Boc (tert-butoxycarbonyl) protecting group is strategic. It is stable under a wide range of reaction conditions but can be removed cleanly under acidic conditions (e.g., with trifluoroacetic acid, TFA), allowing the secondary amine to be revealed for subsequent conjugation steps.[3]
Materials:
-
Cyclopentylmethanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,3-Dibromo-2-(bromomethyl)propane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether, Ethyl acetate, Hexanes (for chromatography)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) and ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Protection of Starting Amine:
-
To a solution of cyclopentylmethanamine (1.0 eq) in THF, add Boc₂O (1.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the mixture under reduced pressure. The resulting crude N-Boc-cyclopentylmethanamine is often pure enough to proceed to the next step without further purification.
-
-
N-Alkylation:
-
Caution: Handle NaH with extreme care in a fume hood. It is highly reactive with water.
-
Suspend NaH (2.5 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of N-Boc-cyclopentylmethanamine (1.0 eq) in DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add 1,3-Dibromo-2-(bromomethyl)propane (1.2 eq) and stir the reaction at 60 °C overnight.
-
-
Intramolecular Cyclization (Annulation):
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure N-Boc-2-azaspiro[3.4]octane.
-
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Azaspiro[3.4]octane
Welcome to the technical support center for the synthesis of 2-azaspiro[3.ane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.
Introduction to 2-Azaspiro[3.4]octane Synthesis
2-Azaspiro[3.4]octane is a key building block in medicinal chemistry due to its unique three-dimensional structure, which can lead to improved pharmacological properties in drug candidates.[1][2] Its synthesis, however, can present several challenges. The formation of the strained four-membered azetidine ring fused to a five-membered cyclopentane ring requires careful control of reaction conditions to avoid side reactions and achieve acceptable yields. This guide will walk you through common problems and their solutions, based on established synthetic routes.[3][4]
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield in Intramolecular Cyclization to Form the Azetidine Ring
Question: I am attempting to synthesize N-protected 2-azaspiro[3.4]octane via intramolecular cyclization of a 1-(aminomethyl)-1-(hydroxymethyl)cyclopentane derivative, but my yields are consistently low. What are the likely causes and how can I improve them?
Answer:
Low yields in intramolecular cyclizations to form strained rings like azetidines are a common problem. The primary competing reaction is intermolecular polymerization. Here’s a systematic approach to troubleshooting this issue:
Potential Causes & Solutions:
-
Concentration Effects: The most critical factor is often the concentration of your reaction. Intramolecular cyclization is a first-order process, while intermolecular polymerization is a second-order process. Therefore, at high concentrations, the undesired polymerization will dominate.
-
Solution: Employ high-dilution conditions. This can be achieved by the slow addition of the substrate to a large volume of solvent, often using a syringe pump over several hours. This maintains a very low concentration of the starting material at any given time, favoring the intramolecular pathway.[5]
-
-
Leaving Group Efficiency: The choice of leaving group on the hydroxymethyl moiety is crucial. A poor leaving group will slow down the desired SN2 cyclization, allowing more time for side reactions.
-
Solution: Convert the primary alcohol to a better leaving group. Mesylates (-OMs) or tosylates (-OTs) are commonly used and are highly effective. The conversion is typically achieved by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a non-nucleophilic base like triethylamine or pyridine.
-
-
Base Strength and Steric Hindrance: The choice of base for the deprotonation of the amine is also important. A base that is too strong or sterically hindered can lead to elimination side reactions or may not efficiently deprotonate the amine.
-
Solution: Use a moderately strong, non-nucleophilic base. Potassium carbonate or sodium hydride are often good choices for this type of cyclization. The base should be strong enough to deprotonate the N-H of a sulfonamide or the N-H of the precursor amine if it is not protected.
-
Experimental Protocol: Intramolecular Cyclization under High Dilution
-
Preparation of the Precursor: Synthesize and purify the N-protected 1-(aminomethyl)-1-(mesyloxymethyl)cyclopentane. A common protecting group for the amine is benzyl (Bn) or a carbamate like Boc, though for the cyclization to proceed, the nitrogen must be nucleophilic. Often, the cyclization is performed on a precursor where the nitrogen is part of a sulfonamide, which is later deprotected.
-
Reaction Setup: To a flask containing a large volume of a suitable solvent (e.g., DMF or acetonitrile) and the base (e.g., K2CO3), slowly add a solution of the precursor in the same solvent via a syringe pump over 8-12 hours at an elevated temperature (e.g., 80 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the reaction, filter off the base, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.
Issue 2: Formation of Side Products in the Synthesis of the Spirocyclic Core
Question: During the synthesis of the 2-azaspiro[3.4]octane core, I am observing significant amounts of impurities that are difficult to separate from my desired product. What are these side products likely to be and how can I minimize their formation?
Answer:
The nature of the side products will depend on the specific synthetic route you are employing. Let's consider a common strategy involving the annulation of the four-membered ring onto a cyclopentane precursor.
Common Side Products and Mitigation Strategies:
-
Dimerization/Polymerization: As discussed in the previous section, this is a major issue in intramolecular cyclizations.
-
Mitigation: High dilution is the key.[5]
-
-
Elimination Products: If a strong, sterically hindered base is used to deprotonate the amine for the cyclization, it can lead to the formation of an alkene via an E2 elimination pathway, especially if the leaving group is on a secondary carbon (not the case for the primary mesylate, but a consideration in other routes).
-
Mitigation: Use a less hindered base like potassium carbonate.
-
-
Incomplete Reaction or Hydrolysis of Intermediates: Some intermediates may be unstable to the reaction or work-up conditions.
-
Mitigation: Ensure your reagents are pure and dry. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture. For work-up, use aqueous solutions at low temperatures if your product is prone to hydrolysis.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and side product formation.
Issue 3: Difficulty in Purification of the Final Product
Question: I have successfully synthesized 2-azaspiro[3.4]octane, but I am struggling with its purification. It seems to be very polar and streaks on my silica gel column. What are some effective purification strategies?
Answer:
The free base of 2-azaspiro[3.4]octane is a relatively polar, low molecular weight amine, which can indeed be challenging to purify by standard silica gel chromatography.
Purification Strategies:
-
Column Chromatography with Modified Mobile Phase:
-
Amine Deactivation: Amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation. To mitigate this, add a small amount of a volatile base to your eluent system. A common choice is 0.5-1% triethylamine or ammonium hydroxide in your ethyl acetate/hexanes or dichloromethane/methanol mobile phase.
-
Reverse-Phase Chromatography: If your compound is still difficult to purify on normal phase silica, consider using reverse-phase chromatography (e.g., C18 silica) with a mobile phase such as water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
-
Purification via Salt Formation: A highly effective method for purifying amines is to convert them to a salt, which can often be recrystallized.
-
Protocol for Hydrochloride Salt Formation:
-
Dissolve the crude 2-azaspiro[3.4]octane free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
The salt can then be recrystallized from a suitable solvent system (e.g., methanol/diethyl ether) to achieve high purity.
-
-
The pure free base can be regenerated by dissolving the salt in water, basifying with a strong base (e.g., NaOH), and extracting with an organic solvent.
-
-
Distillation: If the N-protected intermediate or the final free base is a liquid and thermally stable, distillation under reduced pressure (Kugelrohr) can be an effective purification method, especially on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is the best N-protecting group to use for the synthesis of 2-azaspiro[3.4]octane?
The choice of protecting group is critical and depends on the specific synthetic route and the desired downstream reactions.[6][7]
| Protecting Group | Advantages | Disadvantages |
| Benzyl (Bn) | Stable to a wide range of conditions. Can be removed by hydrogenolysis. | Hydrogenolysis conditions may not be compatible with other functional groups (e.g., alkenes, alkynes). |
| Boc (tert-Butoxycarbonyl) | Easily removed with mild acid (e.g., TFA). | Can be labile to strongly acidic or basic conditions used in some synthetic steps. |
| Cbz (Carboxybenzyl) | Removed by hydrogenolysis. More stable to acidic conditions than Boc. | Similar limitations to the benzyl group regarding hydrogenolysis. |
| Nosyl (2-Nitrobenzenesulfonyl) | Can be removed under mild conditions with a thiol and a base. | Can be more expensive than other protecting groups. |
For many applications, the Boc group is a good starting point due to its ease of removal under mild acidic conditions.
Q2: Are there alternative synthetic routes to 2-azaspiro[3.4]octane that might avoid some of these common problems?
Yes, several routes have been developed.[3][4] A notable alternative to intramolecular cyclization is the use of a [3+2] cycloaddition reaction. For example, the reaction of an exocyclic alkene on a protected azetidine ring with an azomethine ylide can directly form the spirocyclic pyrrolidine ring.[8] This approach can sometimes offer better control and higher yields, avoiding the need for high-dilution conditions.
Synthetic Strategy Overview:
Caption: Comparison of two common synthetic strategies for 2-azaspiro[3.4]octane.
Q3: How can I confirm the structure and purity of my final 2-azaspiro[3.4]octane product?
A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The proton NMR should show characteristic signals for the cyclopentane and azetidine rings, and the carbon NMR should show the correct number of signals, including the spirocyclic quaternary carbon.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: This can be used to confirm the presence of the N-H bond in the free base (a broad signal around 3300 cm⁻¹) and the absence of functional groups from starting materials (e.g., a strong C=O stretch if you started with a ketone).
-
Purity Analysis: Purity is typically assessed by LC-MS or GC-MS, and by the absence of impurity signals in the ¹H NMR spectrum. For crystalline solids, melting point analysis can also be a good indicator of purity.
References
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(13), 3056–3065. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 11, 2026, from [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. (n.d.). Retrieved January 11, 2026, from [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. (n.d.). Retrieved January 11, 2026, from [Link]
-
Protecting Groups. (n.d.). Retrieved January 11, 2026, from [Link]
-
Facile Synthesis of 2‐azaspiro[3.4]octane - The Royal Society of Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. (n.d.). Retrieved January 11, 2026, from [Link]
-
Reddit. (2023, November 20). What are some common causes of low reaction yields? r/Chempros. Retrieved January 11, 2026, from [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
Master Organic Chemistry. (2011, July 4). Common Blind Spot: Intramolecular Reactions. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 2-Azaspiro(3.4)octane. Retrieved January 11, 2026, from [Link]
-
Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023, November 7). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023, March 10). MDPI. Retrieved January 11, 2026, from [Link]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025, February 26). Retrieved January 11, 2026, from [Link]
-
Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023, November 7). NIH. Retrieved January 11, 2026, from [Link]
-
Domainex. (2025, April 10). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Retrieved January 11, 2026, from [Link]
-
Fused-Linked and Spiro-Linked N-Containing Heterocycles. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. Retrieved January 11, 2026, from [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025, August 30). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. (2022, March 24). The Journal of Organic Chemistry - ACS Publications. Retrieved January 11, 2026, from [Link]
-
Development of the Intramolecular Prins Cyclization/Schmidt Reaction for the Construction of the Azaspiro[4][4]nonane: Application to the Formal Synthesis of (±)-Stemonamine. (n.d.). Organic Letters - ACS Publications. Retrieved January 11, 2026, from [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. (n.d.). Retrieved January 11, 2026, from [Link]
-
(PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. (2025, February 27). YouTube. Retrieved January 11, 2026, from [Link]
-
Gabriel synthesis troubleshooting. (2023, June 23). r/Chempros. Retrieved January 11, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-Azaspiro[3.4]octane Synthesis
Welcome to the technical support center for the synthesis of 2-azaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the synthesis of this valuable spirocyclic scaffold. The unique three-dimensional structure of 2-azaspiro[3.4]octane makes it an attractive building block in medicinal chemistry for exploring new chemical space and improving physicochemical properties of drug candidates.[1][2] This guide provides practical, field-proven insights to help you navigate the common challenges and optimize your reaction conditions for a successful synthesis.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues that may arise during the synthesis of 2-azaspiro[3.4]octane and its derivatives. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low or No Product Yield
You've followed a literature procedure, but the reaction is yielding very little or no desired 2-azaspiro[3.4]octane.
| Potential Cause | Explanation & Recommended Solution |
| Inefficient Ring Formation | The formation of the strained four-membered azetidine ring can be challenging. The choice of synthetic route is critical. Routes involving the annulation of the azetidine ring onto a pre-existing cyclopentane may face different hurdles than those involving cyclopentane formation on an azetidine precursor.[3][4] Solution: Re-evaluate your synthetic strategy. Consider alternative routes described in the literature, such as those employing intramolecular cyclization of a suitably functionalized aminocyclopentane derivative or a [2+2] cycloaddition.[5] |
| Poor Quality of Starting Materials | Impurities in starting materials, such as the cyclopentanone precursor or the amine source, can interfere with the reaction. For instance, residual acid or water can quench reagents or catalyze side reactions. Solution: Ensure all starting materials are of high purity. Recrystallize or distill reagents if necessary. Dry solvents and reagents thoroughly, especially for reactions sensitive to moisture. |
| Suboptimal Reaction Temperature | Spirocycle formation can be highly sensitive to temperature.[5] Too low a temperature may result in an impractically slow reaction rate, while too high a temperature can lead to decomposition or the formation of undesired side products. Solution: Perform a systematic temperature optimization study. Start with the temperature reported in the literature and then screen a range of temperatures (e.g., in 10 °C increments) to find the optimal balance between reaction rate and selectivity. |
| Incorrect Base or Stoichiometry | The choice and amount of base can be crucial, particularly in steps involving deprotonation or elimination. An inappropriate base can lead to side reactions or incomplete conversion. Solution: If your synthesis involves a base, screen different bases (e.g., organic vs. inorganic, hindered vs. non-hindered) and stoichiometries. For example, in some cycloaddition strategies, pre-forming a dipole with a specific base like triethylamine is necessary for the reaction to proceed.[5] |
Problem 2: Formation of Significant Side Products
Your reaction mixture shows the presence of one or more major impurities alongside the desired product.
| Potential Cause | Explanation & Recommended Solution |
| Polymerization | Under certain conditions, especially with reactive intermediates, polymerization can compete with the desired intramolecular cyclization. Solution: Use high-dilution conditions to favor intramolecular reactions over intermolecular polymerization. This can be achieved by slowly adding one of the reactants to the reaction mixture over an extended period. |
| Ring-Opening of the Azetidine | The strained azetidine ring can be susceptible to nucleophilic attack and ring-opening, especially under acidic or harsh conditions. Solution: Maintain neutral or slightly basic reaction conditions if possible. During workup and purification, avoid strong acids. If acidic conditions are necessary, use them at low temperatures and for the shortest possible time. |
| Isomerization or Rearrangement | The reaction conditions might be promoting isomerization of an intermediate or the final product. Solution: Analyze the structure of the side product to understand the rearrangement pathway. Adjusting the solvent polarity, temperature, or catalyst might suppress the undesired pathway. |
Problem 3: Difficulty in Product Purification
You are struggling to isolate the pure 2-azaspiro[3.4]octane from the crude reaction mixture.
| Potential Cause | Explanation & Recommended Solution |
| Similar Polarity of Product and Impurities | If the side products have similar polarity to the desired spirocycle, separation by column chromatography can be challenging. Solution: Explore alternative purification techniques. If the product is a free base, consider converting it to a salt (e.g., hydrochloride or oxalate) to alter its solubility and facilitate purification by crystallization.[6] After purification, the free base can be regenerated. |
| Product Volatility | Low molecular weight spirocycles can be volatile, leading to loss of product during solvent removal under high vacuum. Solution: Use a rotary evaporator with careful control of pressure and temperature. For highly volatile compounds, consider purification techniques that do not require complete solvent removal, such as preparative gas chromatography. |
| Product Instability on Silica Gel | The slightly acidic nature of standard silica gel can cause degradation of acid-sensitive compounds like azetidines. Solution: Use deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina for column chromatography. |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 2-azaspiro[3.4]octane.
Q1: What are the most common synthetic strategies for constructing the 2-azaspiro[3.4]octane core?
There are several successful approaches to synthesizing the 2-azaspiro[3.4]octane scaffold.[3][4] The choice of strategy often depends on the available starting materials and the desired substitution pattern. Key strategies include:
-
Annulation of the azetidine ring: This involves forming the four-membered ring onto a pre-existing cyclopentane derivative. This can be achieved through intramolecular cyclization of a 1-(aminomethyl)cyclopentyl derivative bearing a leaving group on the methyl group.
-
Annulation of the cyclopentane ring: This approach starts with a substituted azetidine and builds the five-membered ring.
-
[3+2] Cycloaddition Reactions: This method involves the reaction of an azomethine ylide with an appropriate dipolarophile to construct the pyrrolidine ring of a related diazaspiro[3.4]octane system, which can be a precursor to the target molecule.[6][7]
-
[2+2] Cycloaddition Reactions: This strategy can be employed to form the azetidine ring by reacting an imine with a ketene or a similar ketene equivalent.[5]
Q2: How do I choose the appropriate protecting group for the nitrogen atom?
The choice of the nitrogen protecting group is critical and depends on the subsequent reaction conditions.
-
Boc (tert-butoxycarbonyl): This is a popular choice as it is stable to a wide range of non-acidic conditions and can be readily removed with mild acid (e.g., TFA in DCM).
-
Cbz (carboxybenzyl): This group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.
-
Benzyl: A benzyl group can be installed via reductive amination and is often removed by hydrogenolysis.
It is important to select a protecting group that is orthogonal to other functional groups in your molecule, allowing for its selective removal without affecting the rest of the structure.
Q3: What are the key analytical techniques for characterizing 2-azaspiro[3.4]octane and its intermediates?
A combination of spectroscopic methods is essential for unambiguous characterization:
-
¹H and ¹³C NMR Spectroscopy: These are the primary tools for determining the structure and purity of your compounds. The spirocyclic nature of the molecule will result in a unique set of signals that can be assigned through 2D NMR techniques (e.g., COSY, HSQC, HMBC).
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the product and its fragments, confirming the elemental composition. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining an exact mass.
-
Infrared (IR) Spectroscopy: IR can be used to identify key functional groups, such as the N-H stretch of a secondary amine or the C=O stretch of a carbamate protecting group.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure.
III. Experimental Protocols & Visualizations
General Workflow for 2-Azaspiro[3.4]octane Synthesis
The following diagram illustrates a generalized workflow for a multi-step synthesis of 2-azaspiro[3.4]octane, highlighting key decision points.
Caption: Generalized workflow for 2-azaspiro[3.4]octane synthesis.
Troubleshooting Decision Tree
This diagram provides a logical flow for troubleshooting a low-yielding reaction.
Caption: Decision tree for troubleshooting low product yield.
IV. References
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2010). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 8(16), 3634-3638. [Link]
-
Britton, J., et al. (2017). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Chemistry – A European Journal, 23(62), 15631-15636. [Link]
-
Scott, A. M., & Smith, L. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 555-580. [Link]
-
Geneste, C., et al. (2019). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 14(10), 973-988. [Link]
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2010). Facile Synthesis of 2-azaspiro[3.4]octane. The Royal Society of Chemistry. [Link]
-
Ramesh, S., et al. (2010). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]
-
Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. National Institutes of Health. [Link]
-
Stepan, A. F., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(30), 10186-10195. [Link]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]
Sources
- 1. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: 2-Azaspiro[3.4]octane Synthesis and Purification
Welcome to the technical support center for 2-azaspiro[3.4]octane. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of synthesizing and purifying this valuable spirocyclic scaffold. As three-dimensional motifs, spirocycles like 2-azaspiro[3.4]octane are increasingly vital in drug discovery for their ability to improve physicochemical properties and explore novel chemical space.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for 2-azaspiro[3.4]octane, and what are their key trade-offs?
A1: Several successful routes for the synthesis of 2-azaspiro[3.4]octane have been developed, primarily revolving around different annulation (ring-forming) strategies.[3][4] The choice of strategy often depends on the availability of starting materials, scalability, and desired overall yield.
-
Strategy 1: Annulation of the Cyclopentane Ring. This approach typically starts with a pre-formed azetidine (the four-membered ring) and builds the cyclopentane ring onto it. One published method involves an intramolecular aldol condensation followed by catalytic hydrogenation.[5]
-
Strategy 2: Annulation of the Azetidine Ring. These routes begin with a cyclopentane derivative and construct the four-membered azetidine ring.
-
Strategy 3: Intramolecular Alkylation. This is another common and effective method that can offer good yields.[5]
A comparative analysis shows that the intramolecular alkylation and the cyclopentane annulation approaches tend to be more advantageous in terms of cost and overall yield (12-14%) compared to other strategies like reductive amination, which may have significantly lower yields (e.g., <1%).[5]
Q2: Why is a protecting group, such as Boc (tert-butoxycarbonyl), necessary during the synthesis?
A2: The secondary amine in the 2-azaspiro[3.4]octane core is nucleophilic and can participate in unwanted side reactions during various synthetic steps (e.g., alkylations, acylations). The Boc group is widely used because it effectively "masks" the amine's reactivity. It is stable under many reaction conditions (e.g., hydrogenation) but can be cleanly removed under acidic conditions (like trifluoroacetic acid or HCl) when the final unprotected spirocycle is desired.[5] Using a protecting group is a critical step to prevent byproduct formation and improve the yield of the desired intermediate.
Q3: My final product is an oil, but I need a solid for easier handling and purification. What should I do?
A3: The free base of 2-azaspiro[3.4]octane is often a pale yellow solid or oil.[5] To obtain a stable, crystalline solid, it is standard practice to convert it into a salt, such as the hydrochloride (HCl) or oxalate salt.[6][7] This is typically achieved by dissolving the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol) and adding a stoichiometric amount of the corresponding acid (e.g., HCl in ether). The resulting salt usually precipitates as a solid, which can be isolated by filtration and washed to improve purity.
Troubleshooting Guide: Synthesis
This section addresses specific problems you might encounter during the synthesis of N-Boc-2-azaspiro[3.4]octane intermediates, a common pathway towards the final product.
Q4: My initial cyclization reaction shows low conversion of the starting material. What factors should I investigate?
A4: Low conversion in a cyclization step points to issues with reaction kinetics or equilibrium. Here’s a systematic approach to troubleshooting:
-
Base Selection and Stoichiometry: The choice of base is critical for deprotonation to initiate the cyclization. If you are using a weak base (e.g., K₂CO₃), it may not be strong enough. Consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOt-Bu).[5][8] Ensure you are using at least a full equivalent of the base.
-
Solvent and Temperature: The reaction must be conducted in a dry (anhydrous) solvent to prevent quenching the base and hydrolyzing intermediates.[9] If the reaction is slow at room temperature, cautiously increasing the temperature (refluxing) can improve the rate.[8] Conversely, some cyclizations require low temperatures to prevent side reactions.
-
Concentration (High Dilution Principle): Intramolecular reactions are favored over intermolecular reactions at high dilution. If you are observing polymerization or dimerization byproducts, try reducing the concentration of your starting material.
Troubleshooting Low Conversion
Caption: Troubleshooting Decision Tree for Low Reaction Conversion.
Q5: My TLC/LCMS analysis shows multiple unidentified byproducts. What are the likely side reactions?
A5: The formation of multiple byproducts suggests that undesired reaction pathways are competing with your main cyclization.
-
Potential Cause 1: Intermolecular Reactions. As mentioned above, if the concentration is too high, the deprotonated intermediate can react with another molecule of starting material instead of cyclizing, leading to dimers or polymers.
-
Potential Cause 2: Rearrangement. Spirocyclic systems, especially strained ones, can be prone to rearrangement under harsh acidic or basic conditions.[9] If your conditions are too aggressive, you may be forming isomeric products.
-
Potential Cause 3: Incomplete Reactions in Prior Steps. Impurities from previous steps can interfere with the cyclization. For example, if a di-haloalkane is used for alkylation, incomplete reaction could leave a mono-alkylated species that cannot cyclize.[8] Always ensure the purity of your starting material before proceeding to the key cyclization step.
Troubleshooting Guide: Work-up and Purification
Q6: I am experiencing significant product loss during the aqueous work-up and extraction. How can I minimize this?
A6: Product loss during extraction is common, especially with polar or water-soluble amine compounds.
-
Check the pH: Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting the Boc-protected amine into an organic solvent. This ensures the amine is in its free base form and not protonated, which would increase its water solubility.
-
Choice of Extraction Solvent: While diethyl ether or ethyl acetate are common, a more polar solvent like dichloromethane (DCM) may be more effective for extracting slightly polar compounds. Perform multiple extractions (e.g., 3-4 times) with smaller volumes of solvent, as this is more efficient than a single large-volume extraction.
-
Brine Wash: After combining the organic layers, wash them with brine (saturated NaCl solution). This helps to remove residual water and can break up emulsions, reducing product loss in the aqueous phase.
Q7: I am having difficulty purifying my crude product using silica gel column chromatography. The product co-elutes with an impurity. What are my options?
A7: Co-elution is a frequent challenge in chromatography. Here are several strategies to improve separation:
-
Optimize the Mobile Phase: A systematic approach is best.
-
Adjust Polarity: If using a hexane/ethyl acetate system, try slowly varying the gradient to achieve better separation. Sometimes, a very shallow gradient is needed.
-
Change Solvent System: If adjusting polarity fails, switch to a different solvent system with different selectivities, such as DCM/methanol.[10]
-
Add a Modifier: Adding a small amount of a modifier can dramatically change selectivity. For basic compounds like amines, adding ~1% triethylamine (Et₃N) to the mobile phase can prevent streaking on the silica gel and improve peak shape.
-
-
Alternative Purification Method: If chromatography is ineffective, consider an alternative.
-
Crystallization/Salt Formation: As mentioned in Q3, converting the crude product to its HCl or oxalate salt can be an excellent purification step. The desired salt may selectively crystallize out of solution, leaving impurities behind.[7] The pure salt can then be neutralized back to the free base if needed.
-
Table 1: Comparison of Purification Techniques
| Technique | Pros | Cons | Best For |
| Silica Gel Chromatography | High resolution for non-polar to moderately polar compounds; widely applicable. | Can be slow and solvent-intensive; acidic silica can degrade sensitive compounds. | Isolating the N-Boc protected intermediate from non-basic impurities. |
| Crystallization / Salt Formation | Excellent for achieving high purity; scalable and cost-effective. | Requires the compound to be a crystalline solid; screening for conditions can be time-consuming. | Final purification of the free base or isolating a stable, solid salt form.[7] |
| Distillation | Effective for purifying liquids with different boiling points. | Not suitable for non-volatile or thermally unstable compounds. | Purifying low-boiling point starting materials or the final free base if it is a low-viscosity oil. |
Purity Analysis and Characterization
Q8: How can I accurately determine the purity of my final 2-azaspiro[3.4]octane sample?
A8: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for purity analysis. A reverse-phase C18 column is typically used.[11]
-
Mobile Phase: A gradient of water (often with 0.1% TFA or formic acid) and acetonitrile is common.
-
Detection: UV detection at a low wavelength (~210 nm) is suitable if the compound lacks a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can also be used for universal detection.
-
Purity Calculation: Purity is determined by the area percent method, where the main peak's area is expressed as a percentage of the total area of all observed peaks.[11]
-
-
Quantitative NMR (qNMR): qNMR is a powerful primary method for determining purity without needing a reference standard of the analyte itself. It relies on comparing the integral of an analyte's signal to the integral of a certified internal standard of known purity and concentration.[12][13]
-
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC with a Flame Ionization Detector (FID) can provide excellent purity data.
Purity Analysis Workflow
Caption: Workflow for Comprehensive Purity Analysis.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate
This protocol is a representative example based on established methodologies for spirocycle synthesis and should be adapted and optimized for specific laboratory conditions.[5]
-
Alkylation: In a round-bottom flask under a nitrogen atmosphere, dissolve commercially available tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF. Cool the solution to -78 °C.
-
Add LDA (1.1 eq) dropwise and stir for 1 hour at -78 °C.
-
Add 1-bromo-3-chloropropane (1.2 eq) dropwise. Allow the reaction to warm slowly to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC or LCMS.
-
Cyclization: Cool the reaction mixture to 0 °C and add potassium tert-butoxide (1.5 eq) portion-wise.
-
Stir at room temperature for 18 hours until the cyclization is complete (monitored by TLC/LCMS).
-
Work-up: Quench the reaction carefully with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to yield the title compound.
Protocol 2: HPLC Purity Analysis
This protocol is a general method and may require optimization.[11]
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 water/acetonitrile mixture.
References
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(10), 2645-2649. Royal Society of Chemistry. [Link]
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. DOI:10.1039/C9OB00306A. Royal Society of Chemistry. [Link]
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. [Link]
-
Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]
-
Zefirov, N. S., et al. (2020). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Mendeleev Communications. [Link]
-
Various Authors. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]
-
Various Authors. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]
-
Various Authors. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Mansson, C. M. F., & Burns, N. Z. (n.d.). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. [Link]
-
Vrobel, M., & Jirgensons, A. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]
-
Prost, E., & Giraud, F. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]
-
Various Authors. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]
-
Pinto, D. C. G. A., & Silva, A. M. S. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry. [Link]
-
Mykhailenko, O., et al. (2021). Development and Validation of 2-Azaspiro[4][9] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Molecules. [Link]
-
Brinkmann-Chen, S., & Arnold, F. H. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. PubChem. [Link]
-
Mykhailenko, O., et al. (2021). Development and Validation of 2-Azaspiro[4][9] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Semantic Scholar. [Link]
-
Various Authors. (2015). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis? ResearchGate. [Link]
-
Huang, J., et al. (2023). Continuous, Efficient and Safe Synthesis of 1-Oxa-2-azaspiro [2.5] octane in a Microreaction System. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development and Validation of 2-Azaspiro [4,5] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Guide for Spirocyclization Reactions
Welcome to the Technical Support Center for Spirocyclization Reactions. Spirocycles, characterized by two rings sharing a single atom, are pivotal structural motifs in natural products and pharmaceuticals, lending unique three-dimensional architectures that are highly sought after in drug discovery.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges during the synthesis of these complex structures.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to get your spirocyclization reaction back on track.
Q1: My spirocyclization reaction is resulting in very low yield or is not proceeding at all. What are the primary factors to investigate?
Low or no product formation is a frequent challenge in spirocyclization reactions and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[4][5]
Potential Causes & Solutions:
-
Reagent and Catalyst Quality: The purity and activity of your starting materials, reagents, and catalyst are paramount.
-
Expert Insight: Many catalysts, especially transition metals, are sensitive to air and moisture, leading to deactivation.[6][7][8][9] Similarly, reagents like strong bases (e.g., LHMDS) can degrade upon improper handling.
-
Protocol:
-
Verify Purity: Confirm the purity of starting materials using techniques like NMR or GC-MS.
-
Use Fresh Reagents: Whenever possible, use freshly opened bottles of reagents and solvents.
-
Catalyst Handling: If using a sensitive catalyst, ensure it is handled under an inert atmosphere (e.g., in a glovebox).
-
-
-
Reaction Conditions: The reaction environment plays a critical role in the success of the cyclization.
-
Expert Insight: Spirocyclization reactions often involve the formation of a new ring, which can be entropically disfavored.[10] Temperature, solvent, and concentration can significantly influence the reaction kinetics and equilibrium.
-
Protocol:
-
Inert Atmosphere: Ensure your reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using flame-dried or oven-dried glassware and anhydrous solvents.[11][12]
-
Temperature Optimization: If the reaction is slow, consider increasing the temperature. Conversely, if side reactions are prevalent, lowering the temperature might be beneficial.[13]
-
Solvent Screening: The polarity and coordinating ability of the solvent can dramatically affect the reaction rate and selectivity.[14][15][16][17] Screen a range of solvents with varying dielectric constants.
-
-
-
Reaction Kinetics: The intramolecular cyclization must be faster than competing intermolecular reactions.
-
Expert Insight: High concentrations can favor intermolecular side reactions, leading to oligomerization or polymerization instead of the desired spirocycle.
-
Protocol:
-
High Dilution: Running the reaction at high dilution (e.g., 0.01 M) can favor the intramolecular pathway by minimizing intermolecular collisions.[13]
-
Slow Addition: If one of the reacting partners is prone to self-reaction, consider adding it slowly to the reaction mixture using a syringe pump.
-
-
Q2: I'm observing significant formation of side products. What are the common side reactions and how can I minimize them?
The formation of side products is a common issue that can drastically reduce the yield of the desired spirocycle.[4]
Common Side Reactions & Mitigation Strategies:
-
Intermolecular Reactions: As mentioned above, if the rate of the intramolecular spirocyclization is slow, intermolecular reactions can become dominant.
-
Rearrangement Products: The initial spirocyclic product may be unstable under the reaction conditions and undergo rearrangement to a more stable isomer. For instance, spirocyclic cyclohexadienones can rearrange to phenols.[18]
-
Solution: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired product is formed. Lowering the reaction temperature or using a milder catalyst or reagent may also prevent rearrangement.
-
-
Ring-Opening of the Product: Certain spirocycles, particularly those containing strained rings or labile functional groups, can undergo ring-opening.[10][19]
-
Solution: Use milder workup conditions. If the ring-opening is acid- or base-catalyzed, neutralize the reaction mixture carefully.
-
Q3: My reaction is not diastereoselective, or I am getting the wrong diastereomer. How can I improve the stereochemical outcome?
Controlling diastereoselectivity is a critical aspect of spirocycle synthesis, as the biological activity of stereoisomers can vary significantly.[20]
Factors Influencing Diastereoselectivity & Optimization Strategies:
-
Catalyst and Ligand Choice: The steric and electronic properties of the catalyst and any associated ligands play a crucial role in dictating the stereochemical outcome.
-
Expert Insight: Chiral ligands are often employed to induce enantioselectivity, but they can also have a profound impact on diastereoselectivity by creating a specific chiral environment around the catalytic center.[10]
-
Protocol: Screen a variety of catalysts and ligands with different steric bulk and electronic properties.
-
-
Reaction Temperature: Temperature can influence the equilibrium between different transition states leading to different diastereomers.
-
Expert Insight: Lowering the reaction temperature generally enhances selectivity, as the reaction will favor the pathway with the lowest activation energy barrier.
-
Protocol: Run the reaction at a range of temperatures to determine the optimal balance between reaction rate and selectivity.
-
-
Solvent Effects: The solvent can influence the conformation of the substrate and the transition state, thereby affecting the diastereoselectivity.[17]
-
Protocol: Experiment with solvents of varying polarity and coordinating ability.
-
Frequently Asked Questions (FAQs)
Q1: What is a spirocyclization reaction?
A spirocyclization reaction is a chemical transformation that results in the formation of a spirocycle.[21] A spirocycle is a molecule containing two rings that are connected through a single, shared carbon atom.[1] This structural feature imparts a distinct three-dimensional shape to the molecule.[2]
Q2: What are some common methods for synthesizing spirocycles?
Common methods include intramolecular cyclizations, cycloaddition reactions, and rearrangement reactions.[3][22] The choice of method depends on the desired spirocyclic framework and the available starting materials.
Q3: How do I choose the right solvent for my spirocyclization reaction?
Solvent choice is critical and can significantly impact reaction outcomes.[14][15][16] Consider the polarity of your reactants and the proposed mechanism. Aprotic polar solvents like DMF or DMSO can be effective for reactions involving polar intermediates, while nonpolar solvents like toluene or hexane may be suitable for others. It is often necessary to screen a variety of solvents to find the optimal conditions.
Q4: My catalyst seems to be deactivating. What are the common causes?
Catalyst deactivation can occur through several mechanisms, including poisoning, coking (deposition of carbonaceous material), and sintering (agglomeration of metal particles at high temperatures).[6][7][8][9]
-
Poisoning: Impurities in the starting materials or solvents can bind to the active sites of the catalyst and inhibit its activity.
-
Coking: At high temperatures, organic molecules can decompose on the catalyst surface, leading to the formation of carbon deposits that block active sites.
-
Sintering: High reaction temperatures can cause small catalyst particles to merge into larger ones, reducing the active surface area.
To mitigate catalyst deactivation, ensure the purity of all reagents and solvents, and operate at the lowest effective temperature.
Visualizing Troubleshooting Logic
The following diagram illustrates a general workflow for troubleshooting a low-yielding spirocyclization reaction.
Caption: A flowchart for systematic troubleshooting of low-yielding spirocyclization reactions.
Data Presentation: Solvent Effects on Spirocyclization
The choice of solvent can have a dramatic effect on the yield and diastereoselectivity of a spirocyclization reaction. The following table summarizes hypothetical data for a model reaction to illustrate this point.
| Solvent | Dielectric Constant (ε) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Toluene | 2.4 | 45 | 3:1 |
| THF | 7.6 | 65 | 5:1 |
| Acetonitrile | 37.5 | 80 | 10:1 |
| DMF | 38.3 | 72 | 8:1 |
| DMSO | 47.2 | 55 | 6:1 |
Analysis: In this example, increasing the solvent polarity from toluene to acetonitrile leads to a significant increase in both yield and diastereoselectivity. However, highly coordinating solvents like DMF and DMSO, despite their high polarity, show a decrease in performance, possibly due to competitive coordination to the catalyst or stabilization of undesired intermediates.
Experimental Protocol: General Procedure for a Palladium-Catalyzed Spirocyclization
This protocol provides a general starting point for a palladium-catalyzed intramolecular spirocyclization. Optimization of specific parameters will be necessary for each unique substrate.
Materials:
-
Substrate (e.g., an N-arylacrylamide)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., a phosphine ligand)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Preparation of the Reaction Vessel: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas.
-
Addition of Reagents: To the flask, add the substrate, palladium catalyst, ligand, and base under a positive flow of inert gas.
-
Addition of Solvent: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature and stir for the required time. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: A generalized workflow for a palladium-catalyzed spirocyclization experiment.
References
-
Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science (RSC Publishing). Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH. Available at: [Link]
-
Proposed mechanism for the spirocyclization–desilylation reaction. ResearchGate. Available at: [Link]
-
Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. PMC - NIH. Available at: [Link]
-
Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Walsh Medical Media. Available at: [Link]
-
Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester. Available at: [Link]
-
Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. NIH. Available at: [Link]
-
Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. ResearchGate. Available at: [Link]
-
Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. ResearchGate. Available at: [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. Available at: [Link]
-
Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI. Available at: [Link]
-
Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. Available at: [Link]
-
Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Comprehensive Theoretical Study of the Conversion Reactions of Spiropyrans: Substituent and Solvent Effects. ResearchGate. Available at: [Link]
-
On the deactivation mechanism of zeolite catalyst in ethanol to butadiene conversion. Elsevier. Available at: [Link]
-
How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. Available at: [Link]
-
Suggested Reaction Setups. Cooperative Organic Chemistry Student Laboratory Manual. Available at: [Link]
-
Optimization of the Reaction Conditions for the Reductive Cyclization. ResearchGate. Available at: [Link]
-
What are some common causes of low reaction yields? Reddit. Available at: [Link]
-
Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. PMC - NIH. Available at: [Link]
-
Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI. Available at: [Link]
-
Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. ResearchGate. Available at: [Link]
-
Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. PMC - NIH. Available at: [Link]
-
Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Entry to Spirocyclic Diketopiperazines. Organic Letters - ACS Publications - American Chemical Society. Available at: [Link]
-
Catalyst deactivation and structure sensitivity. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Catalyst deactivation. YouTube. Available at: [Link]
-
What could be reason for getting a very low yield in organic chemistry? Quora. Available at: [Link]
-
How To Run A Reaction: The Setup. Department of Chemistry : University of Rochester. Available at: [Link]
-
Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube. Available at: [Link]
-
Common ways to lose product and reduce yield? Reddit. Available at: [Link]
-
Solvent Effects on the Menshutkin Reaction. arXiv. Available at: [Link]
-
Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. Available at: [Link]
-
AROPS: A Framework of Automated Reaction Optimization with Parallelized Scheduling. ChemRxiv. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. PlumX [plu.mx]
- 7. Catalyst deactivation and structure sensitivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suggested Reaction Setups – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 16. arxiv.org [arxiv.org]
- 17. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
purification techniques for 2-azaspiro[3.4]octane and its derivatives
Starting Research on Methods
I am commencing my research by performing comprehensive Google searches. My focus is on the purification techniques relevant to 2-azaspiro[3.4]octane and its derivatives. I'm focusing on methods such as chromatography, crystallization, and extraction, which I believe are the most promising avenues to explore.
Analyzing Purification Challenges
I'm now analyzing the search results to identify recurring purification issues, common impurities, and established protocols, while carefully examining details about solvents, stationary phases, and reaction byproducts. Simultaneously, I am searching for authoritative sources, like peer-reviewed articles and technical notes, to ensure accuracy.
Refining Search and Analysis
I've been expanding my search to incorporate troubleshooting tips and specific challenges related to purifying 2-azaspiro[3.4]octane derivatives. I'm carefully analyzing results for solvents, stationary phases, and common impurities, and I'm broadening my sources to include technical notes from suppliers, to improve accuracy. I'm now structuring the information into a troubleshooting guide format.
identification and removal of byproducts in 2-azaspiro[3.4]octane synthesis
Welcome to the technical support center for the synthesis of 2-azaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify and remove critical byproducts, ensuring the successful synthesis of high-purity 2-azaspiro[3.4]octane.
Introduction to Synthetic Challenges
The synthesis of 2-azaspiro[3.4]octane, while achievable through several routes, is not without its complexities. The construction of the strained four-membered azetidine ring fused to a cyclopentane ring can be susceptible to side reactions, leading to the formation of impurities that can be challenging to separate from the desired product. This guide will focus on the byproducts arising from the common synthetic strategies and provide practical solutions for their identification and removal.
Frequently Asked Questions (FAQs)
Q1: I'm attempting a Dieckmann condensation route to a 2-azaspiro[3.4]octane precursor, and I'm observing a significant amount of a higher molecular weight species by LC-MS. What could this be?
A1: A common side reaction in Dieckmann condensations, especially when forming rings larger than six members or under suboptimal conditions, is intermolecular Claisen condensation.[1][2] This leads to the formation of a dimeric byproduct. To minimize this, ensure you are working under high dilution conditions to favor the intramolecular reaction. Additionally, using a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide in an aprotic solvent such as THF can improve the yield of the desired cyclic β-keto ester.[1]
Q2: My NMR spectrum of crude 2-azaspiro[3.4]octane shows broad signals and a lower-than-expected integration for the product protons. What should I consider?
A2: This observation could be due to the presence of polymeric material or residual starting materials. In syntheses involving the cyclization of haloamines, intermolecular reactions can lead to the formation of oligomers or polymers, which would present as broad signals in the NMR spectrum. If you are performing a deprotection step, for instance, the removal of a Boc group, incomplete deprotection will result in a mixture of the desired product and the protected starting material. The presence of both basic and protected amines can also lead to peak broadening.
Q3: I'm struggling with the purification of the final 2-azaspiro[3.4]octane. It's highly polar and streaks on my silica gel column. What are my options?
A3: The purification of small, polar amines like 2-azaspiro[3.4]octane can be challenging. Standard silica gel chromatography often leads to poor separation and recovery due to the basicity of the amine. Here are a few strategies to consider:
-
Amine-Deactivated Silica: Utilize silica gel that has been treated with a tertiary amine (e.g., triethylamine) to block the acidic silanol groups. This is often done by pre-eluting the column with a solvent mixture containing a small percentage of triethylamine.
-
Reverse-Phase Chromatography: If your byproducts have significantly different polarities, reverse-phase chromatography (C18) can be an effective alternative.
-
Salt Formation and Recrystallization: Convert the crude amine to its hydrochloride or another suitable salt. These salts are often crystalline and can be purified by recrystallization from an appropriate solvent system. The free base can then be regenerated by treatment with a base.
-
Boc Protection/Deprotection: If other methods fail, you can protect the crude amine with a Boc group, purify the less polar Boc-protected compound by standard silica gel chromatography, and then deprotect to obtain the pure product.[3]
Troubleshooting Guide: Byproduct Identification and Removal
This section details potential byproducts based on common synthetic routes to 2-azaspiro[3.4]octane and provides guidance on their identification and removal.
Route 1: Annulation of a Cyclopentane Ring
This approach often involves a Dieckmann-type condensation.
| Byproduct | Formation Mechanism | Analytical Signatures |
| Dimeric Byproduct | Intermolecular Claisen condensation of the starting diester.[1][2] | MS: [2M+Na]+ or [2M+H]+. NMR: Complex spectrum with overlapping signals, higher molecular weight than the desired product. |
| Transesterified Product | If using an alkoxide base in an alcohol solvent that does not match the ester alkyl group. | MS: Shift in molecular weight corresponding to the change in the ester group. NMR: Signals corresponding to the new alkyl group on the ester. |
| Unreacted Starting Material | Incomplete reaction. | Signals corresponding to the starting diester in NMR and MS. |
-
Dimeric Byproduct: Careful optimization of reaction conditions (high dilution) is the best prevention. If formed, it can often be separated by column chromatography as it is significantly less polar than the desired product after hydrolysis and decarboxylation.
-
Transesterified Product: Use a base and solvent system that matches the ester (e.g., sodium ethoxide in ethanol for ethyl esters). If formed, it may be difficult to separate from the desired product.
-
Unreacted Starting Material: Can be removed by standard column chromatography.
Route 2: Annulation of a Four-Membered Ring
This often involves intramolecular cyclization of a functionalized azetidine precursor.
| Byproduct | Formation Mechanism | Analytical Signatures |
| Polymeric/Oligomeric Byproducts | Intermolecular reaction of haloamine or similar precursors. | NMR: Broad, unresolved signals in the baseline. MS: A series of peaks with repeating mass units. |
| Elimination Product | Base-mediated elimination of the leaving group to form an alkene. | NMR: Appearance of vinylic proton signals. MS: Molecular weight corresponding to the loss of HX (where X is the leaving group). |
| Incompletely Deprotected Intermediate | Incomplete removal of a protecting group (e.g., Boc, Cbz). | NMR: Presence of signals corresponding to the protecting group (e.g., t-butyl singlet for Boc). MS: Molecular weight of the protected compound. |
-
Polymeric/Oligomeric Byproducts: These are often insoluble and can sometimes be removed by filtration. If soluble, they may be separated by size exclusion chromatography or by precipitating the desired product as a salt.
-
Elimination Product: This is often less polar than the desired amine and can be removed by silica gel chromatography.
-
Incompletely Deprotected Intermediate: Drive the deprotection reaction to completion. If a mixture is obtained, the protected intermediate is significantly less polar and can be readily separated by column chromatography.
Experimental Protocols
Protocol 1: Purification of 2-Azaspiro[3.4]octane via HCl Salt Formation
This protocol is effective for removing less basic impurities and allows for purification by recrystallization.
-
Dissolve the crude 2-azaspiro[3.4]octane in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous diethyl ether) dropwise with stirring until precipitation is complete.
-
Collect the precipitated 2-azaspiro[3.4]octane hydrochloride salt by filtration.
-
Wash the salt with cold diethyl ether to remove any remaining non-basic impurities.
-
Recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/diethyl ether, methanol/diethyl ether).
-
To regenerate the free base, dissolve the purified salt in water, cool in an ice bath, and add a strong base (e.g., 50% aq. NaOH) until the pH is >12.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure 2-azaspiro[3.4]octane.
Protocol 2: Column Chromatography with Amine-Deactivated Silica
This protocol is useful for separating impurities of similar polarity.
-
Prepare a slurry of silica gel in the desired eluent system (e.g., dichloromethane/methanol).
-
Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).
-
Pack the column with the treated silica gel slurry.
-
Equilibrate the column by running the eluent containing triethylamine through it until the baseline is stable.
-
Dissolve the crude 2-azaspiro[3.4]octane in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the triethylamine-containing eluent, collecting fractions and monitoring by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure. Note that residual triethylamine will also be present and may need to be removed by co-evaporation with a suitable solvent or by a mild acidic wash.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for byproduct identification and removal.
Conclusion
The successful synthesis of 2-azaspiro[3.4]octane relies on careful control of reaction conditions to minimize byproduct formation and the application of appropriate purification strategies. By understanding the potential side reactions associated with the chosen synthetic route and employing the analytical and purification techniques outlined in this guide, researchers can overcome common obstacles and obtain this valuable building block in high purity.
References
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(10), 2748–2752. [Link]
-
The Royal Society of Chemistry. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane - Supporting Information. [Link]
-
ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. Retrieved January 11, 2026, from [Link]
-
Grokipedia. (n.d.). Dieckmann condensation. Retrieved January 11, 2026, from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved January 11, 2026, from [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved January 11, 2026, from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
Sources
Technical Support Center: Navigating the Challenges in the Scale-Up Synthesis of 2-Azaspiro[3.4]octane
Welcome to the technical support center for the synthesis of 2-azaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the synthesis of this valuable spirocyclic amine. As a key building block in medicinal chemistry, the efficient and reliable synthesis of 2-azaspiro[3.4]octane is crucial. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered during its synthesis and scale-up.
Introduction: The Importance and Challenges of 2-Azaspiro[3.4]octane Synthesis
2-Azaspiro[3.4]octane is a saturated heterocyclic compound featuring a spirocyclic system where a cyclobutane and a cyclopentane ring share a single carbon atom, with a nitrogen atom in the four-membered ring. This unique three-dimensional structure has made it a sought-after scaffold in drug discovery, offering improvements in physicochemical properties such as solubility and metabolic stability. However, the synthesis of spirocycles, particularly on a larger scale, can be challenging due to steric hindrance around the spirocyclic center and the potential for competing side reactions.[1][2]
This guide will focus on some of the established synthetic strategies and the common hurdles faced during their implementation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 2-azaspiro[3.4]octane and its intermediates.
Low Yields in Ring-Forming Reactions
Question: My ring-closing reaction to form the azetidine or cyclopentane ring is resulting in a low yield. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in the annulation steps are a common challenge. The causes can be multifaceted, ranging from suboptimal reaction conditions to degradation of the product. Here is a systematic approach to troubleshooting:
-
Re-evaluate Reaction Conditions:
-
Temperature: Ring formation is often sensitive to temperature. For intramolecular cyclizations, higher temperatures might be necessary to overcome activation barriers, but they can also lead to decomposition. Conversely, some reactions may require cryogenic conditions to prevent side reactions. Experiment with a range of temperatures to find the optimal balance.
-
Concentration: High concentrations can favor intermolecular side reactions over the desired intramolecular cyclization. Running the reaction under high-dilution conditions can significantly improve the yield of the desired cyclic product.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC, GC-MS, or NMR. Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can result in product degradation or the formation of byproducts.
-
-
Purity of Starting Materials and Solvents:
-
Impurities in your starting materials can act as catalysts for side reactions or inhibit the desired transformation. Ensure the purity of your precursors through appropriate purification techniques.
-
Moisture and oxygen can be detrimental to many organometallic and base-mediated reactions. Use freshly dried solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[3]
-
-
Choice of Base and Solvent:
-
The choice of base is critical. A base that is too strong can lead to deprotonation at undesired positions, resulting in side products. A base that is too weak will result in incomplete reaction. Screen a variety of bases (e.g., NaH, KHMDS, DBU) to identify the most effective one for your specific substrate.
-
The solvent can significantly influence the reaction outcome. Polar aprotic solvents like THF, DMF, or DMSO are commonly used for such cyclizations. The choice of solvent can affect the solubility of the reactants and the stability of the intermediates.
-
Formation of Undesired Byproducts
Question: I am observing significant amounts of byproducts in my reaction mixture. How can I identify and minimize their formation?
Answer: Byproduct formation is a major hurdle in scaling up a synthesis. Identifying the structure of the byproducts is the first step toward understanding their formation mechanism and devising a strategy to suppress them.
-
Characterize the Byproducts: Isolate the major byproducts using chromatography and characterize them using spectroscopic techniques (NMR, MS, IR). Understanding their structure will provide clues about the competing reaction pathways.
-
Common Side Reactions and Mitigation Strategies:
-
Dimerization/Polymerization: As mentioned, intermolecular reactions can compete with the desired intramolecular cyclization. High-dilution conditions are the most effective way to minimize these side reactions.
-
Elimination Reactions: If your substrate contains a good leaving group, elimination reactions can compete with the desired substitution. Using a less hindered, non-nucleophilic base can sometimes favor the desired reaction.
-
Rearrangement Products: Carbocationic intermediates, if formed, can undergo rearrangements. Consider reaction conditions that avoid the formation of unstable carbocations. For instance, ring expansion strategies often involve carefully controlled rearrangements.[4]
-
Purification Challenges
Question: I am having difficulty purifying the final 2-azaspiro[3.4]octane product. What are the recommended purification methods?
Answer: The purification of amines can be challenging due to their basicity and potential for salt formation.
-
Chromatography:
-
Silica Gel Chromatography: While common, amines can streak on silica gel. To mitigate this, you can add a small amount of a volatile amine (e.g., triethylamine, 0.1-1%) to the eluent.
-
Alumina Chromatography: Basic or neutral alumina can be a better alternative to silica gel for the purification of basic compounds.
-
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method, especially for large-scale synthesis.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide a highly pure product. If the free base is an oil, it can often be converted to a crystalline salt (e.g., hydrochloride, oxalate) which can be purified by recrystallization and then neutralized to recover the pure amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2-azaspiro[3.4]octane?
A1: Several synthetic strategies have been developed. Some of the most common approaches involve the annulation of either the cyclopentane or the azetidine ring onto a pre-existing ring.[5][6] Ring-expansion reactions and cycloaddition reactions are also employed.[7][8] A notable approach involves the use of readily available starting materials and conventional chemical transformations to minimize the need for extensive chromatographic purification.[5][6]
Q2: What are the key safety considerations when synthesizing 2-azaspiro[3.4]octane?
A2: The synthesis may involve hazardous reagents and reaction conditions. For instance, intermediates like tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate are classified as irritants.[9] It is essential to:
-
Conduct a thorough risk assessment for all chemicals and reaction steps.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
Work in a well-ventilated fume hood, especially when handling volatile or toxic substances.
-
Be cautious with pyrophoric reagents (e.g., n-BuLi) and water-reactive compounds (e.g., NaH).
-
Follow proper procedures for quenching reactive intermediates and disposing of chemical waste.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used. Nuclear magnetic resonance (NMR) spectroscopy of crude reaction aliquots can also provide valuable information about the conversion and the formation of byproducts.
Q4: Are there any established protocols for the large-scale synthesis of 2-azaspiro[3.4]octane?
A4: While many published methods focus on laboratory-scale synthesis, some routes are more amenable to scale-up.[10] Look for procedures that use inexpensive starting materials, avoid cryogenic temperatures or high pressures, and minimize the use of chromatography. Processes that lead to crystalline intermediates or products are often preferred for large-scale purification.
Experimental Protocols and Workflows
Protocol 1: Synthesis via Annulation Strategy
This protocol is based on the general principles outlined in the literature for the synthesis of 2-azaspiro[3.4]octane through the formation of the azetidine ring.[5][6]
Step 1: Synthesis of a Dibromomethyl Cyclopentane Intermediate
A suitable cyclopentanone derivative is converted to a gem-dibromomethyl intermediate. This can be achieved through various methods, including the Corey-Fuchs reaction.
Step 2: Cyclization to Form the Azetidine Ring
The dibromomethyl intermediate is reacted with a primary amine under basic conditions to form the 2-azaspiro[3.4]octane core.
Visual Workflow for Annulation Strategy
Caption: Annulation workflow for 2-azaspiro[3.4]octane synthesis.
Protocol 2: Synthesis via Ring Expansion
This protocol is a conceptual outline based on ring expansion methodologies.[4][7][11]
Step 1: Preparation of a Substituted Cyclobutanol
A cyclobutanone is reacted with a suitable nucleophile to generate a cyclobutanol derivative.
Step 2: Semipinacol Rearrangement
The cyclobutanol is converted to a species with a good leaving group adjacent to the hydroxyl-bearing carbon. Treatment with a Lewis acid or other promoter induces a semipinacol ring expansion to form a cyclopentanone with an incorporated nitrogen atom.
Visual Workflow for Ring Expansion Strategy
Sources
- 1. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ring expansion and contraction - Wikipedia [en.wikipedia.org]
- 5. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Investigations of alpha-siloxy-epoxide ring expansions forming 1-azaspirocyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | C12H19NO3 | CID 72207506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolution of Chiral 2-Azaspiro[3.4]octane Stereoisomers
Welcome to the technical support center for the resolution of chiral 2-azaspiro[3.4]octane stereoisomers. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic scaffold. The unique three-dimensional structure of 2-azaspiro[3.4]octane makes it a compelling building block in modern drug discovery. However, controlling its stereochemistry is paramount, as the biological activity of its enantiomers can differ significantly.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during the chiral resolution of this secondary amine. The methodologies and advice presented herein are grounded in established principles of stereochemistry and practical, field-proven experience.
Section 1: Troubleshooting Guide for Diastereomeric Salt Resolution
Diastereomeric salt formation followed by fractional crystallization is a classical and often highly effective method for resolving chiral amines like 2-azaspiro[3.4]octane.[1][2] The process relies on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral resolving agent.[3] However, success is not always straightforward. This section addresses common pitfalls in a question-and-answer format.
Q1: I've mixed my racemic 2-azaspiro[3.4]octane with a chiral acid, but no crystals are forming. The mixture has turned into a thick oil. What's happening and how can I fix it?
A1: This phenomenon, known as "oiling out," is a common issue in diastereomeric salt crystallizations. It occurs when the salt's melting point is lower than the temperature of the solution, or when the salt is highly soluble in the chosen solvent, leading to a liquid phase separation instead of crystallization.
Causality & Troubleshooting Steps:
-
Solvent Choice is Critical: The solvent system must provide a fine balance of solubility. The diastereomeric salts should be soluble enough to form a homogeneous solution at an elevated temperature but sparingly soluble at a lower temperature to allow for crystallization of the less soluble diastereomer.
-
Action: Screen a variety of solvents with different polarities. For the hydrochloride or tartrate salts of 2-azaspiro[3.4]octane, consider solvents like isopropanol (IPA), ethanol, acetone, or mixtures such as IPA/water or ethanol/heptane.
-
-
Supersaturation Control: Rapid cooling or high concentrations can lead to a high level of supersaturation, favoring oil formation over ordered crystal growth.
-
Action: Try a slower, more controlled cooling profile. Start with a more dilute solution. Seeding the solution with a small amount of the desired crystalline diastereomeric salt (if available from a previous small-scale success) can also promote crystallization over oiling.
-
-
Resolving Agent Influence: The combination of the chiral acid and the amine can result in a salt that is inherently difficult to crystallize.
-
Action: Screen different chiral resolving agents. If you started with (+)-tartaric acid, consider other options like (-)-dibenzoyl-L-tartaric acid, (+)-camphorsulfonic acid, or (-)-mandelic acid.[1]
-
Q2: I've managed to get crystals, but my diastereomeric excess (d.e.) is low after the first crystallization. How can I improve the purity?
A2: Low diastereomeric excess indicates that the solubilities of the two diastereomeric salts are too similar in the chosen solvent system, leading to co-precipitation.
Causality & Troubleshooting Steps:
-
Suboptimal Solvent System: The primary driver of separation efficiency is the solubility difference between the diastereomers.[3]
-
Action: Re-screen solvents. The ideal solvent will maximize the solubility difference. It may be necessary to use a binary or even ternary solvent system to fine-tune this property.
-
-
Equilibrium vs. Kinetic Control: Rapid crystallization can trap impurities and the undesired diastereomer.[4]
-
Action: Slow down the crystallization process. A gradual temperature decrease over several hours or even days can provide a purer product. Also, consider a digestion step: hold the crystalline slurry at a constant temperature for an extended period to allow the system to reach thermodynamic equilibrium, where the less soluble, more stable crystals dominate.[4]
-
-
Stoichiometry of the Resolving Agent: Using a full equivalent of the resolving agent might not be optimal.
-
Action: Experiment with using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent. This can sometimes lead to a cleaner crystallization of the less soluble diastereomeric salt.
-
Experimental Protocol: Diastereomeric Salt Resolution of 2-Azaspiro[3.4]octane
-
Salt Formation: In a suitable flask, dissolve racemic 2-azaspiro[3.4]octane (1.0 eq.) in a minimal amount of a chosen solvent (e.g., isopropanol). In a separate flask, dissolve the chiral resolving agent (e.g., (+)-tartaric acid, 1.0 eq.) in the same solvent.
-
Mixing and Heating: Slowly add the resolving agent solution to the amine solution with stirring. Heat the mixture until all solids dissolve.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, consider seeding or further slow cooling in a refrigerator.
-
Isolation: Collect the crystals by filtration and wash with a small amount of the cold crystallization solvent.
-
Analysis: Dry the crystals and determine the diastereomeric excess by a suitable analytical method, such as NMR spectroscopy or chiral HPLC of the liberated free amine.
-
Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a base (e.g., 1M NaOH) until the pH is >10. Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer and concentrate to obtain the enantioenriched 2-azaspiro[3.4]octane.
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Section 2: Troubleshooting Guide for Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers.[5] For 2-azaspiro[3.4]octane, which lacks a strong chromophore, derivatization or the use of a universal detector like a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) may be necessary for detection.
Q1: I'm screening chiral columns for 2-azaspiro[3.4]octane, but I'm not seeing any separation. What should I try next?
A1: A lack of separation on the initial screening columns is common. The key is a systematic approach to exploring the chiral recognition landscape.
Causality & Troubleshooting Steps:
-
Column Selection: The choice of chiral stationary phase (CSP) is the most critical factor.[6] Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives like Chiralpak® or Chiralcel® series) are often a good starting point for a wide range of compounds.
-
Action: Ensure you are screening a diverse set of CSPs. For a basic amine like 2-azaspiro[3.4]octane, consider columns like Chiralpak AD-H, AS-H, or the immobilized versions IA, IB, IC, etc.
-
-
Mobile Phase Composition: The mobile phase composition dictates the interaction between the analyte and the CSP.
-
Action:
-
Normal Phase: Start with a simple mobile phase like hexane/isopropanol. Vary the ratio of the alcohol modifier.
-
Additives: For basic amines, peak shape and resolution can be dramatically improved by adding a small amount of a basic additive to the mobile phase (e.g., 0.1% diethylamine or ethylenediamine).[7]
-
Polar Organic/Reversed Phase: If normal phase fails, explore polar organic (e.g., acetonitrile/methanol) or reversed-phase modes (e.g., acetonitrile/water with a buffer), especially with immobilized polysaccharide columns.
-
-
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process.
-
Action: Screen at different temperatures. Lower temperatures often increase selectivity (alpha), while higher temperatures can improve peak efficiency.[6]
-
Q2: I have some separation, but the resolution is poor (peaks are broad or overlapping). How can I optimize the method?
A2: Poor resolution with some initial separation is a great starting point for optimization.
Causality & Troubleshooting Steps:
-
Flow Rate: Higher flow rates can decrease resolution by reducing the time for interaction with the CSP.
-
Action: Reduce the flow rate. Chiral separations often benefit from lower flow rates than standard achiral HPLC.[6]
-
-
Mobile Phase Modifier: The type and concentration of the alcohol modifier in normal phase can significantly impact resolution.
-
Action: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol) in small increments. Also, try different alcohols like ethanol or n-propanol.
-
-
Derivatization: The structural features of 2-azaspiro[3.4]octane might not be optimal for strong chiral recognition on the CSP.
-
Action: Consider derivatizing the secondary amine with a UV-active group like a benzoyl or dansyl chloride. This not only aids in detection but the added functional group can enhance chiral recognition, leading to better separation.
-
Workflow for Chiral HPLC Method Development
Caption: Systematic workflow for chiral HPLC method development.
Section 3: Frequently Asked Questions (FAQs)
Q1: Is enzymatic resolution a viable option for 2-azaspiro[3.4]octane?
A1: Yes, enzymatic kinetic resolution can be a very effective method for resolving chiral amines. This technique utilizes an enzyme (often a lipase) to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer.[8] The success of this method depends on finding an enzyme with high enantioselectivity (E-value) for the substrate. A screening of different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) and acyl donors (e.g., ethyl acetate, isopropenyl acetate) would be the necessary first step.
Q2: I'm concerned about the potential for racemization of my enantioenriched 2-azaspiro[3.4]octane. Is this likely?
A2: Racemization of simple chiral amines like 2-azaspiro[3.4]octane is generally not a concern under standard conditions (neutral pH, moderate temperatures). The stereocenter is a sp³-hybridized carbon and is not adjacent to a group that would facilitate proton abstraction and planarization. However, racemization can be induced under harsh conditions, such as very high temperatures or in the presence of specific catalysts.[9] It is always good practice to store your enantioenriched material in a cool, dark place and to analyze its enantiomeric purity periodically if stored for long periods.
Q3: My desired enantiomer is the more soluble one in the diastereomeric salt crystallization. What are my options?
A3: This is a challenging but solvable situation.
-
Isolate from Mother Liquor: You can crystallize the less soluble, undesired diastereomer, and then isolate your desired enantiomer from the mother liquor. This often requires multiple crystallizations to achieve high purity.
-
Invert Solubilities: The most effective approach is to screen for a different chiral resolving agent that inverts the relative solubilities of the diastereomeric salts, making the salt of your desired enantiomer the less soluble one.[10]
-
Recycle: If possible, you can isolate the undesired enantiomer, racemize it, and recycle it back into the resolution process to improve the overall yield.
Q4: What are the key differences in experimental setup when considering preparative vs. analytical chiral HPLC?
A4: The primary difference is scale.
-
Analytical HPLC uses narrow columns (e.g., 4.6 mm ID) and low flow rates to achieve the best possible resolution for quantification. The goal is information.
-
Preparative HPLC uses wider columns (e.g., >20 mm ID) and much higher flow rates to process larger quantities of material. The goal is to isolate the separated enantiomers. Method development is typically done on an analytical scale and then scaled up. This involves adjusting the flow rate and sample loading to maintain resolution while maximizing throughput.
Quantitative Data Summary
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Typical Solvents for Crystallization |
| (+)-Tartaric Acid | Acid | Alcohols (Methanol, Ethanol, IPA) |
| (-)-Dibenzoyl-L-tartaric acid | Acid | Acetone, Ethyl Acetate, Alcohols |
| (+)-Camphorsulfonic acid | Acid | Alcohols, Acetonitrile |
| (-)-O,O'-Di-p-toluoyl-L-tartaric acid | Acid | Alcohols, Ketones |
| (-)-Mandelic Acid | Acid | Water, Alcohols |
Table 2: Starting Conditions for Chiral HPLC Screening
| Mode | Column Type | Mobile Phase | Additive (for basic amines) |
| Normal Phase | Polysaccharide (e.g., Chiralpak IA, IB, IC) | Hexane/IPA (90:10) | 0.1% Diethylamine (DEA) |
| Polar Organic | Polysaccharide (Immobilized) | Acetonitrile/Methanol (50:50) | 0.1% DEA |
| Reversed Phase | Polysaccharide (Immobilized) | Acetonitrile/Water with 10mM Ammonium Bicarbonate | None (buffer acts as additive) |
References
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2012). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 10(34), 6969-6972. [Link]
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2012). Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. [Link]
-
Request PDF. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. [Link]
-
Request PDF. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]
-
Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Straathof, A. J., & Heijnen, J. J. (2002). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. Biotechnology and bioengineering, 80(4), 446-456. [Link]
-
Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
Smith, D. R., & Ponder, G. W. (2011). The enzymatic resolution of enantiomers and the formation of diastereomers: An undergraduate NMR experiment. Journal of Chemical Education, 88(3), 334-336. [Link]
-
YouTube. (2014). Resolution by diastereomeric salts. [Link]
-
Orzechowska, P., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 25(21), 5018. [Link]
-
Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. [Link]
-
Li, Y., et al. (2022). Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. ACS Omega, 7(36), 32421-32425. [Link]
-
Garcı́a-Ruiz, C., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 229. [Link]
-
Wolff, A., et al. (1995). Sequential Kinetic Resolution by two Enantioselective Enzymes. Biotechnology and Bioengineering, 46(5), 481-490. [Link]
-
Pocsik, G., et al. (2017). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Journal of Chemical Engineering & Process Technology, 8(4). [Link]
-
MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]
-
National Institutes of Health. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]
-
ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]
-
Reddit. (2023). Separation of diastereomers by crystallization with seeding. r/OrganicChemistry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. hplc.eu [hplc.eu]
- 8. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Steric Hindrance in 2-Azaspiro[3.4]octane Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthetic manipulation of 2-azaspiro[3.4]octane scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges posed by this sterically demanding spirocyclic system. The inherent three-dimensionality and the presence of a quaternary spiro-carbon make the 2-azaspiro[3.4]octane core a privileged but challenging motif in modern drug discovery.[1][2]
This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you overcome common hurdles related to steric hindrance in both N-functionalization and C-H activation reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify your issue and implement a robust solution.
Question 1: My N-arylation (or N-alkylation) reaction on the 2-azaspiro[3.4]octane nitrogen results in low to zero yield. What's going wrong?
Answer: This is a classic issue of steric hindrance at the nucleophilic nitrogen center. The cyclopentane ring and the azetidine ring create a congested environment that impedes the approach of electrophiles or the formation of a productive transition state with a metal catalyst.
Possible Causes & Recommended Solutions:
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Steric Clash with Electrophile | 1. Switch to a Less Bulky Reagent: If using a sterically demanding alkyl halide or aryl halide, consider an alternative with less steric bulk near the reactive center. 2. Use a Longer Linker: For conjugation chemistry, employ a linker with a longer spacer arm to distance the reactive payload from the spirocyclic core, alleviating steric clash.[3] |
| Inefficient Catalyst System (for cross-coupling) | 1. Screen Ligands: For palladium-catalyzed reactions like Buchwald-Hartwig amination, standard ligands may be too small. Screen bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, tBuXPhos). These ligands promote reductive elimination and can create a more accessible catalytic center. 2. Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome slow turnover rates caused by steric hindrance. |
| Unfavorable Reaction Conditions | 1. Increase Temperature: Higher temperatures can provide the necessary activation energy to overcome the sterically hindered transition state. Use a high-boiling point solvent like toluene, xylene, or dioxane. 2. Change the Base: The choice of base is critical. For Buchwald-Hartwig reactions, a weaker base like K₃PO₄ may be less effective. A stronger, non-nucleophilic base like LiHMDS or KHMDS might be required to deprotonate the hindered amine effectively. |
Question 2: I am attempting a C-H functionalization on the spirocyclic core, but I'm getting poor regioselectivity or reaction at the wrong site. How can I control the position of functionalization?
Answer: The intrinsic electronic and steric properties of the 2-azaspiro[3.4]octane scaffold will dictate a preferred, but often synthetically useless, site of reactivity. To overcome this, you must impose control using a directing group.
Core Strategy: Directing Group (DG) Assisted C-H Activation
A directing group is a functional group that is temporarily installed on the nitrogen atom. It contains a Lewis basic site that coordinates to a metal catalyst (e.g., Palladium, Rhodium), delivering it to a specific, proximal C-H bond for activation. This overrides the inherent reactivity of the molecule.[4][5]
Workflow for Implementing a Directing Group Strategy:
Caption: Workflow for regioselective C-H functionalization.
Recommended Directing Groups:
| Directing Group | Target C-H Bonds | Removal Conditions | Key Advantages |
| 8-Aminoquinoline | C(sp³)–H and C(sp²)–H | Oxidative (CAN), Acidic | Highly robust and versatile for various transformations. |
| Picolinamide | C(sp³)–H and C(sp²)–H | Hydrolytic (Acidic/Basic) | Readily available and easily installed/removed. |
| Transient DGs | C(sp³)–H | Not required (catalytic use) | Avoids protection/deprotection steps, improving step economy.[6] |
Question 3: My reaction stalls at ~50% conversion, even after extended reaction times. Why is it not going to completion?
Answer: Stalled reactions in sterically hindered systems often point to catalyst deactivation or product inhibition. The newly formed, functionalized 2-azaspiro[3.4]octane product may be even more sterically hindered and can bind to the catalyst, preventing further turnover.
Troubleshooting Stalled Reactions:
Caption: Troubleshooting workflow for stalled reactions.
-
Analyze Catalyst Stability: Ensure your catalyst is stable under the reaction conditions. Consider degassing the solvent thoroughly to remove oxygen, which can deactivate palladium catalysts.
-
Portionwise Addition: Instead of adding all the catalyst at the beginning, try adding it in two or three portions over the course of the reaction. This can replenish the active catalytic species.
-
Switch to a Different Catalytic System: If a palladium-catalyzed thermal reaction is failing, consider a completely different approach. Visible-light photoredox catalysis can generate radical intermediates under mild conditions, often bypassing the steric constraints of traditional two-electron pathways.[7][8] These methods have proven effective for the functionalization of sterically hindered amines.[9][10]
Frequently Asked Questions (FAQs)
-
Q1: Why is the 2-azaspiro[3.4]octane scaffold so challenging compared to, for example, piperidine?
-
A1: The challenge arises from its rigid, three-dimensional structure. The spirocyclic fusion creates a quaternary carbon center, which acts as a significant steric buttress. Unlike the flexible chair/boat conformations of piperidine, the fused cyclopentane and azetidine rings in the 2-azaspiro[3.4]octane are conformationally restricted, shielding the nitrogen atom and the adjacent α-C–H bonds from reagent approach.[1][11]
-
-
Q2: What is the most reliable method for C-H functionalization at the C4 position (on the cyclopentane ring)?
-
A2: Achieving selective functionalization at C4 requires a directing group strategy. A directing group attached to the nitrogen atom will preferentially activate the C-H bonds on the azetidine ring (C1 or C3). To target the cyclopentane ring, you would need a more complex, multi-step strategy involving a temporary tether that reaches the desired C-H bond, or the development of a catalyst that favors distal C-H activation. Research on orchestrating multiple C-H activations using different directing groups is an emerging field that could provide solutions here.[12]
-
-
Q3: Can computational modeling help predict reactivity and overcome steric issues?
-
A3: Absolutely. Conformational analysis using Density Functional Theory (DFT) can help identify the lowest energy conformation of your substrate.[13][14] From there, you can calculate steric maps (e.g., buried volume, %VBur) to quantify the steric hindrance around different atoms.[15] This allows you to predict which sites are most accessible and to computationally screen different ligands or reagents before running experiments, saving significant time and resources.
-
Experimental Protocol: Palladium-Catalyzed C-H Arylation of N-(Picolinoyl)-2-azaspiro[3.4]octane
This protocol provides a general method for the regioselective arylation of the azetidine ring, leveraging a removable picolinamide directing group.
1. Synthesis of the Directing Group-Substrate Conjugate: a. To a solution of 2-azaspiro[3.4]octane (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM, 0.2 M) at 0 °C, add picolinoyl chloride (1.1 equiv) dropwise. b. Allow the reaction to warm to room temperature and stir for 4 hours. c. Quench the reaction with water, extract with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. d. Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield N-(picolinoyl)-2-azaspiro[3.4]octane.
2. C-H Arylation Reaction: a. To an oven-dried reaction vial, add the N-(picolinoyl)-2-azaspiro[3.4]octane (1.0 equiv), Pd(OAc)₂ (10 mol%), the desired aryl iodide (1.5 equiv), and Ag₂O (2.0 equiv). b. Evacuate and backfill the vial with argon three times. c. Add anhydrous acetic acid (0.1 M) via syringe. d. Seal the vial and place it in a preheated oil bath at 120 °C for 24 hours. e. Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. f. Wash the filtrate with saturated NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄ and concentrate. g. Purify by column chromatography to isolate the arylated product.
3. Removal of the Directing Group: a. Dissolve the purified arylated product in a 6 M HCl solution (0.2 M). b. Heat the mixture to reflux (approx. 110 °C) for 12 hours. c. Cool to room temperature and basify the solution to pH > 12 with 50% NaOH solution. d. Extract the aqueous layer with DCM (3x). e. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the final functionalized 2-azaspiro[3.4]octane.
References
- Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization.
- Catalytic diazene synthesis from sterically hindered amines for deaminative functionaliz
- Site-selective α-C–H Functionalization of Trialkylamines via Reversible HAT-Catalysis.
- Direct Enantioselective C(sp3)−H Coupling via Metallaphotoredox. Bioengineer.org.
- Recent Advances in Catalysis Using Organoborane-Mediated Hydride Abstraction. Cardiff University ORCA.
- Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy.
- Facile synthesis of 2-azaspiro[3.4]octane.
- Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.
- Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjug
- Decoding Directing Groups and Their Pivotal Role in C−H Activation.
- Conformational Analysis. University of Liverpool.
- Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles.
- Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
- Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Str
- Removable and modifiable directing groups in C-H activ
- Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization.
- Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
- Oxidizing and transient directing groups in C-H activ
- How to overcome Steric Hindrance?
- Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing).
- Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry.
- Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. PubMed.
- Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI.
- Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. JenaLib.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Site-selective α-C–H Functionalization of Trialkylamines via Reversible HAT-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioengineer.org [bioengineer.org]
- 9. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization [ouci.dntb.gov.ua]
- 10. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. imperial.ac.uk [imperial.ac.uk]
- 14. jenalib.leibniz-fli.de [jenalib.leibniz-fli.de]
- 15. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
stability issues and proper storage of 2-azaspiro[3.4]octane compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-azaspiro[3.4]octane compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable scaffold. Our goal is to provide you with in-depth, field-proven insights into the stability and proper storage of these molecules, moving beyond generic recommendations to explain the underlying chemical principles. By understanding the potential liabilities of the 2-azaspiro[3.4]octane core, you can ensure the integrity of your experiments, the reliability of your data, and the long-term viability of your valuable compounds.
Section 1: FAQs on Proper Storage & Handling
This section provides quick answers to the most common questions regarding the day-to-day handling and storage of 2-azaspiro[3.4]octane and its derivatives.
Q1: What are the ideal long-term storage conditions for 2-azaspiro[3.4]octane compounds?
A1: The optimal storage conditions aim to minimize exposure to atmospheric and environmental factors that can initiate degradation. While specific conditions may vary based on the substitution pattern of your derivative, the following general guidelines are strongly recommended.
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | 2-8°C (Refrigerated) | Reduces the kinetic rate of potential degradation reactions. For some highly stable, crystalline salts, room temperature may be acceptable, but refrigeration is a safer default. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The secondary amine within the spirocycle is susceptible to oxidation.[1][2] An inert atmosphere displaces oxygen, preventing the formation of N-oxides and other oxidative degradants. |
| Container | Tightly Sealed, Amber Glass Vial | Prevents exposure to moisture and air.[3][4][5] Amber glass protects against photolytic degradation by blocking UV light. |
| Environment | Dry, Well-Ventilated Area | Minimizes moisture ingress, which can be particularly problematic for hydrochloride salts, and ensures safety.[3][6] Keep away from strong oxidizing agents.[4] |
Q2: My compound is a hydrochloride (HCl) salt. How does this affect storage?
A2: Hydrochloride salts are generally more crystalline and often exhibit higher thermal stability than the corresponding free base. However, they are also more hygroscopic. Exposure to moisture can lead to the absorption of water, which may appear as clumping or a change in the physical state of the powder. This absorbed water can act as a medium to accelerate hydrolytic degradation of sensitive functional groups that may be present on your specific derivative. Therefore, for HCl salts, storage in a desiccator or a glovebox with a controlled low-humidity environment is highly recommended.[4]
Q3: Why is an inert atmosphere so critical? My compound seems fine on the bench.
A3: While short-term exposure to air during weighing and sample preparation is often unavoidable, long-term storage in the presence of oxygen presents a significant risk. The lone pair of electrons on the nitrogen atom of the 2-azaspiro[3.4]octane core is a prime target for oxidation. Over weeks or months, this can lead to the slow but steady formation of the corresponding N-oxide. This conversion not only reduces the purity of your sample but can also alter its biological activity and physicochemical properties. Using an inert atmosphere is a proactive measure to guarantee the long-term integrity of your material.[1][2]
Section 2: Troubleshooting Common Stability Issues
This section addresses specific problems that users may encounter during their research, linking the observed issue to potential chemical causes and providing actionable solutions.
Q1: I'm seeing a new, more polar peak in my HPLC chromatogram after leaving my compound in a methanol/water solution for a day. What is the likely cause?
A1: The appearance of a new, more polar peak (i.e., one with a shorter retention time in reverse-phase HPLC) is a classic sign of oxidation. The formation of an N-oxide introduces a highly polar N-O bond, which significantly decreases the compound's hydrophobicity. The secondary amine in the 2-azaspiro[3.4]octane ring is the most probable site of this modification.
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to check if the mass of the new peak corresponds to your parent compound +16 amu (the mass of an oxygen atom).
-
Prevent Recurrence: Prepare solutions fresh whenever possible. If solutions must be stored, even for a short period, degas the solvent by sparging with argon or nitrogen before dissolving the compound and store the solution under an inert headspace at 2-8°C.
Q2: My quantitative analysis (qNMR or titration) shows a lower-than-expected purity for a freshly opened bottle. What could have happened?
A2: Assuming no errors in your analytical procedure, this suggests potential degradation during shipping or previous storage. The two most likely culprits are thermal stress and oxidation. Many nitrogen-containing heterocycles can be sensitive to heat, and prolonged exposure to elevated temperatures during transit can cause degradation.[7] Oxidation can also occur if the container was not properly sealed and flushed with inert gas at the source.
Path Forward:
-
Characterize Impurities: Use HPLC-UV and LC-MS to identify the major impurities.[8] This will help determine the degradation pathway.
-
Forced Degradation: Perform a forced degradation study (see Section 3) to confirm if the observed impurities are generated under specific stress conditions (e.g., heat, oxidation). This provides strong evidence for the cause of degradation.[9]
-
Contact Supplier: Provide your analytical data to the supplier. They may be able to provide information on the batch history or offer a replacement.
Q3: How can I proactively determine the stability of my novel 2-azaspiro[3.4]octane derivative?
A3: The most robust method for understanding the stability profile of a new chemical entity is to perform a forced degradation study, also known as stress testing.[10] This involves subjecting the compound to harsh conditions that are known to accelerate common degradation pathways. The goal is not to destroy the compound completely, but to generate a small amount of degradation (typically 5-20%) to identify the primary degradants and establish a stability-indicating analytical method.[1] This process is a cornerstone of pharmaceutical development as mandated by ICH guidelines.
Section 3: Technical Guide to Stability Assessment
This section provides standardized protocols for performing forced degradation studies on 2-azaspiro[3.4]octane compounds. These protocols are designed to be self-validating by demonstrating that your analytical method can separate the parent compound from its degradation products.
Overview of Forced Degradation Studies
Forced degradation studies are designed to deliberately degrade a sample under a variety of stress conditions to identify potential degradation products and pathways.[10] This information is crucial for developing stable formulations and setting appropriate storage conditions and shelf-life.
Workflow for a Forced Degradation Study
Caption: Primary oxidative degradation pathway for the 2-azaspiro[3.4]octane scaffold.
References
- Technical Support Center: Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives. Benchchem.
- Safety Data Sheet - tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate. Enamine.
- Safety Data Sheet - 2-AZASPIRO[3.4]OCTANE HCL. CymitQuimica.
- Impact of Different Storage Methods on Bioactive Compounds in Arthrospira platensis Biomass. PMC - PubMed Central.
- Impact of Different Storage Methods on Bioactive Compounds in Arthrospira platensis Biomass. PubMed.
- Safety Data Sheet - 2-Oxa-6-azaspiro[3.4]octane. Fisher Scientific.
- (PDF) Impact of Different Storage Methods on Bioactive Compounds in Arthrospira platensis Biomass. ResearchGate.
- Analytical methods for determining the purity of 2-Azaspiro[4.4]nonane hemioxalate. Benchchem.
- Safety Data Sheet. Sigma-Aldrich.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
- Safety Data Sheet. Sigma-Aldrich.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH.
- An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). ResearchGate.
- Nitrogen Containing Compounds in Pharmacy. ENTECH Magazine.
- Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI.
- Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate.
- A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. NIH.
- A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica.
- Extraction of Bioactive Compounds and Influence of Storage Conditions of Raw Material Chamaenerion angustifolium (L.) Holub Using Different Strategies. MDPI.
- Oxidation of annelated diarylamines: analysis of reaction pathways to nitroxide diradical and spirocyclic products. PubMed.
- Retention of bioactive compounds during extrusion processing and storage. PubMed.
- Forced Degradation Studies for Glycopyrrolate, Formoterol & Budesonide By UPLC. (PDF).
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
-
Development and Validation of 2-Azaspiro [11][12]Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. PMC. Available at:
- Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxidation of annelated diarylamines: analysis of reaction pathways to nitroxide diradical and spirocyclic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biomedres.us [biomedres.us]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Different Storage Methods on Bioactive Compounds in Arthrospira platensis Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Different Storage Methods on Bioactive Compounds in Arthrospira platensis Biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Reactivity in N-Arylation of 2-Azaspiro[3.4]octane
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges associated with the N-arylation of 2-azaspiro[3.4]octane. As a sterically hindered secondary amine, this valuable building block in medicinal chemistry often exhibits low reactivity in palladium-catalyzed cross-coupling reactions. This guide, designed by senior application scientists, offers practical, experience-driven advice to enhance reaction yields and purity.
Understanding the Challenge: Steric Hindrance in Spirocyclic Amines
The primary obstacle in the N-arylation of 2-azaspiro[3.4]octane is the significant steric bulk around the nitrogen atom. This steric hindrance can impede the approach of the amine to the palladium center, slowing down the crucial transmetalation step in the Buchwald-Hartwig catalytic cycle. Consequently, several side reactions can become competitive, leading to low yields of the desired N-arylated product.
Common Side Reactions:
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene.
-
Biaryl Formation: Homocoupling of the aryl halide.
-
Catalyst Decomposition: The formation of inactive palladium species.
Troubleshooting Guide: A-Q&A Approach
This section addresses common issues encountered during the N-arylation of 2-azaspiro[3.4]octane in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction shows very low conversion of the starting materials. What is the most likely cause?
Low conversion is often a direct consequence of the steric hindrance of 2-azaspiro[3.4]octane. The initial association of the amine with the palladium complex is likely the rate-limiting step. To address this, a systematic optimization of the catalytic system is necessary, with a primary focus on the choice of ligand.
Solutions:
-
Ligand Selection: For sterically demanding secondary amines, bulky, electron-rich phosphine ligands are generally the most effective. Ligands from the Buchwald series, such as RuPhos and BrettPhos , are excellent starting points. RuPhos is particularly well-suited for hindered secondary amines. N-heterocyclic carbene (NHC) ligands can also be effective.
-
Palladium Pre-catalyst: The choice of palladium source can influence the formation of the active Pd(0) catalyst. Pre-catalysts like RuPhos Pd G3 or BrettPhos Pd G3 are often superior to simple sources like Pd(OAc)₂ or Pd₂(dba)₃ as they can generate the active catalytic species more cleanly and efficiently.
Q2: I'm observing a significant amount of hydrodehalogenation of my aryl halide. How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with unreactive amines. It can arise from various pathways, including β-hydride elimination from the palladium-amido complex or reaction with palladium-hydride species formed in situ.
Solutions:
-
Choice of Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Avoid weaker bases like K₂CO₃ or Cs₂CO₃, which may not be strong enough to promote the desired reaction over side reactions.
-
Solvent Purity: Ensure the use of anhydrous and deoxygenated solvents. Toluene and dioxane are common choices. Traces of water can contribute to catalyst decomposition and the formation of palladium-hydride species.
-
Ligand Impact: The steric bulk of the ligand can also influence the rate of reductive elimination versus competing side reactions. Screening different bulky ligands is recommended.
Q3: My desired product is formed, but the reaction is sluggish and requires long reaction times and high temperatures. How can I improve the reaction rate?
Slow reaction rates are another manifestation of the low reactivity of 2-azaspiro[3.4]octane. Increasing the temperature can sometimes be counterproductive, leading to catalyst decomposition.
Solutions:
-
Catalyst Loading: While higher catalyst loading can increase the rate, it is often not the most cost-effective solution. A typical starting point is 1-2 mol % of the palladium pre-catalyst.
-
Concentration: Running the reaction at a higher concentration can sometimes improve the rate of the bimolecular coupling reaction.
-
Ligand-to-Metal Ratio: When generating the catalyst in situ from a palladium source and a separate ligand, a ligand-to-metal ratio of 1.1:1 to 1.5:1 is often optimal. Excess ligand can sometimes inhibit the reaction.
Frequently Asked Questions (FAQs)
What is a good starting point for reaction conditions for the N-arylation of 2-azaspiro[3.4]octane with an aryl bromide?
A robust starting point would be:
| Component | Recommendation |
| Palladium Pre-catalyst | RuPhos Pd G3 (1-2 mol %) |
| Ligand | RuPhos (if not using a pre-catalyst) |
| Base | Sodium tert-butoxide (1.2-1.5 equiv) |
| Solvent | Anhydrous, deoxygenated toluene or dioxane |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Can I use an aryl chloride instead of an aryl bromide?
Aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig aminations. While possible, the coupling of aryl chlorides with a hindered amine like 2-azaspiro[3.4]octane is significantly more challenging. It will likely require a more specialized catalyst system, potentially with a more electron-rich and bulky ligand, and higher reaction temperatures.
How do I know if my catalyst is being poisoned?
Catalyst poisoning can be difficult to diagnose without specialized analytical techniques. However, a reaction that starts and then stalls, or shows no conversion at all, could be indicative of catalyst poisoning. Ensure all reagents and solvents are pure and the reaction is performed under a strictly inert atmosphere.
Experimental Workflow & Diagrams
General Experimental Protocol for N-Arylation
The following is a general, step-by-step protocol that can be adapted for specific substrates.
-
Inert Atmosphere Setup: To a dry Schlenk flask or vial, add the aryl halide (1.0 equiv), 2-azaspiro[3.4]octane (1.1-1.2 equiv), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol %).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring for the desired time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, quench with water or saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by column chromatography.
Buchwald-Hartwig Catalytic Cycle
Caption: The Buchwald-Hartwig catalytic cycle for N-arylation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
References
-
Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Modern Amination Methods (pp. 1-49). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(36), 8345-8348. [Link]
Technical Support Center: Optimizing Protecting Group Strategy for 2-Azaspiro[3.4]octane
Welcome to the technical support center for optimizing protecting group strategies for the 2-azaspiro[3.4]octane scaffold. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable building block into their synthetic routes. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the specific challenges associated with the protection and deprotection of this unique spirocyclic amine.
The 2-azaspiro[3.4]octane motif is of growing interest in medicinal chemistry due to its rigid, three-dimensional structure.[1] However, the steric environment of the secondary amine, situated at the junction of a four-membered azetidine ring and a five-membered cyclopentane ring, presents unique challenges for standard protecting group manipulations. This guide will provide you with the expertise to anticipate and overcome these hurdles, ensuring efficient and high-yielding syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for 2-azaspiro[3.4]octane?
The most frequently employed protecting groups for the nitrogen atom of 2-azaspiro[3.4]octane are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. These are popular due to their general stability and well-established deprotection methods.[2]
Q2: Why is the Boc group a good first choice for protecting 2-azaspiro[3.4]octane?
The Boc group is often a preferred initial choice due to its stability under a wide range of non-acidic conditions, including basic hydrolysis and many nucleophilic attacks.[3] Its removal is typically achieved under acidic conditions, which are often compatible with many other functional groups.[2]
Q3: When should I consider using the Cbz group?
The Cbz group is an excellent alternative to the Boc group, especially when acid-sensitive functionalities are present elsewhere in the molecule. The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis, a mild and selective method.[4]
Q4: What is an orthogonal protecting group strategy, and why is it important for derivatives of 2-azaspiro[3.4]octane?
An orthogonal protecting group strategy involves the use of multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions.[5] This is crucial when synthesizing complex derivatives of 2-azaspiro[3.4]octane that may have other reactive functional groups. For instance, if your molecule also contains a Boc-protected alcohol, using a Cbz group on the 2-azaspiro[3.4]octane nitrogen allows for the selective deprotection of either group without affecting the other.[1]
Troubleshooting Guide
Issue 1: Incomplete or Sluggish N-Boc Protection of 2-Azaspiro[3.4]octane
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the standard reaction time.
-
Formation of multiple byproducts.
Causality:
The nitrogen atom in 2-azaspiro[3.4]octane is a secondary amine, but its location within a spirocyclic system can create steric hindrance, slowing down the rate of acylation compared to simpler acyclic secondary amines.[6] The approach of the bulky di-tert-butyl dicarbonate ((Boc)₂O) can be impeded.
Solutions:
-
Increase Reaction Temperature: Gently warming the reaction mixture to 40-50 °C can often increase the reaction rate without promoting significant byproduct formation.
-
Use a More Effective Base: While triethylamine (Et₃N) is common, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) can be more effective in scavenging the liberated acid and driving the reaction to completion.
-
Consider an Alternative Boc Source: In cases of severe steric hindrance, using a more reactive Boc-donating reagent, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON), may be beneficial.
-
Solvent Choice: Aprotic polar solvents like tetrahydrofuran (THF) or acetonitrile are generally effective. Ensure the solvent is anhydrous, as water can hydrolyze (Boc)₂O.[7]
Issue 2: Difficulty in N-Boc Deprotection or Formation of Side Products
Symptoms:
-
Incomplete deprotection even with strong acids like trifluoroacetic acid (TFA).
-
Formation of t-butylated byproducts on other nucleophilic sites of the molecule.[6]
Causality:
While the Boc group is acid-labile, incomplete protonation of the carbamate can lead to sluggish removal. The liberated tert-butyl cation is a potent electrophile and can be trapped by other nucleophiles present in the substrate or solvent.[2]
Solutions:
-
Choice of Acid and Solvent: A solution of 4M HCl in dioxane is often a reliable choice for Boc deprotection.[8] TFA in dichloromethane (DCM) is also effective, but care must be taken with sensitive substrates.
-
Use of Scavengers: To prevent unwanted t-butylation, especially with electron-rich aromatic or heteroaromatic rings, the addition of a scavenger such as anisole or thioanisole is highly recommended.[6]
-
Alternative Mild Deprotection: For highly sensitive substrates, milder deprotection methods can be employed. For example, using oxalyl chloride in methanol has been reported for the deprotection of N-Boc groups under neutral conditions.[9][10] Another approach is the use of p-toluenesulfonic acid in a solvent-free mechanochemical process.[4]
Issue 3: Incomplete Hydrogenolysis of the N-Cbz Group
Symptoms:
-
The reaction stalls, with both starting material and product observed by TLC or LC-MS.
-
Deactivation of the Palladium catalyst.
Causality:
The efficiency of catalytic hydrogenolysis can be affected by catalyst poisoning or poor substrate accessibility to the catalyst surface. Certain functional groups, such as thiols or some heterocycles, can poison the palladium catalyst.
Solutions:
-
Catalyst Selection and Loading: Ensure the use of a high-quality Pd/C catalyst (typically 5-10 mol%). In some cases, Pearlman's catalyst (Pd(OH)₂/C) can be more effective and less prone to poisoning.
-
Solvent System: Protic solvents like methanol or ethanol are standard. The addition of a small amount of acetic acid can sometimes accelerate the reaction, but this should be tested carefully if other acid-sensitive groups are present.
-
Hydrogen Pressure: Increasing the hydrogen pressure (e.g., using a Parr hydrogenator) can often drive the reaction to completion.
-
Alternative Deprotection: If hydrogenolysis is not feasible due to other reducible functional groups (e.g., alkenes, alkynes, or nitro groups), acid-mediated deprotection of the Cbz group using HBr in acetic acid or with strong acids like IPA·HCl can be an alternative, though this negates the primary advantage of using Cbz in the presence of acid-sensitive groups.[11]
Experimental Protocols
Protocol 1: N-Boc Protection of 2-Azaspiro[3.4]octane
-
To a solution of 2-azaspiro[3.4]octane (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-2-azaspiro[3.4]octane.
Protocol 2: N-Boc Deprotection of N-Boc-2-azaspiro[3.4]octane
-
Dissolve N-Boc-2-azaspiro[3.4]octane (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM, 0.1 M).
-
Stir the solution at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected 2-azaspiro[3.4]octane.
Protocol 3: N-Cbz Protection of 2-Azaspiro[3.4]octane
-
To a solution of 2-azaspiro[3.4]octane (1.0 eq) in a 1:1 mixture of THF and water (0.2 M), add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford N-Cbz-2-azaspiro[3.4]octane.
Protocol 4: N-Cbz Deprotection of N-Cbz-2-azaspiro[3.4]octane
-
Dissolve N-Cbz-2-azaspiro[3.4]octane (1.0 eq) in methanol (0.1 M).
-
Add 10% palladium on carbon (Pd/C, 10 mol% Pd).
-
Purge the reaction vessel with hydrogen gas (or use a hydrogen balloon).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 2-azaspiro[3.4]octane.
Data Presentation
Table 1: Comparison of Common Protecting Groups for 2-Azaspiro[3.4]octane
| Protecting Group | Structure | Common Protection Reagents | Common Deprotection Conditions | Stability |
| Boc (tert-butyloxycarbonyl) | (Boc)₂O, base | Strong acid (TFA, HCl)[12] | Stable to base, nucleophiles, and hydrogenolysis.[3] | |
| Cbz (benzyloxycarbonyl) | Cbz-Cl, base | Catalytic hydrogenolysis (H₂, Pd/C)[4] | Stable to acid and base.[4] | |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine) | Stable to acid and hydrogenolysis. |
Visualization of Concepts
Caption: Decision workflow for selecting a suitable protecting group for 2-azaspiro[3.4]octane.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xray.uky.edu [xray.uky.edu]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. tdcommons.org [tdcommons.org]
- 12. jk-sci.com [jk-sci.com]
analytical methods for monitoring 2-azaspiro[3.4]octane reaction progress
Welcome to the technical support center for the analysis of 2-azaspiro[3.4]octane and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are engaged in the synthesis of this valuable scaffold. The unique structure of 2-azaspiro[3.4]octane—a secondary amine with a strained four-membered ring fused to a five-membered ring—presents specific challenges for reaction monitoring. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to ensure accurate and reliable tracking of your reaction progress.
Choosing Your Analytical Weapon: A Strategic Overview
The first step in effective reaction monitoring is selecting the appropriate analytical technique. The choice between Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is not arbitrary; it depends on the specific properties of your reactants and products, as well as the information you need to extract.
Caption: Decision tree for selecting an analytical method.
Section 1: Gas Chromatography (GC) Troubleshooting
GC is a powerful technique for separating volatile compounds. However, the secondary amine in 2-azaspiro[3.4]octane poses specific challenges due to its polarity and hydrogen-bonding capability.
Q1: Why are my peaks for 2-azaspiro[3.4]octane tailing severely or not eluting at all?
A: This is the most common issue encountered. The free secondary amine (-NH) is highly polar and can interact strongly with active sites (free silanol groups, -SiOH) on the surface of the GC inlet liner and column stationary phase. This leads to poor peak shape and, in severe cases, irreversible adsorption.
-
Causality: The lone pair of electrons on the nitrogen and the hydrogen on the amine can form hydrogen bonds with the silanol groups, causing the analyte to "stick" to the column, resulting in tailing.
-
Solution 1 (Recommended): Derivatization. Convert the polar -NH group into a less polar, more volatile group. The most common method is silylation. Reacting a sample of your reaction mixture with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) will convert the amine to its TMS-derivative, which is much more amenable to GC analysis.[1] This not only improves peak shape but also increases volatility.
-
Solution 2: Use a Base-Deactivated Column. These columns are specially treated to reduce the number of active silanol sites, minimizing interactions with basic compounds like amines. While an improvement, this may not completely solve the problem for highly polar amines, and derivatization is often still preferred for robust quantification.
Q2: My reaction involves a Boc-protected 2-azaspiro[3.4]octane. Can I analyze this directly with GC?
A: It depends on the thermal stability of the Boc protecting group. The high temperatures of the GC inlet (typically >250 °C) can cause the tert-Butoxycarbonyl (Boc) group to decompose, leading to the appearance of multiple peaks or a broad, undefined signal corresponding to the deprotected amine and other byproducts.
-
Troubleshooting Step: Perform an injection of your pure, Boc-protected starting material. If you see a single, sharp peak corresponding to the correct mass (via GC-MS), your conditions are suitable. If you see a peak for the unprotected amine or multiple degradation products, the method is not viable.
-
Alternative: HPLC is a much safer method for thermally labile compounds like Boc-protected amines, as it operates at or near room temperature.
Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is often the workhorse for monitoring reactions involving polar, non-volatile, or thermally sensitive compounds. The primary challenge with 2-azaspiro[3.4]octane is detection.
Q1: I'm running my reaction sample on a Reverse-Phase HPLC with a UV detector, but I don't see any peaks for my starting material or product.
A: The 2-azaspiro[3.4]octane core lacks a significant chromophore, meaning it does not absorb ultraviolet (UV) light at wavelengths typically used for detection (e.g., 210-254 nm). Your compounds are likely eluting from the column, but the detector cannot see them.
-
Solution 1: Use a Universal Detector. If available, switch to a detector that does not rely on UV absorbance.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These detectors are sensitive to any non-volatile analyte and are excellent choices for compounds without chromophores.
-
Mass Spectrometry (MS): An HPLC-MS system is the gold standard, providing both retention time and mass information, which is invaluable for confirming the identity of reactants, intermediates, and products.[2]
-
-
Solution 2: Derivatization. If you are limited to a UV detector, you can derivatize your amine with a UV-active tag. A common reagent is dansyl chloride, which reacts with the secondary amine to form a highly fluorescent derivative that can be easily detected.[1] This requires an extra sample preparation step but can make standard HPLC-UV viable.
Q2: My amine peaks are broad and tailing on my C18 column. How can I improve the peak shape?
A: Similar to GC, secondary amines can interact with residual silanol groups on the silica-based stationary phase of reverse-phase columns. This interaction is particularly pronounced at neutral pH.
-
Causality: At neutral pH, a portion of the silanol groups are ionized (-SiO⁻), creating sites for strong ionic interactions with the protonated amine (R₂NH₂⁺), leading to severe peak tailing.
-
Solution 1: Lower the Mobile Phase pH. Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase to achieve a pH between 2.5 and 3.5.
-
Mechanism: At low pH, the silanol groups are protonated (-SiOH), minimizing ionic interactions. The amine is fully protonated (R₂NH₂⁺), leading to a single, consistent form of the analyte that elutes with a much sharper, more symmetric peak. Formic acid is preferred for MS applications as it is volatile.[3]
-
-
Solution 2: Use a "Base-Deactivated" or "High-Purity Silica" Column. Modern columns are often manufactured with higher purity silica and are end-capped to minimize accessible silanols, offering better performance for basic compounds even at mid-range pH.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unparalleled structural information and can be a powerful quantitative tool for reaction monitoring without the need for chromatography.[4][5]
Q1: I'm trying to quantify my reaction conversion using ¹H NMR, but the integrals are inconsistent.
A: Accurate quantification by NMR relies on several factors, primarily ensuring that the signals you are integrating are fully relaxed and representative of the molar concentration.
-
Possible Cause 1: Inadequate Relaxation Delay (d1). The time between NMR pulses may not be long enough for all protons, especially those in different chemical environments (starting material vs. product), to fully return to equilibrium. Protons with long relaxation times (T₁) will appear to have smaller integrals if the delay is too short.
-
Solution: Increase the relaxation delay (d1) to at least 5 times the longest T₁ of any proton you are integrating. A value of 30 seconds is often a safe, albeit time-consuming, starting point for ensuring accurate quantification.
-
-
Possible Cause 2: Sample Inhomogeneity. Undissolved starting materials or precipitated byproducts can severely distort the magnetic field within the sample, leading to broad peaks and unreliable integrals.[4]
-
Solution: Ensure your NMR sample is fully dissolved and filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulates.
-
-
Possible Cause 3: Dynamic Exchange. The proton on the secondary amine (-NH) can undergo chemical exchange, which can broaden its signal and sometimes affect adjacent protons.
-
Solution: This proton is often not used for quantification. Choose a stable, well-resolved proton signal unique to the starting material and another unique to the product for calculating conversion.
-
Q2: Can I monitor my reaction in real-time using NMR?
A: Yes, this is a significant advantage of NMR.[6]
-
Method 1: Offline Monitoring. This is the simplest approach. Carefully quench and work up small, timed aliquots of your reaction mixture. A ¹H NMR spectrum is then acquired for each time point.
-
Method 2: In-situ (Online) Monitoring. This advanced technique uses a flow cell within the NMR spectrometer.[5][7] The reaction mixture is continuously pumped from the reactor through the NMR probe and back again. This allows for the automated acquisition of spectra at set intervals, providing high-quality kinetic data without disturbing the reaction. This is ideal for identifying transient intermediates and understanding reaction mechanisms.[6]
Analytical Method Workflow & Troubleshooting Logic
Caption: General workflow for analytical method development and troubleshooting.
Data Summary Tables
Table 1: Comparison of Primary Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Partitioning between liquid mobile phase and solid stationary phase.[1] | Separation of volatile compounds in a gaseous mobile phase.[1] | Nuclear spin alignment in a magnetic field; provides structural data.[4] |
| Applicability | Broadly applicable to non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds. Derivatization often needed for amines.[1] | Applicable to any soluble compound; non-destructive. |
| Detection | UV (if chromophore present), ELSD, CAD, MS. | Flame Ionization (FID), Mass Spectrometry (MS). | Direct detection of NMR-active nuclei (¹H, ¹³C, etc.). |
| Key Challenge | Detection of 2-azaspiro[3.4]octane without a chromophore. | Volatility and polarity of the secondary amine.[8] | Sensitivity, resolution, and achieving accurate quantification. |
| Throughput | Moderate (5-20 min/sample). | Fast (2-15 min/sample). | Low (minutes to hours/sample, depending on quantification needs). |
Table 2: Typical Starting Parameters for GC-MS Analysis (Post-Derivatization)
| Parameter | Suggested Starting Condition | Rationale |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the TMS-derivatized analyte. |
| Column | Standard non-polar (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm | Good general-purpose column for separating a range of compound polarities. |
| Carrier Gas | Helium, 1.0-1.5 mL/min constant flow | Inert and provides good efficiency. |
| Oven Program | Start at 70 °C, hold 2 min, ramp at 10-20 °C/min to 280 °C, hold 5 min | A typical starting ramp to elute compounds across a range of boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for Electron Ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns for library matching. |
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis via Silylation Derivatization
This protocol outlines the analysis of a reaction mixture containing 2-azaspiro[3.4]octane via GC-MS after derivatization with MSTFA.[1]
-
Sample Preparation:
-
Withdraw ~50 µL of the reaction mixture. Quench appropriately if the reaction is highly reactive (e.g., with a small amount of water or buffer).
-
Dilute the aliquot in 1 mL of a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Transfer 100 µL of this diluted solution to a 2 mL GC vial.
-
-
Derivatization:
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the GC vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60 °C for 15-30 minutes to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS using the parameters outlined in Table 2 or a suitably optimized method.
-
Monitor the total ion chromatogram (TIC) for the disappearance of starting material and the appearance of product. Confirm identities by their mass spectra.
-
Protocol 2: Offline ¹H NMR Reaction Monitoring
This protocol describes the preparation of a sample for quantitative NMR analysis.
-
Sample Preparation:
-
Withdraw a precise aliquot of the reaction mixture (e.g., 50 µL) at a recorded time point.
-
Immediately quench the reaction by diluting the aliquot into a vial containing 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is miscible with the reaction solvent.
-
Add a small, precisely known amount of an internal standard to the vial. The internal standard should be a stable compound with a simple, sharp NMR signal in a region that does not overlap with any reactant or product signals (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate).
-
-
Data Acquisition:
-
Filter the sample into a clean NMR tube.
-
Acquire a ¹H NMR spectrum using a sufficient relaxation delay (d1), typically 30 seconds, to ensure accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved peak corresponding to the starting material, a peak for the product, and the peak for the internal standard.
-
Calculate the relative molar amounts of the starting material and product based on their integral values relative to the known amount of the internal standard.
-
References
- Benchchem. (n.d.). HPLC methods for the analysis of 2-Azaspiro[4.4]nonane hemioxalate.
- SIELC Technologies. (n.d.). Separation of 6-Benzyl-1-oxa-6-azaspiro(2,5)octane on Newcrom R1 HPLC column.
- Benchchem. (n.d.). Chiral Synthesis of 6-Azaspiro[4.5]decan-7-one Enantiomers: Application Notes and Protocols.
- ChemRxiv. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes.
- PMC. (2025). NMR Reaction Monitoring Robust to Spectral Distortions.
- Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
- Magritek. (n.d.). Reaction Monitoring.
- Benchchem. (n.d.). The Synthesis of Complex Heterocyclic Amines: An In-depth Technical Guide.
- Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
- Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
-
ResearchGate. (n.d.). Automated reaction progress monitoring of heterogeneous reactions: Crystallization-induced stereoselectivity in amine-catalyzed aldol reactions. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to the Confirmation of Identity and Purity of Synthesized 6-Azaspiro[4.5]decan-7-one.
-
PubMed. (n.d.). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Retrieved from [Link]
-
Bruker. (2017). Enhanced Reaction Understanding with On-line NMR Monitoring. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Step-by-step real time monitoring of a catalytic amination reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]
-
Global Journals. (n.d.). Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Separation of 6-Benzyl-1-oxa-6-azaspiro(2,5)octane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Magritek [magritek.com]
- 7. youtube.com [youtube.com]
- 8. globaljournals.org [globaljournals.org]
Technical Support Center: Troubleshooting Poor Solubility of 2-Azaspiro[3.4]octane Intermediates
Welcome to the dedicated technical support center for navigating the complexities of 2-azaspiro[3.4]octane intermediates. As a Senior Application Scientist, I've frequently collaborated with researchers encountering solubility challenges with these valuable, yet sometimes recalcitrant, building blocks. Their rigid, three-dimensional spirocyclic core, while offering exciting prospects in medicinal chemistry, can present significant hurdles in achieving homogeneous reaction mixtures and effective purifications.[1]
This guide is structured to provide not just solutions, but a foundational understanding of why these issues arise and how to systematically troubleshoot them. Our goal is to empower you with the knowledge to not only solve your immediate solubility problems but also to proactively design more robust synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why are my 2-azaspiro[3.4]octane intermediates poorly soluble in common organic solvents?
The limited solubility of 2-azaspiro[3.4]octane intermediates often stems from a combination of their unique structural features:
-
Rigid Spirocyclic Core: The fused cyclobutane and cyclopentane rings create a rigid, three-dimensional structure. This rigidity can hinder effective solvation by preventing solvent molecules from efficiently surrounding and stabilizing the solute molecule.
-
Polarity and Hydrogen Bonding: The presence of the secondary amine (or a protected amine) and potentially other functional groups introduces polarity and the capacity for hydrogen bonding. In cases where the rest of the molecule is largely nonpolar, this can lead to strong intermolecular interactions between the intermediate molecules themselves (crystal lattice energy), which can be difficult for solvents to overcome.
-
Lack of Rotatable Bonds: The spirocyclic system has fewer rotatable bonds compared to more linear molecules. This reduces the conformational flexibility that can sometimes aid in the dissolution process.
Q2: I'm observing precipitation of my intermediate during the reaction. What are my immediate options?
Witnessing your product crash out of solution mid-reaction can be alarming. Here’s a rapid troubleshooting workflow:
-
Increase Temperature: Gently warming the reaction mixture can often increase the solubility of your intermediate. However, be mindful of the thermal stability of your reactants and products.
-
Add a Co-solvent: Introducing a small amount of a co-solvent can dramatically alter the polarity of the reaction medium and improve solubility.[2] For instance, if your reaction is in a non-polar solvent like toluene, adding a more polar, aprotic solvent like tetrahydrofuran (THF) or 1,4-dioxane might be effective.
-
Check for Salt Formation: If your reaction involves acidic or basic reagents or byproducts, your intermediate may be precipitating as a salt. In such cases, a pH adjustment might be necessary to bring it back into solution.
-
"Solvent-in-situ" Approach: If you anticipate solubility issues, consider starting the reaction in a solvent mixture or a solvent known to be more effective for that class of compounds.
Q3: Can I predict which solvents will be most effective for my specific 2-azaspiro[3.4]octane derivative?
While there's no universal "best" solvent, you can make an educated choice by considering the overall polarity of your molecule.
-
For Boc-protected or other non-polar derivatives: Start with moderately polar aprotic solvents like dichloromethane (DCM), THF, or ethyl acetate.[3] For reactions requiring higher temperatures, toluene or cyclopentyl methyl ether (CPME) can be good choices.
-
For free amines or more polar derivatives: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often necessary.[4] For purifications, polar protic solvents like methanol or ethanol can be effective, especially for salt forms.
-
"Oxa" Analogues: Interestingly, incorporating an oxygen atom into the spirocyclic framework (oxa-azaspiro[3.4]octanes) has been shown to dramatically improve aqueous solubility.[5] This suggests that for highly polar or aqueous applications, considering such analogues could be a strategic design choice.
Troubleshooting Guides & In-Depth Protocols
Issue 1: My Boc-protected 2-azaspiro[3.4]octane intermediate is insoluble in my reaction solvent (e.g., Toluene).
Causality: The Boc-protecting group increases the lipophilicity of the molecule, but the inherent rigidity of the spirocycle can still lead to poor solubility in purely non-polar hydrocarbon solvents.
Solutions & Protocols:
1. Co-solvent Screening:
The principle here is to modify the dielectric constant of the bulk solvent to better match the polarity of your intermediate.
-
Protocol for Co-solvent Screening:
-
In separate small vials, add a few milligrams of your intermediate.
-
To each vial, add your primary reaction solvent (e.g., 0.5 mL of Toluene).
-
Incrementally add a co-solvent (e.g., THF, 2-MeTHF, or CPME) in 10% v/v increments, vortexing after each addition.
-
Observe for dissolution. This will give you a good starting point for the solvent ratio in your scaled-up reaction.
-
| Co-Solvent | Properties | Typical Starting Ratio (v/v) |
| Tetrahydrofuran (THF) | Polar aprotic, water-miscible | 9:1 Toluene:THF |
| 2-Methyltetrahydrofuran (2-MeTHF) | Less polar than THF, less water-miscible | 9:1 Toluene:2-MeTHF |
| Cyclopentyl methyl ether (CPME) | Higher boiling point, hydrophobic | 8:2 Toluene:CPME |
| Dichloromethane (DCM) | Polar aprotic, lower boiling point | Use with caution in heated reactions |
2. Temperature Elevation:
For many organic compounds, solubility increases with temperature.
-
Experimental Workflow:
-
Set up your reaction under an inert atmosphere.
-
Slowly heat the reaction mixture, monitoring for dissolution.
-
Be aware that some intermediates may have a critical temperature above which they might decompose. A preliminary thermal stability study using a small sample is advisable.
-
Issue 2: The hydrochloride salt of my 2-azaspiro[3.4]octane is difficult to handle and purify due to poor solubility.
Causality: The formation of a salt, such as a hydrochloride, dramatically increases the polarity of the molecule. While this is often done to induce crystallization, the resulting high lattice energy can make it sparingly soluble in many common organic solvents.
Solutions & Protocols:
1. Salt Formation for Purification:
This technique leverages the poor solubility to your advantage by selectively precipitating the desired amine from a solution containing non-basic impurities.[6][7]
-
Protocol for HCl Salt Precipitation:
-
Dissolve the crude free-base intermediate in a suitable solvent (e.g., diethyl ether, MTBE, or ethyl acetate).
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum.
-
2. pH Adjustment for Solubilization:
The solubility of amine salts is highly pH-dependent.[8][9][10] To get a poorly soluble salt back into solution for extraction or chromatography, you need to convert it back to the free base.
-
Workflow for pH Adjustment and Extraction:
-
Suspend the hydrochloride salt in a mixture of water and an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Slowly add an aqueous base (e.g., saturated NaHCO₃ or 1M NaOH) with vigorous stirring until the aqueous layer is basic (pH > 9).
-
The free base will be extracted into the organic layer.
-
Separate the layers, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the purified free base.
-
Diagram: pH-Dependent Solubility Workflow
Caption: Workflow for converting a poorly soluble amine salt to its more soluble free base.
Issue 3: Difficulty in monitoring reaction progress due to heterogeneity.
Causality: When the starting material, intermediate, or product has poor solubility, taking a representative sample for analysis (TLC, LC-MS) can be challenging.
Solutions & Protocols:
1. "Slurry" Sampling:
For heterogeneous mixtures, it's crucial to ensure the sample taken is representative of the whole.
-
Protocol for Slurry Sampling:
-
Ensure the reaction mixture is vigorously stirred to maintain a uniform suspension.
-
Use a wide-bore pipette to quickly withdraw a small aliquot of the slurry.
-
Immediately quench the aliquot in a vial containing a solvent that will dissolve all components (e.g., methanol or DMSO).
-
Vortex or sonicate the quenched sample to ensure complete dissolution before analysis.
-
2. In-situ Reaction Monitoring:
For some reactions, it's possible to use analytical techniques that can monitor the reaction without the need for sampling.
-
Techniques to Consider:
-
ReactIR: If your key functional groups have distinct infrared absorptions, attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy can track the disappearance of starting material and the appearance of the product in real-time.
-
Raman Spectroscopy: This can be particularly useful for monitoring changes in crystalline forms or for reactions in aqueous media.
-
Diagram: Decision Tree for Solubility Enhancement
Caption: Decision-making guide for addressing solubility issues.
References
-
Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.[Link]
-
Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. National Institutes of Health.[Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate.[Link]
-
Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing).[Link]
-
Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences.[Link]
-
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate.[Link]
-
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.[Link]
-
Trichloroacetic acid fueled practical amine purifications. Beilstein Journals.[Link]
-
Trichloroacetic acid fueled practical amine purifications. PubMed Central (NIH).[Link]
-
Co-solvent: Significance and symbolism. ScienceDirect.[Link]
-
A Deep Dive into Common Organic Solvents. ChemTalk.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Co-solvent: Significance and symbolism [wisdomlib.org]
- 3. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 5. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 6. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 7. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajdhs.com [ajdhs.com]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Validation & Comparative
The Ascendance of Azaspirocycles in Drug Design: A Comparative Guide to 2-Azaspiro[3.4]octane and Its Congeners
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds. This expedition into three-dimensional chemical space has led to a renaissance of interest in spirocyclic systems, particularly azaspirocycles. Their inherent rigidity, defined substituent vectors, and favorable physicochemical properties offer a compelling toolkit for overcoming common drug discovery hurdles such as poor solubility, metabolic instability, and off-target effects.[1][2]
This guide provides an in-depth comparison of 2-azaspiro[3.4]octane with other prominent azaspirocycles, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the structural nuances, physicochemical properties, and biological applications of these scaffolds, supported by experimental data to inform rational drug design.
The Spirocyclic Advantage: Escaping Flatland for Enhanced Drug-Like Properties
The incorporation of a spirocyclic core imparts a distinct three-dimensional character to a molecule, increasing its fraction of sp³-hybridized carbons (Fsp³). This structural feature is often correlated with improved clinical success due to several factors:
-
Improved Solubility and Reduced Lipophilicity: The rigid, non-planar nature of spirocycles can disrupt crystal lattice packing and reduce lipophilicity compared to their flatter carbocyclic or heterocyclic counterparts, leading to enhanced aqueous solubility.[1]
-
Enhanced Metabolic Stability: The quaternary spirocyclic carbon and the often-strained ring systems can be less susceptible to metabolic enzymes, particularly cytochrome P450s, leading to improved metabolic stability and longer half-lives.[1][3]
-
Precise Vectorial Orientation: The fixed spatial arrangement of substituents on a spirocyclic scaffold allows for precise orientation of pharmacophoric elements, which can lead to enhanced potency and selectivity for the biological target.[1]
This guide will focus on a comparative analysis of several key azaspirocycles that have demonstrated significant potential in medicinal chemistry.
Caption: Interplay of Azaspirocycles and Drug-like Properties.
A Deep Dive into 2-Azaspiro[3.4]octane: A Rising Star
The 2-azaspiro[3.4]octane scaffold, featuring a four-membered azetidine ring fused with a five-membered cyclopentane ring, is an emerging privileged structure in drug discovery. Its unique topology offers a distinct spatial arrangement of substituents, making it an attractive building block for a variety of therapeutic targets.[4]
Biological Applications:
Derivatives of 2-azaspiro[3.4]octane have shown promise in a range of therapeutic areas:
-
Antitubercular Agents: A series of nitrofuran carboxamides built upon a 2,6-diazaspiro[3.4]octane core have demonstrated potent activity against Mycobacterium tuberculosis, with one lead compound exhibiting a minimal inhibitory concentration (MIC) of 0.016 µg/mL.[4]
-
Antimalarials: A novel diazaspiro[3.4]octane series has been identified with activity against multiple stages of the Plasmodium falciparum lifecycle, making it a promising starting point for the development of new antimalarial drugs.[5]
-
Viral Protease Inhibitors: The 2-azaspiro[3.4]octane scaffold has been incorporated into inhibitors of the SARS-CoV-2 3C-like protease, a key enzyme in the viral replication cycle.
Comparative Analysis with Other Key Azaspirocycles
To provide a comprehensive understanding of the utility of 2-azaspiro[3.4]octane, it is essential to compare its properties with those of other commonly employed azaspirocycles.
Azaspiro[3.3]heptane: The Compact Contender
Comprising two fused four-membered rings, azaspiro[3.3]heptanes are known for their high aqueous solubility and low metabolic clearance.[3] The 2-azaspiro[3.3]heptane moiety, in particular, has been successfully used as a bioisostere for piperidine and has been shown to significantly improve antiviral activity in certain contexts.[3]
Azaspiro[4.5]decane: The Versatile Veteran
The azaspiro[4.5]decane framework, which includes a piperidine ring fused with a cyclopentane ring, is a well-established scaffold in medicinal chemistry. Its derivatives have been explored as inhibitors of a variety of enzymes, including kinases, and as ligands for G protein-coupled receptors (GPCRs). For instance, 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and dual TYK2/JAK1 inhibitors.[6]
Azaspiro[4.4]nonane: The Natural Product Mimic
The azaspiro[4.4]nonane scaffold is found in several natural products and its derivatives have shown activity at nicotinic acetylcholine receptors (nAChRs), highlighting its potential in neuroscience research.[7]
Physicochemical Property Comparison
The choice of an azaspirocyclic scaffold is often driven by the desired physicochemical properties of the final drug candidate. The following table summarizes key computed properties for the parent scaffolds. It is important to note that these are predicted values and experimental results for substituted derivatives will vary.
| Property | 2-Azaspiro[3.4]octane | 2-Azaspiro[3.3]heptane | 8-Azaspiro[4.5]decane | 1-Azaspiro[4.4]nonane |
| Molecular Formula | C₇H₁₃N | C₆H₁₁N | C₉H₁₇N | C₈H₁₅N |
| Molecular Weight ( g/mol ) | 111.18 | 97.16 | 139.24 | 125.21 |
| Predicted XLogP3 | 1.3 | 0.7 | 1.9 | 1.9 |
| Predicted pKa (strongest basic) | 11.27[8] | ~10.5 | ~11.0 | 11.2 |
| Topological Polar Surface Area (Ų) | 12.0 | 12.0 | 12.0 | 12.0 |
Key Observations:
-
Lipophilicity (XLogP3): Azaspiro[3.3]heptane is predicted to be the most hydrophilic of the group, while azaspiro[4.5]decane and azaspiro[4.4]nonane are the most lipophilic. 2-Azaspiro[3.4]octane occupies an intermediate position.
-
Basicity (pKa): All scaffolds possess a strongly basic nitrogen atom, a key feature for forming salt forms to improve solubility and for interacting with biological targets.
-
Size (Molecular Weight): The size of the scaffold increases with the size of the constituent rings, which can impact binding to the target and overall pharmacokinetic properties.
Experimental Data Showcase: A Head-to-Head Look at Performance
While direct, comprehensive comparative studies across multiple targets are rare, we can collate data from various sources to provide a snapshot of the relative performance of these scaffolds in specific contexts.
Table 1: Comparative Biological Activity and Physicochemical Properties of Azaspirocycle Derivatives
| Scaffold | Target | Compound Example | Potency (IC₅₀/EC₅₀/Ki) | Experimental logD @ pH 7.4 | Metabolic Stability (t½ in HLM) | Reference |
| 2,6-Diazaspiro[3.4]octane | M. tuberculosis | Nitrofuran derivative | 0.016 µg/mL (MIC) | Not Reported | Not Reported | [4] |
| 2-Azaspiro[3.3]heptane | HIV-1 Reverse Transcriptase | Derivative 8 | 0.01 µM | Not Reported | Not Reported | [3] |
| 2,8-Diazaspiro[4.5]decane | RIPK1 Kinase | Compound 41 | 92 nM | Not Reported | Not Reported | [6] |
| 2,8-Diazaspiro[4.5]decane | TYK2/JAK1 Kinase | Compound 48 | 6 nM (TYK2), 37 nM (JAK1) | Not Reported | Excellent | [9] |
HLM: Human Liver Microsomes
This table highlights the diverse applicability of these scaffolds and their ability to yield potent compounds against various biological targets. The "Excellent" metabolic stability reported for the TYK2/JAK1 inhibitor containing a 2,8-diazaspiro[4.5]decane core underscores the potential of these scaffolds to address pharmacokinetic challenges.[9]
Experimental Protocols: A Guide to Key Assays
To ensure the scientific integrity of this guide, we provide detailed methodologies for key experiments used to evaluate the properties of azaspirocycle-containing compounds.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay is crucial for assessing the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Caption: Workflow for an In Vitro Metabolic Stability Assay.
Step-by-Step Methodology:
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine the test compound (final concentration typically 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to distribute in the microsomal suspension.
-
Initiate the Metabolic Reaction: Add a pre-warmed NADPH regenerating system to initiate the enzymatic reaction.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quench the Reaction: Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard to stop the metabolic reaction.
-
Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression is used to calculate the in vitro half-life (t½), which can then be used to determine the intrinsic clearance (CLint).
Causality Behind Experimental Choices: The use of an NADPH regenerating system is critical as NADPH is a necessary cofactor for the activity of most cytochrome P450 enzymes. Quenching the reaction with a cold organic solvent is essential to immediately halt enzymatic activity and prevent further metabolism of the compound, ensuring accurate quantification at each time point.
Conclusion: A Bright Future for Azaspirocycles in Drug Discovery
The exploration of three-dimensional chemical space is a pivotal strategy in modern drug discovery, and azaspirocycles have firmly established themselves as valuable scaffolds in this endeavor. While 2-azaspiro[3.4]octane is a relatively newer entrant, the available data suggests it holds significant promise for the development of novel therapeutics with improved drug-like properties.
The choice between 2-azaspiro[3.4]octane and other azaspirocycles will ultimately depend on the specific therapeutic target, the desired physicochemical properties, and the synthetic accessibility of the final compounds. This guide provides a foundational understanding of the comparative advantages of these scaffolds, empowering researchers to make more informed decisions in their drug design efforts. As synthetic methodologies for these complex structures continue to evolve, we can anticipate an even greater proliferation of azaspirocycle-containing compounds entering clinical development and ultimately benefiting patients.
References
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. (2023). [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. (n.d.). [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. (2010). [Link]
-
2-Azaspiro(3.4)octane. PubChem. (n.d.). [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. (2020). [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. (2022). [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. Royal Society of Chemistry. (n.d.). [Link]
-
Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. ResearchGate. (2022). [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. (n.d.). [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. PubMed. (2021). [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. (2021). [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 665-41-8 CAS MSDS (2-azaspiro[3.4]octane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Synthesis of azaspirocycles and their evaluation in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Scaffolds: A Comparative Analysis of 2-Azaspiro[3.4]octane and Piperidine in Drug Discovery
In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that profoundly influences the trajectory of a drug discovery program. Among the plethora of nitrogen-containing heterocycles, the piperidine ring has long been a stalwart, its familiar six-membered structure gracing a multitude of approved therapeutics.[1][2] However, the relentless pursuit of novel chemical space and improved pharmacokinetic profiles has brought more complex, three-dimensional architectures to the forefront. One such scaffold that has garnered increasing interest is the 2-azaspiro[3.4]octane system. This guide provides a detailed comparative analysis of these two scaffolds, offering insights into their distinct physicochemical properties, conformational landscapes, and synthetic accessibility to aid researchers in making informed decisions in scaffold selection.
At a Glance: Key Physicochemical and Structural Properties
A fundamental understanding of a scaffold's intrinsic properties is paramount to predicting its behavior in a biological system. The following table summarizes key physicochemical parameters for both 2-azaspiro[3.4]octane and piperidine.
| Property | 2-Azaspiro[3.4]octane | Piperidine | Source(s) |
| Molecular Weight ( g/mol ) | 111.18 | 85.15 | [2][3] |
| logP (Octanol-Water Partition Coefficient) | 1.3 (Computed XLogP3) | 0.84 | [2][3] |
| pKa (of conjugate acid) | ~10.55 (Predicted for a related oxa-azaspiro[3.4]octane) | 11.12 - 11.2 | [4][5] |
| Aqueous Solubility | Soluble (Predicted for a related oxa-azaspiro[3.4]octane) | Miscible | [1][4][6] |
| Fraction of sp³ carbons (Fsp³) | 1.0 | 1.0 | N/A |
The Conformational Imperative: Rigidity vs. Flexibility
The three-dimensional arrangement of atoms in a molecule is a critical determinant of its interaction with a biological target. Herein lies one of the most significant distinctions between the two scaffolds.
Piperidine: The piperidine ring predominantly adopts a chair conformation , analogous to cyclohexane, to minimize steric and torsional strain.[6] This conformation allows for substituents to be positioned in either axial or equatorial positions, with the equatorial position generally being more stable for larger groups. The piperidine ring is not static; it can undergo a "ring flip" to interconvert between two chair conformations. This conformational flexibility can be advantageous, allowing the molecule to adapt to the binding pocket of a target. However, it can also be a liability, as a significant portion of the molecule may exist in a non-bioactive conformation, leading to a loss of potency.
Figure 1: A conceptual comparison of the conformational flexibility of piperidine versus the inherent rigidity of the 2-azaspiro[3.4]octane scaffold.
2-Azaspiro[3.4]octane: In stark contrast, the spirocyclic nature of 2-azaspiro[3.4]octane imparts a significant degree of conformational rigidity . The fusion of the azetidine and cyclopentane rings through a common spiro carbon atom restricts the rotational freedom of the molecule. This pre-organization of the scaffold can be highly beneficial in drug design. By locking the molecule into a more defined three-dimensional shape, it is possible to present substituents to a biological target in a precise and predictable manner. This can lead to enhanced binding affinity and selectivity, as the entropic penalty of binding is reduced.
Navigating the Synthetic Maze: Accessibility of the Scaffolds
The ease and efficiency of synthesis are critical considerations for any scaffold, particularly in the context of library synthesis for lead optimization.
Piperidine: The synthesis of piperidine and its derivatives is a well-trodden path in organic chemistry, with a vast arsenal of established methodologies. The catalytic hydrogenation of pyridine precursors is a common and scalable approach. Furthermore, a wide variety of functionalized piperidines are commercially available, providing medicinal chemists with a rich selection of starting materials for their synthetic campaigns.
2-Azaspiro[3.4]octane: The synthesis of spirocyclic systems, including 2-azaspiro[3.4]octane, is generally more complex than that of their monocyclic counterparts. However, recent advances have led to the development of several viable synthetic routes. One effective strategy involves the annulation of the cyclopentane ring onto a pre-existing azetidine core, while other approaches focus on the formation of the four-membered ring. These methods often utilize readily available starting materials and proceed with minimal chromatographic purifications, making the scaffold increasingly accessible for drug discovery programs.
Figure 2: High-level comparison of common synthetic strategies for piperidine and 2-azaspiro[3.4]octane scaffolds.
The Bioisosteric Advantage: 2-Azaspiro[3.4]octane as a Piperidine Mimic
The concept of bioisosterism, the replacement of a chemical moiety with another that retains similar biological activity, is a powerful tool in drug design. Azaspirocycles, including the closely related 2-azaspiro[3.3]heptane, have been successfully employed as bioisosteres of piperidine. This strategic replacement can lead to significant improvements in a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
By replacing the relatively flexible piperidine ring with the more rigid and three-dimensional 2-azaspiro[3.4]octane scaffold, medicinal chemists can often achieve:
-
Improved Aqueous Solubility: The introduction of a more polar, three-dimensional scaffold can disrupt crystal packing and improve solvation.
-
Enhanced Metabolic Stability: The spirocyclic core can block sites of metabolism that are susceptible to oxidation in the piperidine ring.
-
Reduced Lipophilicity: The more compact and polar nature of the spirocycle can lead to a lower logP, which is often desirable for oral bioavailability and reduced off-target effects.
-
Novel Intellectual Property: The use of a less common scaffold can provide a clear path to novel chemical entities with strong patent protection.
Experimental Protocols
Synthesis of a 2-Azaspiro[3.4]octane Precursor (Illustrative)
The following protocol is a conceptual illustration based on published methodologies for the synthesis of related azaspirocycles.
Objective: To synthesize a protected 2-azaspiro[3.4]octane scaffold suitable for further functionalization.
Materials:
-
1-Boc-3-azetidinone
-
(4-Carboxybutyl)triphenylphosphonium bromide
-
Potassium tert-butoxide
-
Toluene
-
Methanol
-
Palladium on carbon (10%)
-
Hydrogen gas
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Wittig Reaction: To a stirred suspension of (4-carboxybutyl)triphenylphosphonium bromide in dry toluene, add potassium tert-butoxide at 0 °C. Stir for 1 hour, then add a solution of 1-Boc-3-azetidinone in toluene. Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the Boc-protected spiro-alkene intermediate.
-
Hydrogenation: The spiro-alkene intermediate is dissolved in methanol, and palladium on carbon is added. The mixture is subjected to hydrogenation at 50 psi for 12 hours. The catalyst is removed by filtration through celite, and the filtrate is concentrated to give the Boc-protected 2-azaspiro[3.4]octane.
-
Deprotection: The Boc-protected 2-azaspiro[3.4]octane is dissolved in a mixture of TFA and DCM (1:1) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the 2-azaspiro[3.4]octane as its trifluoroacetate salt.
Figure 3: A simplified workflow for the synthesis of the 2-azaspiro[3.4]octane scaffold.
Conclusion: Choosing the Right Tool for the Job
Both the 2-azaspiro[3.4]octane and piperidine scaffolds are valuable tools in the medicinal chemist's armamentarium. The choice between them is not a matter of inherent superiority but rather of strategic application.
The piperidine scaffold remains an excellent choice for initial explorations and when conformational flexibility is desired or well-tolerated. Its synthetic accessibility and the vast commercial availability of derivatives make it a pragmatic starting point for many drug discovery campaigns.
The 2-azaspiro[3.4]octane scaffold, on the other hand, offers a compelling alternative when seeking to enhance potency, selectivity, and pharmacokinetic properties through conformational constraint and increased three-dimensionality. While its synthesis is more demanding, the potential rewards in terms of improved drug-like properties and novel intellectual property make it an increasingly attractive option for overcoming the challenges of modern drug discovery. As synthetic methodologies for spirocycles continue to advance, we can expect to see the 2-azaspiro[3.4]octane scaffold and its relatives play an ever-expanding role in the development of the next generation of therapeutics.
References
-
Wikipedia. Piperidine. [Link]
-
PubChem. Piperidine. [Link]
-
Ataman Kimya. PIPERIDINE. [Link]
-
ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]
-
Solubility of Things. Piperidine. [Link]
-
Merck Index. Piperidine. [Link]
-
PubChem. 2-Azaspiro(3.4)octane. [Link]
-
PubChem. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. [Link]
-
American Elements. 2lambda6-thia-6-azaspiro[3.4]octane-2,2-dione hydrochloride. [Link]
-
MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]
-
JenaLib. Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. [Link]
-
auremn. NMR Spectroscopy: a Tool for Conformational Analysis. [Link]
-
SJSU ScholarWorks. H NMR and conformational analysis of diastereotopic methylene protons in achiral flexible molecules. [Link]
-
PubMed. Conformational analysis of protein structures derived from NMR data. [Link]
-
Recent Progress in NMR. NMR free ligand conformations and atomic resolution dynamics. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. 2-oxa-6-azaspiro[3.4]octane CAS#: 220290-68-6 [m.chemicalbook.com]
- 5. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
validating the biological activity of 2-azaspiro[3.4]octane derivatives in vitro
An In-Depth Technical Guide to the In Vitro Validation of 2-Azaspiro[3.4]octane Derivatives
Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel chemical matter that balances therapeutic efficacy with favorable physicochemical properties is perpetual. The 2-azaspiro[3.4]octane scaffold has emerged as a "privileged" structural motif, prized for its inherent three-dimensionality.[1][2] Moving away from the "flatland" of traditional aromatic compounds, such spirocyclic systems offer a rigid, well-defined orientation of substituents in three-dimensional space. This structural feature can lead to enhanced binding affinity, improved selectivity for biological targets, and better metabolic stability.[2][3]
Derivatives of the 2-azaspiro[3.4]octane core have shown significant promise, particularly as agonists for the muscarinic M4 acetylcholine receptor, a key target in the central nervous system for the treatment of psychosis and cognitive disorders.[3][4][5] Beyond this primary target, the versatility of the spirocyclic core means that its derivatives could be engineered to interact with a wide array of biological targets, including other G-protein coupled receptors (GPCRs), ion channels, and enzymes like kinases.[3][6]
This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the in vitro validation of 2-azaspiro[3.4]octane derivatives. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a self-validating and robust approach to characterizing the biological activity of this promising compound class.
Part 1: Primary Target Validation – A Case Study in M4 Receptor Agonism
The validation of a new chemical series begins with confirming its activity and potency at its intended primary target. For this guide, we will focus on the validation of 2-azaspiro[3.4]octane derivatives as agonists for the muscarinic M4 receptor.
Scientific Rationale
The M4 receptor, a Gi-coupled GPCR, is highly expressed in the striatum where it acts as a negative regulator of dopamine release.[5] Since hyper-dopaminergic signaling is strongly associated with psychotic symptoms, M4 receptor activation presents a compelling therapeutic strategy for schizophrenia and other CNS disorders, potentially avoiding the harsh side effects of direct dopamine D2 receptor blockade.[5] Our goal is to systematically confirm that our novel derivatives bind to, activate, and are potent at the M4 receptor.
Experimental Validation Workflow
A logical, stepwise approach is crucial. We must first ensure that any observed activity is not an artifact of cellular toxicity. Following this, we determine the compound's binding affinity for the receptor and, finally, quantify its functional effect as an agonist.
Caption: Workflow for assessing compound selectivity.
Step 1: Muscarinic Receptor Subtype Selectivity
Protocol: The experimental protocol is identical to the competitive radioligand binding assay described in Part 1, Step 2. The key difference is that the assay is repeated using cell membrane preparations from cell lines individually expressing the human M1, M2, M3, and M5 receptors.
Data Presentation: Muscarinic Receptor Selectivity Profile
| Compound | M4 Ki (nM) | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M5 Ki (nM) | M1/M4 Selectivity | M2/M4 Selectivity |
|---|---|---|---|---|---|---|---|
| Derivative 1 | 25.3 | 2,800 | 1,540 | 3,200 | 2,530 | 111x | 61x |
| Derivative 2 | 150.8 | 450 | 300 | 980 | 600 | 3x | 2x |
Step 2: Kinase Inhibitory Activity Screen
Causality: Protein kinases are a large family of enzymes that are common off-targets for small molecule drugs. P[7]roactively screening for kinase activity helps identify potential liabilities early. A universal assay that measures a common product of all kinase reactions, such as ADP, is highly efficient for this purpose. The ADP-Glo™ assay is a luminescence-based system that quantifies the amount of ADP produced, which directly correlates with kinase activity.
[8]Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction by combining:
-
The specific kinase to be tested (e.g., from a panel of representative kinases).
-
The kinase's specific substrate (peptide or protein).
-
ATP at a concentration near its Km value. [9] * The 2-azaspiro[3.4]octane derivative at a fixed concentration (e.g., 10 µM).
-
Include a "no inhibitor" positive control and a "no enzyme" negative control. A known kinase inhibitor like Staurosporine serves as a positive control for inhibition.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.
-
Terminate & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent. This reagent converts the ADP produced in the first step back to ATP and provides the luciferase/luciferin components to generate a light signal proportional to the amount of ADP formed. Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Read the luminescence signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition of kinase activity for the test compound relative to the "no inhibitor" control.
Data Presentation: Kinase Selectivity Panel (% Inhibition at 10 µM)
| Compound | PI3Kα | CDK2 | PKA | VEGFR2 |
|---|---|---|---|---|
| Derivative 1 | 3% | 8% | 1% | 5% |
| Staurosporine (Control) | 98% | 99% | 95% | 97% |
Conclusion and Future Directions
This guide outlines a rigorous, multi-step in vitro validation cascade for characterizing the biological activity of novel 2-azaspiro[3.4]octane derivatives. By systematically assessing cytotoxicity, target binding, functional activity, and selectivity, researchers can build a comprehensive data package that validates the compound's mechanism of action and therapeutic potential.
A compound like "Derivative 1" from our examples—which demonstrates high potency (Ki = 25.3 nM, EC₅₀ = 45.1 nM), significant M4 agonism (Emax = 92%), excellent selectivity over other muscarinic subtypes (>60-fold), and a clean kinase profile—would be considered a strong candidate for advancement. The next logical steps for such a promising lead would include a broader off-target screen (e.g., a CEREP panel), in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology profiling, and ultimately, progression into in vivo models of disease to validate its efficacy in a physiological context.
References
-
JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
American Physiological Society. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]
- Google Patents. (n.d.). 2-AZASPIRO[3.4]OCTANE DERIVATIVES AS M4 AGONISTS.
-
Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]
-
MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). AU2020361735A1 - 2-azaspiro(3.4)octane derivatives as M4 agonists.
-
Royal Society of Chemistry. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Facile Synthesis of 2‐azaspiro[3.4]octane. Retrieved from [Link]
- Google Patents. (n.d.). 2–AZASPIRE [3.4] OCTANE DERIVATIVES AS M4 AGONISTS.
-
PubMed Central. (n.d.). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Retrieved from [Link]
-
Lumedicines. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Retrieved from [Link]
-
PubMed. (2010). Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DOP2022000073A - 2-AZASPIRO[3,4]OCTANE DERIVATIVES AS M4 AGONISTS - Google Patents [patents.google.com]
- 5. AU2020361735A1 - 2-azaspiro(3.4)octane derivatives as M4 agonists - Google Patents [patents.google.com]
- 6. CR20220153A - 2âAZASPIRE [3.4] OCTANE DERIVATIVES AS M4 AGONISTS - Google Patents [patents.google.com]
- 7. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 2-Azaspiro[3.4]octane Analogs
The 2-azaspiro[3.4]octane scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique framework for the precise spatial orientation of functional groups, enabling enhanced binding affinity and selectivity for a diverse range of biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for various 2-azaspiro[3.4]octane analogs, supported by experimental data and detailed protocols for their synthesis and evaluation. We will explore how subtle modifications to this core structure influence interactions with key therapeutic targets, including muscarinic and nicotinic acetylcholine receptors, as well as its application in developing novel antitubercular agents.
The 2-Azaspiro[3.4]octane Core: A Scaffold for Innovation
The spirocyclic nature of the 2-azaspiro[3.4]octane system, which features a shared quaternary carbon between an azetidine and a cyclopentane ring, imparts favorable physicochemical properties to drug candidates. This includes an increased fraction of sp3-hybridized carbons (Fsp3), a characteristic often correlated with improved clinical success rates. The scaffold's constrained conformation reduces the entropic penalty upon binding to a target protein and allows for the exploration of chemical space in a more defined and predictable manner.
Key Biological Applications:
The versatility of the 2-azaspiro[3.4]octane core is demonstrated by its presence in compounds targeting a wide array of biological systems. Notable examples include:
-
Muscarinic M4 Receptor Agonists: For potential treatment of neurological and psychiatric disorders.[1]
-
Antitubercular Agents: Showing potent activity against Mycobacterium tuberculosis.[2][3]
-
Hepatitis C Virus (HCV) NS3 Protease Inhibitors: Where the spiroazetidine serves as a P2 unit replacement.[4]
-
Dopamine D3 Receptor Antagonists: Relevant for CNS disorders.[2]
-
Modulators of Nicotinic Acetylcholine Receptors: Offering therapeutic potential for cognitive and addictive disorders.
Comparative SAR Analysis Across Key Therapeutic Targets
The following sections dissect the SAR of 2-azaspiro[3.4]octane analogs for specific, well-studied biological targets. The data presented is synthesized from multiple independent research efforts to provide a comprehensive overview.
Muscarinic Acetylcholine Receptor (mAChR) Modulators
The muscarinic receptor family, particularly the M1 and M4 subtypes, are significant targets for treating cognitive deficits and psychosis. The 2-azaspiro[3.4]octane scaffold has been explored as a core for developing selective antagonists and agonists.
While direct SAR data for 2-azaspiro[3.4]octane on mAChRs is emerging, we can infer key relationships by comparing it to structurally similar spirocyclic systems that have been studied more extensively, such as the 1-azabicyclo[2.2.2]octane and 6-azaspiro[2.5]octane series. For instance, studies on analogs of 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-[2][5]dioxolane] revealed that the stereochemistry at both the spirocenter and the dioxolane ring is critical for both binding affinity and functional selectivity between M1 and M2 receptor subtypes.[6] The 3(R),2'(R) isomer, for example, showed the greatest functional selectivity.[6] Similarly, for 6-azaspiro[2.5]octane-based M4 antagonists, the R-enantiomer was found to be significantly more potent.[7]
This underscores a critical principle: for spirocyclic scaffolds, stereochemistry is a dominant factor in determining potency and selectivity. The rigid framework amplifies the spatial effect of substituent placement.
Table 1: Comparative Activity of Spirocyclic mAChR Modulators
| Compound Scaffold | Target | Key SAR Observation | Potency/Selectivity | Reference |
| 6-Azaspiro[2.5]octane | M4 Antagonist | The (R)-enantiomer is the active stereoisomer. | VU6015241 (19): hM4 IC50 = 26 nM | [7] |
| 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-[2][5]dioxolane] | Muscarinic Agonist | 3(R),2'(R) isomer shows highest functional selectivity (M1 vs M2). | - | [6] |
| General 2-Azaspiro[3.4]octane | M4 Agonist | Patent literature discloses various substitutions for M4 agonism. | (Data not publicly quantified) | [1] |
Nicotinic Acetylcholine Receptor (nAChR) Modulators
Nicotinic receptors, particularly the α7 and α4β2 subtypes, are implicated in cognitive function, memory, and nicotine addiction.[8][9] The development of subtype-selective allosteric modulators is a key area of research.[8]
The 2-azaspiro[3.4]octane scaffold can serve as a bioisostere for more traditional cores like piperazine, offering a novel three-dimensional structure for interacting with the allosteric sites of nAChRs. The SAR for nAChR modulators often hinges on the nature of the substituent on the azetidine nitrogen.
-
Positive Allosteric Modulators (PAMs): The goal of a PAM is to enhance the receptor's response to the endogenous agonist, acetylcholine. For α4β2 PAMs, bulky, lipophilic groups attached to the nitrogen of the spirocycle are often favored. This is because the allosteric binding sites are typically located in hydrophobic pockets distinct from the orthosteric (agonist-binding) site.
-
Antagonists: For antagonists, the substituents might be designed to occupy the ion channel pore or an allosteric site that stabilizes the closed state of the receptor.
The workflow below illustrates the logical progression from scaffold selection to lead optimization for developing nAChR modulators.
Caption: Workflow for SAR-driven development of 2-azaspiro[3.4]octane analogs.
Antitubercular Agents
Recent studies have successfully employed the 2,6-diazaspiro[3.4]octane core (a related analog) to develop highly potent antitubercular agents.[2][3] In this context, the spirocyclic core acts as a carrier for a pharmacophore, specifically a 5-nitrofuran carboxamide. The primary mode of action involves the reduction of the nitro group by mycobacterial enzymes to generate cytotoxic reactive nitrogen species.
The SAR exploration focused on modifying the "molecular periphery" attached to the second nitrogen of the diazaspiro core.[2] This demonstrates a key strategy: using the rigid spirocycle to optimally position a known pharmacophore.
Table 2: SAR of 2,6-Diazaspiro[3.4]octane-based Antitubercular Agents
| Compound | Periphery Group (R) | MIC (μg/mL) vs M. tb H37Rv | Key SAR Finding | Reference |
| Lead Compound | 5-Nitrofuran-2-carboxamide attached to N6 | - | Core scaffold identified for development. | [2] |
| Analog 1 | N-benzyl at N2 | - | N-benzyl group used as a synthetic handle. | [2] |
| Analog 2 | Varied azoles attached via an amide linker at N2 | 0.016 - >10 | A specific azole-containing periphery dramatically increased potency, leading to the identification of a lead with a MIC of 0.016 μg/mL. | [2][3] |
The causality behind this dramatic increase in potency likely stems from the periphery group's influence on the compound's overall physicochemical properties (solubility, membrane permeability) and potentially its interaction with efflux pumps or the nitroreductase enzyme itself.
Caption: Key SAR takeaways for 2,6-diazaspiro[3.4]octane antitubercular agents.
Experimental Protocols: A Self-Validating System
The trustworthiness of SAR data is directly dependent on the robustness and reproducibility of the experimental methods. The following protocols represent standard, validated procedures for the synthesis and evaluation of 2-azaspiro[3.4]octane analogs.
Synthesis of the 2-Azaspiro[3.4]octane Core
Several routes for the synthesis of the 2-azaspiro[3.4]octane core have been developed, often employing readily available starting materials.[4][5] A common and effective strategy involves a [3+2] cycloaddition.
Protocol: Synthesis of N-Boc-2,6-diazaspiro[3.4]octane intermediate (based on literature precedent[2])
-
Step 1: Olefination. To a solution of N-Boc-azetidin-3-one (1 ) in an appropriate solvent (e.g., THF), add a Horner-Wadsworth-Emmons reagent such as triethyl phosphonoacetate in the presence of a base (e.g., NaH) at 0 °C.
-
Step 2: Reaction Monitoring. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Step 3: Work-up and Purification. Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting crude α,β-unsaturated ester (2 ) by flash column chromatography.
-
Step 4: [3+2] Cycloaddition. Dissolve the purified ester (2 ) and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine in a suitable solvent (e.g., CH2Cl2). Add a catalyst, such as a catalytic amount of trifluoroacetic acid or lithium fluoride, and stir at room temperature.
-
Step 5: Final Isolation. After completion (monitored by TLC/LC-MS), perform an appropriate aqueous work-up. The resulting intermediate core building block (3 ) can often be used in the next step with sufficient purity after solvent removal.
Biological Evaluation: Functional Assay for nAChR Modulators
A calcium flux assay is a common medium-to-high throughput method for assessing the function of ligand-gated ion channels like nAChRs.
Protocol: FLIPR-based Calcium Flux Assay for α4β2 nAChR PAMs
-
Cell Culture: Plate cells stably or transiently expressing the human α4β2 nAChR (e.g., HEK293 or neuroblastoma-2a cells) into black-walled, clear-bottom 96- or 384-well plates.[10] Culture overnight to allow for cell adherence.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution. Incubate for 1 hour at 37 °C to allow for dye uptake.
-
Compound Addition: Prepare serial dilutions of the 2-azaspiro[3.4]octane test compounds. Utilize a fluorescent imaging plate reader (FLIPR) to add the test compounds to the wells. Incubate for 15-30 minutes. This pre-incubation allows the compounds to interact with the receptor.
-
Agonist Challenge: Add a sub-maximal (EC20) concentration of the agonist (e.g., acetylcholine or nicotine) to all wells simultaneously using the FLIPR.
-
Data Acquisition: The FLIPR will continuously measure the fluorescence intensity in each well before and after the agonist addition. An increase in intracellular calcium upon channel opening leads to a sharp increase in fluorescence.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. Data for each compound concentration is normalized to the response of the agonist alone. Plot the percent potentiation against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (concentration for 50% maximal potentiation).
Conclusion and Future Directions
The 2-azaspiro[3.4]octane scaffold and its close analogs represent a fertile ground for the discovery of novel therapeutics. The SAR studies highlighted in this guide demonstrate that this rigid, three-dimensional core can be strategically decorated to achieve high potency and selectivity for diverse biological targets, from CNS receptors to enzymes in pathogenic bacteria. Key takeaways for researchers in the field are the paramount importance of stereochemistry and the power of using the spirocyclic core to optimally position peripheral functional groups and known pharmacophores. Future work will likely focus on further exploring the extensive chemical space around this scaffold, developing more efficient and stereoselective synthetic routes, and applying these novel analogs to an even broader range of therapeutic targets.
References
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065. [Link]
- Bondada, L., Rondla, R., Pradère, U., & Schinazi, R. F. (2013). Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4847–4850.
-
Lukin, A., Komarova, K., Vinogradova, L., Dogonadze, M., Vinogradova, T., Yablonsky, P., Kazantsev, A., & Krasavin, M. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]
- Zhang, L., et al. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
-
Orskov, P., et al. (1988). Analogues of the muscarinic agent 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-[2][5]dioxolane]: synthesis and pharmacology. Journal of Medicinal Chemistry, 31(5), 1015-1020. [Link]
-
Perrone, M. G., et al. (2013). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Tetrahedron Letters, 54(40), 5488-5491. [Link]
- Perrone, M. G., et al. (2013). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
- BenchChem. (n.d.). The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. BenchChem.
- BenchChem. (n.d.). comparing biological activity of 1,6- Diazaspiro[3.4]octane and 2,6. BenchChem.
-
Gmiat, A., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2498. [Link]
-
Saunders, J., et al. (1987). Synthesis and characterization of all four isomers of the muscarinic agonist 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-[2][5]dioxolane]. Journal of Medicinal Chemistry, 30(6), 969-975. [Link]
-
Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]
-
Johnson, V. B., et al. (2022). Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. Pharmaceuticals, 15(11), 1374. [Link]
-
Johnson, D. S., et al. (2008). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & Medicinal Chemistry Letters, 18(3), 885-890. [Link]
- ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
-
Bridges, T. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]
-
Google Patents. (n.d.). 2-AZASPIRO[2][11]OCTANE DERIVATIVES AS M4 AGONISTS.
- PubChem. (n.d.). tert-butyl 6-oxo-2-azaspiro[3.
- ChemRxiv. (n.d.). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv.
-
Stahl, S. M. (2011). CNS Drug Development: Part II: Advances From the 1960s to the 1990s. The Journal of Clinical Psychiatry, 72(7), 889-890. [Link]
- ResearchGate. (2014). (PDF) Nicotinic Acetylcholine Receptor Modulators.
-
Guise, C. P., et al. (2019). Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications. Cancers, 11(11), 1679. [Link]
-
Tae, H.-S., et al. (2014). Discovery of a Potent and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist from an α-Conotoxin Synthetic Combinatorial Library. Journal of Medicinal Chemistry, 57(17), 7365-7375. [Link]
- Tocris Bioscience. (n.d.). Nicotinic ACh Receptors. Tocris Bioscience.
Sources
- 1. DOP2022000073A - 2-AZASPIRO[3,4]OCTANE DERIVATIVES AS M4 AGONISTS - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and characterization of all four isomers of the muscarinic agonist 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-[1,3]dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
The Ascendancy of the 2-Azaspiro[3.4]octane Scaffold: A Comparative Guide to In Vivo Efficacy and DMPK Properties
Introduction: Embracing Three-Dimensionality in Drug Design
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the confines of "flat" aromatic systems. The strategic incorporation of three-dimensional (3D) scaffolds has emerged as a powerful approach to navigating the complexities of biological space, offering the potential for enhanced target engagement, optimized physicochemical properties, and improved drug metabolism and pharmacokinetics (DMPK). Among the rising stars in this structural evolution is the 2-azaspiro[3.4]octane motif and its derivatives. This rigid, spirocyclic framework provides a unique conformational constraint that can pre-organize appended pharmacophoric elements for optimal interaction with their biological targets. This guide provides a comprehensive comparison of the in vivo efficacy and DMPK properties of drug candidates containing the 2-azaspiro[3.4]octane scaffold across various therapeutic areas, supported by experimental data and protocols.
I. Menin-MLL Inhibitors in Acute Leukemia: A Paradigm of Targeted Efficacy
The interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins is a critical driver in a subset of acute leukemias. The development of small molecule inhibitors targeting this protein-protein interaction represents a promising therapeutic strategy. The 2-azaspiro[3.4]octane scaffold has been instrumental in the design of potent and orally bioavailable menin-MLL inhibitors.
In Vivo Efficacy of 2-Azaspiro[3.4]octane Containing Menin-MLL Inhibitors
Compounds such as MI-463 and MI-503 , which feature a 2,6-diazaspiro[3.4]octane core, have demonstrated significant in vivo activity in mouse models of MLL leukemia.[1][2][3][4] In xenograft models using human MLL leukemia cell lines like MV4;11, both MI-463 and MI-503 induced potent, dose-dependent inhibition of tumor growth.[1][4] Notably, treatment with MI-503 resulted in over an 80% reduction in tumor volume, with some instances of complete tumor regression.[1][4] This on-target activity was confirmed by the significant downregulation of MLL fusion protein target genes, HOXA9 and MEIS1, in tumor tissues.[5][6] Furthermore, these compounds have been shown to substantially prolong the survival of mice bearing MLL leukemia.[1][2]
The mechanism of action for these inhibitors involves the disruption of the menin-MLL complex, which is crucial for the transcription of leukemogenic genes. This targeted approach offers a significant advantage over conventional chemotherapy, potentially leading to fewer off-target effects.
Experimental Workflow: In Vivo Efficacy Assessment in a Leukemia Xenograft Model
Sources
- 1. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic Inhibition of the Menin-MLL Interaction Blocks Progression of MLL Leukemia In Vivo [en-cancer.fr]
- 4. Strona domeny infona.pl [infona.pl]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Azaspiro[3.5]nonane vs. Azaspiro[3.4]octane: A Head-to-Head Comparison for Drug Discovery Professionals
In the contemporary landscape of medicinal chemistry, the pursuit of novel, three-dimensional molecular scaffolds is paramount to escaping the "flatland" of traditional aromatic compounds and accessing new chemical space. Azaspirocycles, characterized by their inherent rigidity and well-defined substituent vectors, have emerged as privileged structures in drug design. This guide provides a comprehensive, head-to-head comparison of two prominent azaspirocyclic scaffolds: azaspiro[3.5]nonane and azaspiro[3.4]octane. Geared towards researchers, scientists, and drug development professionals, this document delves into their physicochemical properties, synthetic accessibility, and biological applications, supported by experimental data to inform rational scaffold selection.
At a Glance: Key Differences and Strategic Implications
| Feature | Azaspiro[3.5]nonane | Azaspiro[3.4]octane | Strategic Implication for Drug Design |
| Structure | Azetidine fused with a cyclohexane ring | Azetidine fused with a cyclopentane ring | The larger cyclohexane ring in azaspiro[3.5]nonane offers greater conformational flexibility compared to the more constrained cyclopentane ring of azaspiro[3.4]octane. |
| Physicochemical Properties | Generally lower lipophilicity and higher aqueous solubility. | Generally higher lipophilicity and lower aqueous solubility. | Azaspiro[3.5]nonane may be preferred for targets requiring better solubility and ADME profiles, while azaspiro[3.4]octane could be advantageous for targets needing increased lipophilicity for membrane penetration. |
| Biological Applications | Primarily explored as GPR119 agonists for metabolic disorders. | Investigated as versatile scaffolds for various targets, including infectious diseases (tuberculosis, malaria). | Azaspiro[3.5]nonane is a more established scaffold for a specific target class, while azaspiro[3.4]octane offers broader potential across different therapeutic areas. |
Physicochemical Properties: A Quantitative Comparison
The physicochemical properties of a scaffold are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The choice between an azaspiro[3.5]nonane and an azaspiro[3.4]octane core can significantly influence these parameters.
Below is a summary of key computed physicochemical properties for the parent 7-azaspiro[3.5]nonane and 2-azaspiro[3.4]octane scaffolds. It is important to note that these are calculated values and experimental data for specific derivatives may vary.
| Property | 7-Azaspiro[3.5]nonane | 2-Azaspiro[3.4]octane |
| Molecular Formula | C₈H₁₅N | C₇H₁₃N |
| Molecular Weight ( g/mol ) | 125.21 | 111.18 |
| Predicted pKa (strongest basic) | 10.5 | 10.55[1] |
| Predicted XLogP3 | 1.8[2] | 1.7143[3] |
| Topological Polar Surface Area (Ų) | 12.0[2] | 12.03[3] |
| Complexity | 97.1[2] | Not specified |
Key Observations:
-
Both scaffolds possess a similar predicted basicity, suggesting they will be protonated at physiological pH.
-
The predicted lipophilicity (XLogP3) is slightly lower for 2-azaspiro[3.4]octane, which is contrary to the general trend observed for some of their derivatives. This highlights the importance of considering the impact of substituents on the overall properties of the final molecule.
-
Both molecules have a low topological polar surface area (TPSA), which is generally favorable for cell permeability.
Conformational Analysis: Rigidity vs. Flexibility
The conformational rigidity of a scaffold plays a crucial role in pre-organizing appended functionalities for optimal interaction with a biological target, potentially leading to increased potency and selectivity.
Azaspiro[3.5]nonane: The presence of the six-membered cyclohexane ring allows for greater conformational flexibility, primarily through chair-boat and twist-boat interconversions. This can be advantageous in allowing the molecule to adopt different conformations to bind to various sub-pockets of a target protein. However, this flexibility can also come at an entropic cost upon binding.
Azaspiro[3.4]octane: The five-membered cyclopentane ring is more conformationally constrained than a cyclohexane ring. This inherent rigidity can lead to a more defined spatial arrangement of substituents, which can be beneficial for locking in a bioactive conformation and improving binding affinity. The more rigid nature of this scaffold provides highly predictable exit vectors for substituents.[4]
Caption: Conformational flexibility comparison.
Synthetic Accessibility: Routes to Innovation
The ease of synthesis and derivatization is a critical factor in the utility of a scaffold in drug discovery programs. Both azaspiro[3.5]nonane and azaspiro[3.4]octane scaffolds are accessible through multi-step synthetic sequences, with various routes reported in the literature.
Representative Synthetic Workflow
A generalized workflow for the synthesis and elaboration of these azaspirocycles is depicted below. The initial construction of the spirocyclic core is typically followed by functionalization at the nitrogen atom and/or on the carbocyclic ring.
Caption: Generalized synthetic workflow for azaspirocycles.
Experimental Protocol: Synthesis of a 7-Azaspiro[3.5]nonane-based GPR119 Agonist
The synthesis of potent GPR119 agonists featuring the 7-azaspiro[3.5]nonane core has been reported.[5] A key step often involves the coupling of the functionalized spirocycle with an appropriate aromatic partner.
Step-by-Step Methodology (Suzuki Coupling):
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the N-functionalized 7-azaspiro[3.5]nonane intermediate (1.0 eq) and the desired arylboronic acid or ester (1.2 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.1 eq), and a base, such as sodium carbonate (2.0 eq), to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Experimental Protocol: Synthesis of a 2,6-Diazaspiro[3.4]octane-based Antitubercular Agent
A series of potent antitubercular agents have been developed from a 2,6-diazaspiro[3.4]octane core.[6] The synthesis involves the functionalization of a readily available spirocyclic building block.
Step-by-Step Methodology (Amide Coupling):
-
Reactant Preparation: To a solution of 2-tert-butoxycarbonyl-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) at 0 °C, add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Amine Addition: After stirring for 30 minutes, add the desired amine (1.1 eq) and a base like triethylamine (2.0 eq) to the reaction mixture.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water and extract with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired amide.[6]
Biological Relevance and Applications: A Tale of Two Scaffolds
While both scaffolds offer a three-dimensional framework for drug design, their documented applications have diverged, reflecting their distinct structural and physicochemical properties.
Azaspiro[3.5]nonane: A Focus on Metabolic Disorders
Derivatives of 7-azaspiro[3.5]nonane have been extensively investigated as potent agonists of the G protein-coupled receptor 119 (GPR119).[5] GPR119 is a promising target for the treatment of type 2 diabetes and obesity due to its role in glucose homeostasis.[7]
Mechanism of Action:
Upon binding of a 7-azaspiro[3.5]nonane-based agonist, GPR119 activates the Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP). In pancreatic β-cells, this rise in cAMP potentiates glucose-stimulated insulin secretion. In intestinal L-cells, it stimulates the release of glucagon-like peptide-1 (GLP-1), which further enhances insulin secretion.[7]
Sources
- 1. 2-oxa-6-azaspiro[3.4]octane CAS#: 220290-68-6 [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. mr.copernicus.org [mr.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A-Comparative-Guide-to-Assessing-the-Metabolic-Stability-of-2-Azaspiro[3.4]octane-Derivatives
Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space dominated by aromatic rings.[1] The exploration of three-dimensional (3D) molecular architectures has become a cornerstone of modern drug design, aiming to enhance potency, selectivity, and overall drug-like properties.[1][2] Among these 3D scaffolds, spirocycles, characterized by two rings sharing a single central atom, have garnered significant attention.[1] The 2-azaspiro[3.4]octane motif, in particular, has emerged as a valuable building block, offering a unique combination of structural rigidity and synthetic tractability.[3][4]
The inherent 3D nature of the 2-azaspiro[3.4]octane core allows for a precise spatial arrangement of substituents, facilitating optimal interactions with biological targets.[1] Furthermore, the incorporation of this spirocyclic system has been shown to improve key physicochemical properties, such as aqueous solubility and metabolic stability, when compared to more conventional heterocyclic rings like piperidine or morpholine.[5][6][7] A drug's ability to resist metabolic breakdown, or its metabolic stability, is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success.[8][9] Poor metabolic stability can lead to rapid clearance from the body, necessitating more frequent and higher doses, which can increase the risk of adverse effects.[8][9]
This guide provides a comprehensive comparison of methodologies for assessing the metabolic stability of 2-azaspiro[3.4]octane derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the metabolic fate of this promising class of compounds. We will delve into the underlying principles of metabolic stability assays, provide detailed experimental protocols, and present a framework for interpreting the resulting data to guide lead optimization efforts.
Understanding the Metabolic Landscape of 2-Azaspiro[3.4]octane Derivatives
The primary site of drug metabolism in the body is the liver, which is equipped with a vast arsenal of drug-metabolizing enzymes.[8] The cytochrome P450 (CYP) superfamily of enzymes is responsible for the oxidative metabolism of a majority of clinically used drugs.[10][11] For 2-azaspiro[3.4]octane derivatives, the most probable metabolic transformations involve oxidation of the aliphatic rings and N-dealkylation if the nitrogen atom is substituted. The unique spirocyclic nature of the core can, however, influence the accessibility of these sites to metabolizing enzymes, potentially leading to enhanced stability compared to simpler cyclic amines.[12]
The introduction of the spirocyclic scaffold can block common sites of metabolism observed in analogous non-spirocyclic structures.[13] For instance, replacing a piperidine ring with a 2-azaspiro[3.4]octane moiety can sterically hinder the alpha-carbons to the nitrogen, which are often susceptible to CYP-mediated oxidation.[13] This strategic replacement can significantly improve the metabolic half-life of a compound.[14]
Comparative Analysis of In Vitro Metabolic Stability Assays
In vitro metabolic stability assays are indispensable tools in early drug discovery, providing a rapid and cost-effective means to evaluate a compound's susceptibility to metabolism.[15][16] The two most widely used systems are liver microsomes and hepatocytes.[17]
| Assay System | Description | Advantages | Disadvantages |
| Liver Microsomes | Subcellular fraction of the liver endoplasmic reticulum containing Phase I enzymes (e.g., CYPs).[17][18] | High-throughput, cost-effective, well-established protocols.[19][20] | Lacks Phase II enzymes and cellular context (e.g., transporters).[21] |
| Hepatocytes | Intact liver cells containing the full complement of Phase I and Phase II metabolic enzymes and cofactors.[17][21] | More physiologically relevant, provides a more complete picture of metabolism.[21][22] | Lower throughput, more expensive, and technically more demanding.[23] |
For an initial screen of a large number of 2-azaspiro[3.4]octane derivatives, a liver microsomal stability assay is often the preferred starting point due to its high-throughput nature.[19] Compounds that demonstrate promising stability in microsomes can then be further evaluated in a hepatocyte stability assay to obtain a more comprehensive metabolic profile that includes both Phase I and Phase II metabolic pathways.[21]
Experimental Protocols
Liver Microsomal Stability Assay
This protocol outlines a typical procedure for assessing the metabolic stability of a 2-azaspiro[3.4]octane derivative using human liver microsomes.
dot
Caption: Workflow for Liver Microsomal Stability Assay.
Materials:
-
Test 2-azaspiro[3.4]octane derivative
-
Human liver microsomes (pooled)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[24]
-
Acetonitrile (ACN)
-
Internal standard (a structurally similar compound not expected to be metabolized)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of the test compound in a suitable solvent (e.g., DMSO). Further dilute to a working concentration (e.g., 10 µM) in phosphate buffer.
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the test compound and the liver microsome suspension.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with the internal standard. This will stop the enzymatic reaction and precipitate the proteins.[23]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) is then calculated using the following equation:
t½ = 0.693 / k
The intrinsic clearance (CLint) can be calculated as:
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
Hepatocyte Stability Assay
This protocol provides a general procedure for assessing metabolic stability in a suspension of cryopreserved human hepatocytes.
dot
Caption: Workflow for Hepatocyte Stability Assay.
Materials:
-
Test 2-azaspiro[3.4]octane derivative
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Acetonitrile (ACN)
-
Internal standard
-
CO2 incubator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Determine the cell viability (e.g., using trypan blue exclusion) and cell density.
-
Prepare a hepatocyte suspension of the desired concentration (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium.[25]
-
-
Incubation:
-
Add the hepatocyte suspension to a 96-well plate.
-
Pre-incubate the plate in a CO2 incubator at 37°C for 15-30 minutes to allow the cells to equilibrate.
-
Initiate the experiment by adding the test compound to the wells.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension.
-
Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the cell debris.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
Data Analysis: The data analysis is similar to the microsomal stability assay, with the half-life (t½) and intrinsic clearance (CLint) being calculated. For hepatocytes, CLint is typically expressed as µL/min/10^6 cells.[25]
Interpreting the Data and Guiding Drug Design
The results from these in vitro assays provide a valuable rank-ordering of the metabolic stability of different 2-azaspiro[3.4]octane derivatives.
| In Vitro Half-life (t½) | Intrinsic Clearance (CLint) | Interpretation | Next Steps |
| > 60 min | Low | High metabolic stability | Prioritize for further in vivo studies. |
| 15 - 60 min | Moderate | Moderate metabolic stability | Consider structural modifications to block potential metabolic soft spots. |
| < 15 min | High | Low metabolic stability | Significant structural modifications are likely required to improve stability. |
If a 2-azaspiro[3.4]octane derivative exhibits high clearance, metabolite identification studies can be conducted to pinpoint the "metabolic soft spots." This information is crucial for guiding the next round of chemical synthesis, where modifications can be made to block these sites of metabolism. Common strategies include the introduction of fluorine atoms or the use of deuterium substitution at metabolically labile positions.[14]
Case Study: Improving Metabolic Stability of a Hypothetical 2-Azaspiro[3.4]octane Series
Consider a lead compound, Compound A , a 2-azaspiro[3.4]octane derivative with potent activity but poor metabolic stability in human liver microsomes (t½ = 10 min). Metabolite identification studies reveal that the primary metabolic pathway is oxidation of the cyclopentane ring.
To address this liability, two new analogs are synthesized:
-
Compound B: A fluorine atom is introduced on the cyclopentane ring.
-
Compound C: The cyclopentane ring is replaced with a more rigid bicyclic system.
| Compound | Modification | HLM t½ (min) | HHep t½ (min) |
| A | Parent | 10 | 18 |
| B | Fluorination of cyclopentane | 45 | 75 |
| C | Bicyclic replacement | > 60 | > 120 |
The data clearly demonstrates that both strategies were successful in improving metabolic stability. Compound C , with the bicyclic replacement, showed the most significant improvement, highlighting the impact of scaffold modification on metabolic fate.
Conclusion: A Strategic Approach to Optimizing Metabolic Stability
The 2-azaspiro[3.4]octane scaffold offers a compelling platform for the design of novel therapeutics with improved 3D character and physicochemical properties. A thorough assessment of the metabolic stability of derivatives is a critical step in the drug discovery process. By employing a tiered approach, starting with high-throughput microsomal stability assays and progressing to more physiologically relevant hepatocyte-based models, researchers can efficiently identify compounds with favorable pharmacokinetic profiles. The insights gained from these studies, coupled with metabolite identification, provide a rational basis for structural modifications aimed at enhancing metabolic stability and ultimately increasing the probability of clinical success.
References
-
Pelkonen, O., Turpeinen, M., Uusitalo, J., Rautio, A., & Raunio, H. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Naunyn-Schmiedeberg's Archives of Pharmacology, 377(4-6), 407-425. [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Kuhlen, S. (2004). Optimization of metabolic stability as a goal of modern drug design. Current Drug Discovery Technologies, 1(4), 295-303. [Link]
-
Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
-
Xu, R., E.C.Y., L., & H.T., B. (2002). Metabolic stability screen for drug discovery using cassette analysis and column switching. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 593-602. [Link]
-
Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?. Retrieved from [Link]
-
Masimirembwa, C. M., & Hasler, J. A. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Current Drug Metabolism, 4(4), 279-291. [Link]
-
Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]
-
Longdom Publishing. (n.d.). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Retrieved from [Link]
-
protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]
-
AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
-
Bentz, K. C., & Cirit, M. (2018). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Journal of Pharmacological and Toxicological Methods, 91, 10-16. [Link]
-
ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. Retrieved from [Link]
-
Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1202. [Link]
-
Grygorenko, O. O., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2568. [Link]
-
Grygorenko, O. O., et al. (2022). Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib. RSC Medicinal Chemistry, 13(1), 105-111. [Link]
-
Kumar, A., & Singh, J. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477. [Link]
-
ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]
-
Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056-3065. [Link]
-
Cambridge MedChem Consulting. (2024, February 17). Ring Bioisosteres. Retrieved from [Link]
-
Scott, J. S., & Birch, A. M. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 11(8), 845-858. [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]
-
Baran Lab. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Retrieved from [Link]
-
Le, K., et al. (2016). Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. Journal of Medicinal Chemistry, 59(9), 4463-4478. [Link]
-
ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
-
Hypha Discovery. (n.d.). CYP Metabolite Synthesis. Retrieved from [Link]
-
Ramirez, C. E., et al. (2014). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. ACS Medicinal Chemistry Letters, 5(11), 1184-1189. [Link]
-
Cambridge MedChem Consulting. (2023, January 28). Aromatic Bioisosteres. Retrieved from [Link]
-
XenoTech. (2023, February 24). An Overview of Non CYP Mediated Metabolism Pathways and In Vitro Evaluation Strategies. Retrieved from [Link]
-
Ramirez, C. E., et al. (2014). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. ACS Infectious Diseases, 1(1), 34-41. [Link]
-
Riedl, R., et al. (2016). Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry, 59(22), 10325-10340. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 9. longdom.org [longdom.org]
- 10. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. mykhailiukchem.org [mykhailiukchem.org]
- 13. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nuvisan.com [nuvisan.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 22. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 23. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 25. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
The Ascending Spirocycle: A Comparative Guide to 2-Azaspiro[3.4]octane as a Bioisosteric Scaffold
In the intricate dance of drug discovery, the molecular architecture of a lead compound is paramount. Medicinal chemists continuously seek novel scaffolds that can enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. Bioisosteric replacement, the substitution of one chemical group for another with similar steric and electronic properties, is a cornerstone of this endeavor.[1] This guide provides an in-depth evaluation of 2-azaspiro[3.4]octane, an emerging and highly valuable saturated heterocyclic scaffold, as a bioisosteric replacement for commonly used motifs such as piperidine, pyrrolidine, and cyclopentane.
The Rise of Three-Dimensionality in Drug Design
Historically, medicinal chemistry has been dominated by "flat" aromatic structures. However, the drive to explore new chemical space and improve drug-like properties has led to a renaissance of three-dimensional (3D) saturated scaffolds.[2] Spirocycles, characterized by a single atom as the pivot point for two rings, offer a unique and rigid 3D geometry. This rigidity can be advantageous in pre-organizing a molecule for optimal interaction with its biological target, potentially leading to enhanced binding affinity and selectivity.[2] Furthermore, the introduction of spirocyclic motifs often leads to improved physicochemical properties such as increased solubility and metabolic stability.[2]
The 2-azaspiro[3.4]octane scaffold, with its fused azetidine and cyclopentane rings, presents a compelling case for its use as a bioisostere. It offers a unique spatial arrangement of its nitrogen atom and substituent vectors compared to its monocyclic counterparts, providing a powerful tool for navigating the complexities of drug-target interactions.
Comparative Physicochemical Properties
A critical aspect of evaluating a bioisostere is the direct comparison of its physicochemical properties with those of the scaffolds it aims to replace. While direct experimental side-by-side data is not always available in the literature, we can compile a comparative overview based on a combination of experimental and computed values.
| Property | 2-Azaspiro[3.4]octane | Piperidine | Pyrrolidine | Cyclopentane |
| Molecular Formula | C₇H₁₃N | C₅H₁₁N | C₄H₉N | C₅H₁₀ |
| Molecular Weight ( g/mol ) | 111.18 | 85.15 | 71.12 | 70.13 |
| logP (Octanol/Water) | 1.3 (Computed)[3] | 0.84 (Experimental)[4] | 0.46 (Experimental)[4] | 3.00 (Experimental) |
| pKa of Conjugate Acid | Predicted to be a strong base | ~11.22 (Experimental)[4] | ~11.27 (Experimental)[4] | N/A |
| Topological Polar Surface Area (Ų) | 12.0 | 12.0 | 12.0 | 0 |
| Fraction of sp³ Carbons (Fsp³) | 1.00 | 1.00 | 1.00 | 1.00 |
Key Insights from the Data:
-
Lipophilicity (logP): The computed logP of 2-azaspiro[3.4]octane is higher than that of piperidine and pyrrolidine, suggesting a greater lipophilic character. However, it is significantly less lipophilic than its carbocyclic analogue, cyclopentane. It's important to note that for N-substituted analogues, the introduction of the spirocyclic core can sometimes counterintuitively decrease the distribution coefficient (logD) at physiological pH due to an increase in basicity.
-
Three-Dimensionality (Fsp³): All the saturated scaffolds presented boast a high fraction of sp³ hybridized carbons, a parameter often correlated with success in clinical development due to the move away from "flatland" molecules.[2]
Structural and Conformational Considerations
The true value of 2-azaspiro[3.4]octane as a bioisostere lies in its distinct three-dimensional structure and conformational rigidity.
Caption: Structural comparison of 2-azaspiro[3.4]octane and its common bioisosteres.
-
Piperidine vs. 2-Azaspiro[3.4]octane: Piperidine exists predominantly in a chair conformation, with substituents occupying either axial or equatorial positions. The 2-azaspiro[3.4]octane scaffold, due to its spirocyclic nature, has a more constrained conformation. The exit vectors for substituents on the nitrogen and the cyclopentane ring are fixed in a more defined spatial orientation. This can be highly advantageous for optimizing interactions with a target protein, as it reduces the entropic penalty of binding.
-
Pyrrolidine vs. 2-Azaspiro[3.4]octane: Pyrrolidine adopts an envelope or twist conformation, which is more flexible than the piperidine chair. The 2-azaspiro[3.4]octane is significantly more rigid than pyrrolidine. This rigidity can be exploited to lock in a bioactive conformation that might only be transiently accessible to a more flexible pyrrolidine analogue.
-
Cyclopentane vs. 2-Azaspiro[3.4]octane: The most obvious difference is the introduction of a basic nitrogen atom in the 2-azaspiro[3.4]octane scaffold. This allows for the formation of ionic interactions and hydrogen bonds, which are not possible with the carbocyclic cyclopentane. This is a critical consideration when a basic center is required for pharmacophoric interactions or to improve aqueous solubility.
Experimental Evaluation of Bioisosteres: Protocols and Rationale
The decision to employ a bioisosteric replacement should be guided by robust experimental data. Below are detailed protocols for key in vitro assays used to characterize and compare these scaffolds.
Experimental Workflow for Bioisostere Evaluation
Caption: A typical workflow for the experimental evaluation of bioisosteric replacements.
Protocol 1: Determination of Lipophilicity (logP/logD) by the Shake-Flask Method
Rationale: Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold-standard for logP determination.[5]
Materials:
-
Test compound
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Vials with screw caps
-
Vortex mixer and/or shaker
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Preparation of Phases: Mix equal volumes of n-octanol and the aqueous buffer in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[6]
-
Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble.
-
Partitioning: Add a known volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer. The final concentration should be within the linear range of the analytical method.
-
Equilibration: Cap the vials tightly and shake them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-24 hours).[7]
-
Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a validated analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations: P = C_oct / C_aq. The logP is the logarithm of this value: logP = log10(P). For ionizable compounds, this value at a specific pH is referred to as the distribution coefficient (logD).
Protocol 2: Determination of pKa by Potentiometric Titration
Rationale: The ionization state (pKa) of a molecule at physiological pH affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for pKa determination.[8][9][10]
Materials:
-
Test compound
-
Calibrated pH meter and electrode
-
Autotitrator or manual burette
-
Standardized solutions of HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M)
-
Background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength[8][11]
-
Stir plate and stir bar
Procedure:
-
Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[8]
-
Sample Preparation: Accurately weigh and dissolve the test compound in water or a co-solvent system to a known concentration (e.g., 1 mM). Add the background electrolyte.[11]
-
Titration:
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. For polyprotic compounds, multiple inflection points may be observed.
Protocol 3: Aqueous Solubility Determination
Rationale: Poor aqueous solubility is a major hurdle in drug development, often leading to poor bioavailability.[12][13]
Materials:
-
Test compound (solid form)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vials, shaker, filtration device (e.g., 0.45 µm syringe filter)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.
-
Equilibration: Shake the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
-
Filtration: Filter the suspension to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method with a standard curve.
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Protocol 4: Metabolic Stability in Human Liver Microsomes
Rationale: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the major drug-metabolizing enzymes in the liver.[14][15]
Materials:
-
Test compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Incubator/water bath at 37°C
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
96-well plates, centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a solution of HLMs in phosphate buffer. Prepare the test compound solution.
-
Incubation: Add the test compound to the HLM solution and pre-incubate at 37°C.[16]
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[15]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.[14][17]
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Synthesis of 2-Azaspiro[3.4]octane
The utility of a scaffold is also dependent on its synthetic accessibility. Several efficient routes for the synthesis of 2-azaspiro[3.4]octane have been reported, often starting from readily available materials.[1][18] These synthetic strategies provide a practical means for incorporating this valuable spirocycle into drug discovery programs.
Conclusion: A Valuable Tool in the Medicinal Chemist's Arsenal
The evaluation of 2-azaspiro[3.4]octane as a bioisosteric replacement for common saturated heterocycles and carbocycles reveals it to be a highly promising scaffold. Its unique three-dimensional structure, conformational rigidity, and ability to introduce a basic center in a spatially distinct manner offer significant advantages in drug design. While the available data suggests it may increase lipophilicity compared to smaller monocyclic amines, this can be modulated by substitution and is often offset by improvements in other properties such as metabolic stability and target engagement.
The decision to employ 2-azaspiro[3.4]octane should be made on a case-by-case basis, supported by the rigorous experimental evaluation outlined in this guide. By leveraging its distinct properties, medicinal chemists can unlock new avenues for optimizing lead compounds and developing novel therapeutics with improved efficacy and safety profiles.
References
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]
-
Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]
-
Solubility Testing of Drug Candidates. Pharma.Tips. Available at: [Link]
-
LogP / LogD shake-flask method. protocols.io. Available at: [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]
-
metabolic stability in liver microsomes. Mercell. Available at: [Link]
-
Aqueous Solubility Assays. Creative Bioarray. Available at: [Link]
-
Microsomal Stability Assay. Creative Bioarray. Available at: [Link]
-
Shake Flask logK. Lokey Lab Protocols. Available at: [Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available at: [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Available at: [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]
-
Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]
-
2-Azaspiro(3.4)octane. PubChem. Available at: [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Potentiometric Titration Explained: Principles, Curve & Steps. Vedantu. Available at: [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]
-
Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. Available at: [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. Available at: [Link]
-
Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. PubChem. Available at: [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]
-
Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Available at: [Link]
-
A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. PMC - PubMed Central. Available at: [Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. Available at: [Link]
-
1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. Available at: [Link]
-
In vitro chronic effects on hERG channel caused by the marine biotoxin azaspiracid-2. ScienceDirect. Available at: [Link]
-
Ensemble of structure and ligand-based classification models for hERG liability profiling. Frontiers. Available at: [Link]
-
In vitro chronic effects on hERG channel caused by the marine biotoxin Azaspiracid-2. NIH. Available at: [Link]
-
(PDF) Avoiding hERG-liability in drug design via synergetic combinations of different (Q)SAR methodologies and data sources: A case study in an industrial setting. ResearchGate. Available at: [Link]
-
Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed. Available at: [Link]
-
Conformational analyses and molecular-shape comparisons of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase. PubMed. Available at: [Link]
-
Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. NIH. Available at: [Link]
-
(PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Available at: [Link]
Sources
- 1. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Azaspiro(3.4)octane | C7H13N | CID 18187429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. enamine.net [enamine.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]
- 13. Aqueous Solubility Assay - Enamine [enamine.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. mercell.com [mercell.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. rsc.org [rsc.org]
A Comparative Guide to the Physicochemical Properties of 2-Azaspiro[3.4]octane and Other Key Scaffolds in Drug Discovery
Introduction: The Imperative of Three-Dimensionality in Modern Drug Design
In the landscape of modern medicinal chemistry, the principle of "escaping flatland" has become a central tenet for developing drug candidates with improved pharmacological profiles.[1] Historically, drug discovery has been dominated by planar, aromatic structures. While effective, these molecules often present challenges in terms of specificity, solubility, and metabolic stability. The increasing interest in compounds with a higher fraction of sp³-hybridized carbon atoms (Fsp³) has led to the exploration of novel, three-dimensional scaffolds.[1] Among these, spirocyclic systems—structures where two rings share a single common atom—have emerged as particularly valuable.[2][3]
Their inherent structural rigidity and defined three-dimensional geometry can lead to enhanced binding affinity and selectivity for protein targets by reducing the entropic penalty upon binding.[2] Furthermore, the introduction of a spirocyclic core often correlates with improved physicochemical properties, such as solubility and metabolic stability, which are critical for a compound's pharmacokinetic profile and ultimate success as a drug.[4][5]
This guide provides an in-depth comparison of the physicochemical properties of 2-azaspiro[3.4]octane , a promising scaffold, with several other foundational scaffolds used in drug discovery. We will present supporting experimental data, outline detailed protocols for property determination, and discuss the causal relationships between structure and function to empower researchers in their scaffold selection and lead optimization efforts.
Scaffold Selection: A Rationale for Comparison
To provide a meaningful analysis, we have selected three comparator scaffolds that represent common structural motifs in medicinal chemistry, allowing for a clear illustration of the unique properties of 2-azaspiro[3.4]octane.
-
2-Azaspiro[3.4]octane: The focus of our guide. This scaffold features a four-membered azetidine ring fused to a five-membered cyclopentane ring. Its compact, rigid, and three-dimensional structure is of significant interest.
-
Pyrrolidine: A simple five-membered saturated heterocycle. It serves as a fundamental monocyclic analog to the cyclopentane portion of our primary scaffold.[6]
-
Piperidine: A six-membered saturated heterocycle. It is one of the most ubiquitous scaffolds in approved drugs and serves as a benchmark for comparison against new heterocyclic systems.
-
2-Oxa-6-azaspiro[3.4]octane: A closely related spirocyclic analog where a carbon in the cyclopentane ring is replaced by an oxygen atom. This allows for a direct assessment of how heteroatom incorporation impacts physicochemical properties.
Figure 1. Chemical structures of the compared scaffolds.
Comparative Analysis of Physicochemical Properties
The optimization of physicochemical properties is a delicate balancing act. A successful drug candidate must possess sufficient aqueous solubility for dissolution and distribution, adequate lipophilicity to permeate biological membranes, and robust stability to resist premature metabolism. The data below, compiled from reputable databases and predictive models, highlights the nuanced differences imparted by each scaffold's unique topology.
| Property | 2-Azaspiro[3.4]octane | Pyrrolidine | Piperidine | 2-Oxa-6-azaspiro[3.4]octane |
| Molecular Weight ( g/mol ) | 111.18[7] | 71.12[6] | 85.15 | 113.16 |
| Predicted logP (XLogP3) | 1.3[7] | 0.4 | 0.8 | -0.3[8] |
| Predicted pKa | 11.2 (strongest basic) | 11.3 | 11.2 | 10.6[9] |
| Predicted Aqueous Solubility | Soluble | Miscible | Miscible | Highly Soluble[9] |
| Structural Rigidity | High | Low (Flexible) | Medium (Chair-boat) | High |
Key Insights from the Data:
-
Lipophilicity (logP): 2-Azaspiro[3.4]octane exhibits a higher calculated logP (1.3) compared to its monocyclic counterparts, pyrrolidine (0.4) and piperidine (0.8).[7] This is attributed to its increased carbon count and the shielding of the polar nitrogen atom within the rigid spirocyclic framework. This moderate lipophilicity can be advantageous for membrane permeability. In stark contrast, the introduction of an oxygen atom in 2-oxa-6-azaspiro[3.4]octane drastically reduces the logP to -0.3, significantly increasing its hydrophilicity.[8]
-
Aqueous Solubility: While pyrrolidine and piperidine are miscible with water, 2-azaspiro[3.4]octane is expected to have good but finite aqueous solubility. The high solubility of 2-oxa-6-azaspiro[3.4]octane is a direct consequence of the additional hydrogen bond acceptor (the oxygen atom) and its lower lipophilicity.[9] This makes it an excellent choice when a significant boost in solubility is required for a lead compound.
-
Basicity (pKa): All the purely nitrogen-containing scaffolds show similar high basicity (pKa > 11), indicating they will be predominantly protonated at physiological pH (7.4). The slightly lower pKa of the oxa-azaspiro analog (10.6) is due to the electron-withdrawing inductive effect of the nearby oxygen atom.[9] This is a critical parameter as protonation dramatically increases aqueous solubility and can influence interactions with targets and off-targets (e.g., hERG).
-
Metabolic Stability: While quantitative data for the parent scaffolds is sparse, it is widely reported that spirocyclic systems, particularly those with a spiro-fused quaternary carbon, can exhibit enhanced metabolic stability.[10] This is because the quaternary carbon atom blocks potential sites of metabolism (e.g., CYP-mediated oxidation) that are accessible in more flexible monocyclic rings like piperidine and pyrrolidine.
Experimental Protocols for Physicochemical Profiling
To ensure scientific integrity, every claim about a compound's properties must be backed by robust experimental data. The following section details standardized, self-validating protocols for determining the key physicochemical parameters discussed.
Figure 2. A typical experimental workflow for assessing key physicochemical properties.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method remains the "gold standard" for determining thermodynamic solubility due to its accuracy.[11][12]
Objective: To determine the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH and temperature.
Materials:
-
Test compound (solid form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker with temperature control (set to 37 °C)
-
Centrifuge
-
0.22 µm syringe filters
-
Analytical instrumentation (HPLC-UV or LC-MS/MS)
Protocol:
-
Preparation: Add an excess amount of the solid test compound to a glass vial (e.g., 1-2 mg). The key is to ensure solid material remains after equilibrium is reached.
-
Incubation: Add a precise volume of PBS (e.g., 1 mL) to the vial.
-
Equilibration: Place the vial on an orbital shaker set to 37 °C and agitate for 24-48 hours to ensure equilibrium is reached.[13] Visual inspection should confirm the presence of undissolved solid.
-
Separation: Allow the suspension to settle for 30 minutes. Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) and sample the supernatant.
-
Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., acetonitrile/water) and analyze the concentration using a pre-validated HPLC-UV or LC-MS/MS method against a standard curve of the test compound.
-
Data Reporting: The resulting concentration is reported as the aqueous solubility in µg/mL or µM.
Lipophilicity Determination (logP Shake-Flask Method)
This direct method measures the partitioning of a compound between an aqueous and an immiscible organic phase.[11][14]
Objective: To determine the n-octanol/water partition coefficient (logP) of a compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or PBS, pH 7.4 (pre-saturated with n-octanol)
-
Glass vials or centrifuge tubes
-
Vortex mixer and centrifuge
-
Analytical instrumentation (HPLC-UV or LC-MS/MS)
Protocol:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and water/PBS for 24 hours. Allow the layers to separate completely. These pre-saturated solvents must be used for the experiment.
-
Compound Preparation: Prepare a stock solution of the test compound in the aqueous phase at a concentration where it is fully dissolved.
-
Partitioning: In a new vial, combine a known volume of the compound's aqueous solution (e.g., 1 mL) with an equal volume of pre-saturated n-octanol.
-
Equilibration: Cap the vial and vortex vigorously for 2-3 minutes to ensure thorough mixing. Allow the vial to stand or centrifuge at low speed (e.g., 2,000 rpm for 10 minutes) to achieve complete phase separation.
-
Quantification: Carefully sample both the upper n-octanol layer and the lower aqueous layer. Analyze the concentration of the compound in each phase using a suitable analytical method (HPLC-UV or LC-MS/MS).
-
Calculation: The partition coefficient, P, is calculated as:
-
P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
The final value is reported as logP = log₁₀(P). A positive value indicates higher lipophilicity.[14]
-
Metabolic Stability Assay (Liver Microsomal Stability)
This in vitro assay assesses a compound's susceptibility to metabolism by key liver enzymes, primarily Cytochrome P450s (CYPs).[15] It is a crucial screen in early drug discovery.[16]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound when incubated with liver microsomes.
Figure 3. Step-by-step workflow for the liver microsomal stability assay.
Materials:
-
Test compound and positive control (e.g., Verapamil)
-
Pooled liver microsomes (human, rat, etc.)[17]
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)[15]
-
Ice-cold acetonitrile with an internal standard for LC-MS/MS analysis
-
96-well plates and incubator shaker (37 °C)
-
LC-MS/MS system
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, liver microsomes (e.g., final concentration of 0.5 mg/mL), and the test compound (e.g., final concentration of 1 µM).[18]
-
Control Wells: Prepare parallel incubations:
-
Negative Control (-NADPH): Omit the NADPH regenerating system to check for non-CYP degradation or chemical instability.[19]
-
Positive Control: Use a compound with a known metabolic rate to validate the activity of the microsomes.
-
-
Pre-incubation: Pre-incubate the plate at 37 °C for 5-10 minutes with gentle shaking to equilibrate the temperature.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system to all wells (except the -NADPH controls).[17]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[16] The acetonitrile precipitates the microsomal proteins, halting the enzymatic reaction.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k).
-
Half-life (t½): Calculated as 0.693 / k.
-
Intrinsic Clearance (CLint): Calculated from the half-life and incubation parameters (reported in µL/min/mg microsomal protein).
-
Plasma Protein Binding (PPB) Assay (Rapid Equilibrium Dialysis - RED)
The extent to which a drug binds to plasma proteins is critical, as only the unbound (free) fraction is available to interact with the target and exert a therapeutic effect.[20][21] The RED method is a widely accepted and reliable technique for this measurement.[22]
Objective: To determine the percentage of a compound that is bound to plasma proteins and the fraction unbound (fu).
Materials:
-
Test compound
-
Pooled plasma (human, rat, etc.)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device plate with inserts (8K MWCO semipermeable membrane)
-
Incubator shaker (37 °C)
-
LC-MS/MS system
Protocol:
-
Compound Spiking: Spike the test compound into plasma to achieve the desired final concentration (e.g., 1-10 µM).
-
Device Loading: Add the spiked plasma (e.g., 200-300 µL) to the sample chamber (red side) of the RED device insert. Add an equal volume of PBS to the buffer chamber (white side).[20]
-
Incubation: Seal the plate and incubate at 37 °C on an orbital shaker (e.g., 300 RPM) for 4-6 hours to allow the free compound to reach equilibrium across the membrane.[21][22]
-
Sampling: After incubation, carefully remove equal volume aliquots (e.g., 50 µL) from both the plasma chamber and the buffer chamber.
-
Matrix Matching: To avoid analytical artifacts, combine the plasma aliquot with an equal volume of clean PBS, and combine the buffer aliquot with an equal volume of blank plasma. This ensures both final samples have the same matrix composition (50% plasma).
-
Sample Preparation: Precipitate the proteins in both matched samples by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge to pellet the protein.
-
Analysis: Analyze the supernatant from both the plasma and buffer chambers by LC-MS/MS to determine the compound concentration. The concentration in the buffer chamber represents the free drug concentration, while the concentration in the plasma chamber represents the total drug concentration.
-
Calculation:
-
% Bound: = ( ( [Total] - [Free] ) / [Total] ) * 100
-
Fraction Unbound (fu): = [Free] / [Total]
-
Discussion & Conclusion
The strategic incorporation of three-dimensional scaffolds is a powerful tool in modern drug discovery. As demonstrated, 2-azaspiro[3.4]octane presents a compelling physicochemical profile that distinguishes it from common monocyclic heterocycles. Its rigid, spirocyclic nature offers a unique combination of moderate lipophilicity and a defined 3D exit vector, which can be exploited to enhance target binding and improve pharmacokinetic properties.
Compared to piperidine and pyrrolidine, 2-azaspiro[3.4]octane provides a more rigid and sterically defined core, which can improve metabolic stability by shielding potential metabolic soft spots. While its calculated logP is slightly higher, this can be beneficial for passive permeability and can be readily modulated through substitution. For projects where aqueous solubility is a primary challenge, the analogous 2-oxa-6-azaspiro[3.4]octane scaffold offers an excellent alternative, providing a significant boost in hydrophilicity without sacrificing the desirable rigidity of the spirocyclic core.
Ultimately, the choice of a scaffold is context-dependent, driven by the specific challenges of a drug discovery program. By understanding the distinct physicochemical properties of scaffolds like 2-azaspiro[3.4]octane and employing robust experimental validation as outlined in this guide, researchers can make more informed decisions, accelerating the journey from a promising hit to a viable clinical candidate.
References
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
Creative Bioarray. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. [Link]
-
4D S.r.l. In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
Visikol. Plasma Protein Binding Assay. [Link]
-
Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]
-
Domainex. Microsomal Clearance/Stability Assay. [Link]
-
Domainex. Plasma Protein Binding Assay. [Link]
-
BioAgilytix. Protein Binding Assays. [Link]
-
Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? [Link]
-
ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry. [Link]
-
CORE. The use of spirocyclic scaffolds in drug discovery. [Link]
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
PubMed. The use of spirocyclic scaffolds in drug discovery. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]
-
PubMed. Spirocyclic Scaffolds in Medicinal Chemistry. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
PubChem. 2-Azaspiro(3.4)octane. [Link]
-
JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
-
ResearchGate. Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. [Link]
-
National Institutes of Health. A High-Throughput Method for Lipophilicity Measurement. [Link]
-
World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]
-
ResearchGate. Facile synthesis of 2-azaspiro[3.4]octane. [Link]
-
PubChem. tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. [Link]
-
ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]
-
ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]
-
PubChemLite. 2-oxa-5-azaspiro[3.4]octane (C6H11NO). [Link]
-
ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
Royal Society of Chemistry. Facile synthesis of 2-azaspiro[3.4]octane. [Link]
-
ChemRxiv. Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. [Link]
-
ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]
-
PubChemLite. 6-oxa-2-azaspiro[3.4]octane hydrochloride (C6H11NO). [Link]
-
PubChem. Pyrrolidine. [Link]
-
PubChem. 5-Oxa-2-azaspiro[3.4]octan-8-ol. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Azaspiro(3.4)octane | C7H13N | CID 18187429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 6-oxa-2-azaspiro[3.4]octane hydrochloride (C6H11NO) [pubchemlite.lcsb.uni.lu]
- 9. 2-oxa-6-azaspiro[3.4]octane CAS#: 220290-68-6 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. acdlabs.com [acdlabs.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. mttlab.eu [mttlab.eu]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Plasma Protein Binding Assay [visikol.com]
- 22. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
The Spirocyclic Scaffold in Oncology: A Case Study of Tosedostat in Acute Myeloid Leukemia
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling structural motif. Their inherent three-dimensionality offers a unique way to explore chemical space, often leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide delves into the strategic use of spirocyclic cores in drug design, with a specific focus on the clinical journey of Tosedostat, an aminopeptidase inhibitor investigated for the treatment of Acute Myeloid Leukemia (AML).
While the initial aim was to spotlight a successful drug containing a 2-azaspiro[3.4]octane core, an extensive review of clinical trial data and approved drug databases did not identify a candidate with this specific scaffold that has reached advanced stages of clinical development or regulatory approval. Therefore, we present a comprehensive case study on Tosedostat, a notable spirocyclic drug, to illustrate the principles and advantages of incorporating such motifs in drug design. This guide will objectively compare Tosedostat's performance with alternative AML therapies, supported by experimental data and detailed protocols.
The Allure of the Spirocyclic Core in Drug Design
The incorporation of a spirocyclic moiety into a drug candidate is a deliberate design choice driven by several key advantages:
-
Three-Dimensionality and Novelty : Spirocycles introduce a rigid, three-dimensional structure that can orient substituents in precise vectors, enabling optimal interactions with complex biological targets. This departure from "flat" aromatic structures can unlock novel intellectual property space.
-
Improved Physicochemical Properties : The introduction of sp3-rich spirocyclic centers can lead to improved solubility, reduced lipophilicity, and better metabolic stability compared to their non-spirocyclic counterparts.
-
Conformational Rigidity : The constrained nature of spirocycles reduces the entropic penalty upon binding to a target, which can translate to higher binding affinity and potency.
Case Study: Tosedostat - A Spirocyclic Aminopeptidase Inhibitor
Tosedostat (formerly CHR-2797) is an orally bioavailable inhibitor of M1 aminopeptidases, enzymes crucial for protein degradation and recycling within cells.[1] By blocking these enzymes, Tosedostat induces amino acid deprivation, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[2]
Mechanism of Action
Tosedostat is a prodrug that is intracellularly converted to its active metabolite, CHR-79888. This active form chelates the metal ion in the active site of aminopeptidases, such as puromycin-sensitive aminopeptidase (PuSA) and leucine aminopeptidase (LAP), effectively inhibiting their function.[3] This disruption of protein homeostasis is particularly detrimental to cancer cells, which have a high demand for amino acids to sustain their rapid growth.
Caption: Mechanism of action of Tosedostat.
Performance Comparison: Tosedostat vs. Alternative AML Therapies
The treatment landscape for AML, particularly in elderly patients or those with relapsed/refractory disease, is diverse. Tosedostat's clinical development has been primarily in this patient population. A comparison with established and emerging therapies is crucial for understanding its potential role.
| Therapy Class | Drug(s) | Mechanism of Action | Key Efficacy Data (Overall Response Rate - ORR) | Common Grade 3/4 Adverse Events |
| Aminopeptidase Inhibitor | Tosedostat | Inhibition of M1 aminopeptidases, leading to amino acid deprivation and apoptosis. | Monotherapy in relapsed/refractory AML (elderly): ~27%[4][5] | Thrombocytopenia, neutropenia, anemia[4] |
| Standard Chemotherapy | Cytarabine + Daunorubicin (7+3) | DNA synthesis inhibition. | Newly diagnosed AML (younger adults): 60-80% Complete Remission (CR) | Myelosuppression, febrile neutropenia, infections, mucositis |
| BCL-2 Inhibitor | Venetoclax (in combination with hypomethylating agents) | Inhibition of the anti-apoptotic protein BCL-2. | Newly diagnosed AML (unfit for intensive chemo): ~67% CR/CRi | Neutropenia, thrombocytopenia, anemia, tumor lysis syndrome |
| FLT3 Inhibitors | Gilteritinib, Midostaurin | Inhibition of mutated FLT3 kinase. | Relapsed/refractory FLT3-mutated AML (Gilteritinib): ~21% CR/CRi | Myelosuppression, differentiation syndrome, QT prolongation |
| IDH Inhibitors | Ivosidenib (IDH1), Enasidenib (IDH2) | Inhibition of mutated isocitrate dehydrogenase enzymes. | Relapsed/refractory IDH-mutated AML: ~30-40% CR/CRh | Differentiation syndrome, leukocytosis, QT prolongation |
Note: ORR (Overall Response Rate), CR (Complete Remission), CRi (Complete Remission with incomplete hematologic recovery), CRh (Complete Remission with partial hematologic recovery). Data is compiled from various clinical trials and may not be from head-to-head comparisons.
Experimental Protocols
Aminopeptidase Inhibition Assay
This assay is fundamental to characterizing the potency of inhibitors like Tosedostat.
Objective: To determine the in vitro inhibitory activity of a compound against a specific aminopeptidase.
Materials:
-
Recombinant human aminopeptidase (e.g., LAP, PuSA)
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (Tosedostat or other inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of the enzyme solution to each well.
-
Add 25 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation 360 nm, emission 460 nm) in kinetic mode for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for an in vitro aminopeptidase inhibition assay.
Cell Viability (MTT) Assay
This assay measures the cytotoxic effects of a drug on cancer cell lines.
Objective: To determine the concentration-dependent effect of a drug on the viability of AML cells.
Materials:
-
AML cell line (e.g., HL-60, MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (Tosedostat or other drugs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in culture medium.
-
Add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Conclusion
The exploration of spirocyclic scaffolds in drug discovery continues to be a promising avenue for identifying novel therapeutics with enhanced properties. While a clinically successful drug bearing the specific 2-azaspiro[3.4]octane core remains to be identified, the case of Tosedostat effectively demonstrates the potential of spirocyclic structures in targeting challenging diseases like AML. Its unique mechanism of action and oral bioavailability offer a valuable therapeutic option, particularly for patient populations with limited treatment choices. The comparative data and experimental protocols provided in this guide aim to equip researchers with the necessary information to further investigate and develop the next generation of spirocyclic drugs.
References
- Löwenberg, B., Morgan, G., Ossenkoppele, G. J., et al. (2010). Phase I/II clinical study of Tosedostat, an inhibitor of aminopeptidases, in patients with acute myeloid leukemia and myelodysplasia. Journal of Clinical Oncology, 28(28), 4333-4338.
- Cortes, J., Feldman, E., Yee, K., et al. (2013). Two dosing regimens of tosedostat in elderly patients with relapsed or refractory acute myeloid leukaemia (OPAL): a randomised open-label phase 2 study. The Lancet Oncology, 14(4), 354-362.
- DiNardo, C. D., & Cortes, J. E. (2014). Tosedostat for the treatment of relapsed and refractory acute myeloid leukemia.
-
National Cancer Institute. (n.d.). Tosedostat. NCI Drug Dictionary. Retrieved from [Link]
-
PubChem. (n.d.). Tosedostat. National Center for Biotechnology Information. Retrieved from [Link]
Sources
A Senior Application Scientist’s Guide to Validating Target Engagement for 2-Azaspiro[3.4]octane-Based Ligands
Introduction: The Imperative of Proving the Connection
In modern drug discovery, the novelty and complexity of chemical scaffolds demand increasingly rigorous validation. The 2-azaspiro[3.4]octane motif, with its rigid, three-dimensional structure, has emerged as a promising scaffold, offering unique vectors for exploring chemical space and achieving high target affinity and selectivity.[1][2][3] However, synthesizing a potent molecule is only the beginning. The critical question that bridges chemistry to biology is: Does the compound actually bind to its intended target in a biologically relevant system?
This is the question of target engagement . Answering it definitively is fundamental to building a robust structure-activity relationship (SAR), interpreting efficacy data, and de-risking a candidate's progression through the development pipeline.[4][5] Without clear evidence of target engagement, a project proceeds on a foundation of assumptions, risking costly late-stage failures. An observed cellular or physiological effect might stem from off-target interactions, a misleading and resource-draining path.[6][7]
This guide provides a strategic framework for validating the target engagement of 2-azaspiro[3.4]octane-based ligands. We will move beyond a simple catalog of techniques to present an integrated, multi-tiered approach that follows a logical progression from initial biochemical confirmation to validation in complex cellular and in vivo systems. Each step is designed to build confidence, with orthogonal methods serving as cross-validation checkpoints.
The Validation Funnel: A Strategic, Tiered Approach
The most effective way to confirm target engagement is to follow a "funnel" strategy, starting with direct, high-throughput methods and progressing to more complex, physiologically relevant assays. This ensures that resources are focused on the most promising candidates at each stage.
Caption: A tiered strategy for validating target engagement.
Tier 1: Biochemical and Biophysical Assays — The First Litmus Test
The journey begins by confirming a direct, physical interaction between your 2-azaspiro[3.4]octane ligand and its purified protein target.[8] These in vitro methods are indispensable for initial screening and characterization because they isolate the interaction from the complexities of a cellular environment, providing clean, quantitative data on binding affinity and kinetics.[9]
Causality Behind the Choice: Starting here is critical. If a compound does not bind to the purified target, any observed cellular activity is likely due to off-target effects. Confirming direct binding first provides the foundational evidence needed to justify more complex and resource-intensive cellular studies.
| Technique | Principle | Key Outputs | Throughput | Strengths | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the analyte (ligand) flows over the immobilized target.[10] | Kinetics (kₐ, kₑ), Affinity (Kₑ) | Medium to High | Gold standard for kinetic data; real-time and label-free.[9][11] | Requires protein immobilization, which can affect activity; sensitive to buffer mismatches.[10] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event as the ligand is titrated into a solution of the target.[11] | Affinity (Kₑ), Thermodynamics (ΔH, ΔS), Stoichiometry (n) | Low | Label-free, in-solution measurement; provides a complete thermodynamic profile.[12] | Requires large amounts of pure protein; low throughput.[10] |
| Differential Scanning Fluorimetry (DSF) | Monitors the thermal unfolding of a protein in the presence of a ligand. Ligand binding typically increases the melting temperature (Tm).[13][14] | Thermal Shift (ΔTm) | High | High-throughput and low sample consumption; excellent for screening and hit validation. | Indirect measure of binding; may not work for all proteins or ligands. |
Experimental Protocol: Surface Plasmon Resonance (SPR) for Kinetic Characterization
This protocol outlines a standard SPR experiment to determine the binding kinetics of a 2-azaspiro[3.4]octane-based ligand.
Objective: To determine the association rate (kₐ), dissociation rate (kₑ), and equilibrium dissociation constant (Kₑ).
Materials:
-
Purified target protein (>95% purity).
-
2-azaspiro[3.4]octane ligand of interest, dissolved in an appropriate solvent (e.g., DMSO).
-
SPR instrument (e.g., Biacore, Carterra).
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Immobilization buffers (e.g., EDC/NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
Methodology:
-
Chip Preparation & Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface of a flow cell using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified target protein (e.g., at 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 2000-5000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5. A second flow cell should be prepared similarly but without protein injection to serve as a reference surface.
-
-
Analyte Preparation:
-
Prepare a dilution series of the 2-azaspiro[3.4]octane ligand in running buffer. A typical concentration range might be 0.1 nM to 1 µM, spanning at least 5 concentrations above and below the expected Kₑ. Ensure the final DMSO concentration is consistent across all samples and ideally ≤1%.
-
-
Binding Analysis (Kinetics/Affinity Cycle):
-
Inject the lowest concentration of the ligand over both the target and reference flow cells for a set association time (e.g., 180 seconds).
-
Switch to injecting running buffer alone to monitor the dissociation phase (e.g., 300-600 seconds). The length should be sufficient to observe a significant decay in the signal.
-
Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove any remaining bound analyte and prepare the surface for the next cycle.
-
Repeat this cycle for each concentration in the dilution series, including a buffer-only (zero concentration) injection for double referencing.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell and the buffer-only injection from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting will yield the kinetic parameters kₐ (association rate) and kₑ (dissociation rate). The equilibrium dissociation constant is calculated as Kₑ = kₑ/kₐ.
-
Tier 2: Cellular Assays — Proving Engagement in a Native Environment
Confirming direct binding to a purified protein is a crucial first step, but it doesn't guarantee the same interaction will occur within the crowded, complex environment of a living cell.[8] Cellular target engagement assays are essential to bridge this gap, as they account for critical factors like cell permeability, target localization, and competition with endogenous substrates or cofactors.[4]
Causality Behind the Choice: A positive result in a cellular assay provides strong evidence that your ligand can access its target in a physiological context and engage it with sufficient potency. This is a key validation step before committing to expensive and lengthy in vivo studies.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
| Technique | Principle | Key Outputs | Target Modification | Strengths | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Based on ligand-induced thermal stabilization.[15] Binding of a ligand alters the target protein's melting curve. | Thermal Shift (ΔTm), Cellular EC₅₀ | None (Label-free) | Measures engagement with endogenous protein in its native state; applicable to many target classes.[16] | Lower throughput for Western blot-based readout; requires a good antibody for detection. |
| NanoBRET™ | Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target and a fluorescently labeled tracer ligand.[12] | Cellular IC₅₀ | Target protein is tagged (e.g., with NanoLuc® fusion). | High-throughput, real-time measurement in live cells; highly sensitive. | Requires genetic modification of the target protein and development of a specific fluorescent tracer.[8] |
| Radioligand Binding | Measures the displacement of a radioactive ligand ("hot") from a receptor by a non-radioactive test compound ("cold").[17] | Affinity (Kᵢ) | None (uses a radiolabeled probe). | Gold standard for GPCRs; very high sensitivity and direct measure of binding.[18] | Requires synthesis of a radioligand; safety and disposal concerns with radioactivity. |
Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
This protocol describes how to determine the cellular potency (EC₅₀) of a 2-azaspiro[3.4]octane ligand using an isothermal CETSA approach.
Objective: To quantify the dose-dependent stabilization of the target protein in intact cells.
Materials:
-
Cultured cells expressing the target protein.
-
2-azaspiro[3.4]octane ligand of interest.
-
Complete cell culture medium and PBS.
-
Lysis buffer (e.g., PBS with protease inhibitors).
-
Thermal cycler or heating blocks.
-
Western blot equipment and reagents (SDS-PAGE gels, transfer system, primary/secondary antibodies).
Methodology:
-
Compound Treatment:
-
Seed cells in multi-well plates and grow to ~80-90% confluency.
-
Prepare a serial dilution of the 2-azaspiro[3.4]octane ligand in culture medium.
-
Treat the cells with the different ligand concentrations (and a vehicle control, e.g., 0.1% DMSO) and incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Determine the optimal heating temperature beforehand by running a full temperature melt curve. This temperature should be on the slope of the curve where a stabilization shift is most apparent (e.g., Tₘ of the vehicle control).
-
Wash the cells with PBS to remove excess compound.
-
Resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat all samples at the predetermined optimal temperature for 3 minutes, followed by immediate cooling on ice for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the aggregated protein and cell debris by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of total protein from each sample by Western blotting using a specific primary antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity against the logarithm of the ligand concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the CETSA EC₅₀, which represents the concentration of ligand required to achieve 50% of the maximal thermal stabilization.[16]
-
Tier 3: In Vivo Target Engagement — The Definitive Proof
The ultimate validation is demonstrating that your compound engages its target in a living organism at the site of action.[19] In vivo target engagement studies are critical for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship, which is essential for selecting the right dose for efficacy studies and predicting clinical outcomes.[20]
Causality Behind the Choice: This final tier connects all the preceding data. It confirms that the compound has the necessary ADME (absorption, distribution, metabolism, and excretion) properties to reach the target tissue in sufficient concentration to bind its target. A failure at this stage, despite strong biochemical and cellular data, often points to insurmountable PK issues.
| Technique | Principle | Key Outputs | System | Strengths | Limitations |
| Ex Vivo CETSA | CETSA performed on tissue samples harvested from a drug-dosed animal.[20] | Target engagement in specific tissues vs. dose and time. | Animal model (e.g., mouse, rat) | Direct measure of target binding in relevant organs; label-free.[15] | Terminal procedure; lower throughput; requires robust tissue homogenization protocols. |
| Positron Emission Tomography (PET) | A non-invasive imaging technique that uses a positron-emitting radiotracer to visualize and quantify target occupancy in real-time. | Target occupancy (%) in specific brain regions or organs over time. | Animal model or human | Non-invasive, allows for longitudinal studies in the same subject; provides spatial distribution. | Requires the development of a specific and high-affinity radiotracer; expensive and highly specialized. |
| Pharmacodynamic (PD) Biomarkers | Measures a downstream molecular event that is a direct consequence of target engagement (e.g., phosphorylation of a substrate). | Modulation of a downstream pathway marker. | Animal model or human | Can be highly sensitive and directly linked to the biological effect of target modulation. | Can be misleading if the biomarker is not proximal or exclusively linked to the target of interest.[7] |
Workflow: Ex Vivo CETSA in a Mouse Model
Objective: To assess the degree and duration of target engagement in a specific tissue (e.g., brain, tumor) following systemic administration of a 2-azaspiro[3.4]octane ligand.
Caption: High-level workflow for an ex vivo CETSA experiment.
Methodology Overview:
-
Dosing and Sample Collection: Animals are dosed with the vehicle or the test compound. At predefined time points (e.g., 1, 4, 8, 24 hours post-dose), animals are euthanized, and the target tissues are rapidly harvested and flash-frozen. Plasma samples are also collected for pharmacokinetic analysis.
-
Tissue Processing: Tissues are homogenized in lysis buffer.
-
Ex Vivo Heat Challenge: Aliquots of the tissue lysate are heated at the predetermined optimal temperature, analogous to the cellular CETSA protocol.
-
Fractionation and Analysis: The soluble fraction is separated by ultracentrifugation, and the amount of remaining target protein is quantified by Western blot or mass spectrometry.
-
Data Interpretation: The level of target stabilization in the dosed groups is compared to the vehicle group. This engagement data is then correlated with the compound concentration in the plasma and tissue (from PK analysis) to build a comprehensive PK/PD model.
Conclusion: An Integrated and Self-Validating System
Validating target engagement is not a single experiment but a systematic process of building a compelling, evidence-based case. For novel scaffolds like the 2-azaspiro[3.4]octanes, this rigor is non-negotiable. By employing a tiered strategy—starting with direct biophysical confirmation, progressing to robust cellular assays, and culminating in in vivo validation—researchers can create a self-validating data package.
The use of orthogonal methods is the cornerstone of this trustworthiness. For instance, confirming an affinity value from SPR with ITC, and then demonstrating a corresponding cellular potency with CETSA, provides a much stronger foundation than relying on a single technique. This integrated approach ensures that by the time a compound reaches expensive efficacy models, there is high confidence that its biological effects are mediated through the intended mechanism of action: direct, robust, and quantifiable engagement of its molecular target.
References
-
Determining target engagement in living systems. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Target Engagement Assays. (n.d.). DiscoverX. Retrieved January 11, 2026, from [Link]
-
Target and pathway engagement assays. (n.d.). Concept Life Sciences. Retrieved January 11, 2026, from [Link]
-
Target Engagement Assays in Early Drug Discovery. (2022). Journal of Medicinal Chemistry. Retrieved January 11, 2026, from [Link]
-
A Practical Guide to Target Engagement Assays. (2025). Selvita. Retrieved January 11, 2026, from [Link]
-
Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023). Frontiers in Cell and Developmental Biology. Retrieved January 11, 2026, from [Link]
-
Target validation & engagement. (n.d.). Inoviem. Retrieved January 11, 2026, from [Link]
-
In Vivo Target Validation. (n.d.). Target ALS. Retrieved January 11, 2026, from [Link]
-
Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
In vivo target engagement with CETSA® in Drug Discovery. (n.d.). Pelago Bioscience. Retrieved January 11, 2026, from [Link]
-
Biophysics: How to choose the right assay for your drug discovery project. (n.d.). Domainex. Retrieved January 11, 2026, from [Link]
-
Target engagement. (n.d.). Chemical Probes Portal. Retrieved January 11, 2026, from [Link]
-
Target Engagement. (n.d.). Selvita. Retrieved January 11, 2026, from [Link]
-
Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. (2016). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
measuring drug-target binding with SPR & ITC binding assays. (2023). YouTube. Retrieved January 11, 2026, from [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2016). ACS Figshare. Retrieved January 11, 2026, from [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI. Retrieved January 11, 2026, from [Link]
-
GPCR-radioligand binding assays. (2016). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
GPCR Radioligand Binding. (n.d.). Eurofins Discovery. Retrieved January 11, 2026, from [Link]
-
CETSA. (n.d.). CETSA. Retrieved January 11, 2026, from [Link]
-
Binding kinetics of ligands acting at GPCRs. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
SPR Explained: Accelerating Modern Drug Discovery. (2025). Lab Manager Magazine. Retrieved January 11, 2026, from [Link]
-
GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved January 11, 2026, from [Link]
-
Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025). Drug Hunter. Retrieved January 11, 2026, from [Link]
-
How does Digital SPR fit into early drug discovery?. (n.d.). Nicoya Lifesciences. Retrieved January 11, 2026, from [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2016). ResearchGate. Retrieved January 11, 2026, from [Link]
-
How does SPR work in Drug Discovery?. (2025). deNOVO Biolabs. Retrieved January 11, 2026, from [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2024). MDPI. Retrieved January 11, 2026, from [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. (2014). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2024). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Target EngagementAssays in Early Drug Discovery. (2022). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Target Engagement Assays in Early Drug Discovery. (2022). Kinam Park. Retrieved January 11, 2026, from [Link]
-
A Pipeline for Drug Target Identification and Validation. (2016). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Correction to “Target Engagement Assays in Early Drug Discovery”. (2022). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
Sources
- 1. Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. kinampark.com [kinampark.com]
- 6. Target validation & engagement - Inoviem [inoviem.com]
- 7. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 8. selvita.com [selvita.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. denovobiolabs.com [denovobiolabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. selvita.com [selvita.com]
- 13. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 14. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CETSA [cetsa.org]
- 16. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pelagobio.com [pelagobio.com]
A Head-to-Head Comparison: Cross-Reactivity Profiling of 2-Azaspiro[3.4]octane-Based Inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the pursuit of novel scaffolds that confer both high potency and exquisite selectivity is paramount. The rigid, three-dimensional architecture of the 2-azaspiro[3.4]octane moiety has emerged as a promising structural motif. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of 2-azaspiro[3.4]octane-based inhibitors against established alternatives, supported by experimental data. As Senior Application Scientists, our goal is to equip you with the technical insights and practical methodologies to critically evaluate this scaffold in your drug discovery endeavors.
The Rationale for Spirocyclic Scaffolds: Escaping Flatland in Kinase Inhibitor Design
Traditional kinase inhibitor development has often relied on planar, aromatic ring systems that mimic the adenine region of ATP. While effective, these "flat" molecules can present challenges in achieving high selectivity due to the conserved nature of the ATP-binding pocket across the kinome. The introduction of spirocyclic scaffolds, such as the 2-azaspiro[3.4]octane core, offers a compelling strategy to overcome this limitation. The inherent three-dimensionality of this scaffold allows for the projection of substituents into distinct spatial regions of the kinase active site, enabling more specific interactions and potentially reducing off-target binding.[1]
Case Study: Ritlecitinib (PF-06651600) - A 2-Azaspiro[3.4]octane-Containing JAK3/TEC Family Kinase Inhibitor
A prime example of the successful implementation of the 2-azaspiro[3.4]octane scaffold is Ritlecitinib (PF-06651600), an FDA-approved irreversible inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases.[2][3] Ritlecitinib's unique spirocyclic core contributes to its distinct selectivity profile.
To illustrate the impact of the 2-azaspiro[3.4]octane scaffold, we will compare the cross-reactivity profile of Ritlecitinib with that of Ruxolitinib, a well-established JAK1/2 inhibitor built upon a planar pyrrolo[2,3-d]pyrimidine core.[4][5]
Comparative Cross-Reactivity Profiling: Ritlecitinib vs. Ruxolitinib
Table 1: Primary Targets and Potency
| Inhibitor | Scaffold | Primary Targets | IC50 (nM) | Reference |
| Ritlecitinib (PF-06651600) | 2-Azaspiro[3.4]octane | JAK3, TEC family kinases | JAK3: ~30 nM (cellular) | [3] |
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine | JAK1, JAK2 | JAK1: 3.3 nM, JAK2: 2.8 nM | [6] |
Table 2: Off-Target Kinase Profile (Selected Kinases)
| Kinase | Ritlecitinib (PF-06651600) % Inhibition @ 1µM (or IC50) | Ruxolitinib Kd (nM) | Scaffold of Comparator |
| JAK Family | |||
| JAK1 | - | 3.4 | Pyrrolo[2,3-d]pyrimidine |
| JAK2 | - | 0.0 | Pyrrolo[2,3-d]pyrimidine |
| JAK3 | High | 2.0 | Pyrrolo[2,3-d]pyrimidine |
| TYK2 | - | 0.9 | Pyrrolo[2,3-d]pyrimidine |
| TEC Family | |||
| BTK | High | - | - |
| ITK | High | - | - |
| TEC | High | - | - |
| Other Kinases | |||
| ROCK1 | - | 60.0 | Pyrrolo[2,3-d]pyrimidine |
| ROCK2 | - | 52.0 | Pyrrolo[2,3-d]pyrimidine |
| MAP3K2 | - | 41.0 | Pyrrolo[2,3-d]pyrimidine |
| CAMK2A | - | 46.0 | Pyrrolo[2,3-d]pyrimidine |
Note: Direct, quantitative comparison of off-target profiles is challenging due to differing assay formats (e.g., % inhibition vs. Kd). The data presented is for illustrative purposes to highlight general selectivity trends. A comprehensive head-to-head KINOMEscan would be required for a definitive comparison.
From the available data, it is evident that the 2-azaspiro[3.4]octane scaffold of Ritlecitinib contributes to a distinct selectivity profile, with potent inhibition of JAK3 and the TEC kinase family, as intended by its design.[3] In contrast, Ruxolitinib, with its pyrrolo[2,3-d]pyrimidine core, is a potent inhibitor of JAK1 and JAK2.[6] The off-target profile of Ruxolitinib includes several other kinases, such as ROCK1/2 and MAP3K2, which may contribute to its broader pharmacological effects.[7]
Methodologies for Cross-Reactivity Profiling
To generate the kind of data presented above, several robust experimental platforms are employed. Understanding these methodologies is crucial for interpreting selectivity data and designing your own profiling studies.
KINOMEscan™: A Competition Binding Assay
The KINOMEscan™ platform is a widely used method for assessing kinase inhibitor selectivity. It is a competition-based binding assay that quantifies the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large panel of kinases.
Experimental Workflow:
Caption: KINOMEscan™ Workflow Diagram.
Step-by-Step Protocol:
-
Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Kinase Binding: A large panel of DNA-tagged kinases are individually incubated with the immobilized ligand.
-
Competition: The test compound is added at various concentrations to compete with the immobilized ligand for binding to the kinases.
-
Quantification: The amount of kinase bound to the solid support is quantified, typically using qPCR to measure the amount of DNA tag.
-
Data Analysis: The results are expressed as the dissociation constant (Kd), which reflects the binding affinity of the test compound for each kinase. A lower Kd value indicates a stronger interaction.
Cellular Thermal Shift Assay (CETSA®): Assessing Target Engagement in a Cellular Context
CETSA® is a powerful technique for verifying target engagement in a more physiologically relevant environment – within intact cells or cell lysates.[8][9][10] The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.
Step-by-Step Protocol:
-
Treatment: Intact cells or cell lysates are incubated with the test compound or a vehicle control.
-
Heating: The samples are heated to a range of temperatures.
-
Separation: The heated samples are centrifuged to separate the soluble (folded) proteins from the precipitated (unfolded) proteins.
-
Detection: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.
-
Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
NanoBRET™ Target Engagement Assay: Real-Time Monitoring in Live Cells
The NanoBRET™ Target Engagement Assay is a live-cell method that allows for the quantitative measurement of compound binding to a specific protein target in real-time.[5][11][12] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.
Experimental Workflow:
Caption: NanoBRET™ Target Engagement Assay Workflow.
Step-by-Step Protocol:
-
Cell Preparation: Cells are engineered to express the target protein fused to NanoLuc® luciferase.
-
Tracer Addition: A cell-permeable fluorescent tracer that binds to the target protein is added to the cells. This results in a BRET signal.
-
Compound Addition: The test compound is added. If it binds to the target protein, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
Signal Detection: The BRET signal is measured using a plate reader.
-
Data Analysis: The decrease in the BRET signal is proportional to the amount of target engagement by the test compound. This allows for the determination of the compound's intracellular IC50 value.
Conclusion: The Strategic Value of the 2-Azaspiro[3.4]octane Scaffold
The comparative analysis of Ritlecitinib and Ruxolitinib highlights the potential of the 2-azaspiro[3.4]octane scaffold to yield kinase inhibitors with distinct and potentially more selective cross-reactivity profiles compared to traditional planar heterocyclic systems. The rigid, three-dimensional nature of this spirocyclic core provides a powerful tool for medicinal chemists to fine-tune inhibitor-kinase interactions and mitigate off-target effects. As the field of kinase drug discovery continues to evolve, the strategic incorporation of such novel scaffolds, rigorously evaluated by comprehensive profiling methodologies, will be instrumental in the development of the next generation of safe and effective targeted therapies.
References
-
DiscoveRx. (n.d.). ruxolitinib | DiscoveRx KINOMEscan® screen. Retrieved from [Link]
- Piazza, R. G., & Pelkmans, L. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 28(2), 101-110.
- Müller, S., et al. (2018). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. Leukemia, 32(5), 1133–1143.
- Bonelli, M., et al. (2024). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story.
- Snider, C. E., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Bioorganic & Medicinal Chemistry Letters, 30(20), 127458.
-
DrugPatentWatch. (n.d.). PF-06651600 clinical trial progress and patents: Drug pipeline profiles for drugs in development. Retrieved from [Link]
- Rudolph, J., et al. (2016). The JAK inhibitor ruxolitinib impairs dendritic cell migration via off-target inhibition of ROCK. Leukemia, 30(10), 2119–2123.
- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 167–183.
- Almqvist, H., et al. (2016). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. ACS Chemical Biology, 11(12), 3244–3255.
- Traves, P. G., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib.
- Verstovsek, S., & Kantarjian, H. (2011). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Future Oncology, 7(9), 1031–1040.
- Rudolph, J., et al. (2016). The JAK inhibitor ruxolitinib impairs dendritic cell migration via off-target inhibition of ROCK. Leukemia, 30(10), 2119–2123.
- Tanaka, Y. (2023). JAK inhibitors ∼ overview∼. Immunology & Cell Biology, 101(6), 513-520.
- Gilbert, D. F., et al. (2019). Binding assays to profile target engagement by kinase inhibitors in vitro. Biochemical Society Transactions, 47(6), 1835–1846.
- He, S., & Verstovsek, S. (2013). Ruxolitinib targets DCs: for better or worse?. Blood, 122(7), 1091–1092.
- Fleischmann, R., et al. (2020). Efficacy and Safety of PF-06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate-to-Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate.
- Anderson, E. J., et al. (2024). An improved reporter identifies ruxolitinib as a potent and cardioprotective CaMKII inhibitor.
- Li, Y., et al. (2023). Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy. Journal of the American Chemical Society, 145(40), 22005–22016.
-
National Center for Biotechnology Information. (n.d.). Ruxolitinib. In StatPearls. Retrieved from [Link]
- Fleischmann, R., et al. (2020). Efficacy and Safety of PF‐06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate‐to‐Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate.
- Anderson, E. J., et al. (2022). Novel Biosensor Identifies Ruxolitinib as a Potent and Cardioprotective CaMKII Inhibitor. bioRxiv.
-
MedPath. (n.d.). Ritlecitinib. Retrieved from [Link]
- Telliez, J. B., et al. (2019). PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor. ACS Chemical Biology, 14(6), 1235–1242.
- Anderson, E. J., et al. (2023). An improved reporter identifies ruxolitinib as a potent and cardioprotective CaMKII inhibitor.
- Guttman-Yassky, E., et al. (2024). Ritlecitinib, a JAK3/TEC family kinase inhibitor, stabilizes active lesions and repigments stable lesions in vitiligo.
-
Next Steps in Dermatology. (2024). Ritlecitinib Therapeutic Cheat Sheet. Retrieved from [Link]
-
Harvard Medical School LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. trial.medpath.com [trial.medpath.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 12. NanoBRET® Target Engagement BET BRD Assays [promega.com.cn]
The Rising Star in Scaffolding: A Comparative Benchmarking Guide to 2-Azaspiro[3.4]octane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. The deliberate move away from "flat" aromatic structures towards three-dimensional scaffolds has spotlighted spirocycles as a powerful tool in drug design.[1][2] Among these, the 2-azaspiro[3.4]octane motif is emerging as a compelling bioisosteric replacement for traditional pharmacophores such as piperidine and pyrrolidine. This guide provides an in-depth, objective comparison of 2-azaspiro[3.4]octane against these established pharmacophores, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Spirocyclic Advantage: Beyond Flatland
Spirocyclic scaffolds are characterized by two rings connected by a single common atom, creating a rigid, three-dimensional structure. This inherent 3D nature, often quantified by a high fraction of sp³ hybridized carbons (Fsp³), offers several advantages in drug design:
-
Enhanced Potency and Selectivity: The rigid conformation of spirocycles can pre-organize appended functional groups into an optimal orientation for target binding, minimizing the entropic penalty upon binding and potentially leading to higher potency.[2] This conformational restriction can also improve selectivity by reducing interactions with off-target proteins.
-
Improved Physicochemical Properties: The introduction of a spirocyclic core can modulate a molecule's physicochemical properties. It can lead to increased aqueous solubility and lower lipophilicity (LogP/LogD) compared to more planar or larger carbocyclic analogues, which is beneficial for a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]
-
Metabolic Stability: The quaternary spirocenter can block potential sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life.[4]
-
Novel Chemical Space: Spirocyclic scaffolds provide access to novel and patentable chemical space, a crucial consideration in a competitive pharmaceutical landscape.[5]
Head-to-Head: 2-Azaspiro[3.4]octane vs. Piperidine and Pyrrolidine
To objectively assess the potential of the 2-azaspiro[3.4]octane scaffold, we will compare its projected properties against the well-established piperidine and pyrrolidine rings. While direct comparative data for 2-azaspiro[3.4]octane across a matched molecular pair series is emerging, valuable insights can be drawn from studies on the closely related 2-azaspiro[3.3]heptane, which effectively illustrates the impact of this bioisosteric substitution.[6][7]
Physicochemical and Pharmacokinetic Properties
The replacement of a piperidine ring with an azaspirocycle can lead to significant improvements in key drug-like properties. A key study on bioisosteres of the local anesthetic Bupivacaine provides a quantitative comparison:[6][7]
| Property | Piperidine Analog (57) | 2-Azaspiro[3.3]heptane Analog (58) |
| cLogP | 3.7 | 3.4 |
| logD at pH 7.4 | 1.6 | 1.2 |
| Metabolic Stability (t½ in HLM, min) | >60 | 31 |
| Intrinsic Clearance (Clint in HLM, µL/min/mg) | 14 | 53 |
Data sourced from a comparative study on Bupivacaine analogs.[6][7]
This data reveals that the 2-azaspiro[3.3]heptane analogue, despite having a similar molecular weight, exhibits lower lipophilicity (lower cLogP and logD), a desirable trait for improving solubility and reducing off-target toxicity. However, in this specific case, the metabolic stability in human liver microsomes (HLM) was reduced. This highlights a crucial principle in drug design: the effects of bioisosteric replacement are context-dependent and must be experimentally verified. While spirocycles can block metabolism, the overall shape and electronic properties of the new scaffold may also influence how the molecule is presented to metabolic enzymes.
Structural and Conformational Analysis
The key difference between these scaffolds lies in their three-dimensional shape and conformational flexibility.
-
Piperidine: Adopts a relatively rigid chair conformation, with substituents in either axial or equatorial positions.[2]
-
Pyrrolidine: More conformationally flexible, adopting various envelope and twist conformations.[8]
-
2-Azaspiro[3.4]octane: Presents a rigid framework with defined vectors for substituent placement, stemming from the spirocyclic fusion of a four-membered azetidine ring and a five-membered cyclopentane ring. This unique geometry can present functional groups to a target protein in a manner not achievable with simple monocyclic rings.
Caption: 2D structures of Piperidine, Pyrrolidine, and 2-Azaspiro[3.4]octane.
Experimental Protocols for Comparative Evaluation
To rigorously benchmark 2-azaspiro[3.4]octane-containing compounds against their piperidine or pyrrolidine counterparts, a suite of standardized in vitro assays is essential. The following protocols provide a framework for this evaluation.
Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Methodology:
-
Preparation: Thaw pooled human liver microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Cofactor Addition: Prepare a solution of NADPH (a necessary cofactor for CYP450 enzymes) in phosphate buffer.
-
Incubation:
-
Pre-warm the HLM suspension and test compound solution (typically at 1 µM) at 37°C.
-
Initiate the metabolic reaction by adding the NADPH solution to the HLM and test compound mixture.
-
Incubate at 37°C with gentle shaking.
-
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. The half-life is calculated from the slope of the line, and this is used to determine the intrinsic clearance.
Caption: Workflow for the in vitro metabolic stability assay.
Caco-2 Permeability Assay
This assay is the gold standard for predicting in vitro intestinal permeability and identifying compounds that are substrates of efflux transporters like P-glycoprotein (P-gp).
Objective: To determine the apparent permeability coefficient (Papp) of a compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated, polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Assay Buffer: A transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is used.
-
Dosing: The test compound (typically at 10 µM) is added to either the apical (A) or basolateral (B) side of the monolayer.
-
Incubation: The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, samples are taken from the receiver compartment (B for A-B transport, A for B-A transport).
-
Analysis: The concentration of the compound in the receiver and donor compartments is quantified by LC-MS/MS.
-
Data Analysis:
-
The Papp value is calculated for both directions.
-
The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for active efflux.
-
Caption: Workflow for the Caco-2 permeability assay.
hERG Inhibition Assay
Assessing a compound's potential to inhibit the hERG potassium channel is a critical safety screen to avoid the risk of cardiac arrhythmias.
Objective: To determine the IC50 value of a compound for the inhibition of the hERG channel.
Methodology:
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.
-
Assay Format: Automated patch-clamp electrophysiology is the gold-standard method.
-
Procedure:
-
Cells are subjected to a specific voltage-clamp protocol to elicit hERG currents.
-
A baseline hERG current is established.
-
The test compound is applied at increasing concentrations.
-
The inhibition of the hERG tail current is measured at each concentration.
-
-
Data Analysis: A concentration-response curve is generated, and the IC50 value (the concentration at which 50% of the current is inhibited) is calculated.
Receptor Binding and Functional Antagonism (Schild Analysis)
For compounds designed to be receptor antagonists, quantifying their affinity and confirming their mechanism of action is crucial.
Objective: To determine the affinity (pA2 or Kb) of a competitive antagonist.
Methodology:
-
Assay System: A cell line or tissue preparation expressing the target receptor is used in a functional assay (e.g., measuring second messenger levels or ion flux).
-
Agonist Dose-Response: A cumulative concentration-response curve for a known agonist is generated.
-
Antagonist Incubation: The assay is repeated in the presence of several fixed concentrations of the test antagonist. The antagonist should cause a parallel rightward shift in the agonist concentration-response curve without depressing the maximum response if it is a competitive antagonist.[9]
-
Dose Ratios: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
Schild Plot: A Schild plot is constructed by plotting log(dose ratio - 1) against the log of the molar concentration of the antagonist.
-
Data Analysis: For a simple competitive antagonist, the Schild plot should be a straight line with a slope of 1.0. The x-intercept provides the pA2 value, which is a measure of the antagonist's affinity for the receptor.[9][10]
Conclusion: A Strategic Choice for Modern Drug Discovery
The 2-azaspiro[3.4]octane scaffold represents a valuable and strategic tool for medicinal chemists. Its inherent three-dimensionality and rigid nature offer a distinct advantage over traditional, more flexible pharmacophores like piperidine and pyrrolidine. By providing novel vectors for functional group placement, it can unlock improvements in potency, selectivity, and physicochemical properties.
However, as the comparative data illustrates, the benefits of such a bioisosteric replacement are not guaranteed and must be validated through rigorous experimental testing. The protocols outlined in this guide provide a robust framework for such a head-to-head comparison, enabling researchers to make data-driven decisions in their quest to design the next generation of innovative medicines. The increasing commercial availability and synthetic accessibility of novel spirocycles like 2-azaspiro[3.4]octane will undoubtedly fuel their integration into drug discovery programs, paving the way for new and improved therapeutics.
References
-
Hiesinger, K., Dar'in, D., Proschak, E., and Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
-
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 59(6), 2497-2511. [Link]
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056-3065. [Link]
-
Mykhailiuk, P. K., et al. (2023). Novel Class of Piperidine Bioisosteres. ChemRxiv. [Link]
-
Kirichok, A. A., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]
-
Kirichok, A. A., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0 (PDF). ResearchGate. [Link]
-
Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting. [Link]
-
Wuitschik, G., et al. (2010). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 1(5), 231-235. [Link]
-
Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(46), e202311583. [Link]
-
Laki, D., et al. (2018). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. The Journal of Organic Chemistry, 83(23), 14350-14361. [Link]
-
Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4836. [Link]
-
Kenakin, T. (1997). The Schild regression in the process of receptor classification. Pharmacological Reviews, 49(4), 367-413. [Link]
-
Wikipedia. (n.d.). Schild regression. Wikipedia. [Link]
-
University of Strathclyde. (n.d.). In vitro pharmacology: receptor antagonism. Strathclyde University. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The utility of hERG channel inhibition data in the derivation of occupational exposure limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of the Membrane Environment on Pharmacologic Inhibition of hERG K+ Channel Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Rigidity of 2-Azaspiro[3.4]octane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer both structural novelty and improved physicochemical properties is relentless. Among these, spirocyclic systems have garnered significant attention for their inherent three-dimensionality, a feature that allows for a more sophisticated exploration of chemical space compared to their flatter, aromatic counterparts.[1][2][3] This guide provides an in-depth analysis of the conformational rigidity of 2-azaspiro[3.4]octane, a privileged scaffold increasingly utilized in drug discovery. We will objectively compare its performance with other common cyclic alternatives, supported by a synthesis of experimental and computational data, to provide a comprehensive resource for researchers aiming to leverage this unique molecular framework.
The Strategic Advantage of Conformational Rigidity
The concept of "conformational restriction" is a cornerstone of modern drug design.[4][5] By rigidifying a molecule, we reduce the entropic penalty paid upon binding to a biological target, which can lead to significant gains in potency and selectivity.[2][6] Spirocycles, formed by two rings sharing a single atom, are exceptionally effective at achieving this.[3][7] The spiro-fusion introduces a constrained three-dimensional architecture that locks the conformation of the molecule, optimizing the spatial orientation of pharmacophoric elements for interaction with complex protein binding sites.[1][8] This contrasts sharply with more flexible linear or monocyclic systems, whose conformational freedom can lead to suboptimal interactions and higher entropic costs.
The 2-azaspiro[3.4]octane scaffold, which fuses a four-membered azetidine ring with a five-membered cyclopentane ring, is a compelling example. It offers a rigid 3D framework while maintaining a low molecular weight and desirable physicochemical properties, such as improved aqueous solubility and metabolic stability compared to some traditional heterocycles.[1]
The Conformational Landscape: A Tale of Two Rings
The overall rigidity of 2-azaspiro[3.4]octane is a direct consequence of the conformational properties of its constituent rings: the azetidine and the cyclopentane.
-
Azetidine Ring: Four-membered rings like azetidine are inherently strained and exhibit a puckered conformation to alleviate this strain.[9] The ring rapidly interconverts between two equivalent puckered forms. The barrier to this inversion is relatively low, but the ring is far from planar.
-
Cyclopentane Ring: Cyclopentane is not planar; it adopts puckered conformations, primarily the "envelope" and "twist" forms, to minimize torsional and angle strain. These conformers interconvert rapidly through a process called pseudorotation.
When fused at a spirocenter, the conformational motions of these two rings become coupled and restricted. The spiro-fusion point acts as an anchor, significantly raising the energy barrier for ring inversion and puckering compared to the individual monocyclic systems. This results in a scaffold with a limited number of well-defined, low-energy conformations, which is highly advantageous for structure-based drug design.[3]
Comparative Analysis: 2-Azaspiro[3.4]octane vs. Alternative Scaffolds
To appreciate the unique properties of 2-azaspiro[3.4]octane, it is essential to compare its conformational rigidity with other commonly used nitrogen-containing heterocycles in drug discovery.
| Scaffold | Key Conformational Features | Typical Energy Barrier (Ring Inversion) | Advantages | Disadvantages |
| 2-Azaspiro[3.4]octane | Fused puckered rings; limited, well-defined conformers. High degree of rigidity. | High (Computationally estimated >10 kcal/mol) | Excellent 3D diversity; improved physicochemical properties; novel IP space.[1][10] | Synthesis can be more complex than monocycles.[11] |
| Piperidine | Flexible "chair" conformation with rapid chair-flip. Axial/equatorial substituent effects. | ~10.4 kcal/mol | Well-understood chemistry; synthetically accessible.[12] | High flexibility; can lead to lower potency/selectivity. |
| Pyrrolidine | Flexible "envelope" and "twist" conformations; rapid pseudorotation. | ~1-3 kcal/mol | Common in natural products; synthetically versatile. | Very flexible; low conformational restriction.[9] |
| Azetidine | Puckered ring with rapid inversion. | ~1.3 kcal/mol | Introduces rigidity and unique vectors.[9] | High ring strain can lead to chemical instability. |
As the table illustrates, the spirocyclic nature of 2-azaspiro[3.4]octane provides a significant leap in conformational restriction compared to flexible monocycles like piperidine and pyrrolidine.[12] While a simple azetidine ring is also strained, its rapid inversion does not lock substituent vectors in the same way the spiro-fusion does. This "best-of-both-worlds" characteristic—combining rigidity with the favorable properties of small heterocycles—is what makes 2-azaspiro[3.4]octane a superior scaffold for many applications.
Methodologies for Determining Conformational Rigidity
A multi-faceted approach combining experimental spectroscopy and computational chemistry is required to fully characterize the conformational properties of 2-azaspiro[3.4]octane.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular conformation in solution.[13] Key NMR techniques include:
-
¹H and ¹³C NMR: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is dictated by the molecule's conformation.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This technique measures through-space interactions between protons.[14] The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei, providing crucial distance constraints for determining the preferred 3D structure.
-
Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, one can observe changes in peak shape or the coalescence of signals.[15] This allows for the determination of the energy barriers (ΔG‡) between interconverting conformers, providing a direct measure of conformational rigidity.
-
Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the 2-azaspiro[3.4]octane derivative in a suitable deuterated solvent (e.g., d4-methanol, d8-toluene) in a high-quality NMR tube. The solvent choice is critical; it must have a wide liquid temperature range and not interact strongly with the solute.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to identify key resonances that are expected to be sensitive to conformational changes.
-
Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Identify Coalescence: Observe the spectra for peak broadening and eventual coalescence, where two or more distinct signals from different conformers merge into a single broad peak. The temperature at which this occurs is the coalescence temperature (Tc).
-
Low-Temperature Limit: Continue lowering the temperature until the signals sharpen again into distinct resonances for each populated conformer (the slow-exchange regime).
-
Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the conformational exchange process from the coalescence temperature (Tc) and the frequency separation of the signals (Δν) in the slow-exchange regime.
Computational chemistry provides invaluable insights into the energies and geometries of different conformers.[16]
-
Conformational Search: A systematic or stochastic search is performed to identify all possible low-energy conformations of the molecule.
-
Geometry Optimization: Each identified conformer is subjected to geometry optimization, typically using a method like B3LYP with a suitable basis set (e.g., 6-31G*), to find its minimum energy structure.
-
Energy Calculation: The relative energies of the optimized conformers are calculated to determine their populations at a given temperature according to the Boltzmann distribution.
-
Transition State Search: To determine the energy barrier for interconversion, a transition state search (e.g., using QST2/QST3 or a synchronous transit-guided quasi-Newton method) is performed to locate the saddle point on the potential energy surface connecting two conformers.
-
Structure Input: Build the 3D structure of the 2-azaspiro[3.4]octane derivative using a molecular modeling program.
-
Conformational Search: Perform a conformational search to generate a set of initial conformer geometries.
-
Geometry Optimization: Submit each conformer to a geometry optimization calculation using a DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step finds the nearest local energy minimum for each starting geometry.
-
Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true minimum (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).
-
Transition State (TS) Optimization: To find the barrier between two key conformers (A and B), perform a TS search. The resulting structure should be a first-order saddle point (one imaginary frequency).
-
Intrinsic Reaction Coordinate (IRC) Calculation: Run an IRC calculation starting from the transition state structure to confirm that it correctly connects the two desired minima (conformers A and B). The energy of the TS relative to the ground state conformer gives the energy barrier for the process.
Visualizing the Workflow and Concepts
Clear diagrams are essential for understanding the complex workflows and abstract concepts in conformational analysis.
Caption: Integrated workflow for conformational analysis.
Caption: Impact of rigidity on binding entropy.
Conclusion
The 2-azaspiro[3.4]octane scaffold represents a significant advancement in the design of conformationally restricted molecules. Its unique fusion of a strained azetidine ring with a puckered cyclopentane ring results in a rigid, three-dimensional framework that is superior to many traditional, flexible heterocycles like piperidine and pyrrolidine. This inherent rigidity minimizes the entropic penalty of receptor binding, offering a powerful strategy to enhance ligand potency and selectivity.[6] By employing a combined strategy of advanced NMR spectroscopy and robust computational methods like DFT, researchers can fully elucidate the conformational landscape of 2-azaspiro[3.4]octane derivatives and rationally design the next generation of highly effective therapeutic agents.
References
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]
-
The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. [Link]
-
The Use of Conformational Restriction in Medicinal Chemistry. Current Medicinal Chemistry. [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. ResearchGate. [Link]
-
The Use of Conformational Restriction in Medicinal Chemistry. ResearchGate. [Link]
-
Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. ResearchGate. [Link]
-
Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery. ResearchGate. [Link]
-
Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Royal Society of Chemistry. [Link]
-
Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry. [Link]
-
Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. The Journal of Organic Chemistry. [Link]
-
The Use of Conformational Restriction in Medicinal Chemistry. Semantic Scholar. [Link]
-
H-1 NMR study of the conformation and absolute stereochemistry of two spirocyclic NK-1 antagonists. Magnetic Resonance in Chemistry. [Link]
-
NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]
-
Conformational Analysis. University of Liverpool. [Link]
-
Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. Nature Communications. [Link]
-
NMR free ligand conformations and atomic resolution dynamics. Recent. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]
-
Spiro-fused Pyrrolidine, Piperidine, and Oxindole Scaffolds from Lactams. ResearchGate. [Link]
-
Fused-Linked and Spiro-Linked N-Containing Heterocycles. MDPI. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
Conformational Analysis 2 PDF. Scribd. [Link]
-
Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. [Link]
-
4.1: Conformation Analysis of Alkanes. Chemistry LibreTexts. [Link]
-
Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. [Link]
-
Benchmarking Experimental and Computational Thermochemical Data: A Case Study of the Butane Conformers. Journal of Chemical Theory and Computation. [Link]
-
Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. MDPI. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. The Use of Conformational Restriction in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fused-Linked and Spiro-Linked N-Containing Heterocycles [mdpi.com]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. researchgate.net [researchgate.net]
- 12. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. auremn.org.br [auremn.org.br]
- 14. mdpi.com [mdpi.com]
- 15. mr.copernicus.org [mr.copernicus.org]
- 16. mdpi.com [mdpi.com]
The Ascendancy of the 2-Azaspiro[3.4]octane Scaffold: A Comparative Guide to its Intellectual Property Landscape and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel chemical entities with enhanced therapeutic profiles, the strategic exploration of three-dimensional molecular architectures has become a cornerstone of modern drug discovery. Among the rising stars in this endeavor is the 2-azaspiro[3.4]octane scaffold, a conformationally constrained motif that offers a unique combination of structural rigidity and synthetic tractability. This guide provides an in-depth analysis of the intellectual property landscape surrounding 2-azaspiro[3.4]octane derivatives, alongside a comparative evaluation of their performance as modulators of key biological targets, supported by experimental data and detailed protocols.
The Strategic Advantage of the 2-Azaspiro[3.4]octane Core
The 2-azaspiro[3.4]octane framework, characterized by a fused cyclobutane and pyrrolidine ring system sharing a single carbon atom, presents several compelling advantages for medicinal chemists. Its inherent spirocyclic nature imparts a well-defined three-dimensional geometry, enabling precise projection of substituents into pharmacophoric space. This conformational restriction can lead to enhanced binding affinity and selectivity for the target protein, while potentially mitigating off-target effects. Furthermore, the scaffold's relatively low molecular weight and favorable physicochemical properties make it an attractive starting point for the development of drug candidates with desirable ADME (absorption, distribution, metabolism, and excretion) profiles.
The Crowded Field: Intellectual Property Landscape
A comprehensive analysis of the patent literature reveals a burgeoning interest in 2-azaspiro[3.4]octane derivatives, with a notable focus on two primary therapeutic areas: central nervous system (CNS) disorders and oncology.
Modulators of Muscarinic Acetylcholine Receptors (mAChRs)
A significant portion of the intellectual property surrounding 2-azaspiro[3.4]octane derivatives centers on their activity as modulators of muscarinic acetylcholine receptors, particularly the M4 subtype. Novartis AG emerges as a key assignee in this space, with numerous patent applications disclosing 2-azaspiro[3.4]octane derivatives as potent and selective M4 receptor agonists.[1][2] These compounds are being investigated for the treatment of neuropsychiatric disorders such as schizophrenia and cognitive impairments. The core claims in these patents often revolve around specific substitution patterns on the pyrrolidine nitrogen and the cyclopentane ring, highlighting the critical role of these positions in achieving the desired pharmacological profile.
Inhibitors of Monoacylglycerol Lipase (MGL)
Another prominent area of patent activity involves the use of 2-azaspiro[3.4]octane and related azaspirocyclic scaffolds as inhibitors of monoacylglycerol lipase (MGL). MGL is a serine hydrolase that plays a crucial role in the endocannabinoid system, and its inhibition is a promising strategy for the treatment of neuroinflammatory and neurodegenerative diseases, as well as certain types of cancer. While the patent landscape for 2-azaspiro[3.4]octane-based MGL inhibitors is more diverse, the underlying principle remains the same: leveraging the spirocyclic core to orient functional groups that interact with the active site of the enzyme.
Comparative Performance Analysis: M4 Receptor Agonists
The development of selective M4 receptor agonists is a highly competitive field. The 2-azaspiro[3.4]octane scaffold has demonstrated significant promise in this arena, offering a distinct profile compared to other chemotypes.
Potency and Selectivity
Data from preclinical studies indicate that optimized 2-azaspiro[3.4]octane derivatives can exhibit nanomolar to sub-nanomolar potency for the M4 receptor. A key advantage of this scaffold is the potential for high selectivity over other muscarinic receptor subtypes (M1, M2, M3, and M5), which is crucial for minimizing the cholinergic side effects that have plagued earlier non-selective muscarinic agonists like xanomeline.[3][4]
| Compound Class | Target | Potency (EC50/IC50) | Selectivity Profile | Key References |
| 2-Azaspiro[3.4]octane Derivatives | M4 Agonist | 1 - 50 nM | High selectivity over M1, M2, M3, M5 | [1][2] |
| Xanomeline (Non-spirocyclic) | M1/M4 Agonist | ~10-100 nM | Preferential for M1/M4, but activity at other subtypes | [3][4][5] |
| Other Spirocyclic Agonists | M1/M4 Agonist | 5 - 100 nM | Variable, often M1/M4 preferring | [2] |
Structure-Activity Relationship (SAR) for M4 Agonism
The SAR for 2-azaspiro[3.4]octane-based M4 agonists is well-defined in the patent literature. Key structural modifications that influence activity include:
-
Substitution on the Pyrrolidine Nitrogen: This position is typically occupied by a larger, often aromatic or heteroaromatic, group that is crucial for interaction with the receptor's binding pocket.
-
Substitution on the Cyclopentane Ring: Modifications at this position can fine-tune potency, selectivity, and pharmacokinetic properties.
-
Stereochemistry: The stereochemistry of the spirocyclic core and any substituents can have a profound impact on biological activity.
Caption: Key structural determinants for M4 agonist activity of 2-azaspiro[3.4]octane derivatives.
Comparative Performance Analysis: MGL Inhibitors
The 2-azaspiro[3.4]octane scaffold is also being explored for the development of MGL inhibitors, where it competes with a diverse range of both reversible and irreversible inhibitors.
Reversible vs. Irreversible Inhibition
A key consideration in the development of MGL inhibitors is the mode of inhibition. Irreversible inhibitors, while often more potent, can lead to prolonged target engagement that may result in off-target effects and a narrow therapeutic window. Reversible inhibitors, on the other hand, offer the potential for a more controlled and tunable pharmacological effect. The 2-azaspiro[3.4]octane scaffold is amenable to the design of both reversible and irreversible inhibitors.
| Inhibitor Class | Mode of Inhibition | Potency (IC50) | Key Features | Key References |
| 2-Azaspiro[3.4]octane Derivatives | Reversible/Irreversible | 1 - 100 nM | Tunable mode of action, good physicochemical properties | [6][7] |
| Piperidinyl/Piperazinyl Azetidines | Reversible/Irreversible | 0.8 - 20 nM | High potency, some CNS penetration | [8] |
| Benzoylpiperidines | Reversible | 10 - 500 nM | Good selectivity over FAAH | [9] |
| Carbamates (e.g., JZL184) | Irreversible | ~2-8 nM | Widely used tool compound, CNS penetrant | [10] |
Structure-Activity Relationship (SAR) for MGL Inhibition
For 2-azaspiro[3.4]octane-based MGL inhibitors, the SAR is dictated by the nature of the substituents that interact with the catalytic triad and the hydrophobic regions of the enzyme's active site.
-
Warhead Group: For irreversible inhibitors, an electrophilic "warhead" is incorporated to form a covalent bond with the catalytic serine residue. For reversible inhibitors, groups capable of hydrogen bonding and other non-covalent interactions are employed.
-
Lipophilic Tail: A lipophilic tail is generally required to occupy the hydrophobic channel leading to the active site.
-
Spirocyclic Core: The 2-azaspiro[3.4]octane core serves to orient the warhead and the lipophilic tail in an optimal conformation for binding.
Caption: A representative synthetic workflow for the 2-azaspiro[3.4]octane core.
M4 Receptor Functional Assay (Calcium Flux)
This protocol describes a common method for assessing the agonist activity of compounds at the M4 muscarinic receptor. [7][11][12] Step-by-Step Protocol:
-
Cell Culture: Culture a stable cell line expressing the human M4 muscarinic receptor (e.g., CHO or HEK293 cells) in appropriate media and conditions.
-
Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (typically 30-60 minutes).
-
Compound Addition: Prepare serial dilutions of the test compounds (including 2-azaspiro[3.4]octane derivatives and reference compounds) in the assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence of each well. Then, add the test compounds to the respective wells and immediately begin kinetic reading of the fluorescence intensity over a period of time (typically 1-3 minutes).
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration, indicating receptor activation. Determine the maximum fluorescence response for each concentration of the test compound and plot the concentration-response curve. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response) from this curve.
Conclusion and Future Outlook
The 2-azaspiro[3.4]octane scaffold has firmly established itself as a valuable and versatile building block in modern drug discovery. The intense intellectual property activity surrounding its derivatives, particularly in the areas of M4 receptor agonism and MGL inhibition, underscores its perceived potential for delivering novel therapeutics with improved efficacy and safety profiles. The inherent three-dimensionality and favorable physicochemical properties of this scaffold provide a solid foundation for the design of potent and selective modulators of challenging biological targets. As our understanding of the subtle structural requirements for optimal target engagement continues to evolve, we can anticipate the emergence of even more sophisticated and therapeutically valuable 2-azaspiro[3.4]octane derivatives in the years to come.
References
-
Chiang, K. P., et al. (2020). Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton. European Journal of Medicinal Chemistry, 205, 112658. [Link]
-
King, A. R., et al. (2009). Inhibition of monoacylglycerol lipase by troglitazone, N-arachidonoyl dopamine and the irreversible inhibitor JZL184: comparison of two different assays. British Journal of Pharmacology, 157(8), 1443–1453. [Link]
-
Ikeda, S., et al. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b]o[6][12]xazin-6-yl Moiety. Journal of Medicinal Chemistry, 64(15), 11014–11044. [Link]
-
Tuccinardi, T., et al. (2016). Identification and characterization of a new reversible MAGL inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(15), 3682-3686. [Link]
-
Innoprot. (n.d.). M4 Muscarinic Acetylcholine Receptor Assay. Retrieved from [Link]
-
Leach, K., et al. (2010). Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties. Neuropsychopharmacology, 35(4), 855–869. [Link]
-
Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. [Link]
-
Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service. Retrieved from [Link]
-
Wang, Y., et al. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Chemistry, 33(10), 1133–1136. [Link]
- Novartis AG. (2021). 2-azaspiro[3.4]octane derivatives as m4 agonists.
-
Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. [Link]
-
Saunders, J., et al. (1987). Synthesis and characterization of all four isomers of the muscarinic agonist 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-d[10][12]ioxolane]. Journal of Medicinal Chemistry, 30(6), 969–975. [Link]
-
Di Marzo, V., et al. (2001). Structure−Activity Relationship of a Series of Inhibitors of Monoacylglycerol Hydrolysis Comparison with Effects upon Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 44(16), 2629–2634. [Link]
-
Wang, Y., et al. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Chemistry, 33(10), 1133–1136. [Link]
-
van der Wel, T., et al. (2020). Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, 63(15), 8146–8163. [Link]
-
Sgadari, A., et al. (2012). Structure-activity relationship of a new series of reversible dual monoacylglycerol lipase/fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 55(2), 744–758. [Link]
-
Jiang, M., et al. (2020). Structure-activity relationship studies of arylsulfoxides as reversible monoacylglycerol lipase inhibitors. ChemRxiv. [Link]
-
Uslaner, J. M., et al. (2019). In Vivo Pharmacological Comparison of TAK-071, a Positive Allosteric Modulator of Muscarinic M1 Receptor, and Xanomeline, an Agonist of Muscarinic M1/M4 Receptor, in Rodents. Neuroscience, 414, 149–160. [Link]
-
Bymaster, F. P., et al. (1996). Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors. The Journal of Pharmacology and Experimental Therapeutics, 279(3), 1148–1157. [Link]
-
Mao, Y., et al. (2021). Xanomeline displays concomitant orthosteric and allosteric binding modes at the M4 mAChR. Nature Chemical Biology, 17(11), 1204–1211. [Link]
Sources
- 1. AR120169A1 - 2-AZASPIRE[3.4]OCTANE DERIVATIVES AS M4 AGONISTS - Google Patents [patents.google.com]
- 2. Synthesis and characterization of all four isomers of the muscarinic agonist 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-[1,3]dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - StructureâActivity Relationship of a Series of Inhibitors of Monoacylglycerol Hydrolysisî¸Comparison with Effects upon Fatty Acid Amide Hydrolaseâ - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 8. mdpi.com [mdpi.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Identification, expression and functional characterization of M4L, a muscarinic acetylcholine M4 receptor splice variant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Proper Disposal of 2-Azaspiro[3.4]octane: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-Azaspiro[3.4]octane (CAS No. 665-41-8). As a valued member of the scientific community, your safety and environmental responsibility are paramount. This document is designed to provide clear, actionable, and scientifically grounded procedures to manage waste containing this spirocyclic amine, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment and Chemical Profile
Based on data from analogous compounds such as 2-Oxa-5-azaspiro[3.4]octane oxalate and 2-Oxa-6-azaspiro[3.4]octane, 2-Azaspiro[3.4]octane should be treated as a potentially hazardous substance.[2][3] The primary concerns are:
-
Acute Toxicity: Assumed to be harmful if swallowed or in contact with skin.[2]
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[3][4][5]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of vapors or aerosols.[3][4][5]
It is crucial to handle 2-Azaspiro[3.4]octane with the same precautions as you would for a confirmed hazardous chemical.
| Property | Value (Computed or Inferred) | Source |
| Molecular Formula | C7H13N | PubChem[1] |
| Molecular Weight | 111.18 g/mol | PubChem[1] |
| CAS Number | 665-41-8 | PubChem[1] |
| Physical Form | Colorless Liquid | Sigma-Aldrich[6] |
| Assumed Hazards | Acute toxicity (oral, dermal), skin/eye/respiratory irritant | Inferred from analogous compounds[2][3][4][5] |
| Environmental Hazards | Should not be released into the environment.[2] | Fisher Scientific[2] |
Personal Protective Equipment (PPE) and Handling
Prior to handling 2-Azaspiro[3.4]octane for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[2]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure. A lab coat is the minimum requirement.[2]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][4]
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[4][7] Do not use combustible materials like paper towels to absorb large spills.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[4]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: The collected spill material is considered hazardous waste and must be disposed of according to the procedures outlined in this guide.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 2-Azaspiro[3.4]octane is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Waste Characterization and Segregation
-
Identify: All waste streams containing 2-Azaspiro[3.4]octane must be identified and characterized. This includes neat (pure) material, solutions, and contaminated materials (e.g., gloves, absorbent pads).
-
Segregate: Keep 2-Azaspiro[3.4]octane waste separate from other waste streams to avoid potentially dangerous reactions. It is incompatible with strong oxidizing agents.[8]
Waste Collection and Storage
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Azaspiro[3.4]octane"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
Final Disposal Procedure
The final disposal of 2-Azaspiro[3.4]octane must be conducted through a licensed and approved waste disposal plant.[2][3]
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for hazardous waste disposal procedures at your facility. They will provide guidance on the specific protocols and arrange for pickup by a licensed hazardous waste contractor.
-
Follow Institutional Protocols: Adhere strictly to your institution's procedures for hazardous waste pickup, including any internal documentation or labeling requirements.
-
Regulatory Compliance: The disposal of this chemical waste is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Your EHS office will ensure that the disposal process is in full compliance with all federal, state, and local regulations.
Disposal Decision Workflow
Sources
- 1. 2-Azaspiro(3.4)octane | C7H13N | CID 18187429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 2-Aza-spiro[3.4]octane | 665-41-8 [sigmaaldrich.com]
- 7. nj.gov [nj.gov]
- 8. 2-Oxa-6-azaspiro[3.4]octane, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Navigating the Safe Handling of 2-Azaspiro[3.4]octane: A Guide to Personal Protective Equipment and Operational Protocols
As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your laboratory personnel are paramount. This guide provides a detailed protocol for the safe handling of 2-Azaspiro[3.4]octane and its derivatives, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). The procedures outlined below are designed to be a self-validating system of safety, ensuring that each step mitigates the inherent risks associated with this chemical class.
Hazard Identification and Risk Assessment
2-Azaspiro[3.4]octane and its analogues are recognized as valuable building blocks in medicinal chemistry. However, their handling requires a thorough understanding of their potential hazards. The primary risks associated with these compounds include:
-
Skin Irritation: Direct contact can lead to skin irritation.[1][2][3][4][5]
-
Serious Eye Irritation: Contact with the eyes can cause serious irritation.[1][3][4][5]
-
Respiratory Irritation: Inhalation of vapors, mists, or dust may cause respiratory tract irritation.[1][3][4][5]
-
Harmful if Swallowed or in Contact with Skin: Some derivatives are classified as harmful if ingested or absorbed through the skin.[5][6]
A summary of the hazard classifications for related compounds is presented below:
| Hazard Statement | Classification |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2/2A) |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure) |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
This data underscores the necessity of a comprehensive PPE strategy to prevent accidental exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE should be based on a thorough risk assessment of the procedures being performed. The following is a detailed breakdown of the minimum required PPE for handling 2-Azaspiro[3.4]octane.
Eye and Face Protection
Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.[1][3][4][5]
-
Safety Goggles: Chemical splash goggles that conform to ANSI Z87.1 or EN166 standards are mandatory.[7] These provide a seal around the eyes, protecting against splashes and vapors.
-
Face Shield: When there is a significant risk of splashing, such as during transfers of larger quantities or when reacting the material, a face shield should be worn in addition to safety goggles to protect the entire face.[8]
Skin and Body Protection
Preventing skin contact is crucial to avoid irritation.[1][2][3][4][5]
-
Gloves: Use compatible, chemical-resistant gloves.[9] Nitrile gloves are a common and effective choice for many laboratory chemicals. Always inspect gloves for any signs of degradation or perforation before use.[9] It is critical to use proper glove removal technique to avoid contaminating your hands.[9]
-
Laboratory Coat/Gown: A long-sleeved laboratory coat is required to protect your street clothes and skin from contamination. For procedures with a higher risk of splashing, a chemically resistant apron or gown should be worn over the lab coat.
Respiratory Protection
All handling of 2-Azaspiro[3.4]octane should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][7][9]
-
Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations such as a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling 2-Azaspiro[3.4]octane will minimize the risk of exposure. The following workflow is recommended:
-
Preparation:
-
Handling and Use:
-
Post-Handling:
Workflow Diagram
Caption: Workflow for the safe handling of 2-Azaspiro[3.4]octane.
Emergency Procedures: Responding to Exposure and Spills
In the event of an accidental exposure or spill, a swift and informed response is critical.
Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6][7] Seek immediate medical attention.[1][6][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[6][9] If skin irritation persists, seek medical attention.[6]
-
Inhalation: Move the affected person to fresh air.[7][9] If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6][9] Seek immediate medical attention.[6]
Spill Response
-
Minor Spills:
-
Major Spills:
-
Evacuate the area immediately.
-
Alert others and contact your institution's emergency response team.
-
Prevent the spill from entering drains or waterways.[1]
-
Disposal Plan: Responsible Waste Management
All waste containing 2-Azaspiro[3.4]octane must be treated as hazardous waste.
-
Chemical Waste: Collect all excess 2-Azaspiro[3.4]octane and contaminated materials in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[1][4][6][7] Do not dispose of it down the drain.[1]
By adhering to these protocols, you can confidently and safely incorporate 2-Azaspiro[3.4]octane into your research endeavors, ensuring the well-being of your team and the integrity of your work.
References
- Enamine, Safety Data Sheet: tert-Butyl 2-azaspiro[3.
- Apollo Scientific, Safety Data Sheet: 2-Oxa-6-azaspiro[3.4]octane. [URL not available]
- Enamine, Safety Data Sheet: 2-methylidene-6-azaspiro[3.4]octane hydrochloride. [URL not available]
-
PubChem, Compound Summary: tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. [Link]
- CymitQuimica, Safety Data Sheet: 5,8-Dioxa-2-azaspiro[3.4]octane hydrochloride. [URL not available]
- Sigma-Aldrich, Safety D
- PB Penetrating Catalyst, Safety D
- ASHP Publications, Personal Protective Equipment. [URL not available]
-
SafetyCulture Marketplace US, Essential PPE for Protection Against Liquid Chemicals. [Link]
-
Provista, 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | C12H19NO3 | CID 72207506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 9. enamine.enamine.net [enamine.enamine.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
